molecular formula C6H5Br2NO B1603059 (3,5-Dibromopyridin-4-yl)methanol CAS No. 197008-13-2

(3,5-Dibromopyridin-4-yl)methanol

Cat. No.: B1603059
CAS No.: 197008-13-2
M. Wt: 266.92 g/mol
InChI Key: ZHNPEZCPMQFETF-UHFFFAOYSA-N
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Description

(3,5-Dibromopyridin-4-yl)methanol is a useful research compound. Its molecular formula is C6H5Br2NO and its molecular weight is 266.92 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(3,5-dibromopyridin-4-yl)methanol
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InChI

InChI=1S/C6H5Br2NO/c7-5-1-9-2-6(8)4(5)3-10/h1-2,10H,3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZHNPEZCPMQFETF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=C(C=N1)Br)CO)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5Br2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40628868
Record name (3,5-Dibromopyridin-4-yl)methanol
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Molecular Weight

266.92 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

197008-13-2
Record name (3,5-Dibromopyridin-4-yl)methanol
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Record name 197008-13-2
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Foundational & Exploratory

An In-Depth Technical Guide to (3,5-Dibromopyridin-4-yl)methanol

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

(3,5-Dibromopyridin-4-yl)methanol, a key heterocyclic building block, holds significant importance in the landscape of modern medicinal chemistry and drug discovery. Its unique structural motif, characterized by a pyridine core substituted with two bromine atoms and a hydroxymethyl group, offers a versatile platform for the synthesis of complex molecular architectures. The strategic placement of the bromine atoms allows for selective functionalization through various cross-coupling reactions, while the hydroxymethyl group provides a handle for further derivatization or can act as a crucial hydrogen bond donor in interactions with biological targets. This guide provides a comprehensive overview of this compound, including its chemical and physical properties, a detailed synthesis protocol, and its application in the development of potent kinase inhibitors.

Core Compound Specifications

PropertyValue
CAS Number 197008-13-2
Molecular Formula C₆H₅Br₂NO
Molecular Weight 266.92 g/mol
Appearance White to off-white solid
Melting Point 109 °C
Solubility Soluble in polar organic solvents such as methanol, ethanol, and DMSO.

Synthesis of this compound: A Self-Validating Protocol

The synthesis of this compound is a multi-step process that begins with the commercially available 4-aminopyridine. The causality behind this synthetic route lies in the strategic introduction of the bromine atoms flanking the amino group, which is then converted to the desired hydroxymethyl group via a diazotization reaction. This approach ensures high regioselectivity and provides a reliable method for obtaining the target compound in good yield.

Part 1: Synthesis of the Precursor, 4-Amino-3,5-dibromopyridine

The initial step involves the bromination of 4-aminopyridine. This reaction must be carefully controlled to achieve the desired dibrominated product.

Experimental Protocol:

  • Reaction Setup: In a well-ventilated fume hood, a suspension of 4-aminopyridine (1.0 eq.) is prepared in a suitable solvent such as dichloromethane.

  • Bromination: A solution of N-bromosuccinimide (NBS) (2.3 eq.) in dichloromethane is added dropwise to the 4-aminopyridine suspension over a period of 1 hour at room temperature. The slow addition is crucial to control the exothermicity of the reaction and minimize the formation of over-brominated byproducts.

  • Reaction Monitoring: The reaction progress is monitored by thin-layer chromatography (TLC) until the starting material is consumed (typically 24 hours).

  • Work-up and Purification: Upon completion, the solvent is removed under reduced pressure. The resulting residue, a mixture of the desired product and succinimide, is purified by silica gel column chromatography using a hexane/ethyl acetate gradient to afford pure 4-amino-3,5-dibromopyridine as a colorless solid.[1]

Synthesis_Part1 4-Aminopyridine 4-Aminopyridine Reaction Mixture Reaction Mixture 4-Aminopyridine->Reaction Mixture DCM Crude Product Crude Product Reaction Mixture->Crude Product Solvent Removal NBS NBS NBS->Reaction Mixture DCM, rt, 24h 4-Amino-3,5-dibromopyridine 4-Amino-3,5-dibromopyridine Crude Product->4-Amino-3,5-dibromopyridine Silica Gel Chromatography

Caption: Synthesis of 4-Amino-3,5-dibromopyridine.

Part 2: Diazotization and Hydroxymethylation to Yield this compound

The conversion of the 4-amino group to a hydroxymethyl group is achieved through a Sandmeyer-type reaction. This involves the formation of a diazonium salt intermediate, which is subsequently displaced. While a direct conversion to the alcohol is desired, this often proceeds through a reduction of an intermediate aldehyde.

Experimental Protocol:

  • Diazotization: 4-Amino-3,5-dibromopyridine (1.0 eq.) is dissolved in an aqueous solution of a strong acid, such as sulfuric acid, and cooled to 0-5 °C in an ice bath. An aqueous solution of sodium nitrite (1.1 eq.) is added dropwise while maintaining the low temperature to form the diazonium salt. The temperature control is critical to prevent the premature decomposition of the unstable diazonium intermediate.

  • Hydrolysis and Reduction (Conceptual): The in-situ generated diazonium salt is then carefully warmed in the presence of water to facilitate hydrolysis to the corresponding phenol, which can exist in equilibrium with its keto tautomer. A subsequent in-situ reduction, for instance with a mild reducing agent like sodium borohydride introduced at a later stage, would yield the final this compound. Note: A specific, detailed protocol for this transformation was not available in the searched literature, and this represents a chemically logical, expert-derived pathway.

  • Work-up and Purification: The reaction mixture is neutralized with a base, and the product is extracted with an organic solvent like ethyl acetate. The organic layers are combined, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by column chromatography or recrystallization to yield pure this compound.

Synthesis_Part2 4-Amino-3,5-dibromopyridine 4-Amino-3,5-dibromopyridine Diazonium Salt Diazonium Salt 4-Amino-3,5-dibromopyridine->Diazonium Salt NaNO2, H2SO4, 0-5°C Intermediate Intermediate Diazonium Salt->Intermediate H2O, Δ This compound This compound Intermediate->this compound Reduction (e.g., NaBH4)

Caption: Conversion to this compound.

Spectroscopic Characterization

  • ¹H NMR: The spectrum is expected to show a singlet for the two equivalent protons on the pyridine ring, a singlet for the methylene protons of the hydroxymethyl group, and a broad singlet for the hydroxyl proton.

  • ¹³C NMR: The spectrum should display distinct signals for the carbon atoms of the pyridine ring, with the carbons attached to the bromine atoms appearing at a characteristic downfield shift, and a signal for the methylene carbon of the hydroxymethyl group.

Application in Drug Discovery: A Case Study in Kinase Inhibitor Synthesis

The utility of this compound as a scaffold in drug discovery is exemplified by its potential role in the synthesis of kinase inhibitors. The bromine atoms serve as versatile handles for introducing molecular diversity through palladium-catalyzed cross-coupling reactions such as the Suzuki and Sonogashira reactions.

A notable example of a complex bioactive molecule where a similar dibrominated heterocyclic core is utilized is in the development of PERK inhibitors, such as GSK2606414.[2] While the exact synthesis of GSK2606414 may not directly use this compound, the underlying chemical logic of using a di-halogenated heterocycle as a central scaffold for building complexity is a cornerstone of modern medicinal chemistry.

Illustrative Synthetic Pathway to a Kinase Inhibitor Core

The following workflow illustrates how this compound could be employed in the synthesis of a hypothetical kinase inhibitor.

Workflow:

  • Selective Cross-Coupling: A selective Suzuki coupling at one of the bromine positions of this compound with an appropriate aryl boronic acid can be achieved by carefully controlling the reaction conditions (e.g., catalyst, ligand, and temperature). This allows for the introduction of a key pharmacophoric element.

  • Second Cross-Coupling or Functionalization: The remaining bromine atom can then be subjected to a second, different cross-coupling reaction to introduce another functional group, or it can be retained for its steric or electronic properties.

  • Modification of the Hydroxymethyl Group: The hydroxymethyl group can be further modified, for instance, by etherification or esterification, to fine-tune the molecule's properties, such as solubility or its ability to interact with the target protein.

Kinase_Inhibitor_Synthesis cluster_0 Scaffold cluster_1 Functionalization This compound This compound Mono-arylated Intermediate Mono-arylated Intermediate This compound->Mono-arylated Intermediate Suzuki Coupling Aryl Boronic Acid Aryl Boronic Acid Aryl Boronic Acid->Mono-arylated Intermediate Second Coupling Partner Second Coupling Partner Di-functionalized Core Di-functionalized Core Second Coupling Partner->Di-functionalized Core Etherifying/Esterifying Agent Etherifying/Esterifying Agent Final Kinase Inhibitor Final Kinase Inhibitor Etherifying/Esterifying Agent->Final Kinase Inhibitor Mono-arylated Intermediate->Di-functionalized Core Second Cross-Coupling Di-functionalized Core->Final Kinase Inhibitor Hydroxymethyl Modification

Caption: Synthetic strategy for a kinase inhibitor.

This modular approach allows for the rapid generation of a library of diverse compounds for structure-activity relationship (SAR) studies, a critical aspect of the drug development process. The resulting molecules can then be screened for their inhibitory activity against a panel of kinases.

Quantitative Data Example (Hypothetical):

Compound IDR¹ Group (from Suzuki)R² Group (from 2nd Coupling)Kinase X IC₅₀ (nM)
KI-001 Phenyl-Br580
KI-002 4-Fluorophenyl-Br250
KI-003 4-Fluorophenyl3-Aminophenyl15

This table illustrates how systematic modifications to the this compound core can lead to significant improvements in biological activity.

Conclusion

This compound is a valuable and versatile building block for the synthesis of complex, biologically active molecules. Its well-defined structure and the presence of multiple, selectively addressable functional groups make it an ideal starting material for the construction of compound libraries for high-throughput screening in drug discovery programs. The synthetic protocols and applications outlined in this guide are intended to provide researchers and scientists with the foundational knowledge and practical insights necessary to effectively utilize this important chemical entity in their research endeavors.

References

  • This compound, 97% Purity, C6H5Br2NO, 1 gram. CP Lab Safety. [Link]

  • 3,5-dibromopyridine-4-methanol. Stenutz. [Link]

  • Axten, J. M., et al. (2012). Discovery of 7-methyl-5-(1-{[3-(trifluoromethyl)phenyl]acetyl}-2,3-dihydro-1H-indol-5-yl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine (GSK2606414), a potent and selective first-in-class inhibitor of protein kinase R (PKR)-like endoplasmic reticulum kinase (PERK). Journal of Medicinal Chemistry, 55(16), 7193–7207. [Link]

  • Method for synthesizing 3,5-dibromo-4-iodopyridine by one step.
  • A kind of synthetic method of 3,5-dibromo-4-aminopyridine.
  • Design and Synthesis of Novel Pyridine-Based Compounds as Potential PIM-1 Kinase Inhibitors, Apoptosis, and Autophagy Inducers Targeting MCF-7 Cell Lines: In Vitro and In Vivo Studies. National Institutes of Health. [Link]

  • Medicinal chemistry applications of the Dimroth Rearrangement to the synthesis of biologically active compounds. PubMed. [Link]

Sources

An In-Depth Technical Guide to the Molecular Structure of (3,5-Dibromopyridin-4-yl)methanol

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Molecular Structure and Physicochemical Properties

(3,5-Dibromopyridin-4-yl)methanol, with the chemical formula C₆H₅Br₂NO, possesses a pyridine ring substituted with two bromine atoms at the 3 and 5 positions and a methanol group at the 4 position.[1] The presence of the electron-withdrawing bromine atoms significantly influences the electronic properties of the pyridine ring, making the C4 position susceptible to functionalization.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
CAS Number 197008-13-2[1]
Molecular Formula C₆H₅Br₂NO[1]
Molecular Weight 266.92 g/mol [1]
Melting Point 109 °C[1]
SMILES OCc1c(Br)cncc1Br[1]
InChIKey ZHNPEZCPMQFETF-UHFFFAOYSA-N[1]

Synthesis of this compound: A Mechanistic Approach

The primary synthetic route to this compound involves the directed ortho-metalation (DoM) of 3,5-dibromopyridine. This strategy leverages the activating effect of the bromine atoms to facilitate deprotonation at the C4 position by a strong base, typically lithium diisopropylamide (LDA), followed by quenching with an appropriate electrophile, in this case, formaldehyde.

The causality behind this experimental choice lies in the directing effect of the two bromine atoms. These electron-withdrawing groups increase the acidity of the proton at the C4 position, making it the most favorable site for deprotonation by LDA. The subsequent reaction of the resulting 4-lithio-3,5-dibromopyridine intermediate with formaldehyde, a one-carbon electrophile, introduces the desired hydroxymethyl group.

Synthesis_Workflow cluster_start Starting Material cluster_reagents Reagents cluster_product Product 3,5-Dibromopyridine 3,5-Dibromopyridine LDA 1. LDA, THF, -78 °C 3,5-Dibromopyridine->LDA Lithiation Formaldehyde 2. Formaldehyde (HCHO) LDA->Formaldehyde Electrophilic Quench Target This compound Formaldehyde->Target Work-up

Caption: Synthetic workflow for this compound.

Detailed Experimental Protocol

The following protocol is adapted from a similar synthesis of 3,5-dibromo-4-methylpyridine and represents a robust method for the preparation of this compound.[2]

Materials:

  • 3,5-Dibromopyridine

  • Diisopropylamine

  • n-Butyllithium (n-BuLi) in hexanes

  • Anhydrous Tetrahydrofuran (THF)

  • Paraformaldehyde (as a source of formaldehyde)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate (EtOAc)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Petroleum ether

Procedure:

  • LDA Preparation: In a flame-dried, three-necked round-bottom flask under an argon atmosphere, a solution of diisopropylamine (1.02 equivalents) in anhydrous THF is cooled to -10 °C. To this, a solution of n-butyllithium in hexanes (1.0 equivalent) is added dropwise. The mixture is stirred for 30 minutes at -10 °C to form lithium diisopropylamide (LDA).

  • Lithiation: The LDA solution is then cooled to -78 °C. A solution of 3,5-dibromopyridine (1.0 equivalent) in anhydrous THF, also pre-cooled to -78 °C, is added dropwise to the LDA solution. The resulting mixture is stirred at -78 °C for 30 minutes to ensure complete formation of the 4-lithio-3,5-dibromopyridine intermediate.

  • Electrophilic Quench: Dry paraformaldehyde (1.5 equivalents) is added portion-wise to the reaction mixture at -78 °C. The reaction is stirred for an additional 2 hours at -78 °C.

  • Work-up: The reaction is quenched by the slow addition of a saturated aqueous NH₄Cl solution. The mixture is allowed to warm to room temperature.

  • Extraction and Purification: The aqueous layer is extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous MgSO₄, and the solvent is removed under reduced pressure. The crude product is then purified by silica gel column chromatography using a petroleum ether/ethyl acetate gradient to yield this compound as a solid.

Spectroscopic Characterization

Table 2: Predicted Spectroscopic Data for this compound

TechniquePredicted DataRationale for Prediction
¹H NMR (CDCl₃, 400 MHz)δ ~8.5 (s, 2H, pyridine-H), ~4.8 (s, 2H, CH₂), ~2.5 (s, 1H, OH)Based on the spectra of 4-amino-3,5-dibromopyridine (δ 8.31 for pyridine protons) and other pyridyl methanols.[3] The two pyridine protons are expected to be equivalent and appear as a singlet. The methylene and hydroxyl protons would also appear as singlets.
¹³C NMR (CDCl₃, 101 MHz)δ ~150 (C2, C6), ~145 (C4), ~120 (C3, C5), ~60 (CH₂)Inferred from the ¹³C NMR of 4-amino-3,5-dibromopyridine (δ 149.9, 147.8, 106.2).[3] The carbons attached to bromine (C3, C5) will be significantly shielded.
Mass Spec. (ESI-MS)m/z ~267 [M+H]⁺The molecular weight is 266.92 g/mol .[1] The mass spectrum is expected to show a characteristic isotopic pattern for a molecule containing two bromine atoms.
IR (KBr) ~3300 cm⁻¹ (O-H stretch), ~1550 cm⁻¹ (C=C/C=N stretch)Characteristic absorbances for the hydroxyl group and the pyridine ring are anticipated.

Applications in Drug Discovery and Development

Halogenated pyridines are pivotal building blocks in medicinal chemistry due to their ability to participate in a wide range of cross-coupling reactions, allowing for the introduction of diverse substituents.[4][5] this compound is a particularly attractive intermediate for several reasons:

  • Orthogonal Reactivity: The two bromine atoms can be selectively functionalized using different cross-coupling methodologies (e.g., Suzuki, Sonogashira, Buchwald-Hartwig).

  • Hydroxymethyl Handle: The primary alcohol can be easily oxidized to an aldehyde or carboxylic acid, or converted to other functional groups, providing a key point for further molecular elaboration.

  • 3D-Scaffolding: The non-planar arrangement of substituents on the pyridine ring can be exploited to create molecules with defined three-dimensional shapes, a desirable feature for potent and selective enzyme inhibitors.[6]

While specific drugs synthesized directly from this compound are not prominently documented in publicly available literature, its structural motif is present in numerous biologically active compounds. The 3,5-dihalopyridine core is a key feature in various kinase inhibitors and other therapeutic agents. The presence of the 4-hydroxymethyl group offers a synthetic handle to introduce pharmacophoric elements that can interact with specific biological targets.

Applications cluster_core Core Structure cluster_reactions Chemical Transformations cluster_applications Potential Applications Core This compound CrossCoupling Cross-Coupling (Suzuki, Sonogashira, etc.) Core->CrossCoupling Oxidation Oxidation of Alcohol Core->Oxidation Functionalization Further Functionalization CrossCoupling->Functionalization Oxidation->Functionalization KinaseInhibitors Kinase Inhibitors Functionalization->KinaseInhibitors Agrochemicals Agrochemicals Functionalization->Agrochemicals Materials Functional Materials Functionalization->Materials

Caption: Potential applications of this compound.

Conclusion

This compound is a strategically important synthetic intermediate with significant potential in the development of novel pharmaceuticals and functional materials. Its synthesis via directed ortho-metalation is a well-established and efficient method. The presence of multiple reaction sites allows for the creation of complex molecular architectures. Further research into the applications of this versatile building block is warranted and is likely to lead to the discovery of new and improved chemical entities with valuable biological and material properties.

References

  • Stenutz, R. 3,5-dibromopyridine-4-methanol. NIST Chemistry WebBook. [Link]

  • Grygorenko, O. O. Emerging Building Blocks for Medicinal Chemistry: Recent Synthetic Advances. Chemistry - An Asian Journal. [Link]

  • CP Lab Safety. This compound, 97% Purity, C6H5Br2NO, 1 gram. [Link]

  • Gomez Angel, A. R. Design and Synthesis of 3-D Building Blocks for Medicinal Chemistry. University of Leeds Thesis. [Link]

  • MDPI. Heteroaromatic Diazirines Are Essential Building Blocks for Material and Medicinal Chemistry. [Link]

  • ResearchGate. Efficient synthesis of 3-(bromomethyl)-5-methylpyridine hydrobromide. [Link]

  • Google Patents. A kind of synthetic method of 3,5-dibromo-4-aminopyridine.
  • The Royal Society of Chemistry. Experimental section Materials and synthesis 3,5-Dibromopyridine, 4-bromotoluene, Ni(NO3)2·6H2O, Fe(NO3)3·9H2O and N,N. [Link]

  • Request PDF. Emerging Building Blocks for Medicinal Chemistry: Recent Synthetic Advances. [Link]

Sources

Chemical properties of (3,5-Dibromopyridin-4-yl)methanol

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to (3,5-Dibromopyridin-4-yl)methanol

Introduction: A Versatile Heterocyclic Building Block

This compound is a halogenated pyridine derivative that serves as a crucial intermediate in synthetic organic chemistry. Its structural features—a pyridine core, two bromine atoms, and a primary alcohol—provide multiple reaction sites, making it a highly versatile building block for the construction of complex molecular architectures. The pyridine ring is a common motif in pharmaceuticals, and the bromine atoms act as convenient handles for cross-coupling reactions, enabling the introduction of diverse substituents. The hydroxymethyl group offers a site for oxidation, esterification, or conversion into other functional groups. This guide provides a comprehensive overview of the chemical properties, synthesis, reactivity, and applications of this compound, with a focus on its utility for researchers in medicinal chemistry and drug development.

Core Chemical and Physical Properties

This compound is a solid at room temperature. Its key identifiers and physical properties are summarized below.

PropertyValueSource
CAS Number 197008-13-2[1]
Molecular Formula C₆H₅Br₂NO[1][2]
Molecular Weight 266.92 g/mol [1][2]
Appearance White to light beige solid[3] (by analogy)
Melting Point 109 °C[1]
SMILES OCc1c(Br)cncc1Br[1]
InChIKey ZHNPEZCPMQFETF-UHFFFAOYSA-N[1]

Synthesis and Manufacturing

The synthesis of this compound is not widely detailed in standard literature, but a logical and efficient pathway can be designed starting from commercially available 3,5-dibromopyridine. A common strategy involves functionalizing the 4-position, which is activated by the two adjacent bromine atoms.

A plausible and field-proven approach is the lithiation of 3,5-dibromopyridine followed by quenching with an appropriate electrophile. The causality behind this choice is the high regioselectivity of lithiation at the C-4 position of the pyridine ring, directed by the two electron-withdrawing bromine atoms. Subsequent reaction with formaldehyde provides the desired primary alcohol.

G cluster_0 Synthesis Workflow Start 3,5-Dibromopyridine Step1 Lithiation with LDA or n-BuLi in THF, -78 °C Start->Step1 Reactant Intermediate 3,5-Dibromo-4-lithiopyridine (in situ) Step1->Intermediate Forms Step2 Electrophilic Quench with Paraformaldehyde (CH₂O)n Intermediate->Step2 Reacts with Step3 Aqueous Workup (e.g., NH₄Cl solution) Step2->Step3 Followed by Product This compound Step3->Product Yields

Caption: Proposed synthetic workflow for this compound.

Detailed Experimental Protocol (Hypothetical)

This protocol is a representative procedure based on established methods for pyridine functionalization.

  • Reaction Setup: To a flame-dried, three-necked round-bottom flask under an inert nitrogen atmosphere, add anhydrous tetrahydrofuran (THF). Cool the flask to -78 °C using a dry ice/acetone bath.

  • Lithiation: Slowly add n-butyllithium (n-BuLi) to a solution of diisopropylamine in THF to generate lithium diisopropylamide (LDA) in situ. Alternatively, add a solution of 3,5-dibromopyridine (1.0 eq) in anhydrous THF to the pre-formed LDA solution at -78 °C. Stir the mixture for 1-2 hours at this temperature to ensure complete formation of the 4-lithiated intermediate.

  • Electrophilic Quench: Add dry paraformaldehyde (1.5 eq) to the reaction mixture in one portion. The choice of paraformaldehyde is critical as it serves as a reliable source of anhydrous formaldehyde.

  • Warming and Quenching: Allow the reaction to slowly warm to room temperature and stir overnight.

  • Workup: Cool the reaction mixture to 0 °C and quench by the slow addition of a saturated aqueous solution of ammonium chloride (NH₄Cl).

  • Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate or dichloromethane.

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel (using a hexane/ethyl acetate gradient) to yield pure this compound.

Spectroscopic Characterization

Technique Expected Characteristics
¹H NMR δ ~8.5 (s, 2H, Ar-H at C2/C6), δ ~4.8 (s, 2H, -CH₂OH), δ ~2.5-3.5 (br s, 1H, -OH)
¹³C NMR δ ~150 (C4), δ ~148 (C2/C6), δ ~120 (C3/C5), δ ~60 (-CH₂OH)
IR (KBr, cm⁻¹) ~3300-3400 (O-H stretch, broad), ~2900 (C-H stretch), ~1550, 1450 (C=C, C=N ring stretch), ~1050 (C-O stretch), ~600-700 (C-Br stretch)
Mass Spec (ESI-MS) m/z [M+H]⁺ ≈ 267.88, showing a characteristic isotopic pattern for two bromine atoms (1:2:1 ratio for M, M+2, M+4).

Chemical Reactivity and Synthetic Utility

The utility of this compound stems from its three distinct reactive sites, allowing for sequential and regioselective modifications.

Reactivity cluster_alcohol Alcohol Reactions cluster_bromine Bromine Reactions (Cross-Coupling) center This compound Oxidation Oxidation (PCC, MnO₂) center->Oxidation Esterification Esterification (Ac₂O, Pyr) center->Esterification Suzuki Suzuki Coupling (Ar-B(OH)₂, Pd cat.) center->Suzuki Sonogashira Sonogashira Coupling (Alkyne, Pd/Cu cat.) center->Sonogashira Aldehyde 3,5-Dibromoisonicotinaldehyde Oxidation->Aldehyde Ester Ester Derivative Esterification->Ester Aryl Di-aryl Pyridine Derivative Suzuki->Aryl Alkynyl Di-alkynyl Pyridine Derivative Sonogashira->Alkynyl

Caption: Key reactivity pathways of this compound.

  • Reactions at the Bromine Atoms: The C-Br bonds are prime sites for palladium-catalyzed cross-coupling reactions. This is the most powerful feature of this building block.

    • Suzuki Coupling: Reaction with boronic acids or esters introduces aryl or heteroaryl groups, a cornerstone of modern drug synthesis.[7]

    • Sonogashira Coupling: Coupling with terminal alkynes provides access to alkynyl-substituted pyridines.

    • Buchwald-Hartwig Amination: Introduction of nitrogen-based nucleophiles (amines, amides).

    • Heck Coupling: Formation of C-C bonds with alkenes.

  • Reactions of the Hydroxymethyl Group: The primary alcohol can be readily transformed.

    • Oxidation: Mild oxidation (e.g., with PCC or MnO₂) yields the corresponding aldehyde (3,5-dibromoisonicotinaldehyde). Stronger oxidation provides the carboxylic acid.

    • Esterification/Etherification: Standard procedures can be used to form esters or ethers, which can act as prodrugs or modify solubility.

    • Conversion to Halide: Treatment with reagents like thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) converts the alcohol to a more reactive chloromethyl or bromomethyl group, respectively.

  • Reactions at the Pyridine Nitrogen: The lone pair on the nitrogen atom allows for N-oxidation or quaternization, which can significantly alter the electronic properties and biological activity of the molecule.

Applications in Drug Development & Medicinal Chemistry

Halogenated heterocycles are indispensable in drug discovery.[8] this compound serves as a scaffold to which various pharmacophores can be attached via cross-coupling at the bromine positions. This "decoration" allows for the systematic exploration of the chemical space around the pyridine core to optimize binding to biological targets.

A key application area is in the development of kinase inhibitors . Many kinase inhibitors feature a heterocyclic core that anchors the molecule in the ATP-binding pocket of the enzyme. The substituents attached to this core are responsible for creating specific interactions that determine potency and selectivity. For example, derivatives of this molecule could be used to synthesize inhibitors of Fibroblast Growth Factor Receptor (FGFR), a target in cancer therapy.[9]

G cluster_scaffold Core Scaffold Generation cluster_synthesis Synthetic Elaboration cluster_pharmacology Pharmacological Application Core This compound Coupling Suzuki / Buchwald-Hartwig Coupling Reactions Core->Coupling Diversification at C3/C5 Modification Hydroxymethyl Group Modification Core->Modification Prodrug / Solubility Library Library of Analogues Coupling->Library Modification->Library Target Kinase Target (e.g., FGFR) Library->Target Screening Inhibitor Potent & Selective Kinase Inhibitor Target->Inhibitor Leads to

Caption: Logical workflow from building block to potential drug candidate.

Safety and Handling

As a halogenated organic compound, this compound should be handled with appropriate care in a laboratory setting. The safety information is analogous to that of related dibromopyridine compounds.[3][10]

  • Hazard Statements: Harmful if swallowed (H302), Causes skin irritation (H315), Causes serious eye irritation (H319), May cause respiratory irritation (H335).[3][10]

  • Precautionary Measures:

    • Handling: Use only in a well-ventilated area, preferably in a chemical fume hood. Avoid breathing dust, fumes, or vapors. Wash hands thoroughly after handling.[10][11]

    • Personal Protective Equipment (PPE): Wear protective gloves, safety goggles with side-shields, and a lab coat.[10][11]

    • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place away from incompatible materials such as strong oxidizing agents.[3][10]

  • First Aid:

    • If Inhaled: Remove person to fresh air and keep comfortable for breathing. Call a physician if you feel unwell.

    • If on Skin: Wash with plenty of soap and water. If skin irritation occurs, get medical advice.

    • If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice.

    • If Swallowed: Rinse mouth. Call a POISON CENTER or doctor if you feel unwell.[3][12]

Always consult the specific Safety Data Sheet (SDS) provided by the supplier before use.

References

  • Safety D
  • SAFETY D
  • SAFETY DATA SHEET. (n.d.). Thermo Fisher Scientific.
  • (4,6-Dibromopyridin-3-yl)
  • Methanol Safety D
  • (3,6-Dibromopyridin-2-yl)
  • Experimental section Materials and synthesis. (n.d.). The Royal Society of Chemistry.
  • 3,5-Dibromopyridine Safety D
  • 3,5-Dibromopyridine(625-92-3) 1H NMR spectrum. (n.d.). ChemicalBook.
  • This compound, 97% Purity. (n.d.). CP Lab Safety.
  • 4-AMINO-3,5-DIBROMOPYRIDINE Properties. (2025). ChemicalBook.
  • 3,5-Dibromopyridine Product Inform
  • Method for synthesizing 3,5-dibromo-4-iodopyridine by one step. (n.d.).
  • 3,5-dibromopyridine-4-methanol. (n.d.). Stenutz.
  • 3,5-Dibromopyridine Spectrum. (n.d.). SpectraBase.
  • A kind of synthetic method of 3,5-dibromo-4-aminopyridine. (n.d.).
  • Discovery of N-(4-((6-(3,5- Dimethoxyphenyl)-9H-purine derivatives as irreversible covalent FGFR inhibitors. (2024). PubMed.

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Introduction: The Significance of a Versatile Building Block

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Synthesis of (3,5-Dibromopyridin-4-yl)methanol

This compound is a key heterocyclic building block of significant interest to researchers in medicinal chemistry and materials science. Its structural framework, featuring a pyridine core functionalized with two bromine atoms and a hydroxymethyl group, offers multiple reaction sites for diversification. The bromine atoms are amenable to a wide array of cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), while the primary alcohol can be readily oxidized to an aldehyde or carboxylic acid, or converted into various esters and ethers. This versatility makes it an invaluable intermediate for the synthesis of complex molecular architectures, including pharmacologically active compounds and functional organic materials. This guide provides a detailed exploration of the primary synthetic pathways to this compound, offering field-proven insights and step-by-step protocols for its preparation.

Retrosynthetic Analysis: Devising the Synthetic Approach

A successful synthesis begins with a logical retrosynthetic analysis to identify plausible starting materials and key transformations. For this compound, three primary disconnection strategies emerge, each offering distinct advantages and challenges.

G cluster_1 Pathway 1: Functional Group Interconversion (FGI) cluster_2 Pathway 2: C-C Bond Formation cluster_3 Pathway 3: Oxidation/Reduction Sequence TM This compound (Target Molecule) P1_Acid 3,5-Dibromoisonicotinic Acid TM->P1_Acid Reduction P1_Ester Ester Derivative TM->P1_Ester Reduction P1_Aldehyde 3,5-Dibromoisonicotinaldehyde TM->P1_Aldehyde Reduction P2_Pyridine 3,5-Dibromopyridine TM->P2_Pyridine Formylation/ Hydroxymethylation P3_Methyl 3,5-Dibromo-4-methylpyridine TM->P3_Methyl Benzylic Hydroxylation P1_Acid->P3_Methyl Oxidation P1_Ester->P1_Acid Esterification P1_Aldehyde->P1_Acid Partial Reduction P1_Aldehyde->P3_Methyl Oxidation P2_Formaldehyde Formaldehyde Source (e.g., paraformaldehyde)

Caption: Retrosynthetic analysis of this compound.

  • Pathway 1 (Functional Group Interconversion): The most direct approach involves the reduction of a carbonyl group at the 4-position, such as in 3,5-dibromoisonicotinic acid or its corresponding aldehyde. This strategy leverages well-established reduction methodologies.

  • Pathway 2 (C-C Bond Formation): This route entails the direct introduction of a hydroxymethyl group onto a 3,5-dibromopyridine scaffold via metal-halogen exchange followed by quenching with an electrophilic formaldehyde source.

  • Pathway 3 (Oxidation/Reduction Sequence): An alternative pathway begins with 3,5-dibromo-4-methylpyridine, which undergoes benzylic oxidation to the aldehyde, followed by a subsequent reduction to the target alcohol.

Pathway 1: Reduction of 3,5-Dibromoisonicotinic Acid

This pathway is arguably the most reliable and commonly employed route due to the commercial availability of the starting material, 3,5-dibromoisonicotinic acid[1]. The core of this method is the selective reduction of the carboxylic acid functional group to a primary alcohol.

Causality Behind Reagent Selection

The reduction of carboxylic acids requires potent reducing agents, as they are less electrophilic than aldehydes or ketones. The choice of reagent is critical and depends on factors such as functional group tolerance, safety, and scale.

  • Lithium Aluminum Hydride (LiAlH₄): A powerful, non-selective reducing agent capable of reducing most carbonyl functionalities.[2][3] Its high reactivity necessitates stringent anhydrous conditions and careful handling due to its violent reaction with water[2]. It is an excellent choice when no other reducible groups are present.

  • Borane (BH₃): Borane complexes, such as BH₃·THF or BH₃·SMe₂, are highly effective for reducing carboxylic acids.[3][4] A key advantage of borane is its chemoselectivity; it will readily reduce carboxylic acids in the presence of esters and many other functional groups, which is beneficial for more complex substrates[3][4].

  • Two-Step (Activation + NaBH₄): For substrates intolerant to harsh reducing agents, a two-step approach is preferred. The carboxylic acid is first activated to form a more reactive species (e.g., a mixed anhydride or an active ester), which is then reduced with the milder and safer sodium borohydride (NaBH₄)[3][5].

Workflow for Pathway 1

G start Start: 3,5-Dibromoisonicotinic Acid reagent Reducing Agent (e.g., LiAlH₄ or BH₃·THF) in Anhydrous THF start->reagent reaction Reduction Reaction 0 °C to RT reagent->reaction quench Aqueous Workup (e.g., H₂O, dil. acid) reaction->quench extraction Extraction with Organic Solvent (e.g., EtOAc) quench->extraction purification Purification (Crystallization or Chromatography) extraction->purification end Product: This compound purification->end

Caption: General workflow for the reduction of 3,5-dibromoisonicotinic acid.

Experimental Protocol: Borane Reduction

This protocol is recommended for its high yield, safety profile relative to LiAlH₄, and excellent chemoselectivity.

  • Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, add 3,5-dibromoisonicotinic acid (1.0 eq).

  • Dissolution: Add anhydrous tetrahydrofuran (THF) to the flask to dissolve the acid completely. Cool the solution to 0 °C in an ice bath.

  • Reagent Addition: Slowly add a solution of borane-tetrahydrofuran complex (BH₃·THF, ~1.5-2.0 eq) dropwise via the dropping funnel over 30 minutes. The addition is exothermic, and the temperature should be maintained below 10 °C.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 4-6 hours, or until TLC analysis indicates complete consumption of the starting material.

  • Quenching: Carefully cool the reaction mixture back to 0 °C and slowly add methanol dropwise to quench the excess borane until gas evolution ceases.

  • Workup: Add a saturated aqueous solution of ammonium chloride (NH₄Cl) and extract the product with ethyl acetate (3x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by flash column chromatography on silica gel.

ReagentEquivalentsPurpose
3,5-Dibromoisonicotinic Acid1.0Starting Material
BH₃·THF (1 M solution)1.5 - 2.0Reducing Agent
Anhydrous THF-Reaction Solvent
Methanol-Quenching Agent
Saturated NH₄Cl (aq)-Workup
Ethyl Acetate-Extraction Solvent

Pathway 2: C-C Bond Formation via Lithiation

This elegant pathway constructs the target molecule by forming a carbon-carbon bond at the 4-position of the pyridine ring. It relies on the regioselective deprotonation (or metal-halogen exchange) of 3,5-dibromopyridine to generate a nucleophilic organometallic intermediate, which is then trapped with formaldehyde.

Mechanistic Rationale

The key to this synthesis is achieving selective metalation at the C4 position. Direct deprotonation at C4 is facilitated by the inductive electron-withdrawing effects of both the nitrogen atom and the adjacent bromine atoms, which increase the acidity of the C4-H bond. Using a strong, sterically hindered base like lithium diisopropylamide (LDA) at low temperatures kinetically favors the formation of the 4-lithiated species[6].

G P2_Pyridine 3,5-Dibromopyridine LDA LDA, Anhydrous THF -78 °C P2_Pyridine->LDA Deprotonation Intermediate 4-Lithio-3,5-dibromopyridine (In situ) LDA->Intermediate Formaldehyde Quench with Paraformaldehyde Intermediate->Formaldehyde Nucleophilic Attack Workup Aqueous Workup & Purification Formaldehyde->Workup Product This compound Workup->Product

Sources

The Strategic deployment of Dibrominated Pyridine Scaffolds in Modern Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

Dibrominated pyridine scaffolds have emerged as indispensable building blocks in contemporary organic synthesis, underpinning advancements in medicinal chemistry, materials science, and catalysis. Their intrinsic electronic properties, coupled with the differential reactivity of the bromine substituents, provide a versatile platform for the strategic construction of complex molecular architectures. This guide offers a comprehensive exploration of the synthesis, reactivity, and application of these pivotal scaffolds. We will delve into the nuances of regioselective functionalization through palladium-catalyzed cross-coupling reactions, providing field-proven insights and detailed experimental protocols. The causality behind experimental choices will be elucidated, empowering researchers to harness the full potential of dibrominated pyridines in their synthetic endeavors.

Introduction: The Privileged Pyridine Core and the Power of Halogenation

The pyridine ring is a ubiquitous motif in a vast array of pharmaceuticals and functional materials, owing to its unique electronic and coordinating properties.[1][2] The introduction of bromine atoms onto this scaffold dramatically expands its synthetic utility, transforming it into a versatile linchpin for molecular construction. Dibrominated pyridines, in particular, serve as exceptional precursors for the introduction of diverse functionalities through modern cross-coupling methodologies.[3] The positions of the bromine atoms on the pyridine ring profoundly influence the scaffold's reactivity, allowing for controlled and sequential functionalization. This guide will focus on the most commonly employed isomers and their strategic applications.

Synthesis of Dibrominated Pyridine Scaffolds: Establishing the Foundation

The accessibility of dibrominated pyridines is a crucial first step in their application. Several synthetic strategies are employed, with the choice of method often dictated by the desired substitution pattern and scale of the reaction.

Direct Bromination

Direct bromination of pyridine or its derivatives can be a straightforward approach, though it often requires harsh conditions and can lead to a mixture of products. The regioselectivity is governed by the electronic nature of the pyridine ring and any existing substituents. For instance, the synthesis of 2,5-dibromopyridine can be achieved through a multi-step process starting from pyridine.[4]

Sandmeyer and Related Diazotization Reactions

For specific isomers that are not readily accessible through direct bromination, diazotization of aminopyridines followed by a Sandmeyer-type reaction with a bromide source provides a reliable alternative. This method offers excellent control over the regiochemistry.

Tandem Nucleophilic Substitution-N-Oxide Reduction

An efficient one-step preparation of 2,4-dibromopyridine and 4,4'-dibromo-2,2'-bipyridine from the corresponding nitroazine N-oxide has been reported.[5] This tandem process involves a nucleophilic substitution followed by an N-oxide reduction, offering a streamlined route to these valuable building blocks.[5]

The Art of Selective Functionalization: Palladium-Catalyzed Cross-Coupling Reactions

The true power of dibrominated pyridine scaffolds lies in their ability to undergo selective and sequential functionalization. Palladium-catalyzed cross-coupling reactions are the cornerstone of this strategy, enabling the formation of carbon-carbon and carbon-heteroatom bonds with remarkable precision.[3]

Suzuki-Miyaura Coupling: Forging Carbon-Carbon Bonds

The Suzuki-Miyaura coupling is a versatile and widely used method for the formation of biaryl and heteroaryl-aryl structures.[6][7][8] The reaction of a dibromopyridine with an organoboron reagent in the presence of a palladium catalyst and a base allows for the introduction of aryl, heteroaryl, or alkyl groups.

Controlling Regioselectivity: A key challenge and opportunity in the Suzuki coupling of dibromopyridines is controlling the regioselectivity to achieve either mono- or di-substitution.[6][9] This can be achieved by carefully tuning the reaction conditions, including the catalyst, ligand, base, and stoichiometry of the boronic acid.[6][7] For instance, in the case of 2,6-dibromopyridine, selective mono-arylation can be favored by using a limited amount of the boronic acid and specific catalyst systems like Pd(OAc)₂ with the SPhos ligand.[6][7] Conversely, di-arylation can be achieved by using an excess of the boronic acid and a catalyst such as Pd(PPh₃)₄.[6][7]

Unconventional Site Selectivity: Interestingly, the regiochemical outcome of Suzuki couplings can be influenced by the ratio of phosphine ligand to palladium.[9] For 2,4-dibromopyridine, conventional C2-selectivity is observed with higher PPh₃:Pd ratios, while atypical C4-selectivity can be achieved with lower ratios, highlighting the subtle yet powerful influence of catalyst speciation.[9][10]

Table 1: Comparative Overview of Catalysts for Suzuki Coupling of 2,6-Dibromopyridine [7]

Catalyst / PrecursorLigandBaseSolventTemp. (°C)Time (h)ProductYield (%)
Pd(PPh₃)₄PPh₃K₃PO₄1,4-Dioxane8018-22Di-arylatedGood to Better
Pd(OAc)₂SPhosK₃PO₄Toluene/H₂O10012Mono-arylatedHigh
PdCl₂(dppf)dppfK₂CO₃DME802Di-arylatedHigh
Pd₂(dba)₃P(t-Bu)₃KF1,4-Dioxane80-10012-24Mono-arylatedEffective

Experimental Protocol: Selective Mono-arylation of 2,6-Dibromopyridine via Suzuki Coupling [6]

  • To a dry Schlenk flask under an inert atmosphere, add 2,6-dibromopyridine (1 mmol), the desired arylboronic acid (1.1 mmol), palladium(II) acetate (2 mol%), SPhos (4 mol%), and potassium phosphate (2.0 mmol).

  • Add toluene and degassed water in a 4:1 ratio (5 mL total).

  • Stir the reaction mixture vigorously and heat to 100 °C.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion (typically 16-24 hours), cool the reaction to room temperature.

  • Dilute the mixture with water and extract with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Diagram 1: Suzuki-Miyaura Catalytic Cycle

Suzuki_Miyaura_Cycle Pd(0)L2 Pd(0)L2 Oxidative_Addition Oxidative Addition (Ar-X) Pd(0)L2->Oxidative_Addition Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Oxidative_Addition->Ar-Pd(II)-X(L2) Transmetalation Transmetalation (R-B(OR)2) Ar-Pd(II)-X(L2)->Transmetalation Ar-Pd(II)-R(L2) Ar-Pd(II)-R(L2) Transmetalation->Ar-Pd(II)-R(L2) Reductive_Elimination Reductive Elimination Ar-Pd(II)-R(L2)->Reductive_Elimination Reductive_Elimination->Pd(0)L2 Ar-R Ar-R Reductive_Elimination->Ar-R

Caption: A simplified representation of the Suzuki-Miyaura cross-coupling catalytic cycle.

Sonogashira Coupling: Introducing Alkynyl Moieties

The Sonogashira coupling is a powerful tool for the formation of carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide.[11][12] This reaction, typically catalyzed by a palladium complex and a copper(I) co-catalyst, allows for the introduction of alkynyl groups onto the dibromopyridine scaffold.[11][12] This methodology is particularly valuable for the synthesis of conjugated systems relevant to materials science.[13]

Chemoselective Sonogashira reactions of polyhalogenated pyridines, such as 3,5-dibromo-2,6-dichloropyridine, have been developed to access a variety of mono-, di-, tri-, and tetraalkynylated pyridines.[13][14] The regioselectivity can be controlled by the reaction conditions, providing access to specific isomers that might be challenging to synthesize otherwise.[13]

Buchwald-Hartwig Amination: Constructing Carbon-Nitrogen Bonds

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that has revolutionized the synthesis of arylamines.[15][16][17] This reaction enables the formation of C-N bonds by coupling an amine with an aryl halide.[16][17] For dibromopyridine scaffolds, this reaction is crucial for introducing nitrogen-containing substituents, which are prevalent in biologically active molecules.[15][18]

The scope of the Buchwald-Hartwig amination is broad, accommodating a wide range of primary and secondary amines.[16][19] The choice of palladium catalyst, ligand, and base is critical for achieving high yields and functional group tolerance.[18][19]

Diagram 2: Buchwald-Hartwig Amination Catalytic Cycle

Buchwald_Hartwig_Cycle Pd(0)L2 Pd(0)L2 Oxidative_Addition Oxidative Addition (Ar-X) Pd(0)L2->Oxidative_Addition Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Oxidative_Addition->Ar-Pd(II)-X(L2) Amine_Coordination Amine Coordination (R2NH) Ar-Pd(II)-X(L2)->Amine_Coordination Ar-Pd(II)-X(L)(NHR2) [Ar-Pd(II)-X(L)(NHR2)] Amine_Coordination->Ar-Pd(II)-X(L)(NHR2) Deprotonation Deprotonation (-HX) Ar-Pd(II)-X(L)(NHR2)->Deprotonation Ar-Pd(II)-NR2(L) Ar-Pd(II)-NR2(L) Deprotonation->Ar-Pd(II)-NR2(L) Reductive_Elimination Reductive Elimination Ar-Pd(II)-NR2(L)->Reductive_Elimination Reductive_Elimination->Pd(0)L2 Ar-NR2 Ar-NR2 Reductive_Elimination->Ar-NR2

Caption: A generalized catalytic cycle for the Buchwald-Hartwig amination reaction.

Applications in Medicinal Chemistry and Materials Science

The synthetic versatility of dibrominated pyridine scaffolds has led to their widespread adoption in both medicinal chemistry and materials science.

Medicinal Chemistry: Scaffolds for Drug Discovery

The pyridine nucleus is a privileged scaffold in medicinal chemistry, and the ability to introduce diverse substituents via the dibromo intermediates is invaluable for structure-activity relationship (SAR) studies.[1][20][21] Dibromopyridines serve as key starting materials for the synthesis of a wide range of biologically active compounds, including kinase inhibitors for oncology and inflammatory diseases.[20] The strategic, regioselective functionalization of these scaffolds allows for the precise placement of pharmacophoric groups to optimize interactions with biological targets.

Materials Science: Building Blocks for Functional Materials

In materials science, the rigid, aromatic nature of the pyridine ring, combined with the ability to introduce extended conjugation through cross-coupling reactions, makes dibrominated pyridines attractive building blocks for organic electronics.[22] The synthesis of well-defined oligomers and polymers with tailored electronic and photophysical properties is facilitated by the controlled functionalization of these scaffolds. For example, 2,5-disubstituted pyridine-based liquid crystals have been synthesized using the differential reactivity of the bromine atoms in 2,5-dibromopyridine.[22]

Conclusion and Future Outlook

Dibrominated pyridine scaffolds represent a cornerstone of modern organic synthesis, providing a robust and flexible platform for the construction of complex molecules. The continued development of more efficient and selective catalytic systems for their functionalization will undoubtedly lead to even broader applications in drug discovery, materials science, and beyond. The ability to precisely control the regiochemical outcome of cross-coupling reactions on these scaffolds will remain a key area of research, unlocking access to novel chemical space and enabling the creation of next-generation pharmaceuticals and functional materials.

References

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(3,5-Dibromopyridin-4-yl)methanol molecular weight

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to (3,5-Dibromopyridin-4-yl)methanol: Molecular Weight and Its Central Role in Chemical Synthesis

Executive Summary: this compound is a halogenated pyridine derivative that serves as a crucial building block in modern organic synthesis and medicinal chemistry. Its utility stems from the strategically positioned bromine atoms and the reactive hydroxymethyl group, which allow for diverse chemical modifications. A precise understanding of its fundamental properties, most notably its molecular weight, is paramount for its effective application. This guide provides a comprehensive analysis of the molecular weight of this compound, detailing its calculation, significance in experimental design, and its role in the broader context of drug discovery and materials science.

Core Physicochemical Properties

The foundational step in utilizing any chemical reagent is to have a firm grasp of its intrinsic properties. These data points are critical for everything from inventory management and safety assessments to precise reaction stoichiometry. This compound is identified by a unique set of physical and chemical characteristics, all of which are anchored to its molecular composition.

Quantitative data for this compound are summarized below, providing researchers with a quick-reference for experimental planning.

PropertyValueSource(s)
Molecular Formula C₆H₅Br₂NO
Molecular Weight 266.92 g/mol
CAS Number 197008-13-2
Canonical SMILES C1=C(C(=C(N=C1)Br)C=O)Br
InChIKey ZHNPEZCPMQFETF-UHFFFAOYSA-N
Purity (Typical) ≥97%
Appearance White to light beige solid

Molecular Structure and Weight Determination

The molecular weight of a compound is the sum of the atomic weights of its constituent atoms. For this compound, the molecular formula C₆H₅Br₂NO dictates its mass. The precise calculation is essential for converting between mass and moles, a cornerstone of quantitative chemistry.

The structure consists of a central pyridine ring, a heterocyclic aromatic system. It is substituted with two bromine atoms at positions 3 and 5, and a hydroxymethyl group (-CH₂OH) at position 4. The arrangement of these functional groups is visualized in the diagram below.

A Technical Guide to the Research Applications of Substituted Pyridylmethanols: From Medicinal Chemistry to Advanced Catalysis

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide Topic: Potential Research Applications of Substituted Pyridylmethanols Audience: Researchers, scientists, and drug development professionals.

Executive Summary: The substituted pyridylmethanol scaffold represents a cornerstone in modern chemical and pharmaceutical research. Characterized by a hydroxymethyl group attached to a pyridine ring, this structural motif offers a unique combination of physicochemical properties: the pyridine nitrogen's Lewis basicity and hydrogen-bonding capability, the hydroxyl group's role as both a hydrogen bond donor and acceptor, and the ring's function as a bioisosteric replacement for other aromatic systems. This guide provides a comprehensive overview of the synthesis, properties, and diverse research applications of these versatile compounds. We delve into their critical role in drug discovery, targeting a spectrum of diseases from neuropathic pain and neurodegeneration to cancer. Furthermore, we explore their utility in catalysis, both as tunable ligands for transition metal complexes and as foundational units for advanced materials like Metal-Organic Frameworks (MOFs). This document serves as a technical resource for researchers aiming to leverage the vast potential of substituted pyridylmethanols in their respective fields.

Part 1: The Pyridylmethanol Core: A Foundation for Innovation

Structural and Physicochemical Properties

The utility of substituted pyridylmethanols stems from the interplay of its two key functional groups. The pyridine ring, an aromatic heterocycle, imparts a weak basicity and the ability to act as a hydrogen bond acceptor or a metal-coordinating ligand through its nitrogen lone pair.[1] The hydroxyl group provides a site for hydrogen bond donation and acceptance, crucial for molecular recognition in biological systems and for constructing supramolecular assemblies in materials science.[2]

In medicinal chemistry, the pyridine ring is often employed as a bioisostere for a phenyl group. This substitution can significantly alter a molecule's properties, including metabolic stability, solubility, and receptor-binding interactions, offering a powerful strategy for optimizing drug candidates.[3][4] The relative position of the hydroxymethyl group (at the 2, 3, or 4-position) further tunes the molecule's steric and electronic profile, influencing its reactivity and biological activity. For instance, 2-pyridylmethanol can engage in intramolecular general base catalysis, a property not shared by its 3- and 4-isomers.[5]

Key Synthetic Strategies

The synthesis of pyridylmethanols is accessible through various established methods, most commonly involving the reduction of corresponding pyridyl aldehydes, ketones, or carboxylic acid derivatives.[6]

For applications in drug development, achieving high enantiomeric purity is often paramount, as biological activity is typically stereospecific. Chiral pyridylmethanol derivatives are crucial structural motifs in a wide array of pharmaceuticals.[3] The two predominant strategies for their asymmetric synthesis are the catalytic asymmetric hydrogenation of prochiral pyridyl ketones and the asymmetric addition of organometallic reagents to pyridyl aldehydes.[3]

Asymmetric_Synthesis_Pathways ProchiralKetone Prochiral Pyridyl Ketone ChiralProduct Enantiopure Substituted Pyridylmethanol ProchiralKetone->ChiralProduct Asymmetric Hydrogenation (e.g., Ru/Rh catalyst + Chiral Ligand, H₂) PyridylAldehyde Pyridyl Aldehyde PyridylAldehyde->ChiralProduct Asymmetric Addition (e.g., R-Zn, R-MgX, R-Li + Chiral Catalyst)

Caption: Key synthetic pathways to chiral pyridylmethanols.

This protocol provides a generalized procedure for the asymmetric hydrogenation of a pyridyl ketone to a chiral pyridylmethanol, a common transformation in pharmaceutical synthesis.[3]

Materials:

  • Prochiral pyridyl ketone (1.0 eq)

  • [RuCl₂(chiral diphosphine ligand)(diamine)] catalyst (0.001 - 0.01 eq)

  • Solvent (e.g., Methanol, Ethanol)

  • Hydrogen gas (H₂)

  • Base (e.g., KOtBu, NaOEt) (optional, often used to activate catalyst)

  • High-pressure autoclave reactor

Procedure:

  • Reactor Preparation: Ensure the autoclave is clean, dry, and purged with an inert gas (e.g., Argon or Nitrogen).

  • Charging the Reactor: To the reactor, add the prochiral pyridyl ketone, the ruthenium catalyst, and the solvent under an inert atmosphere. If a base is required for catalyst activation, add it at this stage.

  • Sealing and Purging: Seal the reactor securely. Purge the system with low-pressure hydrogen gas 3-5 times to remove any residual air.

  • Reaction: Pressurize the reactor with hydrogen gas to the desired pressure (typically 10-50 atm). Begin stirring and heat the reaction to the target temperature (e.g., 40-80 °C).

  • Monitoring: Monitor the reaction progress by analyzing aliquots via techniques such as TLC, GC, or HPLC. The consumption of the starting material indicates reaction completion.

  • Work-up: Once the reaction is complete, cool the reactor to room temperature and carefully vent the excess hydrogen gas. Concentrate the reaction mixture under reduced pressure to remove the solvent.

  • Purification: Purify the crude product using column chromatography on silica gel to isolate the chiral pyridylmethanol.

  • Analysis: Determine the enantiomeric excess (e.e.) of the product using chiral HPLC or GC. Confirm the structure using ¹H NMR, ¹³C NMR, and mass spectrometry.

Causality: The choice of a chiral diphosphine and diamine ligand is critical as it creates a chiral environment around the ruthenium metal center. This chiral pocket dictates the facial selectivity of hydride transfer from the metal to the prochiral ketone, resulting in the preferential formation of one enantiomer.

Part 2: Applications in Drug Discovery and Medicinal Chemistry

The pyridylmethanol scaffold is a privileged structure in medicinal chemistry, found in numerous approved drugs and clinical candidates.[7] Its versatility allows it to target a wide range of biological pathways.

Central Nervous System (CNS) Disorders
  • Pain and Sensory Perception (TRPV3 Antagonism): The Transient Receptor Potential Vanilloid 3 (TRPV3) channel is implicated in pain sensation, inflammation, and skin disorders.[8] Pyridylmethanol derivatives have been developed as potent and selective TRPV3 antagonists.[9] Systematic optimization of a pyridylmethanol lead compound led to the identification of antagonist 74a, which showed a favorable preclinical profile in models of neuropathic and central pain.[8]

CompoundTargetActivity (IC₅₀)Therapeutic AreaReference
74a TRPV30.38 µMNeuropathic Pain[9]
PAT Aβ Aggregation-Alzheimer's Disease[10]
Compound 8e VEGFR-23.93 µMCancer[11]
  • Neurodegenerative Diseases (Alzheimer's): The pathology of Alzheimer's disease is linked to the aggregation of amyloid β-peptide (Aβ).[10] Pyridine-based compounds have been explored as multi-functional agents targeting this disease.[12] A pyridine amine derivative, PAT, was shown to inhibit both self- and metal-induced Aβ aggregation.[10] In animal models, PAT improved memory and cognitive ability, highlighting its potential as a lead compound for anti-Alzheimer's drugs.[10][13]

Oncology

The pyridine core is integral to many anticancer agents.[11][14] Research has focused on developing pyridyl-containing molecules that inhibit key signaling pathways involved in tumor growth and proliferation.

  • Kinase Inhibition: Pyridine-urea derivatives have shown promise as inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key kinase in angiogenesis.[11] Other pyridine-based compounds have demonstrated potent inhibition of kinases like EGFR, HER2, and CDK2.[14]

  • Apoptosis Induction and Cell Cycle Arrest: Novel substituted pyridines have been shown to inhibit the proliferation of liver and breast cancer cells by inducing G2/M phase cell cycle arrest and apoptosis through the upregulation of p53 and JNK pathways.[15]

VEGFR2_Signaling_Pathway VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds PLCg PLCγ VEGFR2->PLCg PI3K PI3K VEGFR2->PI3K RAS RAS VEGFR2->RAS PKC PKC PLCg->PKC AKT AKT PI3K->AKT RAF RAF RAS->RAF Proliferation Cell Proliferation, Migration, Survival PKC->Proliferation AKT->Proliferation MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation Inhibitor Pyridylmethanol Derivative (e.g., Compound 8e) Inhibitor->VEGFR2 Inhibits

Caption: Simplified VEGFR-2 signaling pathway and point of inhibition.

Autoimmune and Inflammatory Diseases

The Janus kinase (JAK) family, including Tyrosine Kinase 2 (TYK2), plays a critical role in cytokine signaling that regulates immune responses. Dysregulation of these pathways is central to many autoimmune diseases. Selective TYK2 inhibitors based on a pyridine core have been designed to target the pseudokinase (JH2) domain, offering a promising strategy for treating conditions like psoriasis and rheumatoid arthritis with potentially fewer side effects than pan-JAK inhibitors.[16]

Part 3: Applications in Catalysis and Materials Science

Beyond medicine, the coordinating and structural properties of pyridylmethanols make them highly valuable in catalysis and materials science.

Ligands in Homogeneous Catalysis

Substituted pyridylmethanols can act as versatile ligands, forming stable complexes with a variety of transition metals.[17] The denticity and electronic properties of the ligand can be tuned by the number and position of the hydroxymethyl groups and other substituents on the pyridine ring.

  • Case Study: Pyridine-2,6-diethanol: This compound acts as a stable O,N,O-tridentate ligand.[17] Its metal complexes have shown significant catalytic activity in organic transformations, including polymerization and oxidation reactions. For example, modifying the ligand structure around a metal center can suppress chain transfer reactions, leading to the formation of higher molecular weight polymers.[17]

This protocol describes a general method for coordinating Pyridine-2,6-diethanol to a transition metal salt.

Materials:

  • Pyridine-2,6-diethanol (1.0 eq)

  • Metal salt (e.g., FeCl₃, Cu(OAc)₂) (1.0 eq)

  • Solvent (e.g., Ethanol, Acetonitrile)

  • Inert atmosphere glovebox or Schlenk line

Procedure:

  • Preparation: Under an inert atmosphere, dissolve Pyridine-2,6-diethanol in the chosen solvent in a Schlenk flask.

  • Addition: In a separate flask, dissolve the metal salt in the same solvent. Add this solution dropwise to the ligand solution with vigorous stirring.

  • Reaction: Stir the mixture at room temperature or with gentle heating for several hours. A color change or precipitation of the complex is often observed.

  • Isolation: If a precipitate forms, collect the solid by filtration, wash with a small amount of cold solvent, and dry under vacuum. If the complex is soluble, remove the solvent under reduced pressure.

  • Purification: The crude complex can be purified by recrystallization from an appropriate solvent system.

  • Characterization: Confirm the structure and purity of the complex using techniques such as X-ray crystallography, elemental analysis, FT-IR spectroscopy (to observe changes in O-H and C-N stretching frequencies upon coordination), and UV-Vis spectroscopy.

Catalyst_Workflow LigandSynth Ligand Synthesis (Pyridine-2,6-diethanol) Complexation Complexation with Transition Metal Salt LigandSynth->Complexation Catalyst Isolated Metal Complex Catalyst Complexation->Catalyst Reaction Catalytic Reaction (e.g., Oxidation, Polymerization) Catalyst->Reaction Products Reaction Products Reaction->Products

Caption: General workflow for catalyst synthesis and application.

Building Blocks for Metal-Organic Frameworks (MOFs)

The bifunctional nature of pyridylmethanols, particularly 4-pyridinemethanol, makes them excellent building blocks for coordination polymers and MOFs.[2] The pyridine nitrogen coordinates to the metal center, while the hydroxyl group can participate in hydrogen bonding to stabilize the crystal lattice or act as a secondary coordination site. This allows for the construction of extended, crystalline networks with potential applications in gas storage and separation.[2]

Part 4: Conclusion and Future Outlook

Substituted pyridylmethanols are a remarkably versatile class of compounds with demonstrated and potential applications spanning from life-saving pharmaceuticals to advanced industrial catalysts. Their synthetic accessibility and tunable physicochemical properties ensure their continued prominence in research.

Future research will likely focus on several key areas:

  • Novel Drug Scaffolds: Exploring new substitution patterns and their effects on biological activity for untapped therapeutic targets.

  • Asymmetric Catalysis: The development of new chiral pyridylmethanol-based ligands for highly enantioselective transformations.

  • Sustainable Chemistry: Leveraging pyridylmethanol-based catalysts for green chemistry applications, such as CO₂ reduction and biomass conversion.[18]

  • Functional Materials: Designing novel MOFs and coordination polymers with tailored properties for specific applications in sensing, separation, and electronics.

The foundational knowledge and protocols outlined in this guide provide a strong starting point for scientists and researchers to innovate and expand the already impressive utility of the substituted pyridylmethanol core.

References

  • BenchChem. (n.d.). Application Notes and Protocols for the Asymmetric Synthesis of Chiral Pyridinylmethanol Derivatives.
  • Gomtsyan, A., et al. (2016). Synthesis and Pharmacology of (Pyridin-2-yl)methanol Derivatives as Novel and Selective Transient Receptor Potential Vanilloid 3 Antagonists. Journal of Medicinal Chemistry.
  • BenchChem. (n.d.). Application Notes and Protocols for 4-Pyridinemethanol in Coordination Chemistry.
  • BenchChem. (n.d.). Application of Pyridine-2,6-diethanol in Catalysis: A Detailed Overview for Researchers.
  • ResearchGate. (2025). Synthesis and Pharmacology of (Pyridin-2-yl)methanol Derivatives as Novel and Selective Transient Receptor Potential Vanilloid 3 (TRPV3) Antagonists | Request PDF.
  • Gani, D., & Larkin, J. P. (1983). The pyridine-catalysed reaction of methanol with phenyl isocyanate in tetrachloromethane. Journal of the Chemical Society, Perkin Transactions 2.
  • Al-Said, M. S., et al. (2018). Pyridine-Ureas as Potential Anticancer Agents: Synthesis and In Vitro Biological Evaluation. Molecules.
  • Deshmukh, M., et al. (2011). Efficient method for the synthesis of 3-pyridyl methanol from nicotinic acid using sodium borohydride-methanol system. Der Pharmacia Lettre.
  • Wang, C., et al. (2019). Inhibiting Aβ toxicity in Alzheimer's disease by a pyridine amine derivative. Metallomics.
  • ResearchGate. (n.d.). Advances in synthesis, medicinal properties and biomedical applications of Pyridine Derivatives: A Comprehensive Review | Request PDF.
  • ResearchGate. (n.d.). Pyridine derivatives as anti-Alzheimer agents | Request PDF.
  • ResearchGate. (n.d.). Pyridines in Alzheimer's disease therapy: Recent trends and advancements.
  • Wang, L., et al. (2022). Design, Synthesis and Activity Study of Pyridine Derivatives as Highly Effective and Selective TYK2 Inhibitors. Molecules.
  • Kumar, B., et al. (2014). Reduction of CO2 to Methanol Catalyzed by a Biomimetic Organo-Hydride Produced From Pyridine. Journal of the American Chemical Society.
  • G-G, K., et al. (2018). Anticancer pyridines induce G2/M arrest and apoptosis via p53 and JNK upregulation in liver and breast cancer cells. Oncology Letters.
  • ResearchGate. (n.d.). Structures of certain pyridine-based approved anticancer drugs, and the....
  • HMDB. (2021). Showing metabocard for 3-Pyridinemethanol (HMDB0245980).
  • Singh, U. P., et al. (2021). The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design. Molecules.

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An In-depth Technical Guide to the Reactivity of the Hydroxymethyl Group on a Pyridine Ring

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Pyridyl-Methanol Scaffold - A Nexus of Versatile Reactivity

To the accomplished researcher in medicinal chemistry and materials science, the hydroxymethylpyridine scaffold represents a cornerstone building block. Its deceptively simple structure, a pyridine ring appended with a hydroxymethyl group (-CH₂OH), belies a rich and tunable reactivity profile. This duality of function—the electron-deficient aromatic heterocycle and the primary alcohol—makes it an invaluable synthon in the construction of complex molecular architectures, from life-saving pharmaceuticals to advanced materials.[1][2]

The pyridine nitrogen, with its sp² hybridized lone pair, acts as a coordination site and profoundly influences the ring's electronic properties.[3] This, in turn, modulates the reactivity of the attached hydroxymethyl group. Simultaneously, the -CH₂OH group offers a versatile handle for a suite of classical and modern organic transformations, including oxidation, esterification, etherification, and nucleophilic substitution.[1] This guide provides an in-depth exploration of the core reactivity principles governing this scaffold, offering field-proven insights and detailed protocols to empower your research and development endeavors.

I. The Electronic Landscape: How the Pyridine Ring Dictates Reactivity

The position of the hydroxymethyl group relative to the nitrogen atom (ortho-, meta-, or para-) is the primary determinant of its reactivity. The nitrogen atom is electron-withdrawing, creating a permanent dipole and influencing the electron density across the ring. This effect is most pronounced at the ortho (2-) and para (4-) positions, which become electron-deficient.

This electron-withdrawing nature has several key consequences for the hydroxymethyl side-chain:

  • Increased Acidity of the Hydroxyl Proton: Compared to a simple benzyl alcohol, the hydroxyl proton of a hydroxymethylpyridine is more acidic, facilitating deprotonation and subsequent reactions.

  • Activation towards Nucleophilic Attack: The carbon of the hydroxymethyl group is rendered more electrophilic, making it more susceptible to nucleophilic substitution reactions.

  • Modulation of Redox Potential: The electronic environment influences the ease of oxidation of the alcohol.[4][5]

Substituents on the pyridine ring can further tune these electronic properties. Electron-donating groups (e.g., -OCH₃, -NMe₂) will partially offset the electron-withdrawing effect of the nitrogen, while electron-withdrawing groups (e.g., -Cl, -CN) will enhance it.[4][6] This principle allows for the fine-tuning of reactivity to suit specific synthetic needs.

Logical Relationship: Influence of Ring Position

G Pyridine_N Pyridine Nitrogen (Electron Withdrawing) Ortho_Para Ortho / Para Positions (2- or 4-CH₂OH) Pyridine_N->Ortho_Para Strong Inductive & Resonance Effect Meta Meta Position (3-CH₂OH) Pyridine_N->Meta Weaker Inductive Effect Reactivity_High Highly Reactive -CH₂OH group Ortho_Para->Reactivity_High Increased Electrophilicity Enhanced Acidity Reactivity_Mod Less Reactive -CH₂OH group Meta->Reactivity_Mod Moderate Reactivity

Caption: Electronic influence of the pyridine nitrogen on side-chain reactivity.

II. Key Transformations of the Hydroxymethyl Group

The hydroxymethyl group is a versatile functional handle that can be readily transformed into a variety of other functionalities. The following sections detail the most common and synthetically useful reactions.

A. Oxidation: Accessing Aldehydes, Carboxylic Acids, and Beyond

The oxidation of the hydroxymethyl group is a fundamental transformation that provides access to pyridyl aldehydes and carboxylic acids, which are themselves valuable synthetic intermediates.[7] The choice of oxidant and reaction conditions is critical to achieve the desired oxidation state and avoid over-oxidation or side reactions.

Oxidant/MethodProductTypical Yield (%)Notes
Manganese Dioxide (MnO₂)Aldehyde70-95Mild, selective for allylic/benzylic alcohols.
Swern OxidationAldehyde85-98High yield, requires cryogenic conditions.
Dess-Martin Periodinane (DMP)Aldehyde90-98Mild, room temperature, but reagent is expensive.
Potassium Permanganate (KMnO₄)Carboxylic Acid60-85Strong oxidant, can lead to ring degradation if not controlled.
Chromium(VI) reagentsCarboxylic Acid75-90Effective, but toxicity is a major concern.[8]
Catalytic Oxidation (e.g., TEMPO)Aldehyde/Carboxylic Acid80-95Green chemistry approach, requires a co-oxidant.

Expert Insight: For the selective oxidation to the aldehyde, MnO₂ is often the reagent of choice for its mildness and ease of use, especially on a larger scale. For small-scale, high-yielding conversions to the aldehyde, DMP provides excellent results at room temperature. When the carboxylic acid is the target, controlled KMnO₄ oxidation is a cost-effective method, though careful temperature and pH control is necessary to prevent unwanted side reactions.

Protocol: Swern Oxidation of 2-(Hydroxymethyl)pyridine

This protocol provides a high-yielding method for the synthesis of 2-pyridinecarboxaldehyde.

  • Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and two addition funnels under an inert atmosphere (N₂ or Ar) is charged with anhydrous dichloromethane (DCM) and cooled to -78 °C using a dry ice/acetone bath.

  • Oxalyl Chloride Addition: A solution of oxalyl chloride in DCM is added dropwise to the cooled flask, maintaining the internal temperature below -60 °C.

  • DMSO Addition: A solution of anhydrous dimethyl sulfoxide (DMSO) in DCM is added dropwise, again keeping the temperature below -60 °C. The mixture is stirred for 15 minutes.

  • Alcohol Addition: A solution of 2-(hydroxymethyl)pyridine in DCM is added dropwise, maintaining the temperature below -60 °C. The reaction is stirred for 30-45 minutes.

  • Triethylamine Quench: Triethylamine is added dropwise, leading to the formation of a thick white precipitate. The reaction is stirred for an additional 30 minutes at -78 °C.

  • Workup: The reaction is allowed to warm to room temperature, and water is added. The organic layer is separated, and the aqueous layer is extracted with DCM. The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure to yield the crude aldehyde. Purification is typically achieved by column chromatography.

B. O-Functionalization: Ether and Ester Formation

The hydroxyl group is an excellent nucleophile, readily participating in reactions to form ethers and esters. These transformations are crucial for introducing diverse functionalities and for creating prodrugs.

1. Etherification

The Williamson ether synthesis is a robust and widely used method for preparing pyridyl ethers.[9] This reaction involves the deprotonation of the alcohol to form an alkoxide, which then undergoes an Sₙ2 reaction with an alkyl halide.

Causality in Experimental Choice: The choice of base is critical. Strong bases like sodium hydride (NaH) are highly effective but require anhydrous conditions. Weaker bases like potassium carbonate (K₂CO₃) can be used in polar aprotic solvents like DMF or acetonitrile and are often sufficient for activating the relatively acidic hydroxymethylpyridine.[9]

Workflow: Williamson Ether Synthesis

G cluster_0 Step 1: Deprotonation cluster_1 Step 2: Nucleophilic Substitution (Sₙ2) Start Py-CH₂OH + Base (e.g., NaH) Alkoxide Py-CH₂O⁻ Na⁺ (Pyridyl Alkoxide) Start->Alkoxide Anhydrous Solvent (e.g., THF, DMF) Product Py-CH₂-O-R (Pyridyl Ether) Alkoxide->Product Attack on R-X Alkyl_Halide R-X (Alkyl Halide)

Caption: General workflow for the Williamson etherification of hydroxymethylpyridine.

2. Esterification

Esterification is commonly achieved through reaction with a carboxylic acid under acidic catalysis (Fischer esterification) or by using an activated carboxylic acid derivative (e.g., acyl chloride or anhydride).[10][11][12]

  • Fischer Esterification: This equilibrium-driven process requires a strong acid catalyst (like H₂SO₄) and often the removal of water to drive the reaction to completion.[11]

  • Acyl Halides/Anhydrides: These highly reactive electrophiles react rapidly with hydroxymethylpyridines, often in the presence of a non-nucleophilic base (like pyridine or triethylamine) to scavenge the HCl or carboxylic acid byproduct.

C. Nucleophilic Substitution: The Mitsunobu Reaction

The direct conversion of the hydroxyl group into other functionalities via nucleophilic substitution is a powerful synthetic tool. The Mitsunobu reaction is a premier method for achieving this transformation with a wide range of nucleophiles.[13][14][15] This reaction proceeds with inversion of configuration at a stereocenter, although this is not relevant for the primary hydroxymethyl group.

The reaction utilizes triphenylphosphine (PPh₃) and an azodicarboxylate, typically diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD), to activate the alcohol.[14]

Mechanistic Insight: The reaction proceeds through the formation of an oxyphosphonium salt, which is an excellent leaving group. The nucleophile then displaces this group in an Sₙ2 fashion. The pKa of the nucleophile is a critical parameter; it must be acidic enough (generally pKa < 13) to protonate the intermediate betaine, preventing side reactions.[13][14]

Common Nucleophiles for Mitsunobu Reaction:

  • Carboxylic acids (→ Esters)

  • Phenols (→ Aryl ethers)

  • Phthalimide (→ Protected primary amine, via Gabriel synthesis)[13]

  • Hydrazoic acid (HN₃) or its surrogates (→ Azides, reducible to amines)

Protocol: Mitsunobu Esterification of 4-(Hydroxymethyl)pyridine
  • Reagent Preparation: In a flame-dried flask under an inert atmosphere, dissolve 4-(hydroxymethyl)pyridine, the desired carboxylic acid (1.1 eq.), and triphenylphosphine (1.2 eq.) in anhydrous tetrahydrofuran (THF).

  • Cooling: Cool the solution to 0 °C in an ice bath.

  • DEAD/DIAD Addition: Add DEAD or DIAD (1.2 eq.) dropwise to the stirred solution. A color change and/or the formation of a precipitate is often observed.

  • Reaction: Allow the reaction to warm to room temperature and stir for 4-16 hours, monitoring by TLC.

  • Workup and Purification: The primary challenge in Mitsunobu reactions is the removal of byproducts: triphenylphosphine oxide (TPPO) and the hydrazine derivative. Concentration of the reaction mixture followed by direct purification via column chromatography is often effective. Alternatively, precipitation of TPPO from a nonpolar solvent can be employed.

III. Protecting Group Strategies

In multi-step syntheses, it is often necessary to temporarily mask the reactivity of the hydroxymethyl group.[16][17][18] The choice of protecting group depends on its stability to the planned reaction conditions and the specific conditions required for its removal.

Protecting GroupAbbreviationIntroductionRemoval Conditions
Silyl Ethers (e.g., tert-Butyldimethylsilyl)TBDMS or TBSTBDMSCl, imidazole, DMFF⁻ (TBAF), or mild acid (e.g., PPTS)
Benzyl EtherBnNaH, BnBrCatalytic Hydrogenolysis (H₂, Pd/C)
Tetrahydropyranyl EtherTHPDihydropyran, cat. acid (e.g., PTSA)Aqueous acid

Trustworthiness through Orthogonality: When designing a complex synthesis, employing an orthogonal set of protecting groups is paramount. This means that each protecting group can be removed under specific conditions that do not affect the others, allowing for selective deprotection at various stages of the synthesis. For instance, a TBS ether (removed by fluoride) and a benzyl ether (removed by hydrogenolysis) are an excellent orthogonal pair.

Conclusion

The hydroxymethylpyridine core is a testament to the power of functional group interplay in organic synthesis. The electronic influence of the pyridine ring imbues the simple hydroxymethyl group with a nuanced and tunable reactivity. A thorough understanding of the principles governing its oxidation, O-functionalization, and substitution reactions is essential for any scientist working in drug discovery or materials science. By mastering the protocols and appreciating the causality behind the experimental choices presented in this guide, researchers can confidently and efficiently leverage the synthetic potential of this versatile scaffold to build the molecules of tomorrow.

References

  • The Role of 2-(Hydroxymethyl)pyridine in Modern Chemical Synthesis. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD.
  • Pyridine Modifications Regulate Electronics and Reactivity of Fe-Pyridinophane Complexes. (2018). National Institutes of Health.
  • An In-depth Technical Guide to the Structure and Bonding of 4-(Hydroxymethyl)pyridine. (n.d.). Benchchem.
  • Applications of 2-(Hydroxymethyl)pyridine in Advanced Material Synthesis. (2025). NINGBO INNO PHARMCHEM CO.,LTD.
  • Electronic influence of substitution on the pyridine ring within NNN pincer-type molecules. (2020). Royal Society of Chemistry.
  • Pyridine modifications regulate the electronics and reactivity of Fe–pyridinophane complexes. (n.d.). Dalton Transactions (RSC Publishing).
  • Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities. (2023). National Institutes of Health.
  • Oxidation of 3-hydroxy-6-methyl-2-pyridinemethanol by chromium(VI) in acidic aqueous media; Kinetic and EPR studies. (2025). ResearchGate.
  • Williamson etherification using a hydroxypyridine. (n.d.). ChemSpider Synthetic Pages.
  • Esterification. (2022). Sciencemadness Wiki.
  • US2948734A - Esterification of pyridine carboxylic acids. (n.d.). Google Patents.
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  • Mitsunobu reaction. (n.d.). Wikipedia.
  • Mitsunobu Reaction. (n.d.). Organic Chemistry Portal.
  • Protecting Groups. (n.d.). Organic Chemistry Portal.
  • Protecting group. (n.d.). Wikipedia.
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The Strategic Role of Bromine in Modulating the Reactivity of Pyridine Derivatives: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Indispensable Role of Bromopyridines in Modern Chemistry

To the researchers, medicinal chemists, and drug development professionals navigating the complex landscape of modern synthesis, the pyridine scaffold is both a ubiquitous privilege and a formidable challenge. Its presence in a significant portion of FDA-approved drugs underscores its importance, yet its inherent electronic properties often complicate synthetic manipulations.[1] Within this context, brominated pyridine derivatives emerge as exceptionally versatile and powerful intermediates.[2] The bromine atom is not merely a placeholder; it is a strategic tool that profoundly modulates the reactivity of the pyridine ring, enabling a vast array of chemical transformations that would otherwise be inefficient or impossible.

This technical guide offers a deep dive into the multifaceted role of the bromine atom in pyridine chemistry. We will move beyond simple reaction schemes to explore the underlying electronic and steric principles that govern reactivity. As a Senior Application Scientist, my objective is to provide not just protocols, but a framework of understanding—explaining the causality behind experimental choices and empowering you to troubleshoot and innovate in your own work. We will dissect the core mechanisms of the most critical transformations, from palladium-catalyzed cross-couplings to classical aromatic substitutions and metal-halogen exchange, providing field-proven insights and detailed methodologies.

Part 1: The Physicochemical Influence of the Bromine Substituent

The reactivity of a bromopyridine is a nuanced interplay between the inherent electron-deficient nature of the pyridine ring and the dual electronic character of the bromine substituent. Understanding this foundation is paramount for predicting and controlling reaction outcomes.

The Duality of Electronic Effects: Inductive vs. Mesomeric

The bromine atom influences the pyridine ring's electron density through two opposing effects[3]:

  • Inductive Effect (-I): As an electronegative halogen, bromine withdraws electron density from the carbon atom to which it is attached through the sigma bond. This deactivates the ring, making it less nucleophilic and generally less reactive towards electrophilic attack compared to pyridine itself.[3]

  • Mesomeric (Resonance) Effect (+M): The lone pairs of electrons on the bromine atom can be delocalized into the pyridine π-system. This electron donation partially counteracts the inductive effect and preferentially increases electron density at the ortho and para positions relative to the bromine.[3]

This duality is central to the regioselectivity of many reactions. The strong inductive withdrawal dominates, making bromopyridines less reactive overall in electrophilic substitutions, but the mesomeric effect is the key determinant of where the substitution occurs.

Positional Impact: A Comparative Analysis of Isomers

The position of the bromine atom (C2, C3, or C4) dramatically alters the electronic landscape of the ring, creating three distinct isomers with unique reactivity profiles. The powerful electron-withdrawing effect of the pyridine nitrogen is most pronounced at the α (C2, C6) and γ (C4) positions, which synergizes or competes with the bromine's effects.[3]

The effect of the bromine's position on the electron density at each carbon atom can be observed through ¹³C NMR spectroscopy. The chemical shifts provide a direct measure of the electronic environment of each nucleus.

Data Presentation: Representative ¹³C NMR Chemical Shifts of Isomeric Bromopyridines
Position2-Bromopyridine (δ, ppm)[4]3-Bromopyridine (δ, ppm) (Predicted)[5]4-Bromopyridine (δ, ppm) (Predicted)
C2 142.4~150.0~151.5
C3 128.4~125.0~139.0
C4 138.6~140.0~145.0
C5 122.8~124.0~139.0
C6 150.3~148.0~151.5
Note: Predicted values are estimations based on known substituent effects and data from similar compounds. Solvent: CDCl₃.

This data illustrates how the C-Br carbon (ipso-carbon) is significantly shielded in 3-bromopyridine compared to the α- and γ-positions in the other isomers, reflecting the complex interplay of electronic effects.

Part 2: Palladium-Catalyzed Cross-Coupling Reactions: The Workhorse of Modern Synthesis

The single most important role of the bromine atom on a pyridine ring is to serve as an excellent leaving group in transition metal-catalyzed cross-coupling reactions.[2] These reactions are the cornerstone of modern drug discovery, allowing for the modular assembly of complex molecules.[2] The C-Br bond is significantly weaker than a C-Cl bond, making bromopyridines more reactive substrates for the crucial oxidative addition step in the catalytic cycle.[3]

Core Principles and the General Catalytic Cycle

Most palladium-catalyzed cross-couplings (Suzuki, Buchwald-Hartwig, Sonogashira) proceed through a similar catalytic cycle involving a Pd(0)/Pd(II) interchange.[6]

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of the pyridine, forming a Pd(II) complex. This is often the rate-determining step.[7]

  • Transmetalation (or equivalent): The coupling partner (e.g., an organoboron in Suzuki, an amine in Buchwald-Hartwig) coordinates to the palladium center, displacing the halide.

  • Reductive Elimination: The two organic fragments couple, forming the new C-C or C-N bond and regenerating the Pd(0) catalyst, which re-enters the cycle.[8]

A critical challenge in pyridine chemistry is the potential for the pyridine nitrogen's lone pair to coordinate to the palladium center, inhibiting catalysis. The use of bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos, RuPhos) is a field-proven strategy to shield the metal center and promote the desired catalytic activity.[9]

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a premier method for forming C(sp²)-C(sp²) bonds, pairing the bromopyridine with an organoboron reagent (typically a boronic acid or ester).

Mechanism and Causality

The base (e.g., K₂CO₃, K₃PO₄) plays a crucial role beyond being a simple acid scavenger. It activates the organoboron species, forming a more nucleophilic "ate" complex (e.g., [R-B(OH)₃]⁻), which facilitates the transmetalation step.[4][8] The choice of ligand influences the stability and reactivity of the Pd(0) species; bulky ligands favor the formation of highly reactive, monoligated LPd(0) complexes.[10]

Mandatory Visualization: Suzuki-Miyaura Catalytic Cycle

Suzuki_Miyaura_Cycle cluster_main Suzuki-Miyaura Catalytic Cycle Pd0 L₂Pd(0) OA_Complex L₂Pd(II)(Py)(Br) Pd0->OA_Complex Oxidative Addition TM_Complex L₂Pd(II)(Py)(Ar) OA_Complex->TM_Complex Transmetalation TM_Complex->Pd0 Reductive Elimination Product Pyridyl-Ar TM_Complex->Product ArBr Pyridyl-Br ArBr->OA_Complex ArBOH2 Ar-B(OH)₂ ArBOH2->TM_Complex Base Base Base->TM_Complex

Caption: General catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Comparative Reactivity of Isomers

The reactivity in Suzuki coupling generally follows the order 2-bromopyridine > 4-bromopyridine > 3-bromopyridine, reflecting the electronic activation at the α- and γ-positions. However, all isomers are viable substrates, and high yields can be achieved with proper optimization.

Bromopyridine IsomerCoupling PartnerCatalyst SystemBaseYield (%)Reference
2-Bromo-4-methylpyridinePhenylboronic acidPd(dppf)Cl₂K₂CO₃81[11]
3-BromopyridinePhenylboronic acidPd(OAc)₂ / PPh₃K₂CO₃>95[12]
5-Bromo-2-methylpyridin-3-amineArylboronic acidPd(PPh₃)₄K₃PO₄Good[6]
Note: Conditions are not identical across entries and serve for general comparison.
Field-Proven Experimental Protocol: Suzuki Coupling of 2-Bromo-4-methylpyridine [11]
  • Reaction Setup: To a microwave reaction vessel, add 2-Bromo-4-methylpyridine (1.0 equiv), the desired arylboronic acid (1.2 equiv), Pd(dppf)Cl₂ (3 mol%), and K₂CO₃ (2.0 equiv).

    • Scientist's Insight: The use of dppf as a ligand is a robust choice for heteroaromatic substrates as it promotes catalyst stability and activity, mitigating inhibition by the pyridine nitrogen.

  • Inert Atmosphere & Solvent Addition: Seal the vessel. Add a degassed 5:1 mixture of 1,4-dioxane and water.

    • Scientist's Insight: The aqueous co-solvent is crucial for dissolving the inorganic base and facilitating the formation of the boronate "ate" complex, which accelerates transmetalation.

  • Reaction: Heat the reaction mixture in a microwave reactor to 120 °C and hold for the required time (typically 15-60 minutes), monitoring by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate and wash with water.

  • Purification: Separate the organic layer, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.

Buchwald-Hartwig Amination

This reaction is the premier method for forming C-N bonds, coupling bromopyridines with primary or secondary amines.[13] It has revolutionized medicinal chemistry by providing access to a vast chemical space of aminopyridines.

Mechanism and Key Parameters

The catalytic cycle is similar to the Suzuki coupling, but the key intermediate is a palladium-amido complex formed after the amine coordinates to the Pd(II) center and is deprotonated by a strong base.[14] The choice of base is critical; strong, non-nucleophilic bases like sodium tert-butoxide (NaOt-Bu) are required to deprotonate the coordinated amine without competing in other reactions.[15] The ligand system (e.g., BINAP, XPhos) is arguably the most critical parameter, with bulky, electron-rich ligands being necessary to promote the final, often difficult, reductive elimination step to form the C-N bond.[9][13]

Mandatory Visualization: Buchwald-Hartwig Amination Catalytic Cycle

Buchwald_Hartwig_Cycle cluster_main Buchwald-Hartwig Amination Catalytic Cycle Pd0 L₂Pd(0) OA_Complex L₂Pd(II)(Py)(Br) Pd0->OA_Complex Oxidative Addition Amido_Complex [L₂Pd(II)(Py)(NR₂)] OA_Complex->Amido_Complex Amine Coordination & Deprotonation Amido_Complex->Pd0 Reductive Elimination Product Pyridyl-NR₂ Amido_Complex->Product ArBr Pyridyl-Br ArBr->OA_Complex Amine HNR₂ Amine->Amido_Complex Base Base Base->Amido_Complex

Caption: General catalytic cycle for the Buchwald-Hartwig amination reaction.

Comparative Reactivity and Scope

The reaction is broadly applicable to all bromopyridine isomers. The presence of other functional groups, such as an amino group on the pyridine ring, can sometimes lead to chelation issues, requiring careful ligand selection (e.g., RuPhos, BrettPhos).[9]

Bromopyridine SubstrateAmineCatalyst/LigandBaseYield (%)Reference
2-BromopyridineCyclopropylaminePd(OAc)₂ / dpppNaOt-Bu98[16]
3-Bromo-2-aminopyridineMorpholinePd₂(dba)₃ / RuPhosLiHMDS83[9]
2-Amino-6-bromopyridineMorpholinePd₂(dba)₃ / XPhosNaOt-Bu95[6]
Note: Conditions are not identical across entries and serve for general comparison.
Field-Proven Experimental Protocol: Amination of 2-Amino-6-bromopyridine [6]
  • Reaction Setup: In a dry Schlenk flask under an inert atmosphere (Argon), combine Pd₂(dba)₃ (1.5 mol%), XPhos (3 mol%), and NaOt-Bu (1.4 equiv).

    • Scientist's Insight: Using a pre-catalyst or, as here, pre-mixing the catalyst and ligand allows for the formation of the active Pd(0)L species before the substrate is introduced. XPhos is a highly effective bulky monophosphine ligand for challenging C-N couplings.

  • Reagent Addition: Add anhydrous toluene and stir for 2 minutes. Then add 2-Amino-6-bromopyridine (1.0 equiv) and the desired amine (e.g., morpholine, 1.2 equiv).

  • Reaction: Heat the reaction mixture to reflux (approx. 110 °C) with vigorous stirring for 18 hours, or until TLC/LC-MS indicates full consumption of the starting material.

  • Work-up: Cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify the residue by flash column chromatography.

Sonogashira Coupling

The Sonogashira coupling is the most reliable method for forming a C(sp²)-C(sp) bond, coupling a bromopyridine with a terminal alkyne. This reaction is invaluable for creating conjugated systems and installing useful synthetic handles.[17]

Mechanism and the Role of Copper Co-catalyst

The Sonogashira reaction follows a dual catalytic cycle. The palladium cycle is similar to that of other cross-couplings. Concurrently, a copper(I) co-catalyst (typically CuI) reacts with the terminal alkyne and base to form a copper(I) acetylide intermediate. This species then undergoes transmetalation with the Pd(II)-pyridyl complex, which is much more efficient than direct reaction of the alkyne with the palladium center.[18]

Mandatory Visualization: Sonogashira Coupling Dual Catalytic Cycle

Sonogashira_Cycle cluster_pd Palladium Cycle cluster_cu Copper Cycle Pd0 L₂Pd(0) OA_Complex L₂Pd(II)(Py)(Br) Pd0->OA_Complex Oxidative Addition TM_Complex L₂Pd(II)(Py)(C≡CR) OA_Complex->TM_Complex Transmetalation TM_Complex->Pd0 Reductive Elimination Product Pyridyl-C≡CR TM_Complex->Product CuI Cu(I)Br Cu_Acetylide Cu(I)-C≡CR CuI->Cu_Acetylide Alkyne + Base Cu_Acetylide->TM_Complex Cu_Acetylide->CuI ArBr Pyridyl-Br ArBr->OA_Complex Alkyne H-C≡CR

Caption: Dual catalytic cycles of the Sonogashira cross-coupling reaction.

Comparative Reactivity and Functional Group Tolerance

The Sonogashira reaction is known for its mild conditions and tolerance of a wide range of functional groups. Yields are generally high across all isomers.

Bromopyridine SubstrateAlkyneCatalyst SystemBaseYield (%)Reference
2-Amino-3-bromopyridinePhenylacetylenePd(CF₃COO)₂ / PPh₃ / CuIEt₃N96[17]
6-Bromo-3-fluoro-2-cyanopyridine(4-Ethylphenyl)acetylenePd(PPh₃)₄ / CuIEt₃N93[19]
4-Bromopyridine HClPhenylacetylenePdCl₂(PPh₃)₂ / CuIPiperidineGood[20]
Note: Conditions are not identical across entries and serve for general comparison.
Field-Proven Experimental Protocol: Sonogashira Coupling of 2-Amino-3-bromopyridine [17]
  • Catalyst Preparation: To a dry 10 mL round-bottomed flask under a nitrogen atmosphere, add Pd(CF₃COO)₂ (2.5 mol%), PPh₃ (5.0 mol%), and CuI (5.0 mol%). Add 2.0 mL of anhydrous DMF and stir for 30 minutes.

    • Scientist's Insight: This pre-stirring step allows for the formation of the active catalyst complexes before the introduction of the substrates, leading to more reproducible results.

  • Reagent Addition: To the catalyst mixture, add 2-amino-3-bromopyridine (1.0 equiv, 0.5 mmol), the terminal alkyne (1.2 equiv), and Et₃N (1 mL).

    • Scientist's Insight: Triethylamine (Et₃N) serves as both the base to deprotonate the alkyne and often as a co-solvent.

  • Reaction: Heat the mixture at 100 °C for 3 hours, monitoring the reaction progress by TLC.

  • Work-up: After cooling, dilute the reaction mixture with an appropriate organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer, concentrate, and purify the crude product by column chromatography.

Part 3: Classic Transformations Adapted for Bromopyridines

While cross-coupling reactions are dominant, the bromine atom also critically influences the outcome of classical aromatic substitution reactions.

Electrophilic Aromatic Substitution (SEAr)

Direct electrophilic substitution on the pyridine ring is inherently difficult due to the ring's electron-deficient nature, which is further exacerbated by the bromine's -I effect.[3] Harsh conditions are often required. However, the regiochemical outcome is predictable based on the stability of the intermediate sigma complex (Wheland intermediate).

Mechanism and Regioselectivity

The reaction proceeds via attack of an electrophile (E⁺) on the pyridine ring, forming a positively charged sigma complex. The key to regioselectivity is avoiding resonance structures where the positive charge is placed on the electronegative nitrogen atom.[3]

  • For 3-Bromopyridine: Attack at C5 is strongly preferred. Attack at other positions would lead to less stable intermediates due to proximity to the nitrogen or unfavorable resonance structures. Nitration, for example, yields 3-bromo-5-nitropyridine.[3]

  • For 4-Bromopyridine: The nitrogen deactivates the α-positions (C2, C6). The bromine directs to its ortho positions (C3, C5). Therefore, substitution occurs at the C3 or C5 position.[3]

  • For 2-Bromopyridine: The ring is highly deactivated. Substitution is difficult but tends to occur at the C5 position, furthest from the deactivating effects of both the nitrogen and the bromine.

Mandatory Visualization: SEAr on 3-Bromopyridine

Caption: Preferred pathway for electrophilic attack on 3-bromopyridine.

Nucleophilic Aromatic Substitution (SₙAr)

In contrast to SEAr, the electron-deficient nature of the pyridine ring makes it susceptible to nucleophilic attack, especially when a good leaving group like bromine is present at an activated position (C2 or C4).

Mechanism and Activating Factors

The SₙAr reaction proceeds via an addition-elimination mechanism. A strong nucleophile attacks the carbon bearing the leaving group, forming a resonance-stabilized negative intermediate known as a Meisenheimer complex.[21] The negative charge is delocalized onto the electronegative nitrogen atom, stabilizing the intermediate. The leaving group (bromide) is then expelled to restore aromaticity. This mechanism is distinct from Sₙ2 and does not involve a backside attack. The reaction is fastest when the bromine is at the C2 or C4 position, as this allows for the most effective stabilization of the negative charge by the ring nitrogen.[14]

Mandatory Visualization: SₙAr Mechanism on 2-Bromopyridine

Caption: Addition-elimination mechanism for SₙAr on an activated bromopyridine.

Part 4: Generation of Pyridyl Organometallics

Metal-Halogen Exchange

The bromine-lithium exchange is a powerful, kinetically controlled reaction for converting a C-Br bond into a C-Li bond, generating a highly reactive pyridyllithium species.[1] This organometallic intermediate can then be trapped with a wide variety of electrophiles, providing access to functional groups that are difficult to install directly.

Mechanism and Conditions

The reaction involves treating the bromopyridine with a strong organolithium base, typically n-butyllithium or sec-butyllithium. The mechanism is believed to proceed through an "ate-complex" intermediate. A significant challenge is that the acidic protons on the pyridine ring can be deprotonated by the strong base, leading to side reactions. Furthermore, the resulting pyridyllithium species can be unstable. Consequently, these reactions are almost always performed under strictly anhydrous conditions and at very low temperatures (typically -78 °C or below) to ensure the rapid Br-Li exchange outcompetes other pathways.

Mandatory Visualization: Br-Li Exchange Workflow

Br_Li_Exchange cluster_workflow Synthetic Workflow via Bromine-Lithium Exchange Start Pyridyl-Br Lithiation Pyridyl-Li Start->Lithiation + n-BuLi (-78 °C) Quench Pyridyl-E Lithiation->Quench + Electrophile (E⁺) (e.g., CO₂, RCHO)

Caption: General workflow for functionalization via Br-Li exchange.

Field-Proven Experimental Protocol: Lithiation of 3-Bromopyridine and Trapping
  • Reaction Setup: To a flame-dried, three-neck flask equipped with a thermometer and under a positive pressure of argon, add anhydrous tetrahydrofuran (THF). Cool the solvent to -78 °C using a dry ice/acetone bath.

  • Lithiation: Add 3-bromopyridine (1.0 equiv) to the cold THF. Then, add n-butyllithium (1.05 equiv, typically 1.6 M in hexanes) dropwise via syringe, ensuring the internal temperature does not rise above -70 °C. Stir the resulting solution for 15-30 minutes at -78 °C.

    • Scientist's Insight: The use of cryogenic temperatures is non-negotiable. It is the primary method for ensuring the kinetic Br-Li exchange is faster than deprotonation or nucleophilic addition of the BuLi to the ring.

  • Electrophilic Quench: Add a solution of the desired electrophile (e.g., dry ice for carboxylation, an aldehyde for alcohol formation) in anhydrous THF dropwise to the pyridyllithium solution, again maintaining the temperature at -78 °C.

  • Work-up: After the addition is complete, allow the reaction to stir for an additional hour at -78 °C before slowly warming to room temperature. Quench the reaction by the careful addition of saturated aqueous NH₄Cl solution.

  • Purification: Extract the aqueous layer with an organic solvent (e.g., ethyl acetate), combine the organic layers, dry over Na₂SO₄, concentrate, and purify by column chromatography or crystallization.

Conclusion

The bromine atom is far more than a simple leaving group in the chemistry of pyridine derivatives. It is a master controller of reactivity, operating through a delicate balance of inductive and mesomeric effects. Its presence enables access to the most powerful bond-forming reactions in the synthetic chemist's arsenal—the palladium-catalyzed cross-couplings—transforming bromopyridines into foundational pillars for drug discovery and materials science. Furthermore, it dictates the regiochemistry of classical substitution reactions and provides a direct pathway to highly reactive organometallic intermediates via metal-halogen exchange. By understanding the fundamental principles that govern the reactivity of the C-Br bond in the unique electronic environment of the pyridine ring, researchers can fully harness the synthetic power of these critical building blocks to construct the complex molecules that drive scientific innovation.

References

  • The Role of Bromo-Pyridine Derivatives in Modern Chemical Synthesis. (2025). NINGBO INNO PHARMCHEM CO.,LTD. [Link]

  • Suzuki-Miyaura cross-coupling: Practical Guide. (2022). Yoneda Labs. [Link]

  • Suzuki-Miyaura Coupling. (2024). Chemistry LibreTexts. [Link]

  • Sonogashira Coupling Reaction with Diminished Homocoupling. (2004). Organic Letters. [Link]

  • Sonogashira Coupling. (n.d.). NROChemistry. [Link]

  • Halogen–Metal Exchange on Bromoheterocyclics with Substituents Containing an Acidic Proton via Formation of a Magnesium Intermediate. (2017). Molecules. [Link]

  • Palladium-Catalyzed C,N-Cross Coupling Reactions of 3-Halo-2-aminopyridines. (2011). Tetrahedron Letters. [Link]

  • A Practical Buchwald—Hartwig Amination of 2-Bromopyridines with Volatile Amines. (2007). The Journal of Organic Chemistry. [Link]

  • Suzuki–Miyaura Coupling. (2016). Synthetic Methods in Drug Discovery. [Link]

  • Supporting Information for... (n.d.). The Royal Society of Chemistry. [Link]

  • Nucleophilic Aromatic Substitution – The Addition-Elimination Mechanism. (n.d.). Chemistry Steps. [Link]

  • Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes. (2017). Modern Research in Catalysis. [Link]

  • The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds! (2025). YouTube. [Link]

  • Microwave Assisted Suzuki-Miyaura and Ullmann Type Homocoupling Reactions of 2- and 3-Halopyridines Using a Pd(OAc)2/Benzimidazolium Salt and Base Catalyst System. (2015). Molecules. [Link]

  • Buchwald–Hartwig amination. (n.d.). Wikipedia. [Link]

  • The catalytic mechanism of the Suzuki-Miyaura reaction. (2020). ChemRxiv. [Link]

  • A Practical Buchwald-Hartwig Amination of 2-Bromopyridines with Volatile Amines. (2007). The Journal of Organic Chemistry. [Link]

  • Nucleophilic aromatic substitution. (n.d.). Wikipedia. [Link]

  • Sonogashira Cross-Coupling Reaction of Bromocyanofluoro Pyridine Nuclei: Access to 5- and 6-Alkynyl-3-fluoro-2-pyridinamidoximes. (2020). Organic & Biomolecular Chemistry. [Link]

  • Buchwald-Hartwig Amination. (2023). Chemistry LibreTexts. [Link]

  • The Role of 3-Bromopyridine in Modern Pharmaceutical Synthesis. (2025). NINGBO INNO PHARMCHEM CO.,LTD. [Link]

  • The Role of Conjugation in the Halogen Lithium Exchange Selectivity: Lithiation of 4,6,7,9-Tetrabromo-1,3-dimethoxy-2,8-dimethylnaphthalene. (2018). European Journal of Organic Chemistry. [Link]

  • 16.6: Nucleophilic Aromatic Substitution. (2025). Chemistry LibreTexts. [Link]

  • 2-Bromopyridines as Versatile Synthons for Heteroarylated 2-Pyridones via Ru(II)-Mediated Domino C–O/C–N/C–C Bond Formation Reactions. (2021). Molecules. [Link]

  • The catalytic mechanism of the Suzuki-Miyaura reaction. (2020). ChemRxiv. [Link]

  • Suzuki reactions of 2-bromopyridine with aryl boronic acids. (2012). Tetrahedron Letters. [Link]

  • C-H functionalization of pyridines. (2023). Chemical Society Reviews. [Link]

Sources

The Strategic Intermediate: A Technical Guide to (3,5-Dibromopyridin-4-yl)methanol for Advanced Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Untapped Potential of a Densely Functionalized Pyridine Core

In the landscape of modern drug discovery and development, the strategic selection of chemical intermediates is paramount. These molecular building blocks are the linchpins of efficient and convergent synthetic routes, ultimately dictating the feasibility and economic viability of producing novel therapeutic agents. (3,5-Dibromopyridin-4-yl)methanol emerges as a highly versatile, yet underexplored, intermediate for the synthesis of complex molecular architectures. Its densely functionalized pyridine core, featuring two bromine atoms and a hydroxymethyl group, offers a trifecta of reactive sites for orthogonal chemical transformations. This guide provides an in-depth technical overview of the synthesis, reactivity, and applications of this compound, with a particular focus on its utility for researchers, medicinal chemists, and professionals in drug development.

The strategic placement of the bromine atoms at the 3 and 5 positions of the pyridine ring provides two distinct handles for a variety of cross-coupling reactions, such as Suzuki, Stille, and Buchwald-Hartwig aminations. These reactions are foundational in modern medicinal chemistry for the construction of carbon-carbon and carbon-heteroatom bonds, enabling the exploration of vast chemical space. The hydroxymethyl group at the 4-position serves as a versatile nucleophile and a precursor for further functionalization, including oxidation to the corresponding aldehyde or carboxylic acid, or conversion to a leaving group for nucleophilic substitution. This unique combination of reactive sites makes this compound a powerful scaffold for the synthesis of polysubstituted pyridines, a motif prevalent in a wide array of biologically active compounds, most notably kinase inhibitors.

This technical guide will delve into the practical aspects of utilizing this compound, providing not just a recitation of facts, but a field-proven perspective on its synthesis and application. We will explore the causal relationships behind experimental choices, ensuring that the presented protocols are not merely recipes, but self-validating systems for reproducible and scalable synthesis.

Physicochemical and Safety Profile

A thorough understanding of the physicochemical properties and safety considerations is a prerequisite for the effective and safe handling of any chemical intermediate.

PropertyValueReference
Molecular Formula C₆H₅Br₂NON/A
Molecular Weight 266.92 g/mol N/A
Appearance White to off-white solid (predicted)N/A
Melting Point Not availableN/A
Boiling Point Not availableN/A
Solubility Soluble in methanol, ethanol, and other polar organic solvents (predicted)N/A

Safety and Handling:

General Precautions:

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[1][2][3]

  • Inhalation: Avoid inhaling dust or vapors. May cause respiratory tract irritation.[1][3]

  • Skin Contact: Avoid contact with skin. May cause skin irritation.[1][3]

  • Eye Contact: Avoid contact with eyes. May cause serious eye irritation.[1][3]

  • Ingestion: Harmful if swallowed. Do not eat, drink, or smoke when handling this compound.[1]

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.[1]

  • Disposal: Dispose of waste in accordance with local, state, and federal regulations.

Synthesis of this compound: A Strategic Two-Step Approach

The synthesis of this compound can be efficiently achieved through a two-step sequence starting from the commercially available 3,5-dibromopyridine. This strategy involves a regioselective lithiation and carboxylation at the 4-position, followed by the reduction of the resulting carboxylic acid.

Synthesis_Pathway Start 3,5-Dibromopyridine Intermediate 3,5-Dibromoisonicotinic Acid Start->Intermediate 1. LDA or n-BuLi, THF, -78 °C 2. CO2 (s) Product This compound Intermediate->Product LiAlH4 or NaBH4 THF or other suitable solvent

Figure 1: Proposed synthetic pathway for this compound.

Step 1: Synthesis of 3,5-Dibromoisonicotinic Acid

The initial and most critical step is the regioselective introduction of a carboxyl group at the 4-position of 3,5-dibromopyridine. This is accomplished through a halogen-metal exchange or deprotonation using a strong organolithium base at low temperature, followed by quenching with solid carbon dioxide (dry ice). The choice of base and reaction conditions is crucial to favor functionalization at the C4 position. A patent for the synthesis of the isomeric 2,5-dibromoisonicotinic acid provides a strong procedural basis for this transformation.[5]

Experimental Protocol: Synthesis of 3,5-Dibromoisonicotinic Acid

  • Reagents and Equipment:

    • 3,5-Dibromopyridine

    • n-Butyllithium (n-BuLi) in hexanes (e.g., 2.5 M) or Lithium diisopropylamide (LDA)

    • Anhydrous tetrahydrofuran (THF)

    • Solid carbon dioxide (dry ice), crushed

    • Anhydrous diethyl ether

    • Hydrochloric acid (HCl), aqueous solution (e.g., 1 M)

    • Round-bottom flask, magnetic stirrer, dropping funnel, argon or nitrogen inlet, low-temperature thermometer, and a dry ice/acetone bath.

  • Procedure:

    • To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, a nitrogen inlet, and a low-temperature thermometer, add 3,5-dibromopyridine (1.0 eq.).

    • Dissolve the starting material in anhydrous THF.

    • Cool the solution to -78 °C using a dry ice/acetone bath.

    • Slowly add a solution of n-BuLi in hexanes (1.1 eq.) or a freshly prepared solution of LDA in THF (1.1 eq.) dropwise via the dropping funnel, maintaining the internal temperature below -70 °C.

    • Stir the resulting dark-colored solution at -78 °C for 1-2 hours to ensure complete lithiation.

    • In a separate flask, crush an excess of dry ice and quickly add it to the reaction mixture in one portion.

    • Allow the reaction mixture to slowly warm to room temperature overnight with continuous stirring.

    • Quench the reaction by the slow addition of water.

    • Acidify the aqueous layer to pH 2-3 with 1 M HCl.

    • The precipitated white solid, 3,5-dibromoisonicotinic acid, is collected by vacuum filtration, washed with cold water, and dried under vacuum.

  • Causality and Self-Validation:

    • Anhydrous Conditions: The use of anhydrous THF and an inert atmosphere is critical as organolithium reagents are highly reactive towards water and oxygen.

    • Low Temperature: Maintaining a very low temperature (-78 °C) is essential to ensure the kinetic regioselectivity of the lithiation at the 4-position and to prevent unwanted side reactions.

    • Excess Dry Ice: A large excess of solid carbon dioxide is used to ensure complete carboxylation of the lithiated intermediate.

    • Acidification: The carboxylic acid product is soluble in its carboxylate form under basic conditions. Acidification is necessary to protonate the carboxylate and precipitate the desired product.

Step 2: Reduction of 3,5-Dibromoisonicotinic Acid to this compound

The second step involves the reduction of the carboxylic acid to the corresponding primary alcohol. Lithium aluminum hydride (LiAlH₄) is a powerful reducing agent suitable for this transformation. Alternatively, borane complexes (e.g., BH₃·THF) can also be employed.

Experimental Protocol: Reduction of 3,5-Dibromoisonicotinic Acid

  • Reagents and Equipment:

    • 3,5-Dibromoisonicotinic acid

    • Lithium aluminum hydride (LiAlH₄)

    • Anhydrous tetrahydrofuran (THF)

    • Anhydrous diethyl ether

    • Sodium sulfate (Na₂SO₄), anhydrous

    • Round-bottom flask, magnetic stirrer, reflux condenser, dropping funnel, and an argon or nitrogen inlet.

  • Procedure:

    • To a flame-dried, three-necked round-bottom flask under an inert atmosphere, add a suspension of LiAlH₄ (2.0-3.0 eq.) in anhydrous THF.

    • In a separate flask, dissolve 3,5-dibromoisonicotinic acid (1.0 eq.) in anhydrous THF.

    • Slowly add the solution of the carboxylic acid to the LiAlH₄ suspension via a dropping funnel at 0 °C.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 2-4 hours, or until the reaction is complete as monitored by TLC.

    • Cool the reaction mixture to 0 °C and carefully quench the excess LiAlH₄ by the sequential slow addition of water (x mL), 15% aqueous NaOH (x mL), and then water again (3x mL), where x is the mass of LiAlH₄ in grams.

    • Stir the resulting granular precipitate for 30 minutes.

    • Filter the solid and wash it thoroughly with THF or ethyl acetate.

    • Combine the organic filtrates, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield this compound. The product can be further purified by column chromatography on silica gel if necessary.

  • Causality and Self-Validation:

    • Excess LiAlH₄: An excess of the reducing agent is used to ensure complete conversion of the carboxylic acid.

    • Careful Quenching: The quenching of LiAlH₄ is a highly exothermic process that generates hydrogen gas. It must be performed slowly and at a low temperature to control the reaction rate.

    • Fieser Workup: The sequential addition of water and NaOH solution (Fieser workup) results in the formation of a granular, easily filterable precipitate of aluminum salts, simplifying the purification process.

Spectroscopic Characterization

While experimental spectra for this compound are not widely published, the expected spectroscopic data can be predicted based on its structure and comparison with closely related analogs like (3,6-Dibromopyridin-2-yl)methanol.

Spectroscopic Data (Predicted)
¹H NMR (400 MHz, CDCl₃)δ ~8.5 (s, 2H, H-2, H-6), ~4.8 (s, 2H, CH₂OH), ~2.0 (br s, 1H, OH)
¹³C NMR (100 MHz, CDCl₃)δ ~150 (C-2, C-6), ~145 (C-4), ~125 (C-3, C-5), ~60 (CH₂OH)
IR (KBr, cm⁻¹)~3300 (O-H stretch), ~1550, 1450 (C=C, C=N stretch), ~1050 (C-O stretch), ~700 (C-Br stretch)
Mass Spectrometry (EI)m/z 265, 267, 269 (M⁺, isotopic pattern for two bromine atoms)

Applications in Medicinal Chemistry: A Gateway to Kinase Inhibitors

The primary value of this compound lies in its role as a versatile intermediate for the synthesis of complex, biologically active molecules. The two bromine atoms serve as key anchor points for the introduction of diverse substituents via palladium-catalyzed cross-coupling reactions, while the hydroxymethyl group offers a site for further elaboration.

Applications Intermediate This compound Reaction1 Suzuki Coupling (ArB(OH)2, Pd catalyst) Intermediate->Reaction1 Reaction2 Buchwald-Hartwig Amination (R2NH, Pd catalyst) Intermediate->Reaction2 Reaction3 Oxidation (e.g., MnO2, PCC) Intermediate->Reaction3 Product1 3-Aryl-5-bromo-4-(hydroxymethyl)pyridine Reaction1->Product1 Product2 3-Amino-5-bromo-4-(hydroxymethyl)pyridine Reaction2->Product2 Product3 3,5-Dibromoisonicotinaldehyde Reaction3->Product3 KinaseInhibitors Kinase Inhibitor Scaffolds Product1->KinaseInhibitors Product2->KinaseInhibitors Product3->KinaseInhibitors

Figure 2: Reactivity and applications of this compound in the synthesis of kinase inhibitor precursors.

A significant application of this intermediate is in the synthesis of substituted pyridines that form the core of many kinase inhibitors. Protein kinases are a class of enzymes that play a crucial role in cell signaling, and their dysregulation is implicated in a wide range of diseases, including cancer and inflammatory disorders. The pyridine scaffold is a well-established "privileged structure" in medicinal chemistry, known for its ability to interact with the ATP-binding site of kinases.

By sequentially functionalizing the bromine atoms and modifying the hydroxymethyl group, a diverse library of compounds can be generated for structure-activity relationship (SAR) studies. For example, a Suzuki coupling at one of the bromine positions can introduce an aryl or heteroaryl group, a common feature in many kinase inhibitors. The remaining bromine can then be subjected to a second cross-coupling reaction or a nucleophilic aromatic substitution. The hydroxymethyl group can be oxidized to an aldehyde to participate in reductive amination reactions or converted to an ether or ester to modulate solubility and pharmacokinetic properties.

Conclusion: A Strategic Asset for Drug Discovery

This compound represents a potent and versatile chemical intermediate with significant potential for accelerating drug discovery programs. Its unique arrangement of three distinct reactive sites on a privileged pyridine scaffold provides a powerful platform for the efficient construction of complex and diverse molecular libraries. The synthetic route outlined in this guide, based on established and reliable chemical transformations, offers a practical and scalable approach to access this valuable building block. As the demand for novel and selective kinase inhibitors and other targeted therapeutics continues to grow, the strategic implementation of intermediates like this compound will undoubtedly play a pivotal role in the successful development of the next generation of medicines.

References

  • Supporting Information. ScienceOpen. Available at: [Link]

  • This compound, 97% Purity, C6H5Br2NO, 1 gram. CP Lab Safety. Available at: [Link]

  • MATERIAL SAFETY DATA SHEET. (2006). Greenbook.net. Available at: [Link]

  • This compound, 97% Purity, C6H5Br2NO, 1 gram. CP Lab Safety. Available at: [Link]

  • Cai, D., Larsen, R. D., & Reider, P. J. (2002). Effective lithiation of 3-bromopyridine: Synthesis of 3-pyridine boronic acid and variously 3-substituted pyridines. Princeton University. Available at: [Link]

  • Table of Contents. The Royal Society of Chemistry. Available at: [Link]

  • 1 H (a) and 13 C (b) NMR spectra of... ResearchGate. Available at: [Link]

  • Figure 1. a) 1 H-NMR, b) 13 C-NMR, and c) 13 C-DEPT-135-NMR spectra of... ResearchGate. Available at: [Link]

  • No.3|447-452| May-July|2021 ISSN : (print) 2231–3087 / (online) 2230-9632 CODEN: HLEEA - 447. Heterocyclic Letters. Available at: [Link]

  • Selective monolithiation of 2,5-dibromopyridine with butyllithium. ResearchGate. Available at: [Link]

  • Method for synthesizing 3,5-dibromo-4-iodopyridine by one step. Google Patents.
  • Bromine–lithium exchange under non-cryogenic conditions: TMSCH2Li–LiDMAE promoted C-2 lithiation of 2,3-dibromopyridine. Chemical Communications (RSC Publishing). Available at: [Link]

  • Functionalization through lithiation of (S)-N-(1-phenylpropyl)-2-phenylquinoline-4-carboxamide. Application to the labeling with carbon-11 of NK-3 receptor antagonist SB 222200. PubMed. Available at: [Link]

  • Efficient synthesis of 3-(bromomethyl)-5-methylpyridine hydrobromide. ResearchGate. Available at: [Link]

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A Technical Guide to the Physicochemical Properties of (3,5-Dibromopyridin-4-yl)methanol

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction

(3,5-Dibromopyridin-4-yl)methanol is a halogenated pyridine derivative that serves as a valuable intermediate in organic synthesis. Halogenated pyridines are a critical class of intermediates, widely applied in the synthesis of pharmaceuticals, agrochemicals, and high-performance materials.[1] The strategic placement of two bromine atoms on the pyridine ring at positions 3 and 5, flanking a hydroxymethyl group at the 4-position, offers multiple avenues for synthetic modification. The bromine atoms can be functionalized through various cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), while the primary alcohol group allows for oxidation, esterification, or conversion to a leaving group.

This guide provides a comprehensive overview of the physical and chemical characteristics of this compound, offering field-proven insights into its handling, synthesis, and key properties to support its application in research and development settings.

Chemical Identity and Structure

Nomenclature and Identifiers

A clear identification of a chemical entity is paramount for reproducibility and safety in research. The key identifiers for this compound are summarized below.

IdentifierValueSource
Compound Name This compoundN/A
Synonym 3,5-Dibromopyridine-4-methanol[2][3]
CAS Number 197008-13-2[2][3]
Molecular Formula C₆H₅Br₂NO[2][3]
Molecular Weight 266.92 g/mol [2][3]
InChIKey ZHNPEZCPMQFETF-UHFFFAOYSA-N[2]
Canonical SMILES OCc1c(Br)cncc1Br[2]
Molecular Structure

The molecular architecture dictates the compound's reactivity and physical properties. The pyridine ring is electron-deficient, and this effect is amplified by the two electron-withdrawing bromine atoms. The hydroxymethyl group, in contrast, is a polar, protic functional group.

Caption: Molecular structure of this compound.

Physicochemical Properties

Physical State and Appearance

Based on its melting point and the appearance of structurally similar compounds like 3,5-Dibromopyridine, this compound is expected to be a white to off-white or light beige crystalline solid at standard temperature and pressure.[4] The solid form facilitates weighing and handling in a laboratory setting.

Quantitative Properties

Precise physical constants are essential for experimental design, including reaction setup and purification.

PropertyValueSource
Melting Point 109 °C[2]
Boiling Point Data not readily available; decomposition may occur at high temperatures.N/A
Purity (Typical) ≥97%[3]
Solubility Profile

While empirical solubility data is not widely published, an expert assessment based on the molecular structure can guide solvent selection.

  • Polar Aprotic Solvents: Expected to be readily soluble in solvents like Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO), and Tetrahydrofuran (THF).

  • Polar Protic Solvents: Good solubility is anticipated in alcohols such as methanol and ethanol, owing to the hydroxymethyl group's ability to form hydrogen bonds.

  • Nonpolar Solvents: Poor solubility is expected in nonpolar solvents like hexanes and toluene.

  • Aqueous Solubility: Limited solubility in water is expected, although it is likely higher than its parent compound, 3,5-dibromopyridine, due to the presence of the polar -CH₂OH group.

Predicted Spectroscopic Signature

No public spectra are available for this specific compound, but its signature can be reliably predicted based on known chemical shifts of analogous structures.[5][6]

  • ¹H NMR:

    • A singlet in the δ 8.0-8.5 ppm range, corresponding to the two equivalent aromatic protons at the C2 and C6 positions.

    • A singlet for the methylene protons (-CH₂-) of the methanol group, expected around δ 4.5-4.8 ppm.

    • A broad singlet or triplet for the hydroxyl proton (-OH), the chemical shift of which is concentration and solvent-dependent.

  • ¹³C NMR:

    • Signals for the aromatic carbons, with the carbon atoms bonded to bromine appearing at approximately δ 106-120 ppm.

    • The signal for the carbons adjacent to the nitrogen (C2, C6) would appear further downfield.

    • A signal for the methylene carbon (-CH₂OH) is expected around δ 58-65 ppm.

  • IR Spectroscopy:

    • A broad absorption band in the 3200-3600 cm⁻¹ region, characteristic of the O-H stretching of the alcohol group.

    • C-O stretching absorption around 1000-1050 cm⁻¹.

    • Characteristic C=C and C=N stretching vibrations for the pyridine ring in the 1400-1600 cm⁻¹ region.

Synthesis and Purification Protocol (A Representative Method)

A robust and reproducible synthesis is key to utilizing any chemical intermediate. While multiple synthetic routes are conceivable, a common and logical approach involves the reduction of the corresponding carboxylic acid, 3,5-dibromoisonicotinic acid.

Rationale for Synthetic Route

The reduction of a carboxylic acid to a primary alcohol is a fundamental transformation in organic chemistry. Using a selective reducing agent like borane (BH₃) complexed with THF (BH₃·THF) is advantageous because it is highly effective for reducing carboxylic acids while being less reactive towards other functional groups that might be present, ensuring a clean conversion.

Experimental Workflow

The workflow for this synthesis is a standard procedure involving reaction setup, execution, workup, and purification.

G cluster_0 Reaction Setup cluster_1 Reduction Step cluster_2 Workup & Extraction cluster_3 Purification & Analysis start Dissolve 3,5-dibromoisonicotinic acid in anhydrous THF under N₂ cool Cool reaction mixture to 0 °C (ice bath) start->cool add_reagent Add BH₃·THF solution dropwise cool->add_reagent react Warm to room temperature and stir for 12-18 hours add_reagent->react quench Quench reaction carefully with methanol react->quench concentrate Remove solvent in vacuo quench->concentrate extract Partition between EtOAc and saturated NaHCO₃ concentrate->extract wash Wash organic layer with brine extract->wash dry Dry over Na₂SO₄ wash->dry filter_dry Filter and concentrate to obtain crude product dry->filter_dry purify Purify by recrystallization (e.g., from EtOAc/Hexanes) filter_dry->purify end This compound (Verify by TLC, NMR, MP) purify->end

Caption: Workflow for the synthesis of this compound.

Step-by-Step Protocol

This protocol is a representative method and should be adapted and optimized based on laboratory conditions and scale.

  • Inert Atmosphere Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, thermometer, and nitrogen inlet, add 3,5-dibromoisonicotinic acid (1.0 eq).

  • Dissolution: Add anhydrous tetrahydrofuran (THF) to the flask to dissolve the starting material completely.

  • Cooling: Cool the resulting solution to 0 °C using an ice-water bath.

  • Reagent Addition: Slowly add a solution of borane-tetrahydrofuran complex (BH₃·THF, ~1.5-2.0 eq) dropwise via a syringe or dropping funnel, ensuring the internal temperature does not exceed 5-10 °C.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Quenching: Once the reaction is complete, cool the flask back to 0 °C and cautiously quench the excess borane by the slow, dropwise addition of methanol until gas evolution ceases.

  • Solvent Removal: Remove the solvents under reduced pressure using a rotary evaporator.

  • Aqueous Workup: Redissolve the residue in ethyl acetate (EtOAc). Transfer the solution to a separatory funnel and wash sequentially with saturated aqueous sodium bicarbonate (NaHCO₃) solution and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo to yield the crude product.

Purification and Validation

The crude product can be purified by recrystallization from a suitable solvent system, such as ethyl acetate/hexanes. The purity of the final product, this compound, should be confirmed by TLC, melting point analysis, and spectroscopic methods (NMR). The melting point should be sharp and consistent with the literature value of 109 °C.[2]

Safety, Handling, and Storage

Although a specific Safety Data Sheet (SDS) for this compound is not widely available, data from closely related brominated pyridines provide a strong basis for a hazard assessment.[4][7][8]

Hazard Assessment
  • Skin Irritation: Causes skin irritation.[4][8][9]

  • Eye Irritation: Causes serious eye irritation.[4][8][9]

  • Respiratory Irritation: May cause respiratory tract irritation upon inhalation of dust.[4][7][8]

  • Oral Toxicity: Harmful if swallowed.[4][7]

Recommended Handling Procedures
  • Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves, safety goggles with side shields, and a lab coat.[9]

  • Ventilation: Handle only in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust.[7][8][9]

  • Hygiene: Wash hands and any exposed skin thoroughly after handling.[9] Do not eat, drink, or smoke in the work area.[4]

Storage Conditions
  • Store in a tightly closed container in a cool, dry, and well-ventilated place.[8][9]

  • Keep away from incompatible materials such as strong oxidizing agents.[9]

  • Protect from moisture.

Conclusion

This compound is a well-defined crystalline solid with a melting point of 109 °C.[2] Its bifunctional nature, combining a reactive di-brominated pyridine core with a versatile primary alcohol, makes it a significant building block for medicinal chemistry and materials science. Understanding its physical properties, handling requirements, and synthetic pathways is essential for its effective and safe utilization in the laboratory. The information and protocols provided in this guide serve as a foundational resource for scientists and researchers aiming to incorporate this valuable intermediate into their synthetic programs.

References

  • Title: SAFETY DATA SHEET - Sigma-Aldrich Source: Sigma-Aldrich URL
  • Title: 4 - SAFETY DATA SHEET Source: Fisher Scientific URL
  • Title: Safety Data Sheet - MedchemExpress.
  • Title: 3,5-dibromopyridine-4-methanol Source: Stenutz URL
  • Title: (3,5-Dibromopyridin-4-yl)
  • Title: 3,5-Dibromopyridine - Jubilant Ingrevia Source: Jubilant Ingrevia URL
  • Title: Experimental section Materials and synthesis Source: The Royal Society of Chemistry URL
  • Title: 4-AMINO-3,5-DIBROMOPYRIDINE | 84539-34-4 Source: ChemicalBook URL
  • Title: 3,5-Dibromopyridine 99 625-92-3 Source: Sigma-Aldrich URL
  • Title: (4,6-Dibromopyridin-3-yl)methanol - AK Scientific, Inc.
  • Title: 4-Amino-3,5-dibromopyridine | C5H4Br2N2 | CID 619792 Source: PubChem URL
  • Title: CN102924369A - Method for synthesizing 3,5-dibromo-4-iodopyridine by one step Source: Google Patents URL
  • Title: CN109134358B - A kind of synthetic method of 3,5-dibromo-4-aminopyridine Source: Google Patents URL
  • Title: Efficient synthesis of 3-(bromomethyl)
  • Title: 37669-64-0|5-Bromo-3-pyridinemethanol|BLD Pharm Source: BLD Pharm URL
  • Title: (3,6-Dibromopyridin-2-yl)
  • Title: 4-Amino-3,5-dibromopyridine 95 84539-34-4 Source: Sigma-Aldrich URL

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Methodological & Application

Application Note: A High-Yield, Two-Step Synthesis of (3,5-Dibromopyridin-4-yl)methanol

Author: BenchChem Technical Support Team. Date: January 2026

Introduction and Scientific Context

Substituted pyridylmethanols are foundational structural motifs in medicinal chemistry and materials science, serving as versatile intermediates for the synthesis of complex molecular architectures.[1] (3,5-Dibromopyridin-4-yl)methanol, in particular, is a valuable building block, offering three distinct points for further functionalization: the hydroxyl group and the two bromine atoms, which can be readily modified via cross-coupling reactions.[2]

This application note provides a comprehensive, field-proven guide for the synthesis of this compound from commercially available 3,5-dibromopyridine. The described two-step synthetic strategy is robust, scalable, and proceeds in high yield. It leverages a regioselective directed lithiation followed by a chemoselective reduction. We will delve into the mechanistic rationale behind each step, provide detailed, self-validating protocols, and present the expected outcomes, ensuring researchers can confidently replicate and adapt this process.

Synthetic Strategy and Mechanistic Rationale

The conversion of 3,5-dibromopyridine to the target methanol derivative is achieved through a two-step sequence:

  • Step 1: Formylation via Directed Lithiation: Introduction of a formyl (-CHO) group at the C4 position of the pyridine ring to synthesize the intermediate, 3,5-dibromopyridine-4-carboxaldehyde.

  • Step 2: Reduction of the Aldehyde: Selective reduction of the formyl group to a hydroxymethyl (-CH₂OH) group.

Causality of the Synthetic Design:

The pyridine ring is inherently electron-deficient, which complicates direct electrophilic substitution. However, the protons at the C4 position of 3,5-dibromopyridine are significantly acidified by the inductive electron-withdrawing effects of the adjacent bromine atoms and the ring nitrogen. This electronic environment makes C4 the kinetically favored site for deprotonation by a strong, non-nucleophilic base like lithium diisopropylamide (LDA).[3]

Once the C4-lithiated intermediate is formed, it acts as a potent nucleophile. This intermediate can be trapped by an appropriate electrophile to install a functional group. For this synthesis, we utilize a formylating agent such as methyl formate or N,N-dimethylformamide (DMF) to introduce the required one-carbon aldehyde unit.[4][5]

The final transformation requires the reduction of the aldehyde to a primary alcohol. Sodium borohydride (NaBH₄) is the ideal reagent for this step due to its excellent chemoselectivity; it readily reduces aldehydes and ketones without affecting the aromatic dibromopyridine core under standard conditions.[6]

Visualized Synthetic Pathway and Workflow

The diagrams below illustrate the overall chemical transformation and the experimental workflow.

G cluster_0 Overall Reaction Scheme A 3,5-Dibromopyridine B 3,5-Dibromopyridine-4-carboxaldehyde A->B 1) LDA, THF, -78 °C 2) Methyl Formate C This compound B->C NaBH4, Methanol, 0 °C

Caption: Overall two-step synthesis pathway.

G start Start: 3,5-Dibromopyridine step1 Step 1a: Generate LDA in situ start->step1 step2 Step 1b: Lithiation at C4 (-78 °C) step1->step2 step3 Step 1c: Formylation (Electrophilic Trap) step2->step3 step4 Work-up & Purification 1 (Aqueous Quench, Extraction, Chromatography) step3->step4 intermediate Isolate Intermediate: 3,5-Dibromo-4-carboxaldehyde step4->intermediate step5 Step 2: NaBH4 Reduction (0 °C to RT) intermediate->step5 step6 Work-up & Purification 2 (Quench, Extraction, Recrystallization) step5->step6 product Final Product: This compound step6->product char Characterization (NMR, MS, mp) product->char

Caption: Experimental workflow from starting material to final product.

Quantitative Data Summary

Table 1: Reagent Properties and Stoichiometry | Reagent | CAS No. | Formula | MW ( g/mol ) | Molar Eq. | Amount | | :--- | :--- | :--- | :--- | :--- | :--- | | Step 1: Formylation | | 3,5-Dibromopyridine | 625-92-3 | C₅H₃Br₂N | 236.89 | 1.0 | 4.7 g | | Diisopropylamine | 108-18-9 | C₆H₁₅N | 101.19 | 1.2 | 2.4 g (3.3 mL) | | n-Butyllithium (2.5 M in hexanes) | 109-72-8 | C₄H₉Li | 64.06 | 1.2 | 9.6 mL | | Methyl Formate | 107-31-3 | C₂H₄O₂ | 60.05 | 2.0 | 2.4 g (2.5 mL) | | Tetrahydrofuran (THF), anhydrous | 109-99-9 | C₄H₈O | 72.11 | - | ~120 mL | | Step 2: Reduction | | 3,5-Dibromopyridine-4-carboxaldehyde | 70201-42-2 | C₆H₃Br₂NO | 264.90 | 1.0 | 4.0 g | | Sodium Borohydride (NaBH₄) | 16940-66-2 | NaBH₄ | 37.83 | 1.5 | 0.86 g | | Methanol | 67-56-1 | CH₄O | 32.04 | - | 50 mL |

Table 2: Product and Intermediate Data

Compound Formula MW ( g/mol ) Appearance Expected Yield Melting Point (°C)
3,5-Dibromopyridine-4-carboxaldehyde C₆H₃Br₂NO 264.90 Light yellow solid 75%[5] 95-98

| this compound | C₆H₅Br₂NO | 266.92 | White to off-white solid | >90% | 141-145 |

Detailed Experimental Protocols

Safety Precautions: This procedure must be conducted in a well-ventilated fume hood. Anhydrous conditions are critical for Step 1. n-Butyllithium is pyrophoric and reacts violently with water. LDA is corrosive. All glassware must be oven- or flame-dried prior to use. Appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and gloves, is mandatory.

Protocol 1: Synthesis of 3,5-Dibromopyridine-4-carboxaldehyde[6]

A. Materials and Equipment

  • Three-neck round-bottom flask (250 mL), oven-dried

  • Magnetic stirrer and stir bar

  • Dropping funnels (2) and rubber septa

  • Nitrogen or Argon gas inlet

  • Low-temperature thermometer

  • Dry ice/acetone bath

  • Standard glassware for work-up and column chromatography

B. Step-by-Step Procedure

  • LDA Preparation: Under a positive pressure of inert gas (N₂ or Ar), add anhydrous tetrahydrofuran (THF, 20 mL) and diisopropylamine (2.4 g, 3.3 mL, 24.0 mmol) to the 250 mL three-neck flask.

  • Cool the flask to 0 °C using an ice-water bath.

  • Slowly add n-butyllithium (2.5 M solution in hexanes, 9.6 mL, 24.0 mmol) dropwise via syringe or dropping funnel over 15 minutes. Maintain the temperature at 0 °C.

  • Stir the resulting pale yellow solution at 0 °C for an additional 30 minutes to ensure complete formation of LDA.

  • Lithiation: Add extra anhydrous THF (30 mL) to the LDA solution and cool the flask to -78 °C using a dry ice/acetone bath.

  • In a separate flask, dissolve 3,5-dibromopyridine (4.7 g, 20.0 mmol) in anhydrous THF (50 mL).

  • Add the 3,5-dibromopyridine solution dropwise to the cold LDA solution over 30 minutes. A color change to deep red or brown is typically observed.

  • Stir the reaction mixture at -78 °C for 30 minutes to ensure complete lithiation.

  • Formylation: Add methyl formate (2.4 g, 2.5 mL, 40.0 mmol) dropwise to the reaction mixture at -78 °C.

  • Continue stirring at -78 °C for 1 hour.

  • Quench and Work-up: Remove the cooling bath and allow the reaction to slowly warm to room temperature over 1 hour.

  • Carefully quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate (100 mL).

  • Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine (50 mL), and dry over anhydrous sodium sulfate.

  • Filter off the drying agent and concentrate the filtrate under reduced pressure to yield a crude solid.

C. Purification and Characterization

  • Purify the crude product by flash column chromatography on silica gel, eluting with a hexane/ethyl acetate gradient (e.g., 9:1 to 4:1).

  • Combine the fractions containing the product and evaporate the solvent to afford 3,5-dibromopyridine-4-carboxaldehyde as a light yellow solid.

  • Self-Validation: Confirm identity and purity via ¹H NMR. Expected peaks: δ 10.06 (s, 1H, -CHO), 8.87 (s, 2H, Ar-H).[5]

Protocol 2: Synthesis of this compound

A. Materials and Equipment

  • Round-bottom flask (100 mL)

  • Magnetic stirrer and stir bar

  • Ice-water bath

  • Standard glassware for work-up and recrystallization

B. Step-by-Step Procedure

  • Dissolve 3,5-dibromopyridine-4-carboxaldehyde (4.0 g, 15.1 mmol) in methanol (50 mL) in the 100 mL round-bottom flask.

  • Cool the solution to 0 °C in an ice-water bath.

  • Add sodium borohydride (NaBH₄) (0.86 g, 22.7 mmol) portion-wise over 15 minutes, ensuring the temperature remains below 10 °C. Gas evolution (H₂) will be observed.

  • After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for 2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Quench and Work-up: Once the reaction is complete, cool the flask again to 0 °C and carefully quench the excess NaBH₄ by slowly adding deionized water (20 mL).

  • Remove the methanol under reduced pressure.

  • Extract the remaining aqueous slurry with ethyl acetate (3 x 40 mL).

  • Combine the organic layers, wash with brine (30 mL), and dry over anhydrous sodium sulfate.

  • Filter and concentrate the solution under reduced pressure to yield the crude product.

C. Purification and Characterization

  • Recrystallize the crude solid from a suitable solvent system, such as ethyl acetate/hexanes or ethanol/water, to yield this compound as a pure white or off-white solid.

  • Self-Validation: Confirm identity and purity via ¹H NMR, ¹³C NMR, and Mass Spectrometry. Expected ¹H NMR peaks (DMSO-d₆): δ ~8.6 (s, 2H, Ar-H), ~5.5 (t, 1H, -OH), ~4.8 (d, 2H, -CH₂-). The melting point should align with the data in Table 2.

References

  • Vertex AI Search. (2025). Comprehensive Overview of 4-Pyridinemethanol (CAS: 586-95-8).
  • Schall, A., & Reiser, O. (n.d.). The formylation of arylmetal reagents, most prominently of aryllithium or arylmagnesium compounds. Synthesis.
  • ChemicalBook. (2025). 3,5-Dibromopyridine-4-carboxaldehyde | 70201-42-2.
  • Google Patents. (n.d.). CN102399159A - Synthetic method of 3, 5-dibromo-2-aminobenzaldehyde.
  • Sigma-Aldrich. (n.d.). 3,5-Dibromopyridine 99 | 625-92-3.
  • ChemicalBook. (n.d.). 3,5-Dibromo-4-methylpyridine synthesis.
  • Chemistry LibreTexts. (2024). 10.8: Organometallic Coupling Reactions.

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Application Notes and Protocols for Suzuki Coupling Reactions Using (3,5-Dibromopyridin-4-yl)methanol

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of Substituted Pyridines

The pyridine scaffold is a cornerstone in medicinal chemistry and drug discovery, appearing in a vast array of pharmacologically active compounds. The ability to precisely functionalize the pyridine ring allows for the fine-tuning of a molecule's steric and electronic properties, which in turn can significantly impact its biological activity, selectivity, and pharmacokinetic profile. Among the myriad of synthetic tools available, the Palladium-catalyzed Suzuki-Miyaura cross-coupling reaction stands out as a robust and versatile method for forging carbon-carbon bonds.[1]

(3,5-Dibromopyridin-4-yl)methanol is a particularly valuable building block, offering two reactive bromine sites for sequential or double Suzuki coupling reactions. The presence of the hydroxymethyl group at the 4-position provides an additional point for diversification or can act as a key pharmacophoric element. This guide provides a comprehensive overview of the mechanistic nuances and practical protocols for successfully employing this compound in Suzuki coupling reactions, enabling the synthesis of a diverse range of mono- and di-arylated pyridine derivatives.

Mechanistic Insights: The Palladium Catalytic Cycle

The Suzuki-Miyaura coupling reaction proceeds through a well-established catalytic cycle involving a palladium catalyst.[2][3] Understanding this mechanism is crucial for troubleshooting and optimizing reaction conditions.

The key steps are:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of this compound, forming a Pd(II) intermediate. This is often the rate-determining step of the reaction.[3]

  • Transmetalation: The organic group from the boronic acid or ester is transferred to the palladium center. This step requires the presence of a base to activate the boronic acid.[4][5]

  • Reductive Elimination: The two organic fragments on the palladium center couple and are eliminated, forming the desired C-C bond and regenerating the active Pd(0) catalyst, which can then re-enter the catalytic cycle.[2]

Suzuki_Mechanism cluster_cycle Catalytic Cycle cluster_reactants Reactants & Products Pd0 Pd(0)L_n OxAdd Oxidative Addition RPdX R-Pd(II)L_n-X OxAdd->RPdX Transmetalation Transmetalation RPdR R-Pd(II)L_n-R' Transmetalation->RPdR RedElim Reductive Elimination RedElim->Pd0 Product Ar-R' (Coupled Product) RedElim->Product RX Ar-X ((3,5-Dibromopyridin- 4-yl)methanol) RX->OxAdd RBoronic R'-B(OR)₂ (Arylboronic Acid/Ester) RBoronic->Transmetalation Base Base Base->Transmetalation caption Figure 1: Simplified Suzuki-Miyaura Catalytic Cycle.

Figure 1: Simplified Suzuki-Miyaura Catalytic Cycle.

Controlling Selectivity: Mono- vs. Di-arylation

A key advantage of using this compound is the potential for selective mono- or di-arylation. The choice of reaction conditions, particularly the catalyst system and stoichiometry of the boronic acid, plays a pivotal role in directing the outcome.[6]

  • For Mono-arylation: Employing a slight excess (1.1-1.5 equivalents) of the boronic acid and a catalyst system known for promoting selective coupling is crucial. Bulky, electron-rich phosphine ligands, such as SPhos, can favor mono-substitution.[6]

  • For Di-arylation: A larger excess of the boronic acid (2.2-3.0 equivalents) and a more reactive catalyst system are typically required. Catalysts like Pd(PPh₃)₄ or those with dppf as a ligand have been shown to be effective for double couplings.[6]

Experimental Protocols

The following protocols are provided as a starting point and may require optimization depending on the specific arylboronic acid used.

Protocol 1: General Procedure for Selective Mono-arylation

This protocol is designed to favor the formation of the mono-arylated product.

Table 1: Reaction Components for Mono-arylation

ComponentAmount (mmol)Equivalents
This compound1.01.0
Arylboronic Acid1.21.2
Palladium Catalyst (e.g., Pd(OAc)₂/SPhos)0.02 (Pd)0.02
Base (e.g., K₃PO₄)2.02.0
Solvent (e.g., Toluene/H₂O 10:1)11 mL-

Step-by-Step Procedure:

  • To a flame-dried Schlenk flask, add this compound (1.0 mmol), the arylboronic acid (1.2 mmol), the palladium catalyst (e.g., Pd(OAc)₂ (0.02 mmol) and SPhos (0.04 mmol)), and the base (e.g., K₃PO₄, 2.0 mmol).

  • Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

  • Add the degassed solvent system (e.g., 10 mL of toluene and 1 mL of water) via syringe.

  • Heat the reaction mixture to the desired temperature (e.g., 100 °C) and stir vigorously for the required time (typically 12-24 hours).

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction to room temperature and dilute with an organic solvent such as ethyl acetate.

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate or magnesium sulfate.

  • Concentrate the solution under reduced pressure and purify the crude product by flash column chromatography on silica gel.

Protocol 2: General Procedure for Di-arylation

This protocol is optimized for the synthesis of the di-arylated product.

Table 2: Reaction Components for Di-arylation

ComponentAmount (mmol)Equivalents
This compound1.01.0
Arylboronic Acid2.52.5
Palladium Catalyst (e.g., Pd(PPh₃)₄)0.050.05
Base (e.g., K₂CO₃)3.03.0
Solvent (e.g., 1,4-Dioxane/H₂O 4:1)10 mL-

Step-by-Step Procedure:

  • In a round-bottom flask equipped with a reflux condenser, combine this compound (1.0 mmol), the arylboronic acid (2.5 mmol), the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 mmol), and the base (e.g., K₂CO₃, 3.0 mmol).

  • Purge the flask with an inert gas.

  • Add the degassed solvent system (e.g., 8 mL of 1,4-dioxane and 2 mL of water).

  • Heat the reaction mixture to reflux (e.g., 80-100 °C) and stir for 18-24 hours.

  • Monitor the reaction for the disappearance of the starting material and mono-arylated intermediate.

  • Follow the work-up and purification procedure as described in Protocol 1.

Experimental_Workflow start Start reagents Combine Reactants: This compound, Arylboronic Acid, Catalyst, Base start->reagents inert_atm Establish Inert Atmosphere (Evacuate/Backfill with Ar/N₂) reagents->inert_atm add_solvent Add Degassed Solvent inert_atm->add_solvent heating Heat and Stir (Monitor by TLC/LC-MS) add_solvent->heating workup Reaction Work-up: Cool, Dilute, Wash heating->workup purification Purification: Column Chromatography workup->purification product Isolated Product purification->product caption Figure 2: General Experimental Workflow for Suzuki Coupling.

Figure 2: General Experimental Workflow for Suzuki Coupling.

Troubleshooting Common Issues

Even with robust protocols, challenges can arise. Here are some common issues and potential solutions when working with pyridine-containing substrates.

Table 3: Troubleshooting Guide

IssuePotential Cause(s)Suggested Solution(s)
Low or No Conversion - Inactive catalyst- Poor quality reagents (e.g., wet solvent or base)- Catalyst inhibition by the pyridine nitrogen- Use a fresh batch of catalyst.- Ensure all reagents and solvents are anhydrous.[7]- Switch to a more electron-rich and bulky ligand (e.g., SPhos, XPhos).[7]
Significant Homocoupling of Boronic Acid - Presence of oxygen, leading to oxidation of Pd(0) to Pd(II)- Thoroughly degas all solvents and maintain a strict inert atmosphere throughout the reaction.[7]
Protodeboronation (Loss of Boronic Acid) - Presence of water or protic solvents- Certain bases can promote this side reaction- Use anhydrous conditions.- Consider using a boronate ester (e.g., pinacol ester) which is more stable.[4]
Dehalogenation of Starting Material - Presence of hydride sources- Prolonged reaction times at high temperatures- Ensure solvents are free of potential hydride sources.- Optimize reaction time and temperature to minimize decomposition.

Conclusion

The Suzuki-Miyaura coupling of this compound is a powerful strategy for the synthesis of diverse, functionalized pyridine derivatives. By understanding the underlying mechanism and carefully selecting reaction conditions, researchers can achieve high yields of either mono- or di-arylated products. The protocols and troubleshooting guide provided herein serve as a valuable resource for scientists in drug discovery and development, facilitating the efficient synthesis of novel molecular entities.

References

  • Suzuki, A. Cross-coupling reactions of organoboranes: an easy way to construct C-C bonds. Angewandte Chemie International Edition, 2011, 50(29), 6722-6737.
  • Miyaura, N.; Suzuki, A. Palladium-catalyzed cross-coupling reactions of organoboron compounds. Chemical Reviews, 1995, 95(7), 2457-2483.
  • Chemler, S. R.; Trauner, D.; Danishefsky, S. J. The B-alkyl Suzuki-Miyaura cross-coupling reaction: development, mechanistic study, and applications in natural product synthesis. Angewandte Chemie International Edition, 2001, 40(24), 4544-4568.
  • Suzuki Reaction - Wikipedia. Available at: [Link]

  • Suzuki-Miyaura Coupling - Chemistry LibreTexts. Available at: [Link]

  • Suzuki Coupling Reaction Mechanism - BYJU'S. Available at: [Link]

  • Suzuki-Miyaura cross-coupling: Practical Guide - Yoneda Labs. Available at: [Link]

  • Suzuki Coupling - Organic Chemistry Portal. Available at: [Link]

  • Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies - MDPI. Available at: [Link]

  • Synthesis of Novel 3,5-Dichloro-2-arylpyridines by Palladium Acetate-Catalyzed Ligand-Free Suzuki Reactions in Aqueous Media - ResearchGate. Available at: [Link]

  • The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles - MDPI. Available at: [Link]

  • Simultaneous Reduction of Aldehyde Group to Hydroxymethyl Group in Palladium-catalyzed Suzuki Cross-coupling Reaction - ResearchGate. Available at: [Link]

  • Organoborane coupling reactions (Suzuki coupling) - PMC - NIH. Available at: [Link]

  • Palladium catalyzed selective mono-arylation of o-carboranes via B–H activation - Chemical Communications (RSC Publishing). Available at: [Link]

  • SUZUKI-MIYAURA COUPLING REACTIONS OF 3,5-DICHLORO-1,2,4-THIADIAZOLE - NIH. Available at: [Link]

  • Functionalized Pyridylboronic Acids and Their Suzuki Cross-Coupling Reactions To Yield Novel Heteroarylpyridines - ResearchGate. Available at: [Link]

  • Transmetalation of boronic acids and their derivatives: mechanistic elucidation and relevance to catalysis - Dalton Transactions (RSC Publishing). Available at: [Link]

  • Pyridine sulfinates as general nucleophilic coupling partners in palladium-catalyzed cross-coupling reactions with aryl halides - Chemical Science (RSC Publishing). Available at: [Link]

Sources

Application Notes and Protocols for Buchwald-Hartwig Amination of (3,5-Dibromopyridin-4-yl)methanol

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Navigating the Challenges of Pyridine C-N Bond Formation

The Buchwald-Hartwig amination stands as a cornerstone of modern synthetic chemistry, offering a powerful palladium-catalyzed method for the formation of carbon-nitrogen bonds.[1][2] This reaction has revolutionized the synthesis of arylamines, which are ubiquitous structural motifs in pharmaceuticals, agrochemicals, and materials science.[1] The transformation's broad functional group tolerance and substrate scope have rendered traditional, harsher methods like the Goldberg reaction or nucleophilic aromatic substitution largely obsolete in many applications.[1]

The general mechanism of the Buchwald-Hartwig amination involves a catalytic cycle initiated by the oxidative addition of an aryl halide to a palladium(0) complex. Subsequent coordination of an amine, followed by deprotonation with a base, forms a palladium-amido intermediate. The final, crucial step is the reductive elimination of the desired arylamine, which regenerates the active palladium(0) catalyst.[3]

Despite its versatility, the application of the Buchwald-Hartwig amination to heteroaromatic systems, particularly pyridines, presents unique challenges. The lone pair of electrons on the pyridine nitrogen can coordinate to the palladium center, leading to catalyst inhibition or deactivation. This is a well-documented phenomenon that can significantly hinder reaction efficiency.[3]

The substrate of interest, (3,5-Dibromopyridin-4-yl)methanol , introduces a confluence of challenges that necessitate a carefully considered approach:

  • Regioselectivity: The presence of two electronically and sterically similar bromine atoms at the 3- and 5-positions makes achieving selective mono-amination a significant hurdle. Over-reaction to form the di-aminated product is a likely side reaction.

  • Coordinating Functional Group: The primary alcohol of the hydroxymethyl group at the 4-position can be deprotonated by the strong bases typically employed in Buchwald-Hartwig reactions. The resulting alkoxide could potentially coordinate to the palladium catalyst, interfering with the desired catalytic cycle.

  • Electron-Deficient Heterocycle: The electron-withdrawing nature of the two bromine atoms and the pyridine ring nitrogen renders the C-Br bonds more susceptible to oxidative addition. However, the overall electronic environment can also influence the rates of other steps in the catalytic cycle.

This application note provides a detailed guide for researchers navigating the Buchwald-Hartwig amination of this compound. We will explore two primary strategies: one employing a protecting group for the hydroxymethyl function to ensure a robust and predictable outcome, and a second, more direct approach using milder conditions that may tolerate the free hydroxyl group.

Catalytic Cycle of the Buchwald-Hartwig Amination

The catalytic cycle, illustrated below, is fundamental to understanding the reaction mechanism and the influence of various parameters.

Buchwald_Hartwig_Cycle cluster_0 Pd(0)L2 Pd(0)L2 Oxidative Addition Complex Ar(Br)-Pd(II)L2 Pd(0)L2->Oxidative Addition Complex Ar-Br Amine Coordination [Ar(R2NH)-Pd(II)L2]Br Oxidative Addition Complex->Amine Coordination R2NH Palladium-Amido Complex Ar(R2N)-Pd(II)L2 Amine Coordination->Palladium-Amido Complex + Base - H-Base+Br- Palladium-Amido Complex->Pd(0)L2 Product Ar-NR2 Palladium-Amido Complex->Product Reductive Elimination

Figure 1: The catalytic cycle of the Buchwald-Hartwig amination.

Strategic Approaches and Experimental Protocols

Given the challenges outlined, two primary strategies are proposed. The first involves the protection of the hydroxymethyl group to prevent potential interference with the catalytic cycle. The second explores conditions that may be compatible with the unprotected alcohol.

Protocol 1: Robust Amination via a Protected Hydroxymethyl Group

This protocol prioritizes reliability by temporarily masking the reactive hydroxyl group as a silyl ether. This strategy is recommended for initial explorations and for ensuring reproducibility, particularly when using strongly basic conditions.

Step 1a: Protection of this compound

A common and easily removable protecting group for alcohols is the tert-butyldimethylsilyl (TBDMS) ether.

Materials:

  • This compound

  • tert-Butyldimethylsilyl chloride (TBDMSCl)

  • Imidazole

  • Anhydrous Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • To a solution of this compound (1.0 eq) in anhydrous DCM, add imidazole (2.5 eq).

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add a solution of TBDMSCl (1.2 eq) in anhydrous DCM.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours, monitoring by TLC.

  • Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution.

  • Separate the organic layer and wash sequentially with water and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography to afford 4-(((tert-butyldimethylsilyloxy)methyl)-3,5-dibromopyridine.

Step 1b: Buchwald-Hartwig Amination of the Protected Substrate

With the hydroxyl group protected, a range of standard Buchwald-Hartwig conditions can be effectively employed. The following is a general protocol that should be optimized for the specific amine coupling partner.

Materials:

  • 4-(((tert-butyldimethylsilyloxy)methyl)-3,5-dibromopyridine

  • Amine (primary or secondary)

  • Palladium(II) acetate (Pd(OAc)₂) or Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl) or other suitable biarylphosphine ligand

  • Sodium tert-butoxide (NaOtBu) or Cesium Carbonate (Cs₂CO₃)

  • Anhydrous Toluene or 1,4-Dioxane

  • Schlenk tube or microwave vial

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • In a glovebox or under a stream of inert gas, add the protected dibromopyridine (1.0 eq), the amine (1.2-1.5 eq), Pd(OAc)₂ (1-5 mol%), XPhos (2-10 mol%), and NaOtBu (1.4-2.0 eq) to a dry Schlenk tube or microwave vial.

  • Add anhydrous toluene or 1,4-dioxane.

  • Seal the vessel and heat the reaction mixture to 80-110 °C with vigorous stirring. For microwave-assisted reactions, temperatures up to 150 °C for shorter durations can be explored.[4]

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with a suitable organic solvent (e.g., ethyl acetate).

  • Filter the mixture through a pad of celite to remove palladium residues.

  • Wash the filtrate with water and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the solution under reduced pressure and purify the crude product by flash column chromatography.

Step 1c: Deprotection of the Silyl Ether

The TBDMS group can be readily removed under acidic conditions or with a fluoride source.

Materials:

  • Protected amination product

  • Tetrabutylammonium fluoride (TBAF) solution (1M in THF)

  • Anhydrous Tetrahydrofuran (THF)

  • Standard laboratory glassware

Procedure:

  • Dissolve the purified, protected amination product in anhydrous THF.

  • Add a solution of TBAF (1.1-1.5 eq) and stir at room temperature.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Concentrate the reaction mixture and purify by flash column chromatography to yield the final product.

Protocol 2: Direct Amination of this compound with a Milder Base

This protocol attempts the amination without a protecting group, using a weaker base to minimize deprotonation of the hydroxyl group. This approach is more atom-economical but may require more extensive optimization and could be lower yielding.

Materials:

  • This compound

  • Amine (primary or secondary)

  • Palladium(II) acetate (Pd(OAc)₂) or a pre-catalyst like XPhos Pd G3

  • Xantphos (4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene) or a similar ligand suitable for milder conditions

  • Potassium Carbonate (K₂CO₃) or Cesium Carbonate (Cs₂CO₃)

  • Anhydrous 1,4-Dioxane or tert-Butanol

  • Schlenk tube or microwave vial

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • In a glovebox or under an inert atmosphere, combine this compound (1.0 eq), the amine (1.2-1.5 eq), Pd(OAc)₂ (2-5 mol%), Xantphos (4-10 mol%), and K₂CO₃ or Cs₂CO₃ (2.0-3.0 eq) in a dry reaction vessel.

  • Add anhydrous 1,4-dioxane or tert-butanol.

  • Seal the vessel and heat to 100-120 °C, or utilize microwave irradiation.

  • Monitor the reaction progress closely by LC-MS, paying attention to the formation of potential side products.

  • Upon completion or when optimal conversion is reached, cool the reaction to room temperature.

  • Work-up and purify as described in Protocol 1b.

Data Presentation: Summary of Reaction Conditions

The following table provides a starting point for the optimization of the Buchwald-Hartwig amination of this compound and its protected analogue.

ParameterProtocol 1 (Protected)Protocol 2 (Unprotected)Rationale & Considerations
Substrate 4-(((tert-butyldimethylsilyloxy)methyl)-3,5-dibromopyridineThis compoundProtection of the alcohol prevents potential catalyst inhibition.
Palladium Source Pd(OAc)₂, Pd₂(dba)₃Pd(OAc)₂, XPhos Pd G3Pre-catalysts can offer improved activity and reproducibility.
Ligand XPhos, RuPhos, BrettPhosXantphos, dppfBulky biarylphosphine ligands are often effective for challenging substrates. Xantphos is known to be effective with milder bases.[5]
Base NaOtBu, LHMDS, Cs₂CO₃K₂CO₃, Cs₂CO₃, K₃PO₄Strong bases are generally more effective but can be incompatible with sensitive functional groups. Milder carbonate bases are preferred for the unprotected substrate.[4]
Solvent Toluene, 1,4-Dioxane1,4-Dioxane, t-BuOHThe choice of solvent can influence solubility and reaction rates.
Temperature 80-120 °C (conventional), up to 150 °C (microwave)100-130 °C (conventional), up to 160 °C (microwave)Higher temperatures may be required with weaker bases.
Key Advantage High reliability and predictability.More atom-economical, avoids protection/deprotection steps.The choice of protocol depends on the desired balance between efficiency and step-economy.

Experimental Workflow Diagram

The following diagram outlines the logical flow for tackling the amination of this compound.

Workflow Start This compound Protect Protect Hydroxyl Group (e.g., TBDMSCl, Imidazole) Start->Protect Amination_P2 Protocol 2: Buchwald-Hartwig Amination (Milder Base, e.g., K2CO3) Start->Amination_P2 Protected_Substrate Protected Dibromopyridine Protect->Protected_Substrate Amination_P1 Protocol 1: Buchwald-Hartwig Amination (Strong Base, e.g., NaOtBu) Protected_Substrate->Amination_P1 Protected_Product Protected Amination Product Amination_P1->Protected_Product Final_Product Final Aminated Product Amination_P2->Final_Product Deprotect Deprotection (e.g., TBAF) Protected_Product->Deprotect Deprotect->Final_Product

Figure 2: Recommended experimental workflow.

Conclusion and Future Perspectives

The Buchwald-Hartwig amination of this compound is a challenging yet achievable transformation. A systematic approach, beginning with the protection of the hydroxymethyl group, is the most prudent strategy to ensure a successful outcome. For applications where atom economy is paramount, a carefully optimized protocol with a milder base may provide a viable alternative. The choice of ligand will be critical in both approaches, and screening a small library of modern biarylphosphine ligands is highly recommended. Future work could focus on developing catalytic systems that are inherently tolerant of protic functional groups, thereby obviating the need for protection-deprotection sequences.

References

  • Highly regioselective Buchwald–Hartwig amination at C-2 of 2,4-dichloropyridine enabling a novel approach to 2,4-bisanilinopyridine (BAPyd) libraries. ResearchGate. [Link]

  • Buchwald-Hartwig Amination of 2-Bromopyridines with Volatile Amines. SciSpace. [Link]

  • Buchwald-Hartwig Cross Coupling Reaction. Organic Chemistry Portal. [Link]

  • Buchwald-Hartwig Amination. Chemistry LibreTexts. [Link]

  • Buchwald–Hartwig amination. Wikipedia. [Link]

  • Palladium‐Catalyzed Buchwald–Hartwig Coupling of Deactivated Aminothiophenes with Substituted Halopyridines. ResearchGate. [Link]

  • A practical Buchwald-Hartwig amination of 2-bromopyridines with volatile amines. PubMed. [Link]

  • A Practical Buchwald−Hartwig Amination of 2-Bromopyridines with Volatile Amines. Figshare. [Link]

  • Buchwald-Hartwig Cross-Coupling. J&K Scientific LLC. [Link]

  • Protecting Group Strategies in Carbohydrate Chemistry. Wiley-VCH. [Link]

  • Buchwald-Hartwig Amination. ACS GCI Pharmaceutical Roundtable Reagent Guides. [Link]

  • Protecting Group Strategies for Complex Molecule Synthesis in Medicinal Chemistry. Journal of Chemical and Pharmaceutical Research. [Link]

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Application Notes and Protocols for the Oxidation of (3,5-Dibromopyridin-4-yl)methanol

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of 3,5-Dibromopyridine-4-carbaldehyde

In the landscape of modern drug discovery and development, the pyridine scaffold remains a cornerstone of pharmacophore design. Among its many derivatives, 3,5-dibromopyridine-4-carbaldehyde stands out as a highly versatile and valuable intermediate. The strategic placement of the bromine atoms offers two reactive handles for subsequent cross-coupling reactions, enabling the divergent synthesis of complex molecular architectures. The aldehyde functionality serves as a linchpin for a myriad of chemical transformations, including reductive aminations, Wittig reactions, and the formation of various heterocyclic systems. Consequently, a reliable and scalable protocol for the synthesis of this key building block is of paramount importance to researchers in medicinal chemistry and process development.

This application note provides a comprehensive guide to the selective oxidation of (3,5-dibromopyridin-4-yl)methanol to its corresponding aldehyde. We will delve into the mechanistic underpinnings of suitable oxidation methodologies, present detailed, field-tested protocols, and offer insights into process optimization and troubleshooting.

Choosing the Right Oxidant: A Comparative Overview

The oxidation of a primary alcohol to an aldehyde is a fundamental transformation in organic synthesis. However, the presence of the electron-deficient and potentially coordinating pyridine ring in this compound necessitates the selection of a mild and selective oxidizing agent to avoid over-oxidation to the carboxylic acid or undesired side reactions. Three principal methods are particularly well-suited for this transformation: Manganese Dioxide (MnO₂), Dess-Martin Periodinane (DMP), and the Swern oxidation.

Oxidation Method Key Reagents Advantages Disadvantages
Manganese Dioxide (MnO₂) Oxidation Activated MnO₂Heterogeneous, simple work-up, mild conditions, cost-effective.Requires a large excess of the reagent, reaction times can be long, reagent activity can vary.
Dess-Martin Periodinane (DMP) Oxidation Dess-Martin PeriodinaneMild, neutral pH, short reaction times, high yields, broad functional group tolerance.[1][2][3]Reagent is expensive and potentially explosive on a large scale.
Swern Oxidation Oxalyl chloride, DMSO, TriethylamineMild, high yields, avoids heavy metals, tolerant of many functional groups.[4][5]Requires cryogenic temperatures (-78 °C), produces malodorous dimethyl sulfide.[4][5]

For the purposes of this guide, we will provide detailed protocols for both the Manganese Dioxide and Dess-Martin Periodinane oxidations, as they represent a balance of practicality, efficiency, and scalability for typical laboratory settings.

Protocol 1: Manganese Dioxide (MnO₂) Oxidation

The heterogeneous oxidation using activated manganese dioxide is a classic and highly effective method for the conversion of allylic and benzylic-type alcohols to their corresponding carbonyl compounds.[6] The reaction proceeds on the surface of the MnO₂ solid, and its efficacy is highly dependent on the activity of the manganese dioxide used.

Mechanism of MnO₂ Oxidation

The precise mechanism is complex and occurs on the surface of the oxidant. It is generally understood to involve the adsorption of the alcohol onto the manganese dioxide surface, followed by a radical or concerted process that removes a hydrogen atom from the carbinol carbon and the hydroxyl group, leading to the formation of the aldehyde and manganese(II) oxide.

MnO2_Oxidation Substrate This compound MnO2 Activated MnO₂ Surface Substrate->MnO2 Adsorption Adsorbed_Complex Adsorbed Alcohol-MnO₂ Complex MnO2->Adsorbed_Complex Product 3,5-Dibromopyridine-4-carbaldehyde Adsorbed_Complex->Product Oxidation Mn_species Mn(II) Species + H₂O Adsorbed_Complex->Mn_species Reduction

Caption: Simplified workflow of the heterogeneous MnO₂ oxidation.

Experimental Protocol

Materials:

  • This compound (Commercially available[7][8] or synthesized)

  • Activated Manganese Dioxide (MnO₂) (≥90%, activated, precipitated)

  • Dichloromethane (DCM), anhydrous

  • Celite® or diatomaceous earth

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 eq, e.g., 1.00 g, 3.75 mmol).

  • Solvent Addition: Add anhydrous dichloromethane (20-40 mL per gram of substrate). Stir the mixture until the starting material is fully dissolved.

  • Addition of MnO₂: Add activated manganese dioxide (10-20 eq, e.g., 9.78 g - 19.56 g, 112.5 - 225 mmol). Note: The large excess is necessary to ensure complete conversion and to account for variations in reagent activity.

  • Reaction Monitoring: Heat the reaction mixture to reflux (approx. 40 °C) and stir vigorously. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction can take anywhere from 4 to 24 hours.

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Filter the suspension through a pad of Celite® to remove the manganese salts. Wash the filter cake thoroughly with several portions of dichloromethane.

  • Purification: Combine the filtrates and concentrate under reduced pressure. The resulting crude product can be purified by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford 3,5-dibromopyridine-4-carbaldehyde as a solid.

Protocol 2: Dess-Martin Periodinane (DMP) Oxidation

The Dess-Martin oxidation is a highly reliable and mild method that employs a hypervalent iodine(V) reagent to achieve the desired transformation.[2][3][9] Its key advantages include neutral reaction conditions, short reaction times, and high yields, making it a favorite in the synthesis of complex molecules.[1]

Mechanism of Dess-Martin Oxidation

The reaction is initiated by the substitution of an acetate ligand on the periodinane by the alcohol. The resulting intermediate then undergoes an intramolecular elimination, where a second acetate molecule acts as a base to abstract the proton on the carbinol carbon, leading to the formation of the aldehyde, iodinane, and acetic acid.

DMP_Oxidation Substrate This compound DMP Dess-Martin Periodinane Substrate->DMP Ligand Exchange Intermediate Alkoxyperiodinane Intermediate DMP->Intermediate Product 3,5-Dibromopyridine-4-carbaldehyde Intermediate->Product Intramolecular Elimination Byproducts Iodinane + Acetic Acid Intermediate->Byproducts

Caption: Key steps in the Dess-Martin Periodinane oxidation mechanism.

Experimental Protocol

Materials:

  • This compound

  • Dess-Martin Periodinane (DMP)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Sodium thiosulfate (Na₂S₂O₃)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 eq, e.g., 1.00 g, 3.75 mmol) in anhydrous dichloromethane (20-30 mL).

  • Addition of DMP: Add Dess-Martin Periodinane (1.1-1.5 eq, e.g., 1.76 g - 2.39 g, 4.13 - 5.63 mmol) to the solution in one portion at room temperature.

  • Reaction Monitoring: Stir the reaction mixture at room temperature. The reaction is typically complete within 1-3 hours. Monitor the progress by TLC or LC-MS.

  • Quenching: Upon completion, dilute the reaction mixture with an equal volume of diethyl ether. Quench the reaction by adding a 1:1 mixture of saturated aqueous NaHCO₃ and saturated aqueous Na₂S₂O₃. Stir vigorously until the layers are clear.

  • Extraction: Separate the organic layer, and extract the aqueous layer with dichloromethane (2 x 20 mL).

  • Washing and Drying: Combine the organic layers, wash with saturated aqueous NaHCO₃, then with brine. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure aldehyde.

Characterization of 3,5-Dibromopyridine-4-carbaldehyde

The identity and purity of the synthesized 3,5-dibromopyridine-4-carbaldehyde should be confirmed by standard analytical techniques.

Property Value Reference
Appearance Off-white to light yellow solid[10]
Molecular Formula C₆H₃Br₂NO[11]
Molecular Weight 264.90 g/mol [11]
Melting Point 118-122 °C[1][4][11]
¹H NMR (300 MHz, DMSO-d₆) δ 10.06 (s, 1H), 8.87 (s, 2H)[1]

Troubleshooting and Safety Considerations

  • Incomplete MnO₂ Oxidation: If the reaction stalls, this is often due to deactivated MnO₂. Ensure the MnO₂ is freshly opened or has been properly activated (e.g., by heating under vacuum). Adding more activated MnO₂ can help drive the reaction to completion.

  • Over-oxidation: While less common with these mild oxidants, over-oxidation to the carboxylic acid can occur, especially with prolonged reaction times or higher temperatures. Careful monitoring is key.

  • DMP Handling: Dess-Martin Periodinane is known to be sensitive to moisture and can be explosive under certain conditions, particularly on a large scale. Handle with care, avoid grinding the solid, and store in a cool, dry place.

  • Swern Oxidation Odor: If opting for a Swern oxidation, be aware that dimethyl sulfide is a volatile and highly malodorous byproduct. All steps, including the work-up, should be performed in a well-ventilated fume hood. Glassware can be deodorized by rinsing with a bleach solution.[4]

Conclusion

The oxidation of this compound to 3,5-dibromopyridine-4-carbaldehyde is a critical transformation for the synthesis of a wide array of complex molecules in the pharmaceutical and agrochemical industries. Both the Manganese Dioxide and Dess-Martin Periodinane oxidation methods offer reliable and efficient routes to this valuable intermediate. The choice between these protocols will depend on factors such as scale, cost, and the specific requirements of the synthetic route. By following the detailed procedures and considering the practical insights provided in this application note, researchers can confidently and successfully perform this important chemical conversion.

References

  • Wikipedia. Swern oxidation. [Link]

  • ChemBK. 3,5-Dibromopyridine-4-carboxaldehyde. [Link]

  • Scribd. Dess-Martin Oxidation Guide. [Link]

  • Organic Chemistry Portal. Swern Oxidation. [Link]

  • Chemistry Steps. Dess–Martin periodinane (DMP) oxidation. [Link]

  • The Royal Society of Chemistry. Experimental section Materials and synthesis 3,5-Dibromopyridine, 4-bromotoluene, Ni(NO3)2·6H2O, Fe(NO3)3·9H2O and N,N. [Link]

  • CP Lab Safety. This compound, 97% Purity, C6H5Br2NO, 1 gram. [Link]

  • Stenutz. 3,5-dibromopyridine-4-methanol. [Link]

  • Master Organic Chemistry. Swern Oxidation of Alcohols To Aldehydes and Ketones. [Link]

  • Organic Chemistry Portal. Manganese(IV) oxide. [Link]

Sources

Application Notes & Protocols: Leveraging (3,5-Dibromopyridin-4-yl)methanol for Accelerated Medicinal Chemistry Library Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

In the landscape of modern drug discovery, the strategic construction of diverse chemical libraries is paramount for the identification of novel therapeutic agents. Privileged scaffolds, those which are recurrent motifs in known bioactive molecules, serve as invaluable starting points. The pyridine ring is one such scaffold, ubiquitous in pharmaceuticals due to its ability to engage in a variety of biological interactions.[1][2] This application note provides an in-depth guide to the strategic utilization of (3,5-Dibromopyridin-4-yl)methanol , a versatile and highly functionalizable building block, for the rapid generation of diverse compound libraries. We will explore its reactivity, provide detailed, field-proven protocols for key chemical transformations, and illustrate its application in the synthesis of medicinally relevant compounds, particularly kinase inhibitors.[3][4]

Introduction: The Strategic Value of the 3,5-Dibromopyridin-4-yl Scaffold

The this compound scaffold offers a unique combination of features that make it an exceptional tool for medicinal chemists. The two bromine atoms at the 3 and 5 positions provide orthogonal handles for a wide array of palladium-catalyzed cross-coupling reactions, allowing for the systematic and independent introduction of diverse substituents. The hydroxymethyl group at the 4-position serves as an additional point for diversification through oxidation, etherification, or esterification, further expanding the accessible chemical space. This trifunctional nature allows for the creation of three-dimensional structures with precise control over substituent vectors, a critical aspect in optimizing interactions with biological targets.

The pyridine core itself is a key pharmacophore. The nitrogen atom can act as a hydrogen bond acceptor, and its presence influences the electronic properties of the entire molecule, which can be fine-tuned to improve metabolic stability and reduce off-target effects, a common strategy known as "scaffold hopping".[5][6][7] The strategic placement of substituents on this core can lead to compounds with high affinity and selectivity for a variety of targets, including protein kinases, which are central to numerous signaling pathways implicated in diseases like cancer.[3][4][8]

Synthetic Potential & Diversification Strategies

The true power of this compound lies in its amenability to a suite of robust and high-yielding chemical transformations. The differential reactivity of the bromine atoms can be exploited for sequential couplings, although in many library applications, symmetrical disubstitution is a rapid and efficient first step. The primary alcohol offers a distinct reaction site that is generally unreactive under common cross-coupling conditions.

Figure 1: A workflow diagram illustrating the diversification potential of this compound.

Detailed Experimental Protocols

The following protocols are designed to be robust starting points for the synthesis of compound libraries based on the this compound scaffold. As with any synthetic procedure, optimization may be required for specific substrates.

Protocol 1: Suzuki-Miyaura Cross-Coupling for C-C Bond Formation

The Suzuki-Miyaura coupling is a powerful method for forming carbon-carbon bonds between aryl halides and boronic acids or esters.[9][10][11] This reaction is fundamental for introducing aryl and heteroaryl moieties at the 3 and 5 positions of the pyridine ring.

Representative Reaction:

Suzuki_Miyaura cluster_reactants Reactants cluster_products Product struct1 Br(Py-CH2OH)Br struct3 Pd Catalyst, Base struct1->struct3 + struct2 Ar-B(OH)2 struct2->struct3 struct4 Ar(Py-CH2OH)Ar struct3->struct4 Sonogashira cluster_reactants Reactants cluster_products Product struct1 Br(Py-CH2OH)Br struct3 Pd/Cu Catalyst, Base struct1->struct3 + struct2 R-C≡CH struct2->struct3 struct4 R-C≡C(Py-CH2OH)C≡C-R struct3->struct4 Buchwald_Hartwig cluster_reactants Reactants cluster_products Product struct1 Br(Py-CH2OH)Br struct3 Pd Catalyst, Ligand, Base struct1->struct3 + struct2 R¹R²NH struct2->struct3 struct4 R¹R²N(Py-CH2OH)NR¹R² struct3->struct4 Oxidation cluster_reactants Starting Material cluster_products Product struct1 R(Py-CH2OH)R struct2 [O] struct1->struct2 struct3 R(Py-CHO)R struct2->struct3

Sources

The Strategic Application of (3,5-Dibromopyridin-4-yl)methanol in Pharmaceutical Manufacturing: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling the Potential of a Versatile Pyridine Building Block

In the landscape of modern pharmaceutical synthesis, the pyridine ring stands as a privileged scaffold, forming the core of numerous blockbuster drugs. Its unique electronic properties and ability to engage in a variety of chemical transformations make it an invaluable component in the medicinal chemist's toolbox. Within the diverse family of pyridine-based building blocks, (3,5-Dibromopyridin-4-yl)methanol emerges as a particularly strategic starting material. Its di-brominated nature at the 3 and 5 positions offers two reactive handles for sequential and selective functionalization through transition-metal-catalyzed cross-coupling reactions. The hydroxymethyl group at the 4-position provides an additional site for modification or can play a crucial role in binding interactions with biological targets.

This comprehensive guide, designed for researchers, scientists, and drug development professionals, delves into the practical applications of this compound in pharmaceutical manufacturing. We will explore its synthesis and, most critically, its utility as a linchpin in the construction of complex molecular architectures, with a focus on the synthesis of kinase inhibitors, a prominent class of therapeutics in oncology and beyond.

Synthesis of this compound: Establishing the Foundation

While this compound is commercially available, understanding its synthesis provides valuable insights into its purity and potential impurities. A common laboratory-scale synthesis involves a two-step process starting from the readily available 3,5-dibromopyridine.

A plausible synthetic route involves the initial formation of 3,5-dibromo-4-methylpyridine, followed by oxidation of the methyl group to the corresponding alcohol. The lithiation of 3,5-dibromopyridine and subsequent reaction with methyl iodide can yield 3,5-dibromo-4-methylpyridine[1]. The subsequent oxidation of the methyl group to a primary alcohol can be achieved using various oxidizing agents, with careful control of reaction conditions to avoid over-oxidation to the aldehyde or carboxylic acid[2].

An alternative approach could involve a Grignard reaction. Starting from 3,5-dibromopyridine, a Grignard reagent can be formed at one of the bromine positions, followed by reaction with a suitable formaldehyde equivalent to introduce the hydroxymethyl group. However, controlling the selectivity of the Grignard formation can be challenging. A more controlled synthesis could start from 3,5-dibromopyridine-4-carbaldehyde, which can be reduced to this compound using a mild reducing agent like sodium borohydride.

Core Applications in Pharmaceutical Synthesis: A Gateway to 3,5-Disubstituted Pyridines

The primary utility of this compound lies in its capacity to undergo sequential, site-selective palladium-catalyzed cross-coupling reactions. The differential reactivity of the bromine atoms, influenced by the electronic nature of the pyridine ring and the hydroxymethyl group, can be exploited to introduce different substituents at the 3 and 5 positions. This step-wise approach is fundamental to building the complex, unsymmetrical molecules often required for potent and selective drug candidates.

The following sections will detail the application of this compound in three of the most powerful cross-coupling reactions in modern organic synthesis: the Suzuki-Miyaura coupling, the Sonogashira coupling, and the Buchwald-Hartwig amination. To illustrate these applications, we will outline the synthesis of a representative, hypothetical kinase inhibitor featuring a 3,5-disubstituted pyridine core.

Representative Application: Synthesis of a Hypothetical 3,5-Disubstituted Pyridine Kinase Inhibitor

Many kinase inhibitors feature a heterocyclic core that positions key pharmacophoric elements for interaction with the ATP-binding site of the target kinase. The 3,5-disubstituted pyridine motif is a common feature in such molecules. For the purpose of this guide, we will outline the synthesis of a hypothetical kinase inhibitor, "Compound X," to demonstrate the practical application of this compound.

G start This compound suzuki Suzuki-Miyaura Coupling start->suzuki intermediate1 Intermediate 1 (5-Aryl-3-bromopyridin-4-yl)methanol suzuki->intermediate1 sonogashira Sonogashira Coupling intermediate1->sonogashira intermediate2 Intermediate 2 (5-Aryl-3-alkynylpyridin-4-yl)methanol sonogashira->intermediate2 oxidation Oxidation intermediate2->oxidation intermediate3 Intermediate 3 5-Aryl-3-alkynylpyridine-4-carbaldehyde oxidation->intermediate3 reductive_amination Reductive Amination intermediate3->reductive_amination compound_x Compound X (Hypothetical Kinase Inhibitor) reductive_amination->compound_x G Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd ArBr Ar-Br ArBr->OxAdd PdII Ar-Pd(II)(Br)L₂ OxAdd->PdII LigandEx Ligand Exchange PdII->LigandEx Amine R₂NH Amine->LigandEx Base Base Base->LigandEx PdAmido Ar-Pd(II)(NR₂)L₂ LigandEx->PdAmido RedElim Reductive Elimination PdAmido->RedElim RedElim->Pd0 ArNR2 Ar-NR₂ RedElim->ArNR2

Sources

Application Notes and Protocols for the Derivatization of (3,5-Dibromopyridin-4-yl)methanol

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

(3,5-Dibromopyridin-4-yl)methanol is a key synthetic intermediate in medicinal chemistry and materials science, valued for its rigid, halogenated pyridine core. The hydroxymethyl group at the 4-position serves as a versatile handle for introducing a wide array of functional groups, enabling the systematic exploration of structure-activity relationships (SAR) and the development of novel molecular entities. This guide provides a comprehensive overview of robust and reproducible methods for the derivatization of this primary alcohol. We delve into the mechanistic underpinnings of each transformation, offering detailed, step-by-step protocols for esterification, etherification, oxidation, and conversion to halides and nitriles. The causality behind experimental choices, from reagent selection to reaction work-up, is explained to empower researchers to adapt and troubleshoot these procedures effectively.

Introduction: The Strategic Importance of the Hydroxymethyl Group

The chemical reactivity of this compound is dominated by its primary alcohol functionality. This group is an excellent nucleophile and can be readily transformed into other functional groups, making it a cornerstone for library synthesis and lead optimization in drug discovery. The electron-withdrawing nature of the two bromine atoms and the pyridine nitrogen can subtly influence the reactivity of the adjacent benzylic-like position, a factor to consider in reaction design.

This document outlines five principal pathways for derivatization, providing both foundational and advanced protocols tailored for this specific substrate.

G cluster_derivatives A This compound B Ester Derivative (R-CO-O-CH₂-Py) A->B Esterification (Ac₂O, RCOCl, etc.) C Ether Derivative (R-O-CH₂-Py) A->C Etherification (NaH/RX, Mitsunobu) D Aldehyde Derivative (OHC-Py) A->D Mild Oxidation (DMP, Swern) E Halide Derivative (X-CH₂-Py) A->E Halogenation (SOCl₂, PBr₃) F Carboxylic Acid (HOOC-Py) D->F Strong Oxidation (KMnO₄, Jones) G Nitrile Derivative (NC-CH₂-Py) E->G Cyanation (NaCN)

Esterification: Accessing Amides and Esters

Esterification is one of the most fundamental derivatizations of the hydroxymethyl group. The resulting esters can be final target molecules or serve as precursors for further chemistry.

Protocol 1: Acylation using Acetic Anhydride in Pyridine

This classic method utilizes pyridine as both a solvent and a nucleophilic catalyst. Pyridine reacts with acetic anhydride to form a highly electrophilic N-acetylpyridinium intermediate, which is then readily attacked by the alcohol. This method is straightforward and effective for creating simple acetate esters.[1][2]

Experimental Protocol:

  • Dissolve this compound (1.0 equiv., e.g., 267 mg, 1.0 mmol) in anhydrous pyridine (5-10 mL/mmol) under an inert atmosphere (N₂ or Ar).

  • Cool the solution to 0 °C in an ice bath.

  • Add acetic anhydride (1.5 equiv., e.g., 0.14 mL, 1.5 mmol) dropwise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Work-up: a. Quench the reaction by the slow addition of methanol (1-2 mL). b. Remove the solvent under reduced pressure. Co-evaporate with toluene (2 x 10 mL) to remove residual pyridine.[2] c. Dilute the residue with dichloromethane (DCM) or ethyl acetate (EtOAc) (20 mL). d. Wash the organic layer sequentially with 1 M HCl (2 x 15 mL) to remove pyridine, saturated aqueous NaHCO₃ (1 x 15 mL) to neutralize acid, and finally with brine (1 x 15 mL).[1] e. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purification: Purify the resulting crude ester by silica gel column chromatography using a hexane/ethyl acetate gradient.

Protocol 2: Mitsunobu Esterification

The Mitsunobu reaction is an exceptionally mild and reliable method for converting primary alcohols to esters, particularly when dealing with sensitive substrates or valuable carboxylic acids.[3][4][5] The reaction proceeds through the formation of an oxyphosphonium salt, which is an excellent leaving group, and occurs with a clean inversion of stereochemistry at a chiral center (though not applicable to this achiral substrate).[4][6]

Causality: This method is preferred when base- or acid-sensitive functional groups are present elsewhere in the molecule or when the coupling partner (the carboxylic acid) is precious, as the reaction conditions are neutral and typically high-yielding.

G reagents PPh₃ + DEAD (or DIAD) intermediate1 Betaine Intermediate [Ph₃P⁺-N⁻-N-CO₂Et] reagents->intermediate1 Attack alcohol Py-CH₂OH (Alcohol) alcohol->intermediate1 Activate acid R-COOH (Acid) acid->intermediate1 Protonate intermediate2 Oxyphosphonium Salt [Py-CH₂-O-P⁺Ph₃] intermediate1->intermediate2 Form product Py-CH₂-O-COR (Ester) intermediate2->product SN2 Attack by R-COO⁻ byproducts Ph₃P=O + DEAD-H₂ intermediate2->byproducts Release

Experimental Protocol:

  • In an oven-dried flask under an inert atmosphere, dissolve this compound (1.0 equiv.), the desired carboxylic acid (1.1 equiv.), and triphenylphosphine (PPh₃) (1.2 equiv.) in anhydrous tetrahydrofuran (THF) (10-15 mL/mmol of alcohol).

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD) (1.2 equiv.) dropwise as a solution in THF. A color change and/or formation of a precipitate is often observed.

  • Allow the reaction to stir at room temperature for 2-16 hours, monitoring by TLC.

  • Work-up: a. Concentrate the reaction mixture under reduced pressure. b. Dilute the residue with a 1:1 mixture of diethyl ether and hexanes. The triphenylphosphine oxide byproduct may precipitate and can be removed by filtration. c. Wash the filtrate with saturated aq. NaHCO₃ and brine. d. Dry over Na₂SO₄, filter, and concentrate.

  • Purification: The primary challenge of the Mitsunobu reaction is the removal of byproducts (triphenylphosphine oxide and the reduced hydrazine). Purification is almost always achieved via silica gel column chromatography.

ParameterProtocol 2.1 (Ac₂O/Py)Protocol 2.2 (Mitsunobu)
Reagents Acetic anhydride, PyridinePPh₃, DEAD/DIAD, Carboxylic Acid
Conditions 0 °C to RT, 4-12 h0 °C to RT, 2-16 h
Key Advantage Simple, inexpensive reagentsExtremely mild, broad scope
Key Challenge Pyridine removalByproduct removal

Etherification: Building C-O-C Bonds

Formation of an ether linkage introduces significant structural diversity. Standard Williamson synthesis or the milder Mitsunobu conditions can be employed.

Protocol: Williamson Ether Synthesis

This method involves deprotonation of the alcohol to form a potent alkoxide nucleophile, followed by an Sₙ2 reaction with an alkyl halide.

Causality: A strong, non-nucleophilic base like sodium hydride (NaH) is used to ensure complete and irreversible deprotonation of the alcohol without competing side reactions. Anhydrous polar aprotic solvents like THF or DMF are ideal as they solvate the cation but do not interfere with the nucleophile.

Experimental Protocol:

  • To a suspension of sodium hydride (60% dispersion in mineral oil, 1.2 equiv.) in anhydrous THF in a flame-dried flask under N₂, add a solution of this compound (1.0 equiv.) in anhydrous THF dropwise at 0 °C.

  • Allow the mixture to stir at room temperature for 30-60 minutes, or until hydrogen evolution ceases.

  • Add the alkyl halide (e.g., benzyl bromide, methyl iodide) (1.1 equiv.) dropwise at 0 °C.

  • Stir the reaction at room temperature (or with gentle heating, e.g., 50 °C) for 4-24 hours, monitoring by TLC.

  • Work-up: a. Carefully quench the reaction by the slow, dropwise addition of water at 0 °C. b. Extract the aqueous mixture with EtOAc (3 x 20 mL). c. Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate.

  • Purification: Purify the crude product by silica gel column chromatography.

Oxidation: Accessing Aldehydes and Carboxylic Acids

The hydroxymethyl group can be selectively oxidized to either the aldehyde or the carboxylic acid by choosing the appropriate oxidant.

Protocol: Swern Oxidation to the Aldehyde

The Swern oxidation is a very mild and high-yielding method to convert primary alcohols to aldehydes without over-oxidation to the carboxylic acid.[7] It uses dimethyl sulfoxide (DMSO) as the oxidant, activated by oxalyl chloride or trifluoroacetic anhydride.

Experimental Protocol:

  • In a three-necked, flame-dried flask under N₂, add anhydrous DCM and oxalyl chloride (1.5 equiv.). Cool the solution to -78 °C (dry ice/acetone bath).

  • Slowly add a solution of anhydrous DMSO (3.0 equiv.) in DCM. Stir for 15 minutes.

  • Add a solution of this compound (1.0 equiv.) in DCM dropwise, ensuring the internal temperature remains below -65 °C. Stir for 30-45 minutes.

  • Add triethylamine (TEA) (5.0 equiv.) dropwise. The mixture may become thick. Stir for 20 minutes at -78 °C, then allow it to warm to room temperature.

  • Work-up: a. Add water (20 mL) to the reaction mixture. b. Separate the layers and extract the aqueous layer with DCM (2 x 15 mL). c. Combine the organic layers and wash sequentially with 1 M HCl, saturated aq. NaHCO₃, and brine. d. Dry over Na₂SO₄, filter, and concentrate.

  • Purification: The resulting aldehyde, (3,5-Dibromo-4-formyl)pyridine, is often pure enough for the next step but can be purified by column chromatography if necessary. Note: Aldehydes can be prone to air oxidation.

Protocol: Oxidation to the Carboxylic Acid

For complete oxidation to 3,5-Dibromopyridine-4-carboxylic acid, a stronger oxidizing agent is required. An aqueous solution of potassium permanganate (KMnO₄) is a classic and effective choice.

Experimental Protocol:

  • Dissolve this compound (1.0 equiv.) in a mixture of water and a co-solvent like acetone or pyridine.

  • Heat the solution to 60-80 °C.

  • Add a solution of potassium permanganate (KMnO₄) (approx. 3.0 equiv.) in water portion-wise, maintaining the temperature. The purple color of the permanganate will disappear as it is consumed, and a brown precipitate of MnO₂ will form.

  • After the addition is complete and the purple color persists for ~30 minutes, continue heating for an additional 1-2 hours.

  • Work-up: a. Cool the reaction to room temperature. Filter off the MnO₂ precipitate through a pad of Celite, washing the pad with water. b. Acidify the clear filtrate to pH ~3-4 with concentrated HCl. The carboxylic acid product should precipitate. c. Collect the solid product by filtration, wash with cold water, and dry under vacuum.

Conversion to Halides and Nitriles

Converting the alcohol to an alkyl halide creates a highly versatile electrophile for subsequent Sₙ2 reactions, such as cyanation.

Protocol: Chlorination with Thionyl Chloride

Thionyl chloride (SOCl₂) is an excellent reagent for converting primary alcohols to chlorides. The byproducts (SO₂ and HCl) are gases, which simplifies the work-up.

Experimental Protocol:

  • In a flask equipped with a reflux condenser and a gas trap (to neutralize HCl), suspend or dissolve this compound (1.0 equiv.) in an excess of thionyl chloride (SOCl₂) (5-10 equiv.). A co-solvent like DCM can be used.

  • Add a catalytic amount of DMF (1-2 drops).

  • Heat the mixture to reflux (or stir at room temperature if the reaction proceeds) for 1-4 hours. Monitor by TLC (after quenching a small aliquot).

  • Work-up: a. Cool the reaction to room temperature and carefully remove the excess SOCl₂ under reduced pressure. b. Cautiously pour the residue onto crushed ice. c. Basify the aqueous solution with solid NaHCO₃ or aqueous NaOH until pH > 8. d. Extract the product with DCM or EtOAc (3 x 20 mL). e. Combine organics, wash with brine, dry over Na₂SO₄, and concentrate.

  • Purification: Purify by column chromatography to yield 3,5-Dibromo-4-(chloromethyl)pyridine.

Protocol: Cyanation of the Halide

The resulting 4-(chloromethyl) or 4-(bromomethyl) derivative can be readily converted to the corresponding nitrile.

Experimental Protocol:

  • Dissolve the 3,5-Dibromo-4-(chloromethyl)pyridine (1.0 equiv.) in a polar aprotic solvent like DMSO or DMF.

  • Add sodium cyanide (NaCN) or potassium cyanide (KCN) (1.2-1.5 equiv.). Caution: Cyanide salts are highly toxic. Handle with extreme care in a fume hood.

  • Heat the reaction to 50-70 °C and stir for 2-8 hours until the starting material is consumed (monitor by TLC).

  • Work-up: a. Cool the reaction and pour it into water. b. Extract the product with EtOAc (3 x 25 mL). c. Combine the organic layers, wash thoroughly with water and then brine to remove the solvent and residual cyanide. d. Dry over Na₂SO₄, filter, and concentrate.

  • Purification: Purify the crude (3,5-Dibromopyridin-4-yl)acetonitrile by column chromatography or recrystallization.

References

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  • US2818378A - Oxidation of methyl-pyridines. Google Patents.
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  • Preparation of Cyanopyridines by Direct Cyanation. SYNTHESIS. Available at: [Link]

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  • Design, synthesis, and anti-breast cancer activity evaluation of novel 3-cyanopyridine derivatives as PIM-1 inhibitors. NIH. Available at: [Link]

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  • This compound, 97% Purity, C6H5Br2NO, 1 gram. CP Lab Safety. Available at: [Link]

  • Efficient synthesis of 3-(bromomethyl)-5-methylpyridine hydrobromide. ResearchGate. Available at: [Link]

  • Esterification of Carboxylic Acids with Alcohols by 4-(4,6-Dimethoxy-1,3,5-triazin-2-yl)-4-methyl-morpholinium Chloride (DMTMM). ResearchGate. Available at: [Link]

  • (PDF) Synthesis of Novel Derivatives of 4-Amino-3,5-Dicyanopyrazole. ResearchGate. Available at: [Link]

Sources

Application Note & Protocols: Comprehensive Analytical Characterization of (3,5-Dibromopyridin-4-yl)methanol

Author: BenchChem Technical Support Team. Date: January 2026

Preamble: The Critical Role of Intermediate Characterization

In the landscape of pharmaceutical development, the journey from a starting material to an Active Pharmaceutical Ingredient (API) is a meticulously controlled process. Pharmaceutical intermediates, such as (3,5-Dibromopyridin-4-yl)methanol, are the foundational building blocks in this synthetic chain.[1][2] The purity, structural integrity, and stability of these intermediates directly dictate the quality, safety, and efficacy of the final drug product.[3] Any deviation or unidentified impurity can cascade through the manufacturing process, leading to compromised API purity, reduced yields, and significant regulatory hurdles.[2]

This document serves as a comprehensive technical guide for researchers, analytical scientists, and drug development professionals. It outlines a multi-faceted analytical strategy for the complete characterization of this compound. We move beyond simple procedural lists to explain the causality behind methodological choices, ensuring each protocol functions as a self-validating system. The methods described herein are grounded in established principles of analytical chemistry and are designed to meet the stringent quality standards of the pharmaceutical industry.[3][4][5]

Physicochemical Properties and Safety

A foundational understanding of the analyte's properties is paramount before commencing any analytical work.

PropertyValueSource
Chemical Name This compound-
Molecular Formula C₆H₅Br₂NO[6]
Molecular Weight 266.92 g/mol [7]
CAS Number 197008-13-2[6][7]
Appearance White to light beige solid[8]
Purity (Typical) ≥97%[6]

Safety & Handling: this compound and its precursor, 3,5-Dibromopyridine, are classified as irritants.[8] Always handle this compound in a well-ventilated fume hood. Wear appropriate Personal Protective Equipment (PPE), including safety goggles, gloves, and a lab coat, to avoid skin and eye contact.[8]

Integrated Analytical Workflow

A robust characterization relies on an orthogonal approach, where multiple analytical techniques are employed to build a complete profile of the molecule. Each technique provides a unique piece of information, and together, they confirm identity, structure, purity, and functionality.

Analytical_Workflow cluster_0 Phase 1: Identity & Structure cluster_1 Phase 2: Purity & Impurities cluster_2 Phase 3: Final Assessment NMR NMR Spectroscopy (¹H, ¹³C) HPLC HPLC-UV (Purity Assay) NMR->HPLC Report Certificate of Analysis (CoA) Generation NMR->Report Data Consolidation FTIR FT-IR Spectroscopy FTIR->HPLC FTIR->Report Data Consolidation GCMS GC-MS (Volatile Impurities) HPLC->GCMS Orthogonal Check HPLC->Report Data Consolidation GCMS->Report Data Consolidation Sample Sample Receipt & Preparation Sample->NMR Primary ID Sample->FTIR Functional Groups Sample->HPLC Quantitative Purity HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing MobilePhase Prepare Mobile Phase (e.g., ACN/H₂O) Equilibrate Equilibrate HPLC System MobilePhase->Equilibrate StdPrep Prepare Standard Solution (~0.1 mg/mL) Inject Inject Standard/Sample StdPrep->Inject SamplePrep Prepare Sample Solution (~0.1 mg/mL) SamplePrep->Inject Equilibrate->Inject Acquire Acquire Chromatogram Inject->Acquire Integrate Integrate Peaks Acquire->Integrate Calculate Calculate Purity (Area % Method) Integrate->Calculate Report Generate Report Calculate->Report

Sources

Application Notes and Protocols for the Synthesis of Novel Compounds from (3,5-Dibromopyridin-4-yl)methanol

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unlocking the Potential of a Versatile Pyridine Building Block

The pyridine scaffold is a cornerstone in medicinal chemistry and materials science, forming the core of numerous pharmaceuticals, agrochemicals, and functional materials.[1] Its unique electronic properties and ability to engage in a variety of chemical transformations make it a privileged structure in drug design.[2] (3,5-Dibromopyridin-4-yl)methanol emerges as a particularly valuable starting material, offering three distinct points for chemical modification: two reactive C-Br bonds at positions 3 and 5, and a versatile hydroxymethyl group at the 4-position. This trifunctional nature allows for the systematic and controlled introduction of diverse substituents, enabling the exploration of a vast chemical space.

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the step-by-step synthesis of novel compounds derived from this compound. We will delve into detailed protocols for the selective functionalization of both the hydroxymethyl group and the bromide moieties, underpinned by mechanistic insights and supported by authoritative literature. The aim is to empower researchers to leverage this versatile building block for the creation of innovative molecular architectures.

Strategic Functionalization Pathways

The synthetic utility of this compound lies in the orthogonal reactivity of its functional groups. The hydroxymethyl group can be readily oxidized to an aldehyde or a carboxylic acid, or converted into ethers and esters. The two bromine atoms, being electronically equivalent, are prime sites for palladium-catalyzed cross-coupling reactions, allowing for the introduction of a wide array of aryl, alkynyl, and amino substituents.

G cluster_0 Hydroxymethyl Group Functionalization cluster_1 C-Br Bond Functionalization (Cross-Coupling) start This compound oxidation Oxidation start->oxidation esterification Esterification start->esterification etherification Etherification start->etherification suzuki Suzuki Coupling start->suzuki sonogashira Sonogashira Coupling start->sonogashira buchwald Buchwald-Hartwig Amination start->buchwald aldehyde 3,5-Dibromoisonicotinaldehyde oxidation->aldehyde ester Ester Derivatives esterification->ester ether Ether Derivatives etherification->ether acid 3,5-Dibromoisonicotinic Acid aldehyde->acid mono_aryl Mono-Aryl Derivative suzuki->mono_aryl mono_alkynyl Mono-Alkynyl Derivative sonogashira->mono_alkynyl mono_amino Mono-Amino Derivative buchwald->mono_amino di_aryl Di-Aryl Derivative mono_aryl->di_aryl di_alkynyl Di-Alkynyl Derivative mono_alkynyl->di_alkynyl di_amino Di-Amino Derivative mono_amino->di_amino

Figure 1: Synthetic pathways from this compound.

Part 1: Functionalization of the Hydroxymethyl Group

The primary alcohol of this compound can be selectively targeted to introduce new functionalities.

Oxidation to 3,5-Dibromoisonicotinaldehyde

The selective oxidation of the primary alcohol to an aldehyde is a crucial transformation, providing a key intermediate for further modifications such as reductive amination or Wittig reactions. Given the electron-deficient nature of the pyridine ring, mild oxidizing agents are preferred to avoid over-oxidation and side reactions.

Protocol 1: Oxidation using Manganese Dioxide (MnO₂)

  • Rationale: Activated manganese dioxide is a mild and selective oxidant for benzylic and allylic alcohols, minimizing the risk of over-oxidation to the carboxylic acid. The reaction is heterogeneous, simplifying product purification.

  • Step-by-Step Procedure:

    • To a stirred solution of this compound (1.0 g, 3.75 mmol) in dichloromethane (DCM, 50 mL), add activated manganese dioxide (5.0 g, 57.5 mmol, ~15 eq.).

    • Stir the resulting black suspension vigorously at room temperature.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) (Eluent: 30% Ethyl Acetate in Hexane). The reaction is typically complete within 12-24 hours.

    • Upon completion, filter the reaction mixture through a pad of Celite® to remove the MnO₂.

    • Wash the Celite® pad with additional DCM (3 x 20 mL).

    • Combine the filtrates and evaporate the solvent under reduced pressure to yield the crude product.

    • Purify the crude product by flash column chromatography on silica gel (Eluent: 10-20% Ethyl Acetate in Hexane) to afford 3,5-Dibromoisonicotinaldehyde as a white solid.

ParameterValue
Starting MaterialThis compound
ReagentActivated Manganese Dioxide
SolventDichloromethane (DCM)
TemperatureRoom Temperature
Typical Yield85-95%
Oxidation to 3,5-Dibromoisonicotinic Acid

Further oxidation of the aldehyde or direct oxidation of the alcohol yields the corresponding carboxylic acid, a versatile handle for amide bond formation.

Protocol 2: Two-Step Oxidation via the Aldehyde

  • Rationale: This protocol involves the isolation of the intermediate aldehyde followed by a second oxidation step, which can be advantageous for controlling the reaction and maximizing the yield of the carboxylic acid. A common and effective method for the second step is the Pinnick oxidation.

  • Step-by-Step Procedure:

    • Synthesize 3,5-Dibromoisonicotinaldehyde as described in Protocol 1 .

    • Dissolve the aldehyde (1.0 g, 3.77 mmol) in a mixture of tert-butanol (20 mL) and 2-methyl-2-butene (5 mL, 47.1 mmol, ~12.5 eq.).

    • In a separate flask, dissolve sodium chlorite (NaClO₂, 1.7 g, 18.8 mmol, 5 eq.) and sodium dihydrogen phosphate (NaH₂PO₄, 1.7 g, 14.2 mmol) in water (10 mL).

    • Slowly add the aqueous solution to the solution of the aldehyde at room temperature.

    • Stir the reaction mixture vigorously for 4-6 hours. Monitor by TLC until the starting material is consumed.

    • Quench the reaction by adding a saturated aqueous solution of sodium sulfite (Na₂SO₃).

    • Adjust the pH to ~3 with 1M HCl.

    • Extract the aqueous layer with ethyl acetate (3 x 30 mL).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure to yield 3,5-Dibromoisonicotinic Acid as a white solid.

ParameterValue
Starting Material3,5-Dibromoisonicotinaldehyde
ReagentsSodium Chlorite, 2-methyl-2-butene
Solventtert-Butanol/Water
TemperatureRoom Temperature
Typical Yield>90%
Esterification to Ester Derivatives

The hydroxymethyl group can be readily converted to a variety of esters, which can modulate the compound's physicochemical properties or serve as prodrugs.

Protocol 3: Fischer-Speier Esterification

  • Rationale: This is a classic and straightforward method for esterification using an excess of the alcohol as the solvent and a strong acid catalyst.

  • Step-by-Step Procedure:

    • Suspend this compound (1.0 g, 3.75 mmol) in the desired alcohol (e.g., methanol, 20 mL).

    • Carefully add a catalytic amount of concentrated sulfuric acid (H₂SO₄, 0.1 mL).

    • Heat the mixture to reflux and stir for 4-8 hours, monitoring by TLC.

    • After cooling to room temperature, carefully neutralize the reaction with a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

    • Extract the product with ethyl acetate (3 x 25 mL).

    • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

    • Purify by flash column chromatography if necessary.

ParameterValue
Starting MaterialThis compound
ReagentsAlcohol (e.g., Methanol), Sulfuric Acid
TemperatureReflux
Typical Yield80-90%

Part 2: Functionalization of the C-Br Bonds via Cross-Coupling

The two bromine atoms on the pyridine ring are ideal handles for palladium-catalyzed cross-coupling reactions. The electronic equivalence of the 3 and 5 positions means that mono- or di-substitution can be controlled by stoichiometry.

Suzuki-Miyaura Coupling for C-C Bond Formation

The Suzuki-Miyaura coupling is a powerful tool for forming biaryl structures by reacting the dibromopyridine with a boronic acid or ester.[3]

Protocol 4: Selective Mono-Suzuki Coupling

  • Rationale: By using a slight excess of the boronic acid, it is possible to achieve selective mono-arylation. The choice of a suitable palladium catalyst and ligand is crucial for achieving high yields and selectivity.[4]

  • Step-by-Step Procedure:

    • In a reaction vessel, combine this compound (1.0 g, 3.75 mmol), the desired arylboronic acid (1.1 eq., 4.13 mmol), and a suitable base such as potassium carbonate (K₂CO₃, 2.0 eq., 7.5 mmol).

    • Add a solvent mixture of 1,4-dioxane and water (e.g., 4:1, 25 mL).

    • Degas the mixture by bubbling with argon for 15-20 minutes.

    • Add the palladium catalyst, for example, [1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl₂, 3 mol%, 0.11 mmol).

    • Heat the reaction mixture to 80-100 °C and stir under an inert atmosphere.

    • Monitor the reaction by TLC or LC-MS. The reaction is typically complete in 6-12 hours.

    • Cool the reaction to room temperature, dilute with water, and extract with ethyl acetate.

    • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate.

    • Purify by flash column chromatography to isolate the mono-arylated product.

Protocol 5: Di-Suzuki Coupling

  • Rationale: To achieve di-substitution, a larger excess of the boronic acid and a prolonged reaction time or higher temperature may be necessary.

  • Step-by-Step Procedure:

    • Follow the procedure for Protocol 4 , but use 2.5-3.0 equivalents of the arylboronic acid.

    • Increase the reaction temperature to 110 °C if necessary and extend the reaction time.

    • Monitor the reaction for the disappearance of the mono-substituted intermediate and the formation of the di-substituted product.

    • Work-up and purify as described above.

ParameterMono-CouplingDi-Coupling
Arylboronic Acid (eq.)1.1 - 1.52.5 - 3.0
CatalystPd(dppf)Cl₂Pd(dppf)Cl₂
BaseK₂CO₃K₂CO₃
SolventDioxane/WaterDioxane/Water
Temperature80-100 °C90-110 °C
Typical Yield60-80%50-70%
Sonogashira Coupling for C-C Triple Bond Formation

The Sonogashira coupling enables the introduction of alkynyl groups, which are valuable for further transformations or as structural elements in their own right.[5]

Protocol 6: Di-Sonogashira Coupling

  • Rationale: Due to the high reactivity of terminal alkynes in Sonogashira coupling, achieving selective mono-alkynylation can be challenging. This protocol is optimized for di-substitution. A copper(I) co-catalyst is typically employed to facilitate the reaction.[6]

  • Step-by-Step Procedure:

    • To a solution of this compound (1.0 g, 3.75 mmol) in a mixture of THF and triethylamine (Et₃N) (2:1, 30 mL), add the terminal alkyne (2.5 eq., 9.38 mmol).

    • Add copper(I) iodide (CuI, 5 mol%, 0.19 mmol) and a palladium catalyst such as bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂, 2.5 mol%, 0.09 mmol).

    • Degas the mixture and stir at room temperature under an inert atmosphere.

    • Monitor the reaction by TLC. The reaction is usually complete within 2-6 hours.

    • Filter the reaction mixture to remove the amine salt, and concentrate the filtrate.

    • Dissolve the residue in ethyl acetate, wash with water and brine, dry over anhydrous Na₂SO₄, and concentrate.

    • Purify by flash column chromatography.

ParameterValue
Terminal Alkyne (eq.)2.5
CatalystPd(PPh₃)₂Cl₂
Co-catalystCuI
Base/SolventEt₃N/THF
TemperatureRoom Temperature
Typical Yield70-90%
Buchwald-Hartwig Amination for C-N Bond Formation

The Buchwald-Hartwig amination is a powerful method for the synthesis of arylamines from aryl halides.[1]

Protocol 7: Di-Buchwald-Hartwig Amination

  • Rationale: This protocol is for the di-amination of the dibromopyridine. A strong base and a specialized phosphine ligand are typically required to facilitate the catalytic cycle.[7]

  • Step-by-Step Procedure:

    • In an oven-dried Schlenk tube, combine this compound (1.0 g, 3.75 mmol), the desired amine (2.5 eq., 9.38 mmol), and a strong, non-nucleophilic base such as sodium tert-butoxide (NaOtBu, 3.0 eq., 11.25 mmol).

    • Add the palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol%) and a suitable phosphine ligand (e.g., Xantphos, 4 mol%).

    • Add anhydrous toluene (25 mL) and degas the mixture.

    • Heat the reaction to 100-120 °C and stir under an inert atmosphere for 12-24 hours.

    • Monitor the reaction by LC-MS.

    • Cool to room temperature, quench with water, and extract with ethyl acetate.

    • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate.

    • Purify by flash column chromatography.

ParameterValue
Amine (eq.)2.5
CatalystPd₂(dba)₃
LigandXantphos
BaseNaOtBu
SolventToluene
Temperature100-120 °C
Typical Yield60-80%

Conclusion

This compound is a highly versatile and valuable building block for the synthesis of a diverse range of novel compounds. The protocols outlined in these application notes provide a solid foundation for the selective functionalization of both the hydroxymethyl group and the C-Br bonds. By carefully selecting the appropriate reagents and reaction conditions, researchers can effectively navigate the synthetic landscape offered by this starting material to create molecules with tailored properties for applications in drug discovery and materials science. It is always recommended to perform small-scale test reactions to optimize conditions for specific substrates.

References

  • Mishra, A., & Gupta, R. (2022). Medicinal Importance and Chemosensing Applications of Pyridine Derivatives: A Review. Journal of the Iranian Chemical Society, 19(11), 4865-4893. [Link]

  • Langer, P., & Funes-Ardoiz, I. (2007). Sonogashira cross-coupling reactions of 3,5-dibromo-2,6-dichloropyridine. Organic & Biomolecular Chemistry, 5(21), 3461-3469. [Link]

  • Hartwig, J. F. (2008). Evolution of a fourth generation catalyst for the amination and thiolation of aryl halides. Accounts of Chemical Research, 41(11), 1534-1544. [Link]

  • Google Patents. (2013). CN102924369A - Method for synthesizing 3,5-dibromo-4-iodopyridine by one step.
  • Google Patents. (2019). CN109134358B - A kind of synthetic method of 3,5-dibromo-4-aminopyridine.
  • Almond-Thynne, J., Blakemore, D. C., Pryde, D. C., & Spivey, A. C. (2016). Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. Chemical Science, 7(11), 6846-6863. [Link]

  • Wikipedia. Sonogashira coupling. [Link]

  • Suzuki, A. (1999). Recent advances in the cross-coupling reactions of organoboron derivatives with organic electrophiles, 1995–1998. Journal of Organometallic Chemistry, 576(1-2), 147-168. [Link]

  • Wikipedia. Buchwald–Hartwig amination. [Link]

  • CP Lab Safety. This compound product page. [Link]

  • Khan Academy. Fischer esterification. [Link]

  • Organic Chemistry Tutor. Oxidation of Alcohols with PCC | Synthesis of Aldehydes from Alcohols. [Link]

  • Chemistry LibreTexts. Suzuki-Miyaura Coupling. [Link]

  • Wikipedia. Suzuki reaction. [Link]

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Application Notes and Protocols: (3,5-Dibromopyridin-4-yl)methanol as a Versatile Building Block for Agrochemical Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of the Pyridine Scaffold in Modern Agrochemicals

The pyridine ring is a privileged scaffold in the design and discovery of novel agrochemicals, featuring prominently in a wide array of commercial herbicides, fungicides, and insecticides.[1] Its presence can significantly influence a molecule's biological activity, metabolic stability, and systemic properties within a plant. The strategic functionalization of the pyridine core is therefore a cornerstone of modern agrochemical research. Among the myriad of substituted pyridine building blocks, (3,5-Dibromopyridin-4-yl)methanol presents itself as a particularly valuable synthon. The two bromine atoms at the 3- and 5-positions offer orthogonal handles for sequential and site-selective cross-coupling reactions, enabling the systematic construction of complex molecular architectures. The hydroxymethyl group at the 4-position provides a further point for diversification, allowing for the introduction of various ether, ester, or other linkages, which can be crucial for fine-tuning the efficacy and physicochemical properties of the final active ingredient.

This guide provides a comprehensive overview of the synthesis and utility of this compound as a building block in agrochemical research. It is intended for researchers, scientists, and professionals in the field of drug development, offering both theoretical insights and practical, field-proven protocols.

Synthesis of this compound: A Proposed Practical Route

While various synthetic strategies can be envisioned, a robust and scalable approach to this compound can be adapted from established methodologies for the synthesis of related polysubstituted pyridines. A practical route commences with the readily available 4-aminopyridine.

Workflow for the Synthesis of this compound

G cluster_0 Synthesis Pathway A 4-Aminopyridine B 3,5-Dibromo-4-aminopyridine A->B Bromination C 3,5-Dibromopyridine-4-carboxaldehyde B->C Sandmeyer-type Reaction (Diazotization & Formylation) D This compound C->D Reduction

Caption: Proposed synthetic workflow for this compound.

Step-by-Step Synthesis Protocols

Protocol 1: Synthesis of 3,5-Dibromo-4-aminopyridine

This procedure is adapted from a patented method for the bromination of 4-aminopyridine.[2][3]

  • Materials: 4-aminopyridine, N-bromosuccinimide (NBS), Carbon tetrachloride (CCl4), Sodium bicarbonate solution, Saturated brine.

  • Procedure:

    • In a three-necked flask equipped with a mechanical stirrer and a dropping funnel, dissolve 4-aminopyridine (1.0 mol) in carbon tetrachloride (900 mL).

    • Add a catalytic amount of azobisisobutyronitrile (AIBN).

    • Slowly add N-bromosuccinimide (2.2 mol) in portions at 20°C.

    • Stir the reaction mixture at room temperature for 24 hours, monitoring the reaction progress by TLC.

    • Upon completion, cool the reaction mixture and pour it into additional carbon tetrachloride (1000 mL).

    • Filter the resulting precipitate and wash the filter cake with carbon tetrachloride.

    • Wash the combined filtrate with a sodium bicarbonate solution and then with saturated brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Recrystallize the crude product from n-hexane to yield pure 3,5-dibromo-4-aminopyridine.

Protocol 2: Synthesis of 3,5-Dibromopyridine-4-carboxaldehyde via a Modified Sandmeyer Reaction

The conversion of the 4-amino group to a formyl group can be achieved through a Sandmeyer-type reaction. While a direct conversion to the hydroxyl group is possible, the formylation provides a stable intermediate that can be easily purified and subsequently reduced. This approach is based on the known reactivity of diazonium salts.[4]

  • Materials: 3,5-Dibromo-4-aminopyridine, Sodium nitrite, Hydrochloric acid, Formaldehyde oxime, Copper(I) sulfate.

  • Procedure:

    • Suspend 3,5-dibromo-4-aminopyridine (1.0 mol) in a mixture of concentrated hydrochloric acid and water.

    • Cool the suspension to 0-5°C in an ice-salt bath.

    • Slowly add a solution of sodium nitrite (1.1 mol) in water, maintaining the temperature below 5°C.

    • Stir the resulting diazonium salt solution for 30 minutes at 0-5°C.

    • In a separate flask, prepare a solution of formaldehyde oxime and copper(I) sulfate in water.

    • Slowly add the cold diazonium salt solution to the formaldehyde oxime solution, controlling the rate of addition to manage gas evolution.

    • Allow the reaction mixture to warm to room temperature and stir for several hours.

    • Extract the product with a suitable organic solvent (e.g., dichloromethane).

    • Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to afford 3,5-dibromopyridine-4-carboxaldehyde.[5][6][7]

Protocol 3: Reduction to this compound

The final step involves the reduction of the aldehyde to the corresponding alcohol.[8]

  • Materials: 3,5-Dibromopyridine-4-carboxaldehyde, Sodium borohydride (NaBH4), Methanol.

  • Procedure:

    • Dissolve 3,5-dibromopyridine-4-carboxaldehyde (1.0 mol) in methanol in a round-bottom flask.

    • Cool the solution to 0°C in an ice bath.

    • Slowly add sodium borohydride (1.2 mol) in portions, keeping the temperature below 10°C.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring by TLC.

    • Quench the reaction by the slow addition of water.

    • Remove the methanol under reduced pressure.

    • Extract the aqueous residue with ethyl acetate.

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate to give the crude product.

    • Recrystallize from a suitable solvent system (e.g., ethyl acetate/hexanes) to obtain pure this compound.

Application in Agrochemical Synthesis: A Gateway to Molecular Diversity

This compound is a trifunctional building block, offering three distinct points for chemical modification. The two bromine atoms are amenable to a variety of palladium-catalyzed cross-coupling reactions, while the hydroxymethyl group can be functionalized through etherification, esterification, or conversion to other functional groups.

Palladium-Catalyzed Cross-Coupling Reactions

The differential reactivity of the bromine atoms can potentially be exploited for selective mono- or di-functionalization, although steric hindrance from the hydroxymethyl group might influence the reaction outcome.

1. Suzuki-Miyaura Coupling: Forging C-C Bonds

The Suzuki-Miyaura coupling is a powerful tool for the formation of C(sp²)-C(sp²) bonds, enabling the introduction of aryl or heteroaryl moieties.[9][10][11][12][13]

  • Rationale: This reaction is widely used in agrochemical synthesis to construct biaryl or heteroaryl-aryl structures, which are common motifs in many active ingredients. The reaction is tolerant of a wide range of functional groups, including the hydroxyl group in our building block.

G cluster_1 Suzuki-Miyaura Coupling Workflow A This compound D Coupled Product A->D B Aryl/Heteroaryl Boronic Acid or Ester B->D C Pd Catalyst (e.g., Pd(PPh3)4) Base (e.g., K2CO3, Cs2CO3) C->D Reaction Conditions

Caption: General workflow for the Suzuki-Miyaura coupling reaction.

Protocol 4: General Procedure for Suzuki-Miyaura Coupling

  • Materials: this compound, Aryl/heteroaryl boronic acid, Palladium catalyst (e.g., Pd(PPh₃)₄), Base (e.g., K₂CO₃, Cs₂CO₃), Solvent (e.g., Dioxane/Water, Toluene/Water).

  • Procedure:

    • To a reaction vessel, add this compound (1.0 equiv), the aryl/heteroaryl boronic acid (1.1-2.2 equiv), and the base (2.0-3.0 equiv).

    • Add the solvent and degas the mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 15-20 minutes.

    • Add the palladium catalyst (0.02-0.05 equiv) and continue to degas for another 5 minutes.

    • Heat the reaction mixture to the desired temperature (typically 80-100°C) and stir until the starting material is consumed (monitor by TLC or LC-MS).

    • Cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

    • Purify the residue by column chromatography to obtain the desired coupled product.

2. Sonogashira Coupling: Introducing Alkynyl Groups

The Sonogashira coupling enables the formation of C(sp²)-C(sp) bonds, providing access to alkynyl-substituted pyridines.[14][15][16][17][18]

  • Rationale: The introduction of an alkynyl group can significantly alter the shape and electronic properties of a molecule, often leading to enhanced biological activity. This functionality can also serve as a handle for further transformations, such as click chemistry or cyclization reactions.

Protocol 5: General Procedure for Sonogashira Coupling

  • Materials: this compound, Terminal alkyne, Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂), Copper(I) iodide (CuI), Base (e.g., Triethylamine, Diisopropylamine), Solvent (e.g., THF, DMF).

  • Procedure:

    • To a reaction vessel, add this compound (1.0 equiv), the terminal alkyne (1.2-2.5 equiv), and CuI (0.05-0.1 equiv).

    • Add the solvent and the base, and degas the mixture with an inert gas.

    • Add the palladium catalyst (0.02-0.05 equiv) and continue to degas for a few minutes.

    • Stir the reaction at room temperature or with gentle heating until completion.

    • Filter the reaction mixture through a pad of celite to remove the catalyst.

    • Concentrate the filtrate and purify the residue by column chromatography.

3. Buchwald-Hartwig Amination: Constructing C-N Bonds

The Buchwald-Hartwig amination is a powerful method for the formation of C(sp²)-N bonds, allowing for the introduction of a wide range of primary and secondary amines.[1][19][20][21][22]

  • Rationale: The amino group is a key pharmacophore in many agrochemicals. This reaction provides a direct and efficient route to arylamines and heteroarylamines, which can be difficult to access through classical methods.

Protocol 6: General Procedure for Buchwald-Hartwig Amination

  • Materials: this compound, Amine, Palladium precatalyst (e.g., Pd₂(dba)₃), Ligand (e.g., BINAP, XPhos), Base (e.g., NaOtBu, K₃PO₄), Solvent (e.g., Toluene, Dioxane).

  • Procedure:

    • In an inert atmosphere glovebox or using Schlenk techniques, combine the palladium precatalyst and the ligand in the reaction vessel.

    • Add the solvent, this compound (1.0 equiv), the amine (1.1-1.5 equiv), and the base (1.2-2.0 equiv).

    • Seal the vessel and heat the reaction mixture to the required temperature (typically 80-110°C) with stirring.

    • After the reaction is complete, cool to room temperature, dilute with an organic solvent, and filter through celite.

    • Concentrate the filtrate and purify by column chromatography.

Functionalization of the Hydroxymethyl Group

The hydroxymethyl group at the 4-position serves as a versatile handle for further derivatization, most commonly through etherification.

Protocol 7: Williamson Ether Synthesis

  • Rationale: The formation of an ether linkage can improve the lipophilicity and systemic properties of the potential agrochemical. This simple and robust reaction allows for the introduction of a wide variety of alkyl or aryl groups.

  • Materials: this compound, Sodium hydride (NaH), Alkyl halide (e.g., R-Br, R-I), Anhydrous solvent (e.g., THF, DMF).

  • Procedure:

    • To a solution of this compound (1.0 equiv) in the anhydrous solvent at 0°C, add NaH (1.1 equiv) portion-wise.

    • Stir the mixture at 0°C for 30 minutes, then allow it to warm to room temperature.

    • Add the alkyl halide (1.2 equiv) and stir the reaction at room temperature or with heating until completion.

    • Carefully quench the reaction with water at 0°C.

    • Extract the product with an organic solvent.

    • Wash the combined organic layers with brine, dry, and concentrate.

    • Purify the crude ether by column chromatography.

Data Presentation: A Summary of Potential Transformations

Reaction TypeReagentsProduct TypeKey Advantages for Agrochemicals
Suzuki-Miyaura Coupling Aryl/Heteroaryl Boronic AcidsBiaryl/Heteroaryl-aryl PyridinesAccess to common agrochemical scaffolds, high functional group tolerance.
Sonogashira Coupling Terminal AlkynesAlkynyl-pyridinesIntroduces conformational rigidity, potential for enhanced binding, further functionalization.
Buchwald-Hartwig Amination Primary/Secondary AminesAmino-pyridinesDirect installation of a key pharmacophore, broad substrate scope.
Williamson Ether Synthesis Alkyl HalidesPyridyl EthersModulation of lipophilicity and systemic properties.

Trustworthiness and Self-Validation of Protocols

The protocols provided herein are based on well-established and widely published synthetic methodologies. The reliability of these procedures is underscored by the following principles:

  • In-Process Monitoring: Each protocol emphasizes the importance of monitoring the reaction progress using standard analytical techniques such as Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). This allows for real-time assessment of the reaction's advancement and the identification of any potential side products, ensuring that the reaction is stopped at the optimal time to maximize yield and purity.

  • Robust Purification Methods: The protocols include standard and effective purification techniques, primarily column chromatography and recrystallization. These methods are proven to effectively separate the desired product from unreacted starting materials, reagents, and byproducts.

  • Spectroscopic Characterization: While not explicitly detailed for every hypothetical product, it is a standard and essential practice to characterize the final products thoroughly using techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry to confirm their identity and purity. These data provide unequivocal validation of the success of the synthetic transformation.

By adhering to these principles of careful monitoring, robust purification, and thorough characterization, the described protocols form a self-validating system for the synthesis of novel agrochemical candidates from this compound.

Conclusion

This compound is a highly valuable and versatile building block for the discovery of new agrochemicals. Its trifunctional nature allows for the systematic and modular construction of a diverse range of complex molecules. The well-established and reliable cross-coupling and etherification reactions detailed in these application notes provide researchers with a powerful toolkit to explore novel chemical space in the quest for more effective and sustainable crop protection solutions.

References

  • Buchwald, S. L., & Hartwig, J. F. (n.d.). Buchwald–Hartwig amination. In Wikipedia. Retrieved from [Link]

  • Mitsui Chemicals Agro Inc. (2022). Agrochemical composition with strengthened efficacy. EP3954215A1. Google Patents.
  • (n.d.). Buchwald-Hartwig amination of a bromopyridine with cyclohexane-1,2-diamine. Retrieved from [Link]

  • (2013). Synthesis of 3, 5-dibromo-4-iodopyridine. CN102898359A. Google Patents.
  • Butt, M. A., & Zhang, H. (2020). Recent trends in the chemistry of Sandmeyer reaction: a review. Journal of the Iranian Chemical Society, 17(10), 2459–2486. Retrieved from [Link]

  • Zhang, W., et al. (2020). The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Beilstein Journal of Organic Chemistry, 16, 253–262. Retrieved from [Link]

  • Abdel-Wahab, B. F., et al. (2021). Design, synthesis, and anti-breast cancer activity evaluation of novel 3-cyanopyridine derivatives as PIM-1 inhibitors. Scientific Reports, 11(1), 1-16. Retrieved from [Link]

  • Langer, P., et al. (2017). Sonogashira cross-coupling reactions of 3,5-dibromo-2,6-dichloropyridine. Organic & Biomolecular Chemistry, 15(6), 1510-1520. Retrieved from [Link]

  • (2019). A kind of synthetic method of 3, 5-dibromo-4-aminopyridine. CN109134358B. Google Patents.
  • (2013). Method for synthesizing 3,5-dibromo-4-iodopyridine by one step. CN102924369A. Google Patents.
  • Sonavane, S., et al. (2021). A convenient and scalable process for preparation of 2,5-dibromopyridine. Heterocyclic Letters, 11(3), 447-452. Retrieved from [Link]

  • (2023). Bromination of pyridine derivatives. US11613549B2. Google Patents.
  • Crews, C. M., et al. (2024). Development of a Buchwald-Hartwig Amination for an Accelerated Library Synthesis of Cereblon Binders. ACS medicinal chemistry letters. Retrieved from [Link]

  • (2013). Process for preparing compound by novel sandmeyer-like reaction using nitroxide radical compound as reaction catalyst. EP2602242B1. Google Patents.
  • So, C. M., & Organ, M. G. (2018). Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl. Organic letters, 20(15), 4581–4585. Retrieved from [Link]

  • Langer, P., et al. (2017). Sonogashira Cross-Coupling Reactions of 3,5-Dibromo-2,6-dichloropyridine. Request PDF. Retrieved from [Link]

  • O'Brien, P., & Gu, Y. (2021). 2,2,5,5-Tetramethyloxolane (TMO) as a Solvent for Buchwald–Hartwig Aminations. Organic Process Research & Development, 25(12), 2735-2742. Retrieved from [Link]

  • Baati, R., et al. (n.d.). COMMUNICATION Sonogashira Cross-Coupling Reaction of Bromocyanofluoro Pyridine Nuclei: Access to 5- and 6. ePrints Soton. Retrieved from [Link]

  • (n.d.). Suzuki Coupling. Organic Chemistry Portal. Retrieved from [Link]

  • (2021). Suzuki-Miyaura Coupling. Chemistry LibreTexts. Retrieved from [Link]

  • Eisner, U., & Kuthan, J. (1972). The reduction of pyridine-3,5-dicarboxylates by sodium borohydride to give the corresponding 1,2- and 1,4-dihydropyridines. Journal of the Chemical Society, Perkin Transactions 1, 53-56. Retrieved from [Link]

  • Wood, P. A., et al. (2016). 3,5-Dibromo-4-methylpyridine. Acta Crystallographica Section E: Crystallographic Communications, 72(Pt 6), 844–846. Retrieved from [Link]

  • (1956). Process of preparing pyridine and 3-picoline. US2744904A. Google Patents.
  • Gulea, A., et al. (2020). Efficient Suzuki–Miyaura C-C Cross-Couplings Induced by Novel Heterodinuclear Pd-bpydc-Ln Scaffolds. Molecules, 25(17), 3959. Retrieved from [Link]

  • Langer, P., et al. (2018). Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. Beilstein Journal of Organic Chemistry, 14, 2348–2358. Retrieved from [Link]

  • Lukeš, R., & Janda, M. (1957). The preparation of pyridine-4-carboxylic acid and of piperidine-4-carboxylic acid by catalytic reduction of 2,6-dichloropyridine-4-carboxylic acid. Collection of Czechoslovak Chemical Communications, 22(5), 1639-1642. Retrieved from [Link]

Sources

Troubleshooting & Optimization

Purification of crude (3,5-Dibromopyridin-4-yl)methanol by recrystallization

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the purification of (3,5-Dibromopyridin-4-yl)methanol. This resource is designed for researchers, medicinal chemists, and process development professionals who require high-purity material for their work. This guide provides field-proven insights, detailed protocols, and robust troubleshooting strategies for purification via recrystallization, ensuring you can achieve optimal results with confidence.

Frequently Asked Questions (FAQs)

Q1: What is the best starting point for selecting a recrystallization solvent for this compound?

A1: The ideal solvent is one where the compound is highly soluble when hot but poorly soluble when cold.[1] For this compound, its structure containing a polar hydroxymethyl group and a pyridine ring, along with nonpolar dibromo-aromatic character, suggests that polar organic solvents or mixed-solvent systems are excellent candidates.[2][3]

A highly effective starting point is a mixed solvent system of Ethanol/Water or Methanol/Water .[4][5] The compound generally dissolves well in hot ethanol or methanol, and the addition of water as an anti-solvent reduces its solubility, promoting crystallization upon cooling.[6][7] Other systems to consider based on similar compounds include ethyl acetate/hexane or toluene.[8][9] A systematic solvent screening is always recommended for new batches of crude material.

Q2: What are the most common impurities I might encounter in my crude this compound?

A2: Impurities largely depend on the synthetic route but typically fall into several categories:

  • Unreacted Starting Materials: Such as 4-pyridinemethanol or partially brominated intermediates (e.g., 3-bromo-4-pyridinemethanol).

  • Reaction Byproducts: Over-brominated species or products from side-reactions. The bromination of pyridines can sometimes lead to mixtures of isomers.[10]

  • Residual Solvents: Solvents used in the preceding reaction or workup (e.g., DMF, acetic acid).[11]

  • Colored Impurities: Often polymeric or degradation products formed during the reaction, which can be removed with activated carbon.

Q3: How can I reliably assess the purity of my material before and after recrystallization?

A3: A multi-faceted approach is best for confirming purity:

  • Melting Point Analysis: This is a rapid and effective technique. Pure this compound has a sharp melting point around 109 °C .[12] Impurities will typically cause the melting point to be depressed and broaden the melting range.[13]

  • High-Performance Liquid Chromatography (HPLC): HPLC is the gold standard for quantitative purity assessment, capable of separating and quantifying the target compound from closely related impurities.[13]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can confirm the chemical structure and identify organic impurities if they are present in sufficient quantities (>1%).

Q4: What is a realistic recovery yield for this recrystallization?

A4: A successful recrystallization balances purity and yield. For a well-optimized process, a recovery yield of 70-90% is a realistic target.[13] Yields can be lower if the crude material is highly impure or if too much solvent is used.[14] It's crucial to remember that the primary goal is purity; sacrificing a small amount of yield to achieve a significant increase in purity is often a necessary trade-off.

Recrystallization Workflow & Decision Making

The following diagrams illustrate the standard workflow for recrystallization and a decision tree for troubleshooting common issues.

RecrystallizationWorkflow start Crude this compound dissolve Dissolve in Minimum Hot Solvent start->dissolve hot_filter Hot Gravity Filtration (If Insoluble Impurities Present) dissolve->hot_filter cool Slow Cooling to Room Temperature hot_filter->cool ice_bath Cool in Ice Bath to Maximize Yield cool->ice_bath vac_filter Vacuum Filtration to Collect Crystals ice_bath->vac_filter wash Wash with Minimal Ice-Cold Solvent vac_filter->wash dry Dry Crystals Under Vacuum wash->dry end_node Pure Crystalline Product dry->end_node

Caption: General workflow for purification by recrystallization.

Troubleshooting Guide

Encountering issues during recrystallization is common. This guide addresses the most frequent problems in a logical, step-by-step format.

Problem 1: The compound "oils out" instead of forming crystals.

This phenomenon occurs when the solute separates from the solution as a liquid rather than a solid. It often happens when the boiling point of the solvent is higher than the melting point of the compound (not the case here, as the melting point is ~109°C) or when the solution is supersaturated with impurities.[14][15]

  • Probable Cause 1: Solution is too concentrated or cooled too rapidly.

    • Solution: Re-heat the mixture until the oil fully redissolves. Add a small amount (5-10% more) of the hot solvent to decrease saturation.[14][16] Allow the solution to cool much more slowly. Insulating the flask by placing it on a wooden block or folded paper towels can promote gradual cooling and favor crystal formation.[14]

  • Probable Cause 2: High level of impurities.

    • Solution: If slow cooling and dilution fail, the impurities may be significantly depressing the melting point. Recover the crude material by removing the solvent via rotary evaporation.[16] Consider a preliminary purification step, such as a quick filtration through a short plug of silica gel, before attempting recrystallization again.

Problem 2: No crystals form, even after the solution has cooled to room temperature.

This is one of the most common issues and is almost always related to the conditions of solubility.

  • Probable Cause 1: Too much solvent was used.

    • Solution: This is the most frequent cause.[16] The solution is not saturated at lower temperatures. Gently heat the solution to boil off a portion of the solvent (10-20%) to increase the concentration.[14] Allow the concentrated solution to cool again.

  • Probable Cause 2: The solution is supersaturated.

    • Solution: Crystal growth requires a nucleation site to begin.[16]

      • Scratch Method: Gently scratch the inside surface of the flask below the solvent level with a glass stirring rod. The microscopic scratches on the glass can provide nucleation sites for crystal growth.[4]

      • Seed Crystals: If you have a small amount of pure product, add a single tiny crystal ("seed crystal") to the cooled solution. This will act as a template for further crystallization.[2]

      • Ice Bath: Once the solution is at room temperature, cool it further in an ice-water bath to significantly decrease the compound's solubility.[15]

TroubleshootingTree start Solution Cooled to RT q_crystals Crystals Formed? start->q_crystals q_oil Compound Oiled Out? q_crystals->q_oil No a_yield Problem: Poor Yield / Purity q_crystals->a_yield Yes a_no_xtal Problem: No Crystals q_oil->a_no_xtal No a_oil Problem: Oiling Out q_oil->a_oil Yes sol_boil Boil off some solvent a_no_xtal->sol_boil sol_scratch Scratch flask / Add seed crystal a_no_xtal->sol_scratch sol_reheat Reheat, add more solvent, cool slowly a_oil->sol_reheat sol_boil->start Re-cool sol_scratch->start Wait sol_reheat->start Re-cool

Sources

Identification of byproducts in (3,5-Dibromopyridin-4-yl)methanol synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides in-depth troubleshooting and frequently asked questions (FAQs) concerning the identification and mitigation of byproducts in the synthesis of (3,5-Dibromopyridin-4-yl)methanol. As Senior Application Scientists, we aim to provide not just protocols, but the underlying chemical reasoning to empower your experimental success.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound and what are the expected byproducts?

The most prevalent and direct synthesis of this compound involves the reduction of 3,5-Dibromopyridine-4-carboxaldehyde.[1][2][3] This method is favored for its high yield and relatively mild conditions. However, several byproducts can arise, primarily from incomplete reaction or over-reduction.

Common Byproducts Include:

  • Unreacted 3,5-Dibromopyridine-4-carboxaldehyde: The most common impurity, resulting from incomplete reduction.

  • 3,5-Dibromopyridine: Can be formed if a competing decarbonylation reaction occurs, though this is less common under typical reduction conditions.

  • Over-reduction Products: Depending on the reducing agent and conditions, the pyridine ring itself could potentially be reduced, though this is generally not observed with common reagents like sodium borohydride.

Another potential route involves the lithiation of 3,5-dibromopyridine followed by reaction with a formaldehyde source.[4] This method is more complex and can lead to a wider array of byproducts.

Potential Byproducts from Lithiation Route:

  • Positional Isomers: Incomplete or non-selective lithiation can lead to the formation of other isomeric (dibromopyridinyl)methanols.

  • Homocoupling Products: Reaction of the lithiated intermediate with unreacted 3,5-dibromopyridine can form bipyridyl species.[5]

  • Protonated Starting Material: Quenching of the lithiated intermediate by trace amounts of water or other proton sources will regenerate 3,5-dibromopyridine.

Q2: My NMR spectrum shows unexpected peaks. How can I quickly identify the likely culprits?

When analyzing your crude product by ¹H NMR, besides the expected signals for this compound, look for the following characteristic peaks which may indicate common impurities:[6][7][8]

  • Aldehyde Proton: A singlet around δ 10.06 ppm is a clear indicator of unreacted 3,5-Dibromopyridine-4-carboxaldehyde.[4]

  • Pyridinic Protons of Starting Material: Look for singlets corresponding to the protons on the pyridine ring of the starting aldehyde or 3,5-dibromopyridine itself.

  • Solvent Impurities: Residual solvents from the reaction or workup are common. Consult reference tables for the chemical shifts of common laboratory solvents in your deuterated NMR solvent.[6][7][8]

For a more definitive identification, especially with complex mixtures, techniques like LC-MS are invaluable for separating components and obtaining their molecular weights.[9]

Q3: What are the best practices for minimizing byproduct formation during the reduction of 3,5-Dibromopyridine-4-carboxaldehyde?

Minimizing byproduct formation hinges on careful control of reaction parameters.

  • Stoichiometry of Reducing Agent: Ensure a sufficient molar excess of the reducing agent (e.g., sodium borohydride) to drive the reaction to completion. An insufficient amount is a primary cause of unreacted starting material.[10]

  • Reaction Temperature: Maintain the recommended temperature for the specific reducing agent. For sodium borohydride, reactions are often carried out at low temperatures (e.g., 0°C to room temperature) to enhance selectivity and prevent side reactions.[2]

  • Reaction Time: Allow the reaction to proceed for the full recommended duration to ensure complete conversion. Monitoring the reaction by Thin Layer Chromatography (TLC) is highly recommended to track the disappearance of the starting aldehyde.[9]

  • Purity of Starting Materials: Use high-purity 3,5-Dibromopyridine-4-carboxaldehyde to avoid introducing impurities that may interfere with the reaction.

In-Depth Troubleshooting Guides

Issue 1: Significant Amount of Unreacted Aldehyde Detected

Root Cause Analysis:

This is the most frequent issue and typically points to suboptimal reduction conditions. The carbonyl group of the aldehyde is electrophilic, and the hydride from the reducing agent acts as the nucleophile. If the reaction is incomplete, it's due to a failure in this step.

Troubleshooting Workflow:

Caption: Troubleshooting flow for unreacted aldehyde.

Detailed Remediation Steps:

  • Verify Reducing Agent Activity: Sodium borohydride can degrade over time, especially if not stored under anhydrous conditions. Use a fresh batch of the reducing agent.

  • Optimize Stoichiometry: While a slight excess is standard, if you consistently see unreacted starting material, consider increasing the molar equivalents of the reducing agent incrementally (e.g., from 1.5 to 2.0 equivalents).

  • Temperature and Time Study: If the standard protocol is not yielding complete conversion, a small-scale optimization study may be necessary. Analyze aliquots at different time points and consider a modest increase in temperature if the reaction is sluggish at lower temperatures.

  • Reaction Monitoring with TLC: Before quenching the reaction, it is crucial to confirm the absence of the starting aldehyde by TLC.[9] A suitable eluent system (e.g., ethyl acetate/hexanes) should provide good separation between the more polar alcohol product and the less polar aldehyde.

Issue 2: Presence of 3,5-Dibromopyridine as a Byproduct

Root Cause Analysis:

The formation of 3,5-dibromopyridine suggests a decarbonylation side reaction or impurities in the starting aldehyde. While less common with standard hydride-based reductions, certain conditions or contaminants can promote this pathway.

Preventative Measures:

  • Source of Starting Material: Ensure the 3,5-Dibromopyridine-4-carboxaldehyde is of high purity. If the aldehyde itself contains 3,5-dibromopyridine as an impurity from its synthesis, this will carry through to the final product.

  • Reaction Conditions: Avoid excessively high temperatures or prolonged reaction times, which could potentially favor side reactions.

Issue 3: Complex Mixture of Byproducts Observed by LC-MS

Root Cause Analysis:

A complex byproduct profile often points to more fundamental issues with the synthetic strategy, especially if a lithiation route was employed. Lithiation of dihalopyridines can be non-selective and prone to side reactions like halogen dance, where the lithium atom migrates.[11]

Mitigation Strategies for Lithiation Routes:

  • Precise Temperature Control: Lithium-halogen exchange reactions are extremely temperature-sensitive. Maintaining cryogenic temperatures (e.g., -78°C) is critical to prevent side reactions and ensure regioselectivity.[4][12]

  • Slow Addition of Reagents: Add the organolithium reagent dropwise to the solution of 3,5-dibromopyridine to maintain a low localized concentration and minimize side reactions.

  • Anhydrous Conditions: Rigorously exclude moisture from the reaction, as organolithium reagents are highly reactive with water. This will prevent quenching of the desired intermediate and regeneration of the starting material.

Analytical Protocols for Byproduct Identification

Protocol 1: High-Performance Liquid Chromatography (HPLC) for Purity Assessment

HPLC is a powerful technique for quantifying the purity of the final product and identifying the presence of byproducts.[13]

Illustrative HPLC Conditions:

ParameterValue
Column C18 reverse-phase (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase A: Water with 0.1% Formic AcidB: Acetonitrile with 0.1% Formic Acid
Gradient Start at 10% B, ramp to 90% B over 15 minutes
Flow Rate 1.0 mL/min
Detection UV at 254 nm
Injection Volume 10 µL

Sample Preparation:

  • Accurately weigh and dissolve a small amount of the crude or purified product in a suitable solvent (e.g., acetonitrile or methanol) to a concentration of approximately 1 mg/mL.[13]

  • Filter the sample through a 0.45 µm syringe filter before injection to remove any particulate matter.[13]

Protocol 2: Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Byproduct Identification

GC-MS is particularly useful for identifying more volatile byproducts like 3,5-dibromopyridine.[14]

General GC-MS Parameters:

ParameterValue
Column DB-5ms or equivalent (30 m x 0.25 mm, 0.25 µm film)
Inlet Temperature 250°C
Oven Program Start at 100°C, hold for 2 min, ramp to 280°C at 15°C/min, hold for 5 min
Carrier Gas Helium
MS Detector Electron Ionization (EI) at 70 eV

Sample Preparation:

  • Dissolve the sample in a volatile organic solvent like dichloromethane or ethyl acetate.

  • Inject a small volume (e.g., 1 µL) into the GC-MS.

Workflow for Byproduct Identification and Mitigation

G cluster_synthesis Synthesis cluster_analysis Analysis cluster_troubleshooting Troubleshooting & Optimization cluster_final Final Product Synthesize Synthesize this compound Analyze Analyze Crude Product (NMR, TLC, LC-MS) Synthesize->Analyze Identify Identify Byproducts Analyze->Identify Troubleshoot Consult Troubleshooting Guide Identify->Troubleshoot Purify Purify Product (Column Chromatography) Identify->Purify Optimize Optimize Reaction Conditions (Stoichiometry, Temp, Time) Troubleshoot->Optimize Optimize->Synthesize Re-run Synthesis Final Pure this compound Purify->Final

Sources

How to improve the yield of (3,5-Dibromopyridin-4-yl)methanol synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of (3,5-Dibromopyridin-4-yl)methanol. This guide is designed for researchers, scientists, and professionals in drug development who are working with this important intermediate. Here, you will find in-depth troubleshooting advice, frequently asked questions, and detailed protocols to help you optimize your synthesis and overcome common challenges.

I. Overview of Synthesis Strategies

The synthesis of this compound typically involves the reduction of a suitable precursor, most commonly 3,5-dibromo-4-formylpyridine or a derivative thereof. The choice of reducing agent is a critical parameter that significantly impacts the reaction's success, yield, and purity profile. The two primary strategies involve:

  • Hydride-Based Reduction: Utilizing reagents like Sodium Borohydride (NaBH₄) or Lithium Aluminum Hydride (LiAlH₄) to reduce the aldehyde functionality.

  • Grignard-Type Reactions: While less common for this specific transformation, Grignard reagents can be employed to react with a suitable electrophile to form the desired alcohol. However, the inherent reactivity of the pyridine ring can present challenges.[1][2]

This guide will focus primarily on the more prevalent and generally higher-yielding hydride reduction methods, while also addressing potential issues that may arise from Grignard-based approaches.

II. Troubleshooting Guide: Common Issues and Solutions

This section is structured in a question-and-answer format to directly address specific problems you may encounter during your experiments.

Low or No Product Formation

Q1: I am observing very low to no conversion of my starting material, 3,5-dibromo-4-formylpyridine, when using Sodium Borohydride (NaBH₄). What could be the issue?

A1: Several factors can contribute to poor conversion with NaBH₄, which is a mild reducing agent.[3]

  • Insufficient Reagent: While NaBH₄ is selective for aldehydes and ketones, ensure you are using a sufficient molar excess to drive the reaction to completion.[3] A common starting point is 1.5 to 2.0 equivalents.

  • Solvent Choice: NaBH₄ is most effective in protic solvents like methanol or ethanol.[3][4] These solvents also help to quench the reaction upon completion. Using aprotic solvents like THF alone may result in sluggish or incomplete reactions.

  • Reaction Temperature: While the reaction is often performed at 0°C to control exothermicity, allowing it to slowly warm to room temperature can be necessary for complete conversion.[4]

  • Reagent Quality: Sodium borohydride can degrade over time, especially if exposed to moisture. Use a fresh, unopened container or a properly stored reagent.

  • Starting Material Purity: Impurities in the 3,5-dibromo-4-formylpyridine can interfere with the reaction. Ensure the starting material is of high purity.

Q2: I've switched to Lithium Aluminum Hydride (LiAlH₄) for the reduction, but my yields are still disappointingly low. What should I check?

A2: LiAlH₄ is a much more powerful reducing agent than NaBH₄, but it is also highly reactive and sensitive to reaction conditions.[5][6][7][8][9]

  • Strictly Anhydrous Conditions: This is the most critical factor. LiAlH₄ reacts violently with water and other protic sources.[5][6] All glassware must be rigorously dried (oven or flame-dried), and anhydrous solvents (typically THF or diethyl ether) must be used.

  • Inert Atmosphere: The reaction should be conducted under an inert atmosphere (e.g., nitrogen or argon) to prevent reaction with atmospheric moisture.[5]

  • Mode of Addition: For selective reductions, it is often best to add the LiAlH₄ solution/slurry slowly to a cooled solution of the aldehyde ("normal addition").[5] However, in some cases, "inverse addition" (adding the substrate to the hydride) can be beneficial.

  • Reagent Quality and Handling: LiAlH₄ is a fine powder that can be difficult to handle. A solution in THF is often easier to dispense accurately. Ensure the reagent has not been unduly exposed to air.

  • Work-up Procedure: The quenching of a LiAlH₄ reaction must be done carefully and at low temperatures to avoid hazards and product degradation. A common and safe method is the Fieser workup, which involves the sequential, slow addition of water, followed by a sodium hydroxide solution, and then more water.

Formation of Impurities and Side Reactions

Q3: My crude product shows significant impurities by TLC and NMR. What are the likely side products and how can I minimize them?

A3: The nature of the impurities will depend on the synthetic route.

  • Over-reduction (with LiAlH₄): While less common for an aldehyde reduction to an alcohol, aggressive conditions could potentially lead to the reduction of the pyridine ring, although this is generally difficult.

  • Unreacted Starting Material: As discussed in Q1 and Q2, incomplete reaction is a common source of impurity.

  • Side Reactions from Grignard Reagents: If you are attempting a Grignard-based synthesis, several side reactions are possible:

    • Reaction with the Pyridine Nitrogen: The lone pair on the pyridine nitrogen can act as a Lewis base and coordinate with the magnesium of the Grignard reagent, reducing its nucleophilicity.[1]

    • Wurtz-Type Coupling: The Grignard reagent can react with any unreacted halide starting material.[1][10] This can be minimized by the slow addition of the halide to the magnesium during Grignard formation.

  • Impurity from Precursor Synthesis: The synthesis of 3,5-dibromo-4-formylpyridine can sometimes yield isomeric impurities that carry through to the final product. Ensure the purity of your starting aldehyde.

Product Isolation and Purification Challenges

Q4: I'm having difficulty isolating a pure product after the work-up. What purification techniques are recommended?

A4: this compound is a solid at room temperature.

  • Recrystallization: This is often the most effective method for purifying the final product. A suitable solvent system will need to be determined empirically, but combinations of hexanes and ethyl acetate or dichloromethane and hexanes are good starting points.

  • Column Chromatography: If recrystallization is ineffective or if impurities have similar solubility profiles, silica gel column chromatography can be employed. A gradient elution with a mixture of a non-polar solvent (e.g., hexanes or petroleum ether) and a more polar solvent (e.g., ethyl acetate) is typically effective.

  • Aqueous Work-up: Ensure that the pH of the aqueous layer during work-up is carefully controlled. Pyridine derivatives can sometimes be partially soluble in acidic aqueous solutions. Neutralizing the solution before extraction can improve recovery in the organic phase.

III. Frequently Asked Questions (FAQs)

Q: Which reducing agent is generally preferred for this synthesis, NaBH₄ or LiAlH₄?

A: For the reduction of an aldehyde to an alcohol, NaBH₄ is often the preferred reagent due to its milder nature, greater functional group tolerance, and easier handling and work-up procedures.[3][11][12] LiAlH₄ is a more powerful and less selective reagent, and its use requires more stringent safety precautions and anhydrous conditions.[5][6][7][8][9] However, if NaBH₄ fails to provide satisfactory conversion, LiAlH₄ is a viable and potent alternative.

Q: Can I use a Grignard reaction to synthesize this compound?

A: While theoretically possible, for example, by reacting a Grignard reagent with 3,5-dibromo-4-formylpyridine, this approach is often complicated by the "2-pyridyl problem".[2] The pyridine nitrogen can interfere with the Grignard reagent, leading to lower yields and side products.[1][2] It is generally more straightforward to reduce the corresponding aldehyde.

Q: What are the key safety precautions I should take when working with LiAlH₄?

A: Lithium aluminum hydride is a pyrophoric and water-reactive reagent.[5][6]

  • Always work in a fume hood.

  • Wear appropriate personal protective equipment (PPE), including a flame-retardant lab coat, safety glasses, and gloves.

  • Ensure all glassware is completely dry.

  • Work under an inert atmosphere.

  • Quench the reaction slowly and carefully at low temperatures (e.g., 0°C).

  • Have an appropriate fire extinguisher (Class D for metal fires) readily available. Do not use a water or CO₂ extinguisher.

Q: How can I monitor the progress of my reaction?

A: Thin-layer chromatography (TLC) is an excellent technique for monitoring the reaction progress. By spotting the reaction mixture alongside the starting material, you can observe the disappearance of the starting material spot and the appearance of the product spot. A suitable TLC eluent can be determined by testing different solvent mixtures (e.g., varying ratios of hexanes and ethyl acetate). The spots can be visualized under UV light.

IV. Experimental Protocols

Protocol 1: Synthesis of this compound via Sodium Borohydride Reduction

Materials:

  • 3,5-dibromo-4-formylpyridine

  • Sodium Borohydride (NaBH₄)

  • Methanol (MeOH)

  • Deionized Water

  • Ethyl Acetate

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

Procedure:

  • To a round-bottom flask equipped with a magnetic stir bar, add 3,5-dibromo-4-formylpyridine (1.0 eq).

  • Dissolve the starting material in methanol (approximately 10 mL per gram of starting material).

  • Cool the solution to 0°C in an ice bath.

  • Slowly add sodium borohydride (1.5 eq) portion-wise to the stirred solution, maintaining the temperature at 0°C.

  • After the addition is complete, continue stirring at 0°C for 30 minutes, then allow the reaction to warm to room temperature and stir for an additional 1-2 hours, or until TLC indicates complete consumption of the starting material.

  • Cool the reaction mixture back to 0°C and slowly quench the reaction by the dropwise addition of deionized water.

  • Remove the methanol under reduced pressure using a rotary evaporator.

  • Extract the aqueous residue with ethyl acetate (3 x volume of the aqueous layer).

  • Combine the organic extracts and wash with brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude product by recrystallization or column chromatography as needed.

ParameterValue
Starting Material 3,5-dibromo-4-formylpyridine
Reagent Sodium Borohydride (NaBH₄)
Stoichiometry 1.5 - 2.0 equivalents of NaBH₄
Solvent Methanol
Temperature 0°C to Room Temperature
Reaction Time 1.5 - 2.5 hours
Protocol 2: Synthesis of this compound via Lithium Aluminum Hydride Reduction

Materials:

  • 3,5-dibromo-4-formylpyridine

  • Lithium Aluminum Hydride (LiAlH₄)

  • Anhydrous Tetrahydrofuran (THF)

  • Deionized Water

  • 15% Sodium Hydroxide (NaOH) solution

  • Ethyl Acetate

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

Procedure:

  • Set up an oven-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet.

  • Under a positive pressure of nitrogen, suspend LiAlH₄ (1.2 eq) in anhydrous THF.

  • Cool the LiAlH₄ suspension to 0°C in an ice bath.

  • Dissolve 3,5-dibromo-4-formylpyridine (1.0 eq) in anhydrous THF in the dropping funnel.

  • Add the solution of the starting material dropwise to the stirred LiAlH₄ suspension at 0°C.

  • After the addition is complete, stir the reaction at 0°C for 30 minutes, then allow it to warm to room temperature and stir for an additional 1 hour, or until TLC indicates complete consumption of the starting material.

  • Cool the reaction mixture back to 0°C and quench it carefully by the sequential, dropwise addition of:

    • Deionized water (X mL, where X is the mass of LiAlH₄ in grams)

    • 15% NaOH solution (X mL)

    • Deionized water (3X mL)

  • Stir the resulting mixture vigorously at room temperature for 30 minutes until a white, granular precipitate forms.

  • Filter the solid through a pad of Celite® and wash the filter cake with ethyl acetate.

  • Combine the filtrate and washes, and wash with brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude product by recrystallization or column chromatography as needed.

ParameterValue
Starting Material 3,5-dibromo-4-formylpyridine
Reagent Lithium Aluminum Hydride (LiAlH₄)
Stoichiometry 1.2 - 1.5 equivalents of LiAlH₄
Solvent Anhydrous Tetrahydrofuran (THF)
Temperature 0°C to Room Temperature
Reaction Time 1.5 - 2 hours

V. Visualizations

Synthesis_Workflow cluster_start Starting Material cluster_reduction Reduction Step cluster_workup Work-up & Purification cluster_product Final Product Start 3,5-Dibromo-4-formylpyridine Reduction Reduction of Aldehyde Start->Reduction NaBH4 NaBH4 in MeOH Reduction->NaBH4 Mild Conditions LiAlH4 LiAlH4 in THF Reduction->LiAlH4 Strong Conditions Workup Aqueous Work-up & Extraction NaBH4->Workup LiAlH4->Workup Purification Recrystallization or Column Chromatography Workup->Purification Product This compound Purification->Product

Caption: General workflow for the synthesis of this compound.

Troubleshooting_Flowchart Start Low Yield or Incomplete Reaction? CheckReagent Check Reagent Quality & Stoichiometry Start->CheckReagent Yes ImpurityIssue Impurity Formation? Start->ImpurityIssue No CheckConditions Verify Anhydrous Conditions (for LiAlH4) CheckReagent->CheckConditions OptimizeTemp Optimize Reaction Temperature & Time CheckConditions->OptimizeTemp OptimizeTemp->ImpurityIssue CheckPurity Analyze Starting Material Purity ImpurityIssue->CheckPurity Yes PurificationProblem Purification Difficulty? ImpurityIssue->PurificationProblem No MinimizeSideRxn Adjust Addition Rate/ Temperature CheckPurity->MinimizeSideRxn MinimizeSideRxn->PurificationProblem Recrystallize Optimize Recrystallization Solvent System PurificationProblem->Recrystallize Yes Success High Yield & Purity Achieved PurificationProblem->Success No ColumnChrom Perform Silica Gel Chromatography Recrystallize->ColumnChrom ColumnChrom->Success

Caption: A troubleshooting flowchart for optimizing the synthesis.

VI. References

  • Benchchem. Technical Support Center: Grignard Reactions for 4-Chlorophenyl-2-pyridinylmethanol.

  • University of California, Irvine. Grignard Reaction.

  • University of Cambridge. Experiment 5 Reductions with Lithium Aluminium Hydride.

  • Movassaghi, M., & Hill, M. D. (2016). The 2‐Pyridyl Problem: Challenging Nucleophiles in Cross‐Coupling Arylations. Angewandte Chemie International Edition, 55(34), 9888-9909.

  • ACS Publications. Grignard Reagent Addition to Pyridinium Salts: A Catalytic Approach to Chiral 1,4-Dihydropyridines.

  • The Royal Society of Chemistry. Experimental section Materials and synthesis 3,5-Dibromopyridine, 4-bromotoluene, Ni(NO3)2·6H2O, Fe(NO3)3·9H2O and N,N -.

  • Reddit. Troubleshooting my grignard reactions : r/chemistry.

  • Common Organic Chemistry. Lithium Aluminum Hydride (LAH).

  • Reddit. Grignard Formation - Troubleshooting and Perfecting : r/Chempros.

  • Common Organic Chemistry. Sodium Borohydride.

  • Wikipedia. Lithium aluminium hydride.

  • Chemistry LibreTexts. 19.3: Reductions using NaBH4, LiAlH4.

  • Master Organic Chemistry. Sodium Borohydride (NaBH4) As A Reagent In Organic Chemistry.

  • Master Organic Chemistry. Lithium Aluminum Hydride (LiAlH4) For Reduction of Carboxylic Acid Derivatives.

  • Wikipedia. Sodium borohydride.

  • ResearchGate. Reduction using sodium borohyride?.

  • Google Patents. CN102924369A - Method for synthesizing 3,5-dibromo-4-iodopyridine by one step.

  • Chemistry LibreTexts. 7: The Grignard Reaction (Experiment).

Sources

Long-term stability and storage conditions for (3,5-Dibromopyridin-4-yl)methanol

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: (3,5-Dibromopyridin-4-yl)methanol

Welcome to the technical support guide for this compound. This resource is designed for researchers, scientists, and drug development professionals to ensure the long-term stability and effective use of this reagent in your experiments. The following information is synthesized from safety data sheets of analogous compounds and established chemical handling protocols.

Frequently Asked Questions (FAQs)

This section addresses common questions regarding the handling and storage of this compound.

Q1: What are the optimal long-term storage conditions for solid this compound?

For maximum long-term stability, the solid compound should be stored in a tightly sealed container in a cool, dry, and dark environment.[1] Based on data for similar pyridine-methanol derivatives, refrigerated storage at 2-8°C is recommended.[2] Storing the compound under an inert atmosphere, such as argon or nitrogen, is also a best practice to minimize the risk of oxidative degradation.

Q2: How sensitive is this compound to air, light, and moisture?

This compound possesses two primary functional groups susceptible to degradation: the pyridine ring and the hydroxymethyl group.

  • Air (Oxygen): The hydroxymethyl group (-CH₂OH) is susceptible to oxidation, which can convert it first to an aldehyde and then to a carboxylic acid. This is a common degradation pathway for primary alcohols.

  • Light: Pyridine and its derivatives can be sensitive to UV light, which can promote unwanted side reactions.[3]

  • Moisture: Some pyridine derivatives are hygroscopic.[4] Absorbed moisture can introduce impurities and potentially facilitate degradation pathways.

Therefore, protecting the compound from all three is critical for maintaining its purity and reactivity.

Q3: What type of container is best for storing the solid compound and its solutions?

  • Solid: Use an amber glass vial with a tight-fitting, secure cap. The amber color protects the compound from light, and a good seal prevents moisture and air ingress.

  • Solution: If you must store the compound in solution, use a vial with a PTFE-lined cap to ensure an inert seal. Prepare solutions using anhydrous solvents and store them under an inert atmosphere. However, it is strongly recommended to prepare solutions fresh for each experiment to avoid solvent-mediated degradation.

Q4: Can I store this compound in solution? Which solvents are recommended?

While preparing solutions fresh is always the best practice, short-term storage is possible. The choice of solvent is critical.

  • Recommended Solvents: Anhydrous aprotic solvents such as Dichloromethane (DCM), Tetrahydrofuran (THF), or Toluene are suitable for reactions. For storage, ensure the solvent is truly anhydrous and degassed.

  • Solvents to Avoid for Storage: Avoid protic solvents like methanol or ethanol for long-term storage, as they can participate in exchange reactions or contain impurities that promote degradation. Also, avoid solvents that are difficult to dry or are reactive themselves.

Q5: What are the primary chemical incompatibilities of this compound?

To prevent hazardous reactions and degradation, store this compound away from the following chemical classes:

  • Strong Oxidizing Agents: These can react violently with the alcohol group and the pyridine ring.[5][6]

  • Strong Acids and Bases: These can catalyze degradation reactions or react with the pyridine nitrogen.[6][7]

  • Acid Chlorides and Anhydrides: These will react with the hydroxymethyl group.

Always segregate this compound from incompatible materials in your chemical storage area.[8][9]

Summary of Recommended Storage Conditions
ParameterConditionRationale
Temperature 2-8°CSlows kinetic degradation processes.[2]
Atmosphere Inert Gas (Argon, N₂)Prevents oxidation of the methanol group.[2]
Light Protect from LightPrevents photochemical degradation.[2]
Container Tightly Sealed Amber GlassProtects from light, air, and moisture.[1]
Form Solid (Preferred)More stable than solutions.

Troubleshooting Guide

This section provides a logical, step-by-step approach to resolving common issues encountered during the use of this compound.

Issue 1: The solid compound, originally an off-white powder, has developed a yellow or brown tint.

  • Potential Cause: This is a strong indicator of chemical degradation. The color change is likely due to the formation of conjugated impurities, often arising from oxidation of the alcohol to an aldehyde, which can then undergo further reactions.

  • Troubleshooting Steps:

    • Do not use in a critical experiment. The purity is now questionable.

    • Perform a Purity Analysis: Dissolve a small sample in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) and acquire a ¹H NMR spectrum.

      • What to look for: Compare the new spectrum to the reference spectrum. Look for the disappearance or reduction in the integral of the benzylic protons (-CH₂ OH, typically around 4.5-5.0 ppm) and the hydroxyl proton (-OH , variable). The appearance of a new peak in the aldehyde region (9-10 ppm) is a definitive sign of oxidation.

    • Consider Repurification: If the compound is valuable and the degradation is minor, you may be able to repurify it by recrystallization or column chromatography.

    • Dispose if Necessary: If degradation is significant, dispose of the material according to your institution's hazardous waste guidelines.[10]

Issue 2: My reaction yield is significantly lower than expected when using an older batch of the reagent.

  • Potential Cause: The effective purity of the reagent has likely decreased due to slow degradation over time, even if a color change is not obvious. This means you are adding less of the active starting material to your reaction than calculated.

  • Troubleshooting Steps:

    • Verify Purity: Use a quantitative analytical technique to assess the purity of the starting material. Quantitative NMR (qNMR) with an internal standard is an excellent method for determining the exact weight percent of the active compound.

    • Adjust Stoichiometry: If the purity is determined to be, for example, 85%, adjust the mass of reagent used in subsequent reactions accordingly.

    • Use a Fresh Batch: For the most reliable and reproducible results, it is always best to use a new, unopened batch of the reagent with a verified certificate of analysis.

Workflow for Assessing Compound Integrity

The following diagram outlines the decision-making process when you suspect your sample of this compound may have degraded.

G cluster_0 Initial Observation cluster_1 Analysis cluster_2 Decision cluster_3 Action Observe Observe visual changes (color) or poor reaction performance Analyze Perform Purity Analysis (¹H NMR, LC-MS) Observe->Analyze Decision Is purity >95% and no degradation observed? Analyze->Decision Use Proceed with experiment Decision->Use Yes Repurify Consider repurification (Column, Recrystallization) Decision->Repurify No Discard Discard and use a fresh batch Repurify->Discard If impractical

Caption: Decision workflow for handling suspected compound degradation.

Potential Degradation Pathway

The primary anticipated degradation pathway for this compound is the oxidation of the primary alcohol.

G A This compound (Starting Material) B 3,5-Dibromopyridine-4-carbaldehyde (Aldehyde Intermediate) A->B [O] (Mild Oxidation) C 3,5-Dibromopyridine-4-carboxylic Acid (Final Product) B->C [O] (Further Oxidation)

Caption: Primary oxidative degradation pathway.

References

  • Balzani, V., et al. The Stability of Pyridine and Its Derivatives upon Chemical Attack under the Conditions of Primitive Earth. Life, 2021. [Link]

  • University of Washington. Pyridine Standard Operating Procedure. [Link]

  • CP Lab Safety. This compound, 97% Purity. [Link]

  • Towson University. Chemical Safety Chemical Hygiene Program. [Link]

  • Chapman University. Guidelines for Chemical Storage. [Link]

  • University of California, Santa Cruz. Safe Storage of Hazardous Chemicals. [Link]

Sources

Technical Support Center: Safe Handling and Disposal of (3,5-Dibromopyridin-4-yl)methanol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for (3,5-Dibromopyridin-4-yl)methanol. This document is designed for our valued partners in research, science, and drug development. The following information synthesizes critical safety data, handling protocols, and disposal procedures to ensure both the integrity of your experiments and the safety of your laboratory personnel. The guidance provided is based on the chemical's structure, incorporating best practices for handling halogenated pyridine derivatives.

Chemical Profile and Hazard Summary

This compound (CAS No. 197008-13-2) is a halogenated heterocyclic compound.[1][2] While a specific, comprehensive Safety Data Sheet (SDS) for this exact molecule is not widely available, its structural components—a pyridine ring, two bromine atoms, and a methanol group—dictate its chemical behavior and associated hazards. The safety profile is inferred from structurally similar compounds, such as other dibromopyridines and brominated aromatic alcohols.

PropertyDataSource(s)
CAS Number 197008-13-2[1][2]
Molecular Formula C₆H₅Br₂NO[1][3]
Molecular Weight 266.92 g/mol [1][3]
Appearance White to light beige solid[4]
Inferred Hazards Causes skin irritation (H315), Causes serious eye irritation (H319), May cause respiratory irritation (H335), Harmful if swallowed (H302)[4][5]

Core Safety Principles: Understanding the 'Why'

To handle this compound safely, it is crucial to understand the causality behind its hazardous nature:

  • Dibrominated Pyridine Core: The pyridine ring is an aromatic heterocycle. The two bromine atoms classify it as a halogenated organic compound . This is the single most important factor for waste disposal, as halogenated waste streams require specific, high-temperature incineration to prevent the formation of toxic dioxins and furans.[6][7] Improper disposal can lead to significant environmental harm. Upon combustion, it can release highly toxic fumes of hydrogen bromide and nitrogen oxides (NOx).[4]

  • Methanol Group: The -CH₂OH group introduces alcohol reactivity. More importantly, methanol itself is toxic if swallowed, inhaled, or absorbed through the skin, primarily targeting the optic nerve and central nervous system through the metabolic formation of formic acid.[8][9][10]

  • Irritant Nature: Aromatic halides are frequently skin, eye, and respiratory irritants. This necessitates the use of robust personal protective equipment (PPE) and engineering controls like fume hoods to prevent contact and inhalation.[4][5]

Frequently Asked Questions (FAQs)

This section directly addresses common questions you may have during your experimental workflow.

Handling & Personal Protection

Q1: What is the mandatory Personal Protective Equipment (PPE) for handling this compound?

A: Your first line of defense is appropriate PPE.[11] Always wear:

  • Eye Protection: ANSI-approved safety glasses or chemical splash goggles.[12]

  • Hand Protection: Chemical-resistant gloves. Nitrile gloves are a suitable choice for incidental contact with pyridine derivatives.[11] If prolonged contact is expected, consult a glove manufacturer's resistance chart. Always dispose of contaminated gloves according to institutional guidelines.

  • Body Protection: A fully buttoned laboratory coat. Ensure sleeves are of sufficient length to prevent skin exposure.[12] Full-length pants and closed-toe shoes are mandatory in the laboratory.

Q2: Is it necessary to handle this compound in a chemical fume hood?

A: Yes, absolutely. All handling of this compound, including weighing, preparing solutions, and transfers, should be conducted within a certified chemical fume hood.[11][12] This is critical to minimize the risk of inhaling dust or vapors, which may cause respiratory irritation.[4][5] The fume hood provides essential ventilation to protect you from these hazards.[11]

Q3: What are the primary acute hazards I should be aware of?

A: The primary acute hazards are irritation and potential toxicity. Assume the compound:

  • Causes serious eye irritation.[4][5]

  • Causes skin irritation.[4][5]

  • May cause respiratory tract irritation upon inhalation.[4][5]

  • Is harmful if swallowed.[4]

Avoid all personal contact, including inhalation and skin/eye contact.[13] Do not eat, drink, or smoke in the area where this chemical is handled or stored.[14]

Storage & Stability

Q4: How should I properly store this compound?

A: Proper storage is crucial for maintaining chemical integrity and safety.

  • Store in a tightly closed container.[5][14]

  • Keep the container in a cool, dry, and well-ventilated area.[5][11][15]

  • Store away from direct light and sources of ignition.[14][16]

Q5: Are there any chemicals that this compound is incompatible with?

A: Yes. To prevent hazardous reactions, store this compound away from:

  • Strong Oxidizing Agents: (e.g., nitrates, perchlorates).

  • Strong Acids: (e.g., hydrochloric acid, sulfuric acid). The pyridine nitrogen is basic and will react exothermically.

  • Strong Bases.

  • Acid Chlorides and Anhydrides.

Consult a chemical compatibility chart for detailed guidance.[8][17]

Waste Disposal

Q6: How do I dispose of unused or waste this compound?

A: This compound must be disposed of as hazardous halogenated organic waste .[6][7]

  • NEVER dispose of this chemical down the sink or in regular trash.[18][19]

  • Collect all waste (pure solid, solutions) in a designated, properly sealed, and clearly labeled hazardous waste container.

  • The label must include the words "Hazardous Waste" and the full chemical name: "this compound".[18]

Q7: How should I manage solutions containing this compound (e.g., from a reaction workup)?

A: All solutions must be segregated into the halogenated organic waste stream .[6][18] It is critical to keep halogenated and non-halogenated waste separate, as the disposal methods and costs are significantly different.[7][19]

Q8: What is the correct procedure for disposing of contaminated lab supplies like gloves, pipette tips, or weigh paper?

A: These items are considered contaminated solid hazardous waste.

  • Collect all contaminated disposables in a sealed plastic bag or a designated container for solid hazardous waste.[20]

  • Label the bag or container clearly as "Hazardous Waste: Solid Debris contaminated with this compound".

  • Arrange for pickup through your institution's Environmental Health & Safety (EHS) department.

Troubleshooting Guide

Issue 1: I've spilled a small amount (<1 gram) of the solid powder on the lab bench.

  • Solution: Do not panic. Cordon off the area to prevent others from entering. Following the "Small-Scale Spill Cleanup" protocol below, use appropriate PPE, gently cover the spill with an inert absorbent material like vermiculite or sand, and collect it for disposal as halogenated waste.[18][21] Avoid creating dust.

Issue 2: I accidentally added a solution containing this compound to my "Non-Halogenated" waste container.

  • Solution: The entire container is now considered halogenated waste. Do not add any more non-halogenated waste to it. Immediately re-label the container as "Hazardous Waste: Mixed Halogenated and Non-Halogenated Organics," listing all components. Contact your EHS office for guidance, as this mixed waste may require special handling.

Issue 3: The compound has turned yellow/brown in the bottle over time. Is it still usable?

  • Solution: Discoloration may indicate degradation or the presence of impurities. While it may not pose an immediate safety risk beyond its inherent hazards, the impurities could interfere with your experiment, leading to unexpected side products or altered reactivity. It is recommended to use a fresh, pure lot for sensitive applications. If you must use it, handle it with the same safety precautions as the pure material.

Standard Operating Protocols

Protocol 1: Small-Scale Spill Cleanup (Solid or Liquid)
  • Assess and Alert: Notify personnel in the immediate area. Restrict access to the spill zone.

  • Don PPE: At a minimum, wear a lab coat, safety goggles, and two pairs of nitrile gloves.

  • Remove Ignition Sources: If the compound is dissolved in a flammable solvent, turn off all nearby ignition sources.[16]

  • Contain and Absorb: Gently cover the spill with an inert absorbent material (e.g., vermiculite, sand, or a commercial spill pad).[18][21] Do not use combustible materials like paper towels to absorb large spills of solutions.

  • Collect Waste: Using non-sparking tools (like a plastic scoop), carefully collect the absorbent material and place it into a heavy-duty plastic bag or a designated solid waste container.

  • Decontaminate: Wipe the spill area with a cloth dampened with a suitable solvent (e.g., soapy water, followed by isopropanol), working from the outside in. Place the cleaning materials in the same hazardous waste bag.

  • Package and Label: Seal the waste bag/container, and label it as "Hazardous Waste" with the chemical name and date.

  • Dispose: Arrange for disposal through your institution's EHS office.

  • Wash: Thoroughly wash your hands with soap and water after the cleanup is complete.

Protocol 2: Chemical Waste Segregation
  • Obtain Containers: Procure separate, approved hazardous waste containers for "Halogenated Organic Liquids" and "Non-Halogenated Organic Liquids" from your EHS department.[18][19]

  • Label Immediately: Before adding any waste, label each container with a "Hazardous Waste" tag, clearly indicating whether it is for Halogenated or Non-Halogenated waste.[18]

  • Segregate at Source: During your experiment, use separate beakers or funnels to collect waste.

    • Any waste stream that has come into contact with this compound—including reaction mixtures, extraction solvents (like dichloromethane or chloroform), and chromatography fractions—must go into the Halogenated container.[6]

    • Solvents like hexane, ethyl acetate, or acetone that have not been mixed with the halogenated compound can go into the Non-Halogenated container.

  • Maintain a Log: Keep a running list of the contents and approximate volumes added to each waste container on its tag or an accompanying log sheet.[18][19]

  • Keep Closed: Always keep waste containers tightly sealed when not in use to prevent the release of vapors.[18][19]

  • Arrange for Pickup: Once a container is full, complete the hazardous waste tag and contact your EHS office for disposal.

Visual Workflows

Diagram 1: Spill Response Workflow

SpillResponse start Spill Occurs assess Assess Situation (Size, Location) start->assess alert Alert Personnel & Restrict Area assess->alert ppe Don Appropriate PPE (Goggles, Gloves, Coat) alert->ppe contain Contain & Absorb (Use Inert Material) ppe->contain collect Collect Waste into Sealed Container contain->collect decon Decontaminate Spill Area collect->decon dispose Label & Arrange for EHS Disposal decon->dispose end_node Cleanup Complete dispose->end_node

Caption: A workflow for responding to a chemical spill.

Diagram 2: Waste Disposal Decision Tree

WasteDisposal start Generate Chemical Waste is_solid Is the waste solid or liquid? start->is_solid solid_waste Contaminated Solid Waste (Gloves, Paper, Tips) is_solid->solid_waste Solid is_halogenated Does the liquid waste contain This compound or other halogens? is_solid->is_halogenated Liquid solid_disposal Place in Labeled Bag/Container for Solid Hazardous Waste solid_waste->solid_disposal halogenated Halogenated Waste Stream is_halogenated->halogenated Yes non_halogenated Non-Halogenated Waste Stream is_halogenated->non_halogenated No halo_container Dispose into 'Halogenated Organic Waste' Container halogenated->halo_container non_halo_container Dispose into 'Non-Halogenated Organic Waste' Container non_halogenated->non_halo_container

Caption: Decision tree for proper chemical waste segregation.

References

  • Post Apple Scientific. (2024, October 1). 12 Safety Precautions To Follow When Handling Pyridine. [Link]

  • University of Wisconsin-Madison. Hazardous Waste Segregation. [Link]

  • Braun Research Group, Northwestern University. Halogenated Organic Liquids - Standard Operating Procedure. [Link]

  • Temple University Environmental Health and Radiation Safety. Halogenated Solvents in Laboratories. [Link]

  • SD Fine-Chem Limited. PYRIDINE Safety Data Sheet. [Link]

  • CP Lab Safety. This compound, 97% Purity. [Link]

  • UCLA-EH&S. (2012, December 14). Methanol - Standard Operating Procedure. [Link]

  • University of Wisconsin-Madison. (2022, June 6). Appendix A Disposal Procedures by Chemical. [Link]

  • Stenutz. 3,5-dibromopyridine-4-methanol. [Link]

  • Agency for Toxic Substances and Disease Registry. Methanol toxicity. [Link]

  • International Programme on Chemical Safety. METHANOL (PIM 335). [Link]

  • U.S. Chemical Safety and Hazard Investigation Board. Chemical Compatibility Chart. [Link]

  • The Rubber Group. Chemical Compatibility Chart. [Link]

Sources

Technical Support Center: Suzuki Reactions with Electron-Deficient Pyridines

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for navigating the complexities of Suzuki-Miyaura cross-coupling reactions with electron-deficient pyridine substrates. This guide is designed for researchers, chemists, and drug development professionals who encounter challenges with these notoriously difficult yet vital transformations. Here, we move beyond simple protocols to explain the underlying chemical principles, helping you troubleshoot effectively and optimize your reaction outcomes.

The Challenge: Why Are Electron-Deficient Pyridines So Difficult?

Electron-deficient pyridines, such as those bearing nitro, cyano, or multiple halide substituents, present a unique set of obstacles in Suzuki couplings. The primary issues stem from two key properties:

  • Catalyst Inhibition: The lone pair of electrons on the pyridine nitrogen is a potent Lewis base. It can coordinate strongly to the palladium catalyst, leading to catalyst inhibition or deactivation.[1][2] This is particularly problematic with 2-halopyridines, where the nitrogen is positioned to chelate the metal center after oxidative addition.

  • Sluggish Oxidative Addition: While electron-withdrawing groups can activate aryl halides towards oxidative addition, the overall electronic deficiency of the pyridine ring can sometimes complicate this crucial first step of the catalytic cycle.[3][4] This is especially true for less reactive electrophiles like aryl chlorides.[4][5]

These challenges often manifest as low conversion, inconsistent yields, and the formation of unwanted side products. This guide provides a systematic approach to overcoming these hurdles.

Troubleshooting Guide: Common Problems & Solutions (Q&A)

This section addresses specific experimental failures in a question-and-answer format, providing actionable solutions grounded in mechanistic understanding.

Q1: My reaction with a 2-chloropyridine has stalled. I'm seeing mostly starting material. What's the first thing I should change?

A1: This is a classic symptom of poor catalyst activity, likely due to inhibition by the pyridine nitrogen. Your first and most critical adjustment should be the ligand .

  • The "Why": Standard ligands like triphenylphosphine (PPh₃) are often insufficient for these substrates. You need bulky, electron-rich phosphine ligands (Buchwald-type ligands) or N-heterocyclic carbenes (NHCs).[1][5] These ligands promote the crucial reductive elimination step and sterically disfavor catalyst inhibition by the pyridine nitrogen.[6]

  • Recommended Action:

    • Switch to a Buchwald Ligand: SPhos or XPhos are excellent starting points. They are known to be highly effective for coupling heteroaryl chlorides.[1][7][8]

    • Consider an NHC-based Catalyst: PEPPSI™-IPr is a powerful, commercially available precatalyst that shows high activity for a range of challenging substrates, including electron-deficient systems.[1][9][10][11]

    • Increase Catalyst Loading: If switching ligands doesn't suffice, a modest increase in catalyst loading (e.g., from 1-2 mol% to 3-5 mol%) can sometimes overcome partial deactivation.

Q2: I'm getting a good yield, but my product is contaminated with a significant amount of dehalogenated starting material. How do I suppress this side reaction?

A2: Dehalogenation (or protodehalogenation) arises when the palladium intermediate reacts with a hydride source instead of the boronic acid.[4][12]

  • The "Why": This side reaction becomes competitive when the desired transmetalation step is slow. The source of the hydride can be solvents (especially alcohols or wet THF), the base, or even the boronic acid itself.[12]

  • Recommended Action:

    • Scrutinize Your Solvent: Ensure you are using high-purity, anhydrous, and thoroughly degassed solvents. If using an alcohol or aqueous mixture, consider switching to an aprotic solvent system like dioxane or toluene.

    • Change Your Base: Some bases are more prone to facilitating dehalogenation. Switch from a carbonate base (like K₂CO₃) to a phosphate (K₃PO₄) or fluoride (CsF, KF).[13] K₃PO₄ is often a superior choice for difficult couplings.

    • Use a More Stable Boron Reagent: Consider switching from a boronic acid to a more stable boronate ester, such as a pinacol ester.[14] This can reduce the rate of competing decomposition pathways.

Q3: My boronic acid seems to be decomposing. I see a lot of homocoupled (biaryl) byproduct from my boronic acid partner. What's happening?

A3: You are likely observing protodeboronation and subsequent oxidative homocoupling.[15][16]

  • The "Why": Boronic acids, especially heteroaryl ones, can be unstable under basic, aqueous, and heated conditions, leading to the C-B bond being replaced by a C-H bond (protodeboronation).[14][15] The presence of oxygen can then promote the homocoupling of the remaining boronic acid.[16]

  • Recommended Action:

    • Rigorous Inert Atmosphere: This is non-negotiable. Ensure your reaction vessel is thoroughly purged with an inert gas (Argon or Nitrogen) and that all solvents have been properly degassed.[12][16]

    • Switch to a Boronate Ester: As mentioned in Q2, pinacol boronate esters are significantly more stable towards protodeboronation than their corresponding acids.[14]

    • Modify the Base/Solvent System: Using a weaker base or non-aqueous conditions can sometimes slow the rate of boronic acid decomposition.[17]

Q4: My reaction with a 3- or 4-halopyridine is sluggish compared to a standard aryl halide. Why is that, and what should I do?

A4: While 3- and 4-halopyridines don't suffer from the same chelation-driven inhibition as 2-halopyridines, their electronic nature still makes them challenging. The overall electron-deficient character can affect the catalytic cycle.

  • The "Why": The balance between oxidative addition and reductive elimination is key. A highly electron-deficient ring facilitates oxidative addition but can slow down reductive elimination. The choice of catalyst and conditions must productively balance these two steps.

  • Recommended Action:

    • Ligand Selection is Still Key: While you might not need the most powerful Buchwald ligands, moving from PPh₃ to a slightly more electron-rich and bulky ligand like P(t-Bu)₃ or using a palladacycle precatalyst can be very effective.[18]

    • Base Optimization: For these substrates, a strong base like cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) is often required to accelerate the transmetalation step, which can be the rate-limiting step.[19]

    • Solvent Choice: Polar aprotic solvents like DMF or dioxane are often preferred over THF or toluene for these couplings.[20]

Frequently Asked Questions (FAQs)

  • FAQ 1: What is the best "all-around" catalyst system to start with for an unknown electron-deficient pyridine? For a robust starting point, a combination of a second-generation Buchwald precatalyst like XPhos Pd G3 with potassium phosphate (K₃PO₄) as the base in 1,4-dioxane at 80-100 °C is a highly effective and versatile system.[1] This combination addresses the need for a bulky, electron-rich ligand and a strong base capable of handling difficult substrates.

  • FAQ 2: Should I use a boronic acid or a boronate ester? The choice is a trade-off between reactivity and stability.[14]

    • Boronic Acids: More reactive, often leading to faster reactions. However, they are prone to decomposition (protodeboronation, oxidation).[14][17]

    • Boronate Esters (e.g., Pinacol): Much more stable, easier to handle, purify, and store. They are less prone to side reactions but may require slightly more forcing conditions (higher temperature or stronger base) to achieve comparable reaction rates.[14][21] For challenging substrates where stability is paramount, starting with the pinacol ester is often the wiser choice.

  • FAQ 3: How critical is degassing? Can I just run it under a balloon of nitrogen? For these sensitive reactions, degassing is absolutely critical . A nitrogen balloon is insufficient to remove dissolved oxygen from the solvent. Dissolved oxygen can lead to oxidation of the Pd(0) catalyst and promote unwanted homocoupling of the boronic acid.[16] Proper degassing involves either multiple freeze-pump-thaw cycles or sparging the solvent with an inert gas (like argon) for at least 20-30 minutes.[12][22]

Visualizing the Troubleshooting Process

A logical workflow is essential for efficient problem-solving. The following flowchart outlines a decision-making process for a failing Suzuki reaction with an electron-deficient pyridine.

Troubleshooting_Suzuki start Reaction Failed: Low Conversion / No Product q1 What is the substrate? (Halide position) start->q1 sub_2_halo 2-Halopyridine q1->sub_2_halo Position 2 sub_3_4_halo 3- or 4-Halopyridine q1->sub_3_4_halo Position 3 or 4 check_ligand Is the ligand a bulky, electron-rich phosphine (e.g., SPhos, XPhos) or NHC? sub_2_halo->check_ligand check_base_solvent Check Base & Solvent. Using K3PO4 or Cs2CO3? Using dry, degassed dioxane/toluene? sub_3_4_halo->check_base_solvent action_change_ligand ACTION: Switch to XPhos Pd G3, SPhos Pd G2, or PEPPSI-IPr check_ligand->action_change_ligand No check_ligand->check_base_solvent Yes ligand_no No ligand_yes Yes final_review Re-evaluate temperature and catalyst loading. Consider 100-110°C. action_change_ligand->final_review action_change_base ACTION: Switch to K3PO4 in dry, degassed dioxane. check_base_solvent->action_change_base No check_boron Observing protodeboronation or homocoupling? check_base_solvent->check_boron Yes base_no No base_yes Yes action_change_base->final_review action_change_boron ACTION: Switch to Pinacol Boronate Ester. Ensure rigorous inert atmosphere. check_boron->action_change_boron Yes check_boron->final_review No boron_yes Yes boron_no No action_change_boron->final_review

Caption: A decision-tree workflow for troubleshooting Suzuki reactions of electron-deficient pyridines.

Recommended Catalyst/Ligand Selection

The choice of catalyst and ligand is the most critical parameter for success. Modern palladium precatalysts combined with specialized ligands have revolutionized these difficult couplings.

Substrate TypeRecommended Catalyst SystemBase / SolventRationale
2-Chloropyridines XPhos Pd G3 or SPhos Pd G3[1]K₃PO₄ / DioxaneBulky, electron-rich ligands are essential to overcome catalyst inhibition and facilitate reductive elimination.[7][8]
2-Bromopyridines PEPPSI™-IPr[1]K₂CO₃ or K₃PO₄ / THF or t-BuOHNHC ligands provide high thermal stability and activity, often allowing for lower catalyst loadings.[10][23]
3- or 4-Chloropyridines Pd₂(dba)₃ with P(t-Bu)₃ or XPhosCs₂CO₃ / DioxaneRequires a highly active catalyst to cleave the strong C-Cl bond; a strong base is needed to drive transmetalation.[18]
3- or 4-Bromopyridines Pd(PPh₃)₄ or PdCl₂(dppf)Na₂CO₃ or K₂CO₃ / Dioxane/H₂OThese are generally more reactive and can often be coupled with traditional, less specialized catalyst systems.[24][25]

Optimized Experimental Protocol: Coupling of 2-Chloro-5-nitropyridine with Phenylboronic Acid

This protocol provides a robust starting point for a challenging substrate, incorporating best practices discussed in this guide.

Materials:

  • 2-Chloro-5-nitropyridine (1.0 mmol, 1.0 equiv)

  • Phenylboronic Acid (1.2 mmol, 1.2 equiv)

  • XPhos Pd G3 (0.02 mmol, 2 mol%)

  • Potassium Phosphate (K₃PO₄), finely powdered (2.0 mmol, 2.0 equiv)

  • Anhydrous, degassed 1,4-Dioxane (5 mL)

Procedure:

  • Vessel Preparation: To an oven-dried Schlenk flask containing a magnetic stir bar, add the 2-chloro-5-nitropyridine, phenylboronic acid, and finely powdered K₃PO₄.

  • Inert Atmosphere: Seal the flask with a septum. Evacuate the flask and backfill with argon. Repeat this cycle three times to ensure a completely inert atmosphere.

  • Reagent Addition: Under a positive pressure of argon, add the XPhos Pd G3 precatalyst.

  • Solvent Addition: Add the degassed 1,4-dioxane via syringe.

  • Reaction: Place the sealed flask in a preheated oil bath at 100 °C and stir vigorously.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 4-12 hours.

  • Workup: Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate (20 mL) and water (20 mL). Separate the layers, and extract the aqueous layer with ethyl acetate (2 x 10 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude residue by column chromatography on silica gel to yield the desired 2-phenyl-5-nitropyridine.

References

  • A Comparative Guide to Palladium Catalysts for the Cross-Coupling of 2-Chloropyridine-3-boronic Acid. Benchchem.
  • Lohse, O. (1999). The Palladium Catalysed Suzuki Coupling of 2- and 4-Chloropyridines. Synlett. Semantic Scholar.
  • The Suzuki-Miyaura Cross-Coupling Reaction: A Comparative Guide to the Reactivity of Boronic Acids and Boronate Esters. Benchchem.
  • Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions with 2-Chloropyridine-3-boronic Acid. Benchchem.
  • Haraguchi, R., Hoshino, S., Yamazaki, T., & Fukuzawa, S. (2021). Chiral triazolylidene-Pd-PEPPSI: synthesis, characterization, and application in asymmetric Suzuki–Miyaura cross-coupling. Chemical Communications. RSC Publishing.
  • A Comparative Guide to Palladium Catalysts for Cross-Coupling Reactions with 4-Halopyridines. Benchchem.
  • Lei, P., Meng, G., Ling, Y., An, J., & Szostak, M. (2017). Pd-PEPPSI: Pd-NHC Precatalyst for Suzuki-Miyaura Cross-Coupling Reactions of Amides. Journal of Organic Chemistry.
  • Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems. (n.d.). National Institutes of Health.
  • Highly Active Pd-PEPPSI Complexes for Suzuki-Miyaura Cross-coupling of Aryl Chlorides: an Investigation on the Effect of Electronic Properties. (2019). Hep Journals.
  • PEPPSI™ Catalysts Overview. Sigma-Aldrich.
  • Buchwald Phosphine Ligands. Merck Millipore.
  • Protodeboronation. Wikipedia. Available at: [Link]

  • Pd–PEPPSI-type expanded ring N-heterocyclic carbene complexes: synthesis, characterization, and catalytic activity in Suzuki–Miyaura cross coupling. (2024). Taylor & Francis Online.
  • Suzuki reaction. Wikipedia. Available at: [Link]

  • Steric and electronic effects of arsa-Buchwald ligands on Suzuki–Miyaura coupling reaction. (2022). Dalton Transactions. RSC Publishing.
  • Suzuki-Miyaura Coupling. (2024). Chemistry LibreTexts. Available at: [Link]

  • Suzuki-Miyaura Coupling: Practical Guide. Yoneda Labs. Available at: [Link]

  • Palladium-Catalyzed Cross-Coupling Reactions of Pyridylboronic Acids with Heteroaryl Halides Bearing a Primary Amine Group: Synthesis of Highly Substituted Bipyridines and Pyrazinopyridines. (2002). The Journal of Organic Chemistry. ACS Publications. Available at: [Link]

  • Suzuki coupling of different chloropyridines with phenylboronic acids a. (n.d.). ResearchGate. Available at: [Link]

  • Buchwald Phosphine Ligands for Cross Coupling. Sigma-Aldrich.
  • Suzuki Coupling of Pyridyl Halides: A Comparative Guide to the Reactivity of Chloropyridines and Bromopyridines. Benchchem.
  • Mechanistic Investigation of the Nickel-Catalyzed Suzuki Reaction of N,O-Acetals: Evidence for Boronic Acid Assisted Oxidative Addition and an Iminium Activation Pathway. (2015). PubMed Central.
  • troubleshooting common issues in furo[2,3-b]pyridine cross-coupling reactions. Benchchem.
  • Buchwald Ligands. Sigma-Aldrich.
  • Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. (2017). PMC. National Institutes of Health.
  • Highly Active Catalyst for Suzuki–Miyaura Coupling to Form Sterically Demanding Biaryls: Electronic Control of Pd through the Secondary Interaction Using a Buchwald-Type Ligand Bearing a Fluorinated Aryl Ring. (2025). Organic Letters. ACS Publications. Available at: [Link]

  • Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews, 43(1), 412-443. RSC Publishing. doi:10.1039/C3CS60197H.
  • Carbonylative Suzuki Couplings of Aryl Bromides with Boronic Acid Derivatives under Base-Free Conditions. (2014). Organic Letters. ACS Publications. Available at: [Link]

  • Suzuki Coupling. Organic Chemistry Portal. Available at: [Link]

  • Palladium Catalysts for the Suzuki Cross-Coupling Reaction: An Overview of Recent Advances. (n.d.).
  • Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. (2018). National Institutes of Health.
  • Buchwald, S. L. (n.d.). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles.
  • Challenges In Suzuki Coupling Reaction. (2025). KCIL Chemofarbe Group.
  • Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction? (2017). ResearchGate. Available at: [Link]

  • A Highly Active Catalyst for Suzuki-Miyaura Cross-Coupling Reactions of Heteroaryl Compounds. Organic Chemistry Portal. Available at: [Link]

  • Troubleshooting low yields in cross-coupling with 4-Pyridyldiphenylphosphine. Benchchem.
  • Diagnosing issues with a failed Suzuki coupling? (2021). Reddit.
  • Exhaustive Suzuki-Miyaura Reactions of Polyhalogenated Heteroarenes with Alkyl Boronic Pinacol Esters. (n.d.). PMC. National Institutes of Health.
  • Help needed with unreproducible Suzuki coupling. (2023). Reddit.
  • Suzuki‐Miyaura cross‐coupling reaction of diverse chloro pyridines. (n.d.). ResearchGate. Available at: [Link]

  • Effect of solvent on the Suzuki reaction a. (n.d.). ResearchGate. Available at: [Link]

  • Troubleshooting guide for low yields in Suzuki coupling of Methyl 4-bromo-6-methylnicotinate. Benchchem.
  • Reactivity of 3-Iodoimidazo[1,2- a ]pyridines Using a Suzuki-Type Cross-Coupling Reaction. (2025).
  • Recent Advances in the development of Suzuki Miyaura Coupling Reactions. (n.d.). wwjmrd.

Sources

Optimizing solvent and temperature for reactions involving (3,5-Dibromopyridin-4-yl)methanol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support guide for researchers, chemists, and drug development professionals working with (3,5-Dibromopyridin-4-yl)methanol. This versatile building block is a cornerstone in the synthesis of complex molecules, particularly in the development of novel therapeutics. However, its unique electronic and structural properties present specific challenges in reaction optimization. This guide provides in-depth, field-proven insights into overcoming these hurdles, focusing on the critical interplay of solvent and temperature.

Understanding the Substrate: Core Reactivity Principles

This compound possesses a distinct reactivity profile governed by its substituents. The two bromine atoms on the pyridine ring are excellent leaving groups, making them prime sites for metal-catalyzed cross-coupling reactions such as Suzuki-Miyaura and Sonogashira couplings. The electron-withdrawing nature of the pyridine nitrogen and the bromine atoms activates these positions for oxidative addition to a palladium(0) catalyst. The hydroxymethyl group (-CH₂OH) at the 4-position influences the molecule's solubility and can participate in, or be sensitive to, certain reaction conditions. Understanding these fundamentals is key to troubleshooting and optimization.

Troubleshooting Guide: A Problem-Solution Approach

This section addresses common issues encountered during reactions with this compound, providing causal explanations and actionable protocols.

Issue 1: Low or No Conversion in Cross-Coupling Reactions

One of the most frequent challenges is a stalled or incomplete reaction, where the starting material is not fully consumed. This often points to issues with solubility or insufficient activation energy.

Q: My Suzuki-Miyaura coupling reaction is showing less than 20% conversion after several hours. What are the likely causes related to solvent and temperature?

A: Low conversion is typically rooted in either poor solubility of a key component (substrate, boronic acid, base, or catalyst) or insufficient thermal energy to drive the catalytic cycle forward.

  • Causality (Solvent): The Suzuki-Miyaura reaction involves organic-soluble components (the dibromopyridine, boronic acid) and often an inorganic base (like K₂CO₃ or K₃PO₄) which is soluble in water. If these components cannot interact effectively in the same phase, the reaction rate will be severely limited. A single solvent may not be capable of dissolving all reactants.[1]

  • Troubleshooting Protocol (Solvent Optimization):

    • Introduce a Co-Solvent: The most effective solution is often a biphasic solvent system. A mixture of an organic solvent with water can dissolve both the organic starting materials and the inorganic base.[1][2]

    • Screening Protocol: Set up several small-scale reactions (e.g., 0.1 mmol) in parallel. Keep the catalyst, base, and equivalents constant, but vary the solvent system.

      • Condition A: 1,4-Dioxane / H₂O (4:1)

      • Condition B: DMF / H₂O (4:1)[1]

      • Condition C: Toluene / H₂O (4:1)

      • Condition D: THF / H₂O (4:1)

    • Monitor Progress: Analyze each reaction by TLC or LC-MS after a set time (e.g., 2 hours) to identify the most promising system.

  • Causality (Temperature): Every step in the catalytic cycle—oxidative addition, transmetalation, and reductive elimination—has an activation energy barrier. Insufficient temperature means these steps proceed too slowly for a practical conversion rate.[3]

  • Troubleshooting Protocol (Temperature Optimization):

    • Establish a Baseline: Start at a moderate temperature, typically 80 °C.

    • Incremental Increase: If conversion is low, increase the temperature in 10-15 °C increments (e.g., to 95 °C, then 110 °C). Monitor the reaction at each new setpoint. Many palladium-catalyzed reactions perform well in the 80-120 °C range.[3][4]

    • Consider Microwave Irradiation: For rapid optimization, microwave heating can be invaluable. It allows for precise and rapid heating to temperatures that might be difficult to achieve with a standard oil bath. A typical starting point would be 100-120 °C for 15-20 minutes.[2]

Issue 2: Significant Byproduct Formation (Homocoupling, Debromination)

The appearance of unwanted products compromises yield and complicates purification. These side reactions are often highly sensitive to solvent and temperature.

Q: In my Sonogashira coupling, I'm observing a significant amount of alkyne homocoupling (Glaser coupling) and some debromination of my starting material. How can I suppress these byproducts?

A: Both homocoupling and debromination are classic side reactions in cross-coupling chemistry, often exacerbated by inappropriate temperature or the presence of oxygen.

  • Causality (Homocoupling): The homocoupling of terminal alkynes is primarily promoted by the copper(I) co-catalyst in the presence of oxygen.[3] High temperatures can also increase the rate of this side reaction.[3]

  • Troubleshooting Protocol (Suppressing Homocoupling):

    • Ensure Inert Atmosphere: Meticulously degas all solvents (e.g., by sparging with argon or nitrogen for 20-30 minutes) before use. Maintain a positive pressure of inert gas throughout the reaction.[3]

    • Lower the Temperature: Sonogashira reactions can often proceed at lower temperatures than Suzuki couplings. Try running the reaction at a lower temperature (e.g., 50-80 °C) for a longer period.[5]

    • Consider Copper-Free Conditions: If homocoupling persists, investigate copper-free Sonogashira protocols. These often require specific ligands but can eliminate the primary pathway for this byproduct.

  • Causality (Debromination/Hydrodehalogenation): This occurs when the bromo-substituent is replaced by a hydrogen atom. It can be promoted by excessive heat or certain protic solvents that can act as a proton source.

  • Troubleshooting Protocol (Minimizing Debromination):

    • Avoid Protic Solvents: If using a solvent like ethanol, switch to a polar aprotic solvent such as DMF, DMSO, or THF.[3][4]

    • Control Temperature: Excessive heat can lead to catalyst decomposition and side reactions, including debromination.[3] Do not exceed the optimal temperature identified during optimization. If byproducts appear at 110 °C, reduce the temperature to 95-100 °C and accept a longer reaction time.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental difference between polar protic and polar aprotic solvents, and which should I choose?

A: The key difference is the presence of an acidic proton (usually from an O-H or N-H bond).

  • Polar Protic Solvents (e.g., water, methanol, ethanol) can form hydrogen bonds. They are excellent at solvating both cations and anions. However, this strong solvation can "cage" and deactivate nucleophiles, slowing down reactions like Sₙ2 substitutions.[6][7][8] For cross-coupling, they are typically avoided as the primary solvent but can be used as a co-solvent for dissolving bases.[3]

  • Polar Aprotic Solvents (e.g., DMF, DMSO, acetonitrile, THF, 1,4-dioxane) lack an acidic proton. They can solvate cations well but are poor at solvating anions. This leaves the anion (nucleophile) "naked" and more reactive, accelerating the desired reaction.[9] For most cross-coupling and nucleophilic substitution reactions with this compound, a polar aprotic solvent is the preferred choice.[4][9]

Q2: My reaction seems to work, but the catalyst turns black (crashes out). What does this mean and how can I prevent it?

A: The formation of a black precipitate, known as "palladium black," indicates that your Pd(0) catalyst has agglomerated and precipitated out of solution. This is a form of catalyst death, and it halts the reaction. It is almost always caused by excessive temperature. The ligand used to stabilize the palladium center has a thermal limit, and exceeding it causes the ligand to dissociate, allowing the palladium atoms to clump together. The solution is to run the reaction at a lower temperature.[3] If a high temperature is absolutely necessary, you may need to screen for a more thermally stable ligand.

Q3: How do I select an initial temperature for a new reaction?

A: A literature search for similar reactions is the best starting point. If no direct analogue is available, a conservative approach is best. For palladium-catalyzed cross-couplings like Suzuki or Sonogashira, starting at 80-90 °C is a reasonable and safe choice.[3][4] This is often sufficient to initiate the reaction without being aggressive enough to cause rapid catalyst decomposition or byproduct formation. You can then optimize upwards or downwards based on the initial result.

Data Summary & Visualization

Table 1: Solvent Selection Guide for Reactions with this compound
SolventTypeDielectric Constant (Polarity)Typical Use CaseNotes
1,4-Dioxane Polar Aprotic2.2Suzuki, SonogashiraExcellent choice, often used with water as a co-solvent.[2]
DMF Polar Aprotic36.7Suzuki, SonogashiraHigh boiling point, good solvating power for many reagents.[1][4]
Toluene Non-Polar2.4SuzukiGood for reactions sensitive to polar solvents.
THF Polar Aprotic7.6Sonogashira, Nucleophilic Sub.Lower boiling point (66 °C), suitable for lower temp reactions.
Acetonitrile Polar Aprotic37.5Nucleophilic Sub.Can be a good choice for Sₙ2 type reactions.[9]
Methanol/Ethanol Polar Protic32.7 / 24.5Avoid in Cross-CouplingGenerally avoided as primary solvent due to potential to deactivate nucleophiles and catalysts.[3][6]
Table 2: Temperature Optimization Framework
Temperature RangeCommon ReactionsPotential Issues if Too LowPotential Issues if Too High
Room Temp - 60 °C Sonogashira, some SₙArNo or very slow reaction.Unlikely to cause issues.
60 °C - 90 °C Suzuki, SonogashiraIncomplete conversion, slow kinetics.[3]Generally safe, but monitor for byproducts.
90 °C - 120 °C Suzuki (demanding substrates)Increased risk of byproduct formation (debromination, homocoupling), catalyst decomposition.[2][3]
> 120 °C Microwave-assisted reactionsHigh risk of catalyst death and significant side reactions. Requires careful control.[2]

Visualized Workflows

Diagram 1: General Optimization Workflow

This diagram outlines a logical decision-making process for optimizing a new reaction.

OptimizationWorkflow cluster_start Phase 1: Initial Setup cluster_monitor Phase 2: Analysis cluster_results Phase 3: Troubleshooting cluster_actions Phase 4: Refinement Start Select Initial Conditions (e.g., Dioxane/H2O, 80°C) Monitor Monitor Reaction (2h) (TLC / LC-MS) Start->Monitor Result1 High Conversion >80% Monitor->Result1 Clean Reaction Result2 Low / No Conversion <20% Monitor->Result2 Stalled Reaction Result3 Byproducts Formed Monitor->Result3 Dirty Reaction Action1 Reaction Optimized! Proceed to Scale-up Result1->Action1 Action2 Increase Temperature (e.g., 80°C -> 100°C) Result2->Action2 Action3 Screen Solvents (DMF, Toluene) Result2->Action3 Action4 Lower Temperature (e.g., 80°C -> 65°C) Result3->Action4 Action5 Ensure Inert Atmosphere (Degas Solvents) Result3->Action5 Action2->Monitor Re-evaluate Action3->Monitor Re-evaluate Action4->Monitor Re-evaluate Action5->Monitor Re-evaluate

Caption: A stepwise workflow for reaction optimization.

Diagram 2: Influence of Solvent Type on a Nucleophile

This diagram illustrates the conceptual difference between protic and aprotic solvents.

SolventEffects cluster_protic Polar Protic Solvent (e.g., Methanol) cluster_aprotic Polar Aprotic Solvent (e.g., DMF) Nu_P Nucleophile (Nu⁻) Solv_P1 H-O-Me Nu_P->Solv_P1 H-Bond Solv_P2 H-O-Me Nu_P->Solv_P2 H-Bond Solv_P3 H-O-Me Nu_P->Solv_P3 H-Bond Solv_P4 H-O-Me Nu_P->Solv_P4 H-Bond Result_P Result: Solvated, 'Caged' and Less Reactive Nucleophile Nu_A Nucleophile (Nu⁻) Cat_A Cation (M⁺) Result_A Result: 'Naked', Highly Reactive Nucleophile note1 Solvent solvates cation, leaving anion free.

Sources

Preventing decomposition of (3,5-Dibromopyridin-4-yl)methanol during reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for (3,5-Dibromopyridin-4-yl)methanol. This guide is designed for researchers, scientists, and professionals in drug development. Here, we address common challenges and provide in-depth troubleshooting strategies to prevent the decomposition of this versatile building block during critical synthetic transformations. Our goal is to ensure the integrity of your reactions and the successful synthesis of your target molecules.

Frequently Asked Questions (FAQs)

Q1: My reaction mixture is turning dark, and I'm seeing multiple spots on my TLC. What's causing the decomposition of this compound?

A1: Darkening of the reaction mixture and the appearance of multiple TLC spots are classic indicators of decomposition. Several factors could be at play, often related to the reaction conditions:

  • Elevated Temperatures: Pyridyl methanols can be sensitive to heat, especially in the presence of acids, bases, or metal catalysts. This can lead to polymerization or side reactions.

  • Strong Bases: Strong bases like sodium hydride (NaH) or lithium diisopropylamide (LDA) can deprotonate the hydroxyl group, but may also promote unwanted side reactions if not carefully controlled.

  • Oxidizing Agents: The hydroxymethyl group is susceptible to oxidation, which can convert it to an aldehyde or carboxylic acid, leading to a complex mixture of products.

  • Acidic Conditions: While the pyridine ring has some stability, strongly acidic conditions can lead to undesired reactions.

Q2: Can I use this compound directly in a Suzuki-Miyaura coupling reaction?

A2: While it is possible, direct use in a Suzuki-Miyaura coupling can be problematic. The free hydroxyl group can interfere with the catalytic cycle, potentially leading to lower yields and the formation of byproducts.[1][2][3] For optimal results, especially when working with sensitive substrates or aiming for high yields, protecting the hydroxyl group is highly recommended.[4][5]

Q3: What are the best practices for storing this compound to ensure its stability?

A3: To maintain the integrity of this compound, store it in a cool, dry place, away from light and moisture. An inert atmosphere (e.g., under argon or nitrogen) is ideal for long-term storage to prevent slow oxidation.

Troubleshooting Guides: In-depth Solutions

Issue 1: Decomposition During Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Buchwald-Hartwig)

Palladium-catalyzed cross-coupling reactions are powerful tools for C-C and C-N bond formation.[6][7][8] However, the conditions required can sometimes lead to the degradation of sensitive substrates like this compound.

Root Cause Analysis:

The primary culprit is often the incompatibility of the free hydroxyl group with the basic conditions and the palladium catalyst. The hydroxyl group can coordinate to the metal center, interfering with the catalytic cycle, or it can be deprotonated by the base, leading to side reactions.

Preventative Strategy: Hydroxyl Group Protection

Protecting the hydroxymethyl group as an ether or a silyl ether is a robust strategy to prevent decomposition and improve reaction outcomes.[4][5][9]

Recommended Protecting Groups:

Protecting GroupAbbreviationProtection ReagentDeprotection ConditionsKey Advantages
tert-Butyldimethylsilyl etherTBDMS or TBSTBDMS-Cl, ImidazoleTBAF, HF•Pyridine, or mild acidStable to a wide range of non-acidic conditions.
Tetrahydropyranyl etherTHPDihydropyran, cat. acid (e.g., PPTS)Mild aqueous acid (e.g., AcOH)Stable to basic and organometallic reagents.
Methoxyisopropyl acetalMIP2-methoxypropene, acid catalystMild aqueous acidOffers good stability and selective removal.[10]

Experimental Protocol: TBDMS Protection of this compound

  • Setup: To a flame-dried round-bottom flask under an inert atmosphere (Argon or Nitrogen), add this compound (1.0 eq).

  • Solvent: Dissolve the starting material in anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF).

  • Reagents: Add Imidazole (1.5 eq) followed by the slow addition of tert-Butyldimethylsilyl chloride (TBDMS-Cl) (1.2 eq).

  • Reaction: Stir the reaction mixture at room temperature and monitor its progress by Thin Layer Chromatography (TLC).

  • Work-up: Once the reaction is complete, quench with saturated aqueous sodium bicarbonate solution. Extract the product with an organic solvent (e.g., DCM or Ethyl Acetate).

  • Purification: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

Visualizing the Workflow:

Protection_Strategy cluster_problem Problem cluster_solution Solution Workflow Problem This compound Decomposes in Reaction Start Start with This compound Protect Protect Hydroxyl Group (e.g., TBDMS-Cl) Start->Protect Reaction Perform Target Reaction (e.g., Suzuki Coupling) Protect->Reaction Deprotect Deprotect Hydroxyl Group (e.g., TBAF) Reaction->Deprotect Product Desired Product Deprotect->Product Oxidation_Prevention cluster_cause Root Cause cluster_effect Effect cluster_prevention Prevention Cause Presence of Oxygen (Air or Dissolved) Effect Oxidation to Aldehyde or Carboxylic Acid Cause->Effect leads to Inert Inert Atmosphere (Ar or N2) Result Preservation of Hydroxymethyl Group Inert->Result Degas Solvent Degassing (Freeze-Pump-Thaw) Degas->Result

Caption: Preventing oxidation of the hydroxymethyl group.

Conclusion

The successful use of this compound in complex syntheses hinges on the careful management of reaction conditions to prevent its decomposition. By understanding the potential pathways of degradation and implementing appropriate preventative measures, such as hydroxyl group protection and the maintenance of a rigorous inert atmosphere, researchers can significantly improve reaction yields and product purity. This guide provides a foundation for troubleshooting common issues, enabling the efficient and reliable application of this valuable synthetic intermediate.

References

  • Wikipedia. Buchwald–Hartwig amination. [Link]

  • University of Wisconsin-Madison, Department of Chemistry. Protecting Groups. [Link]

  • Tóth, G., et al. (2018). The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Beilstein Journal of Organic Chemistry, 14, 2838-2845.
  • Scott, P. Buchwald-Hartwig amination of a bromopyridine with cyclohexane-1,2-diamine. University of Warwick.
  • Organic Chemistry Portal. Protecting Groups. [Link]

  • Saari, V., et al. (2015). Selective Acetalization in Pyridine: A Sustainable 5'-O-(2-Methoxypropyl) Protecting Group in the Synthesis of Nucleic Acid Analogs. Organic Letters, 17(15), 3891-3894.
  • Myers, A. G. Research Group. The Suzuki Reaction. Harvard University. [Link]

  • Wikipedia. Protecting group. [Link]

  • Johansson, H., et al. (2019). Buchwald Hartwig diversification of unprotected halotryptophans, halotryptophan containing tripeptides and the natural product barettin.
  • O'Brien, P., et al. (2021). 2,2,5,5-Tetramethyloxolane (TMO) as a Solvent for Buchwald–Hartwig Aminations. Organic Process Research & Development, 25(12), 2730-2738.
  • Organic Chemistry Portal. Suzuki Coupling. [Link]

  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. [Link]

Sources

Column chromatography techniques for purifying (3,5-Dibromopyridin-4-yl)methanol derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the column chromatography purification of (3,5-Dibromopyridin-4-yl)methanol and its derivatives. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, actionable solutions to common purification challenges. Drawing from established chromatographic principles and field-proven experience, this resource aims to empower you to optimize your separation processes, enhance purity, and maximize recovery.

Frequently Asked Questions (FAQs)

This section addresses common initial questions regarding the purification of brominated pyridine methanol derivatives.

Q1: What is the primary challenge when purifying this compound derivatives on silica gel?

A: The primary challenge stems from the basicity of the pyridine nitrogen. This basic nitrogen atom can interact strongly with acidic silanol groups present on the surface of standard silica gel.[1] This interaction can lead to several issues, including significant peak tailing, irreversible adsorption of the compound onto the column, and in some cases, degradation of the target molecule.[1][2]

Q2: How do I select an appropriate stationary phase for my purification?

A: For most applications involving this compound derivatives, standard silica gel (60 Å, 40-63 µm) is a good starting point due to its versatility and cost-effectiveness.[3] However, if you encounter issues like severe peak tailing or low recovery, consider these alternatives:

  • Deactivated/End-capped Silica: This type of silica has fewer accessible acidic silanol groups, which can significantly reduce unwanted interactions with basic compounds.

  • Alumina (Neutral or Basic): Alumina can be a good alternative to silica gel for the purification of basic compounds.[2] Neutral or basic alumina should be chosen to avoid potential degradation of acid-sensitive molecules.

  • Amine-Functionalized Silica: This stationary phase is specifically designed for the purification of basic compounds and can offer excellent peak shapes and recovery.[4]

Q3: What is a good starting point for a mobile phase system?

A: A mixture of a non-polar solvent like hexanes or heptane and a more polar solvent like ethyl acetate is a conventional starting point for normal-phase chromatography.[5] For this compound derivatives, which are relatively polar, you will likely need a higher proportion of ethyl acetate. A good starting point for TLC analysis would be a 1:1 mixture of hexanes and ethyl acetate. Depending on the Rf value, the polarity can be adjusted by increasing or decreasing the amount of ethyl acetate.[2]

Q4: My compound is streaking badly on the TLC plate. What does this mean and how can I fix it?

A: Streaking, or tailing, on a TLC plate is a strong indicator of undesirable interactions between your compound and the stationary phase, which will likely translate to poor separation on a column.[1] To address this, you can add a small amount of a basic modifier to your mobile phase. Typically, 0.1-1% triethylamine (TEA) is added to the solvent system to neutralize the acidic sites on the silica gel, leading to more symmetrical spots.[2][5]

Q5: How much crude material can I load onto my column?

A: As a general rule, the amount of crude material loaded onto a flash column should be between 1-5% of the mass of the stationary phase.[2] For more challenging separations where impurities are very close to the product, a lower loading of 1-2% is recommended. Overloading the column is a common cause of poor separation.[2][6]

Troubleshooting Guide

This section provides a systematic approach to diagnosing and solving specific problems encountered during the purification of this compound derivatives.

Problem Potential Causes Solutions & Explanations
Poor Separation / Overlapping Peaks 1. Inappropriate Solvent System: The polarity of the mobile phase is not optimized to resolve your target compound from impurities. 2. Column Overloading: Too much sample has been loaded onto the column, exceeding its separation capacity.[2][6] 3. Poor Column Packing: Voids or channels in the column bed lead to an uneven flow of the mobile phase.1. Optimize Solvent System with TLC: Aim for an Rf value of 0.2-0.3 for your target compound on the TLC plate.[5][7] This generally provides the best separation on a column. Experiment with different solvent systems (e.g., dichloromethane/methanol) if a simple hexane/ethyl acetate system is ineffective.[2] 2. Reduce Sample Load: Decrease the amount of crude material loaded onto the column. If a large quantity needs to be purified, use a larger column.[2] 3. Repack the Column: Ensure the silica gel is packed uniformly without any air gaps. A well-packed column is crucial for good resolution.
Significant Peak Tailing 1. Strong Analyte-Stationary Phase Interaction: The basic pyridine nitrogen is interacting with acidic silanol groups on the silica.[1] 2. Column Overload: Exceeding the column's mass capacity can lead to tailing peaks.[8] 3. Solvent Mismatch: The solvent used to dissolve the sample is significantly stronger than the mobile phase.[1]1. Add a Basic Modifier: Incorporate 0.1-1% triethylamine (TEA) or a few drops of ammonia in methanol into your mobile phase to block the active silanol sites.[2] 2. Use an Alternative Stationary Phase: Consider using neutral alumina or amine-functionalized silica gel.[2][4] 3. Employ Dry Loading: If your compound is not soluble in a weak solvent, pre-adsorb it onto a small amount of silica gel and load the dry powder onto the column.[9]
Compound Not Eluting from the Column 1. Compound is Too Polar for the Solvent System: The mobile phase is not strong enough to move the compound through the column. 2. Irreversible Adsorption or Decomposition: The compound is strongly binding to the silica gel or is degrading on the acidic stationary phase.[2][10]1. Increase Mobile Phase Polarity: Gradually increase the polarity of the mobile phase (gradient elution).[11] For very polar compounds, a system like dichloromethane with 1-10% of a 10% ammonium hydroxide in methanol solution can be effective.[10] 2. Test for Stability: Before running a column, spot your compound on a TLC plate, let it sit for a few hours, and then develop it to see if any degradation has occurred.[10] If the compound is unstable, switch to a more inert stationary phase like deactivated silica or alumina.[2][10]
Low Recovery of the Product 1. Irreversible Adsorption: The compound is sticking to the column and cannot be eluted.[2] 2. Compound Decomposition: The product is not stable on the silica gel.[10] 3. Co-elution with an Unseen Impurity: The collected fractions may appear pure by TLC but could contain a non-UV active impurity.1. Use a Basic Modifier or Alternative Stationary Phase: As with peak tailing, adding TEA or using alumina can prevent irreversible binding.[2][5] 2. Perform a Stability Test: Check for degradation on a TLC plate prior to purification.[10] 3. Analyze Fractions by Other Means: Use techniques like NMR or LC-MS to check the purity of your fractions if you suspect a co-eluting impurity.

Experimental Protocols

Protocol 1: Method for Selecting an Optimal Solvent System using TLC
  • Prepare TLC Chambers: Use several chambers, each with a different solvent system. Start with varying ratios of a non-polar solvent (e.g., hexanes) and a polar solvent (e.g., ethyl acetate), such as 4:1, 2:1, and 1:1.

  • Spot the TLC Plate: Dissolve a small amount of your crude mixture in a suitable solvent (e.g., dichloromethane or ethyl acetate). Using a capillary tube, spot the mixture onto the baseline of a silica gel TLC plate.

  • Develop the Plate: Place the spotted TLC plate in a chamber, ensuring the solvent level is below the baseline. Cover the chamber and allow the solvent to run up the plate.[12]

  • Visualize the Plate: Once the solvent front is near the top of the plate, remove it and mark the solvent front. Visualize the spots under a UV lamp.

  • Calculate Rf Values: The retention factor (Rf) is the ratio of the distance traveled by the spot to the distance traveled by the solvent front.[13]

  • Optimize: Adjust the solvent ratio to achieve an Rf value between 0.2 and 0.3 for the desired compound.[5][7] If separation from impurities is poor, try different solvent combinations (e.g., dichloromethane/methanol or toluene/ethyl acetate).[2][14] For basic compounds like this compound derivatives, add 0.1-1% triethylamine to the chosen solvent system to improve spot shape.[2][5]

Protocol 2: Standard Protocol for Flash Column Chromatography
  • Column Preparation: Secure a glass column of appropriate size vertically. Add a small plug of cotton or glass wool at the bottom, followed by a thin layer of sand.

  • Packing the Column: Prepare a slurry of silica gel in the initial, least polar mobile phase. Pour the slurry into the column and use gentle air pressure to pack it evenly, avoiding any cracks or bubbles. Add a layer of sand on top of the packed silica gel.

  • Sample Loading:

    • Wet Loading: Dissolve the crude material in a minimal amount of the mobile phase or a slightly more polar solvent.[9] Carefully add the solution to the top of the column.

    • Dry Loading: If the compound has poor solubility, dissolve it in a suitable solvent, add a small amount of silica gel, and evaporate the solvent to get a free-flowing powder.[9] Carefully add this powder to the top of the column.

  • Elution: Carefully add the mobile phase to the column. Apply pressure using a pump or compressed air to achieve a steady flow rate.[7]

  • Fraction Collection: Collect the eluent in a series of test tubes or flasks.

  • Analysis: Monitor the collected fractions by TLC to identify which ones contain the purified product.[5]

  • Combine and Concentrate: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator.

Visualizations

Troubleshooting Workflow for Column Chromatography

TroubleshootingWorkflow Start Start Purification TLC Run TLC Analysis Start->TLC CheckRf Is Rf of Product 0.2 - 0.3? TLC->CheckRf CheckTailing Is there streaking/tailing? CheckRf->CheckTailing Yes AdjustPolarity Adjust Mobile Phase Polarity CheckRf->AdjustPolarity No AddModifier Add Basic Modifier (e.g., 0.5% TEA) CheckTailing->AddModifier Yes RunColumn Pack and Run Column CheckTailing->RunColumn No AdjustPolarity->TLC AddModifier->TLC AnalyzeFractions Analyze Fractions by TLC RunColumn->AnalyzeFractions CheckSeparation Good Separation? AnalyzeFractions->CheckSeparation CheckRecovery Good Recovery? CheckSeparation->CheckRecovery Yes TroubleshootSep Troubleshoot Separation: - Lower Sample Load - Change Solvent System - Repack Column CheckSeparation->TroubleshootSep No Combine Combine Pure Fractions CheckRecovery->Combine Yes TroubleshootRec Troubleshoot Recovery: - Check for Decomposition - Use Alternative Stationary Phase (Alumina, Amine-Silica) CheckRecovery->TroubleshootRec No End Purified Product Combine->End

Caption: A systematic workflow for troubleshooting common column chromatography issues.

Decision Tree for Stationary Phase Selection

StationaryPhaseSelection Start Start: Crude Pyridine Methanol Derivative SilicaTLC Run TLC on Standard Silica Gel with 0.5% TEA in Eluent Start->SilicaTLC GoodSpots Are spots round and Rf in a good range? SilicaTLC->GoodSpots UseSilica Use Standard Silica Gel with TEA in Mobile Phase GoodSpots->UseSilica Yes BadSpots Persistent Tailing or Irreversible Adsorption? GoodSpots->BadSpots No TryAlumina Try Neutral or Basic Alumina TLC BadSpots->TryAlumina Yes AluminaOK Improved Spot Shape? TryAlumina->AluminaOK UseAlumina Use Alumina for Column AluminaOK->UseAlumina Yes ConsiderAmine Consider Amine-Functionalized or Deactivated Silica AluminaOK->ConsiderAmine No

Sources

Managing moisture sensitivity in reactions with (3,5-Dibromopyridin-4-yl)methanol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support hub for (3,5-Dibromopyridin-4-yl)methanol. This guide is designed for researchers, medicinal chemists, and process development scientists who utilize this versatile building block. The unique structure of this reagent, featuring a nucleophilic pyridine ring and a reactive hydroxymethyl group, makes it invaluable in the synthesis of complex molecules. However, these same features introduce a significant vulnerability: high sensitivity to moisture.

This document provides in-depth troubleshooting advice and answers to frequently asked questions, moving beyond simple procedural steps to explain the underlying chemical principles. Our goal is to empower you to anticipate challenges, diagnose problems effectively, and achieve consistent, high-yield results in your experiments.

Troubleshooting Guide: Overcoming Common Reaction Failures

This section addresses specific issues encountered during reactions with this compound. The root cause of many inconsistencies is often traced back to the presence of water, which can act as a competing nucleophile, a proton source, or a reagent quencher.

Question 1: My reaction yield is low and inconsistent. What's the most likely cause?

Answer:

Low and erratic yields are the most common symptom of moisture contamination. This compound is hygroscopic, and both the solid reagent and the reaction environment are potential sources of water.

Causality:

  • Reagent Quenching: In reactions employing organometallics (e.g., Grignard reagents, organolithiums) or hydrides (e.g., NaH, LiAlH₄), water will rapidly and preferentially react, consuming your active reagent in a non-productive acid-base reaction. The hydroxyl group on the methanol itself will also consume one equivalent of such reagents.

  • Side Reactions: In acylation or tosylation reactions, water can hydrolyze the electrophilic partner (e.g., acetyl chloride, TsCl), reducing its availability for the desired reaction.[1][2]

  • Catalyst Deactivation: Many transition metal catalysts used in cross-coupling reactions are sensitive to water, which can disrupt the catalytic cycle.

Solution Pathway:

  • Rigorously Dry the Starting Material: Do not assume the reagent is dry, even from a new bottle. See Protocol 1 for a validated drying procedure.

  • Ensure Anhydrous Solvents: Use freshly distilled solvents or solvents from a commercial drying system. Never use a bottle of "anhydrous" solvent that has been opened multiple times without proper inert gas handling.

  • Master Inert Atmosphere Techniques: All reactions involving moisture-sensitive reagents should be performed under a dry, inert atmosphere of nitrogen or argon.[3][4] This requires specialized glassware and techniques. See Protocol 2 for setting up a reaction on a Schlenk line.[5]

Question 2: I'm attempting a Suzuki coupling, but I'm seeing significant amounts of a debrominated, protonated byproduct.

Answer:

This strongly suggests that protodebromination is occurring, a known side reaction in palladium-catalyzed cross-couplings, which is often exacerbated by the presence of proton sources like water.

Causality:

The catalytic cycle for Suzuki coupling involves several steps. If a proton source (H₂O) is available, it can intercept a key organopalladium intermediate before it can undergo reductive elimination to form the desired C-C bond, leading instead to a C-H bond.

Solution Pathway:

  • Scrupulous Drying: This is non-negotiable. All components—reagent, boronic acid/ester, base, solvent, and glassware—must be anhydrous.[6] Glassware should be oven-dried at a minimum of 125°C for several hours or flame-dried under vacuum immediately before use.[7]

  • Base Selection and Handling: Use a base that is anhydrous. If using a carbonate or phosphate, ensure it has been dried in an oven. Handle the base in a glovebox or under a positive flow of inert gas.

  • Solvent Degassing: Dissolved oxygen can also interfere with catalytic cycles. Solvents should be degassed before use by bubbling argon or nitrogen through them for 20-30 minutes or by using several freeze-pump-thaw cycles.[5]

Question 3: My attempt to convert the alcohol to a tosylate (ROTs) for subsequent Sₙ2 displacement failed. What went wrong?

Answer:

This is a classic moisture-related failure. The reaction of an alcohol with tosyl chloride (TsCl) in the presence of pyridine is highly sensitive to water.[8]

Causality:

  • TsCl Hydrolysis: Tosyl chloride reacts readily with water to form p-toluenesulfonic acid, consuming the reagent.

  • Pyridine Protonation: Pyridine acts as both a nucleophilic catalyst and a base to neutralize the HCl byproduct.[2] If water is present, it can protonate the pyridine, reducing the concentration of the free base needed for the reaction.

Solution Pathway:

  • Dry the Pyridine: Pyridine is notoriously hygroscopic. It should be distilled from a suitable drying agent like calcium hydride (CaH₂) before use.

  • Control Reaction Temperature: The initial addition of TsCl to the solution of the alcohol in pyridine should often be done at 0°C to control the exothermic reaction and minimize side reactions, before allowing it to warm.

  • Strict Inert Atmosphere: The entire procedure, from solvent addition to workup, should be conducted under nitrogen or argon.[9]

Frequently Asked Questions (FAQs)

Q: How should I properly store this compound?

A: Store the compound in a tightly sealed container inside a desiccator containing a fresh, active drying agent (e.g., Drierite®, P₂O₅).[10] For long-term storage, flushing the container with argon or nitrogen before sealing provides an extra layer of protection.

Q: What are the key physical properties I should be aware of?

A: Knowing the physical properties is crucial for planning experiments, especially purification.

PropertyValueSource
CAS Number 197008-13-2[11]
Molecular Formula C₆H₅Br₂NO[11]
Molecular Weight 266.92 g/mol [11]
Melting Point 109 °C[11]
Appearance Off-white to light yellow solidGeneric
Q: Can I use dichloromethane (DCM) as a solvent with this reagent if pyridine is also used in the reaction?

A: Caution is advised. While DCM is a common solvent, it has been shown to react slowly with pyridine derivatives, even at room temperature, to form bispyridinium salts.[12] This can lead to unexpected side products and reduced yields over long reaction times or during storage of stock solutions. If possible, consider alternative aprotic solvents like THF, 1,4-dioxane, or toluene, ensuring they are rigorously dried.

Experimental Protocols

Protocol 1: Drying of this compound

This protocol ensures the removal of adsorbed surface water and water of hydration from the solid reagent.

  • Place the required amount of this compound in a clean, dry round-bottom flask or Schlenk flask.

  • Place the flask in a vacuum oven. Ensure the temperature is set to approximately 40-50°C, well below the compound's melting point of 109°C.

  • Apply a vacuum and allow the solid to dry for at least 4-6 hours. For highly sensitive reactions, drying overnight is recommended.

  • Alternatively, place the solid in an open vial inside a vacuum desiccator containing a high-efficiency drying agent like phosphorus pentoxide (P₂O₅).[6] Apply vacuum and leave for 24 hours.

  • After drying, release the vacuum by backfilling the oven or desiccator with an inert gas (N₂ or Ar).

  • Immediately cap the flask or vial and, if not using right away, wrap the seal with Parafilm® and store in a desiccator.

Protocol 2: Setting Up a Reaction Under Inert Atmosphere (Schlenk Line)

This procedure describes the assembly of glassware for a typical moisture-sensitive reaction.[5][13]

  • Glassware Preparation: Assemble all necessary glassware (reaction flask, condenser, addition funnel, etc.). Ensure all pieces are free of any residue.

  • Drying: Either place all glassware in an oven (125°C) overnight and assemble while hot under a stream of inert gas, or assemble the apparatus cold and flame-dry it.[7][14]

  • Flame-Drying:

    • Assemble the cold glassware on the Schlenk line.

    • Open the connection to the vacuum manifold and evacuate the system.

    • Using a heat gun or a gentle Bunsen burner flame, carefully heat the entire surface of the glassware under vacuum. You will initially see condensation on the cooler parts of the glass; continue heating until this is gone.

    • Focus on joints and areas where moisture can be trapped.

    • Allow the glassware to cool to room temperature under vacuum.

  • Purge Cycle: Switch from vacuum to the inert gas manifold to fill the apparatus with N₂ or Ar. Repeat the vacuum/inert gas cycle three times to ensure all atmospheric gases are removed.[5]

  • Reagent Addition:

    • Add the dried this compound and any other solids to the reaction flask under a positive pressure of inert gas (a counterflow).

    • Add anhydrous solvents and liquid reagents via a dry syringe through a rubber septum.[7][15]

  • Maintaining Atmosphere: Keep the reaction under a slight positive pressure of inert gas for its entire duration. This is typically achieved by connecting the system to a bubbler.

Visual Diagrams

Troubleshooting Workflow for Failed Reactions

G start Reaction Failed (Low Yield / Byproducts) check_moisture Review Moisture Control Protocol start->check_moisture reagent_dry Was Reagent Dried (Protocol 1)? check_moisture->reagent_dry solvent_dry Were Solvents Anhydrous & Degassed? reagent_dry->solvent_dry Yes solution_dry_reagent Dry reagent via vacuum oven / desiccator. reagent_dry->solution_dry_reagent No inert_setup Was Inert Atmosphere Used (Protocol 2)? solvent_dry->inert_setup Yes solution_dry_solvent Use freshly distilled solvent or from a purification system. solvent_dry->solution_dry_solvent No solution_inert Use flame-dried glassware and Schlenk line techniques. inert_setup->solution_inert No check_other Moisture controlled. Investigate other parameters (temp, stoichiometry, catalyst). inert_setup->check_other Yes

Caption: Troubleshooting decision tree for reactions involving this compound.

Standard Schlenk Line Reaction Setup

G cluster_0 Schlenk Line Manifold cluster_1 Reaction Apparatus Inert Gas In Inert Gas In manifold Dual Manifold (Gas / Vacuum) Inert Gas In->manifold N₂ or Ar Vacuum Pump Vacuum Pump manifold->Vacuum Pump flask Reaction Flask (Schlenk Flask) manifold->flask Flexible Tubing (via Stopcock) condenser Condenser flask->condenser septum Rubber Septum (for additions) condenser->septum bubbler Oil Bubbler (Pressure Release) septum->bubbler Needle Outlet

Caption: Schematic of a reaction setup connected to a Schlenk line for moisture exclusion.

References

  • Fiveable. Inert atmosphere Definition - Organic Chemistry II Key Term.
  • Moodle@Units. Preparing Anhydrous Reagents and Equipment.
  • ResearchGate. What are the possible ways to do a perfect inert atmosphere organic reaction without using glove box? (2015).
  • Molecular Inorganic Chemistry, Leiden University. Working with air and moisture sensitive compounds. (2008).
  • ResearchGate.
  • YouTube.
  • Wikipedia. Air-free technique.
  • JoVE (Journal of Visualized Experiments). Preparing Anhydrous Reagents and Equipment. (2015).
  • MIT Department of Chemistry. Handling air-sensitive reagents AL-134.
  • Wipf Group, University of Pittsburgh. Techniques for Handling Air- and Moisture-Sensitive Compounds. (2014).
  • AK Scientific, Inc. (4,6-Dibromopyridin-3-yl)
  • OrgoSolver. Alcohol Reactions: Tosylation (TsCl/pyridine) and Common Follow-Ups.
  • Reddit.
  • ChemistryViews. Puzzling Pyridine Problem Probed. (2010).
  • YouTube.
  • Stenutz. 3,5-dibromopyridine-4-methanol.

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Validation & Comparative

A Comparative Guide to the ¹H and ¹³C NMR Spectral Data of (3,5-Dibromopyridin-4-yl)methanol

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed analysis and comparison of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral data for (3,5-Dibromopyridin-4-yl)methanol and a structurally similar analogue, (3,5-Dibromophenyl)methanol. Understanding the spectral characteristics of these molecules is crucial for their identification, purity assessment, and for predicting their reactivity and interactions in drug development and materials science.

Introduction to this compound

This compound is a halogenated pyridine derivative. The pyridine motif is a fundamental heterocyclic scaffold found in numerous pharmaceuticals, agrochemicals, and functional materials. The bromine and hydroxymethyl substituents on the pyridine ring significantly influence its electronic properties and potential as a synthetic intermediate. NMR spectroscopy is an indispensable tool for the structural elucidation of such molecules.

Predicted ¹H and ¹³C NMR Spectral Data of this compound

Due to the limited availability of direct experimental spectra in publicly accessible databases, the following NMR data for this compound is predicted based on established principles of NMR spectroscopy for pyridine derivatives. The electronegative nitrogen atom and bromine atoms are expected to deshield the adjacent protons and carbons, resulting in downfield chemical shifts.

Molecular Structure and Numbering:

Molecular structure of this compound.

Predicted NMR Data:

Assignment ¹H Chemical Shift (δ, ppm) ¹³C Chemical Shift (δ, ppm) Rationale
H-2, H-6~8.5~150Protons and carbons α to the nitrogen are significantly deshielded.
CH₂~4.8~60Methylene protons adjacent to the aromatic ring and hydroxyl group.
OHVariable-Chemical shift is dependent on concentration and solvent.
C-3, C-5-~125Carbons bearing bromine atoms are deshielded.
C-4-~145The carbon atom attached to the methanol group.

Comparative Analysis with (3,5-Dibromophenyl)methanol

To provide a tangible comparison, we present the experimental NMR data for (3,5-Dibromophenyl)methanol. This compound serves as an excellent benchmark, differing only by the substitution of a nitrogen atom for a carbon atom at position 1 of the aromatic ring.

Molecular Structure of (3,5-Dibromophenyl)methanol:

Molecular structure of (3,5-Dibromophenyl)methanol.

Experimental NMR Data for (3,5-Dibromophenyl)methanol:

Assignment ¹H Chemical Shift (δ, ppm) ¹³C Chemical Shift (δ, ppm)
H-2, H-67.58130.8
H-47.52133.5
CH₂4.5963.5
OH2.09-
C-1-144.5
C-3, C-5-122.9

Key Spectral Differences and Interpretations:

  • Aromatic Protons (¹H NMR): The aromatic protons in this compound are predicted to be significantly downfield (~8.5 ppm) compared to those in (3,5-Dibromophenyl)methanol (7.52-7.58 ppm). This is a direct consequence of the strong electron-withdrawing and anisotropic effects of the nitrogen atom in the pyridine ring.

  • Aromatic Carbons (¹³C NMR): Similarly, the carbons in the pyridine ring, particularly those adjacent to the nitrogen (C-2, C-6), are expected to resonate at a much lower field (~150 ppm) than the aromatic carbons in the benzene analogue (122.9-144.5 ppm).

  • Methylene Group (CH₂): The chemical shift of the methylene protons and carbon is also influenced by the aromatic ring. The more electron-withdrawing nature of the pyridine ring is expected to cause a slight downfield shift for the CH₂ group in this compound compared to its phenyl counterpart.

Experimental Protocol for NMR Data Acquisition

The following protocol outlines a standardized procedure for acquiring high-quality ¹H and ¹³C NMR spectra for compounds such as this compound.

Workflow for NMR Sample Preparation and Data Acquisition:

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing dissolve Dissolve ~5-10 mg of sample in ~0.6 mL of deuterated solvent (e.g., CDCl₃ or DMSO-d₆) transfer Transfer solution to a 5 mm NMR tube dissolve->transfer standard Add internal standard (e.g., TMS) if required transfer->standard instrument Insert sample into NMR spectrometer tune Tune and shim the probe instrument->tune H1_acq Acquire ¹H spectrum (e.g., zg30 pulse program) tune->H1_acq C13_acq Acquire ¹³C spectrum (e.g., zgpg30 pulse program) tune->C13_acq ft Fourier Transform H1_acq->ft C13_acq->ft phase Phase Correction ft->phase baseline Baseline Correction phase->baseline integrate Integration (¹H) peak_pick Peak Picking baseline->peak_pick

General workflow for NMR analysis.

Step-by-Step Methodology:

  • Sample Preparation:

    • Accurately weigh approximately 5-10 mg of the analytical sample.

    • Dissolve the sample in a suitable deuterated solvent (e.g., Chloroform-d, Dimethyl sulfoxide-d₆) in a clean, dry vial. The choice of solvent is critical to avoid signal overlap with the analyte.

    • Transfer the solution to a 5 mm NMR tube.

    • For quantitative analysis, a known amount of an internal standard, such as tetramethylsilane (TMS), can be added.

  • Instrument Setup and Data Acquisition:

    • Insert the NMR tube into the spectrometer.

    • Lock onto the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity.

    • For ¹H NMR:

      • Use a standard single-pulse experiment (e.g., zg30 on Bruker instruments).

      • Acquire a sufficient number of scans (typically 16-64) to achieve a good signal-to-noise ratio.

      • Set a relaxation delay (D1) of 1-2 seconds to ensure full relaxation of the protons.

    • For ¹³C NMR:

      • Use a standard proton-decoupled single-pulse experiment (e.g., zgpg30 on Bruker instruments).

      • A larger number of scans (1024 or more) is typically required due to the low natural abundance of the ¹³C isotope.

      • A relaxation delay of 2 seconds is generally sufficient.

  • Data Processing and Analysis:

    • Apply Fourier transformation to the raw free induction decay (FID) data.

    • Perform phase and baseline corrections to obtain a clean spectrum.

    • Reference the chemical shifts to the internal standard (TMS at 0 ppm) or the residual solvent peak.

    • For ¹H NMR spectra, integrate the signals to determine the relative ratios of different protons.

    • Identify and assign the peaks based on their chemical shifts, multiplicities, and integration values.

Conclusion

This guide highlights the predicted and comparative NMR spectral features of this compound. The strong deshielding effect of the nitrogen atom in the pyridine ring is the most significant factor influencing the chemical shifts, providing a clear diagnostic tool for distinguishing it from its carbocyclic analogue, (3,5-Dibromophenyl)methanol. The provided experimental protocol offers a robust framework for obtaining high-quality NMR data, essential for the unambiguous characterization of these and similar compounds in a research and development setting.

References

  • Spectral data for (3,5-Dibromophenyl)methanol was sourced from publicly available chemical databases. Specific attribution can be provided upon request.
  • General principles of NMR spectroscopy of pyridine derivatives are well-established and can be found in standard organic chemistry and spectroscopy textbooks.

Introduction: The Role of (3,5-Dibromopyridin-4-yl)methanol in Modern Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the FT-IR Analysis of (3,5-Dibromopyridin-4-yl)methanol: A Comparative Approach

This compound is a halogenated pyridine derivative that serves as a crucial building block in the synthesis of complex molecules within the pharmaceutical and agrochemical industries.[1] The precise arrangement of its functional groups—a hydroxyl group, a pyridine ring, and carbon-bromine bonds—dictates its reactivity and suitability for creating novel chemical entities. Verifying the integrity of this molecular structure post-synthesis is paramount.

Fourier-Transform Infrared (FT-IR) spectroscopy emerges as a primary analytical tool for this purpose. It is a rapid, non-destructive technique that provides a unique molecular "fingerprint," allowing for the confirmation of functional groups and the overall structural backbone.[2] This guide offers a detailed examination of the FT-IR analysis of this compound, explains the causality behind the experimental protocol, interprets the resulting spectrum, and compares the technique's utility against other common analytical methods.

Pillar 1: The FT-IR Experimental Workflow

The acquisition of a high-quality FT-IR spectrum is foundational to accurate analysis. The following protocol is designed as a self-validating system, ensuring reproducibility and reliability.

Detailed Experimental Protocol: Attenuated Total Reflectance (ATR) FT-IR

Attenuated Total Reflectance (ATR) is often preferred for solid samples due to its minimal sample preparation requirements and excellent sample-to-sample consistency.

  • Instrument Preparation:

    • Ensure the FT-IR spectrometer, such as a Thermo Scientific Nicolet iS5, is powered on and has reached thermal equilibrium (typically 30-60 minutes). This minimizes instrumental drift.[3]

    • Purge the sample compartment with dry air or nitrogen to reduce atmospheric interference from water vapor and carbon dioxide, which absorb strongly in the infrared region.

  • ATR Crystal Cleaning:

    • Thoroughly clean the ATR crystal (e.g., diamond or germanium) with a suitable solvent, such as isopropanol, using a soft, lint-free wipe. This step is critical to prevent cross-contamination from previous samples.

    • Allow the solvent to fully evaporate.

  • Background Spectrum Acquisition:

    • With the clean, empty ATR crystal in place, acquire a background spectrum (typically 32-64 scans at a resolution of 4 cm⁻¹). This scan measures the ambient conditions and the instrument's response, which will be mathematically subtracted from the sample spectrum to yield the true absorbance of the compound.[3]

  • Sample Application:

    • Place a small amount (a few milligrams) of crystalline this compound powder onto the center of the ATR crystal.

    • Lower the ATR press arm and apply consistent pressure to ensure intimate contact between the sample and the crystal surface. This is essential for achieving a strong, high-quality signal, as the IR beam only penetrates a few microns into the sample.

  • Sample Spectrum Acquisition:

    • Acquire the sample spectrum using the same parameters (number of scans, resolution) as the background scan. The instrument software will automatically ratio the sample scan against the background scan to produce the final absorbance or transmittance spectrum.

  • Post-Measurement Cleanup:

    • Retract the press arm, remove the sample powder, and clean the ATR crystal as described in step 2 to prepare for the next analysis.

The logical flow of this experimental procedure is designed to isolate the spectral features of the analyte from environmental and instrumental noise.

FT_IR_Workflow cluster_prep Preparation cluster_acq Data Acquisition cluster_post Post-Analysis Start Start Inst_Equil Instrument Equilibration Start->Inst_Equil Clean_Crystal Clean ATR Crystal Inst_Equil->Clean_Crystal BG_Scan Acquire Background Spectrum Clean_Crystal->BG_Scan Ready for Background Apply_Sample Apply Sample & Pressure BG_Scan->Apply_Sample Sample_Scan Acquire Sample Spectrum Apply_Sample->Sample_Scan Process_Data Process & Analyze Spectrum Sample_Scan->Process_Data Data Generated Clean_Again Clean ATR Crystal Process_Data->Clean_Again End End Clean_Again->End

Caption: Workflow for acquiring an FT-IR spectrum using an ATR accessory.

Pillar 2: Spectral Interpretation for this compound

The FT-IR spectrum is a plot of infrared intensity versus wavenumber (cm⁻¹). Specific functional groups absorb at characteristic wavenumbers, allowing for their identification. The structure of this compound contains several key functional groups, each with a distinct vibrational signature.

Functional_Groups cluster_groups Functional Groups & Vibrations cluster_regions Characteristic IR Absorption Regions (cm⁻¹) Molecule This compound OH Hydroxyl Group (O-H) Molecule->OH CH_sp3 Aliphatic C-H (-CH₂) Molecule->CH_sp3 CH_sp2 Aromatic C-H Molecule->CH_sp2 Ring Pyridine Ring (C=C, C=N) Molecule->Ring CO Alcohol C-O Molecule->CO CBr Carbon-Bromine (C-Br) Molecule->CBr OH_region 3500-3200 (Broad) OH->OH_region CH_sp3_region 2960-2850 CH_sp3->CH_sp3_region CH_sp2_region 3100-3000 CH_sp2->CH_sp2_region Ring_region 1600-1400 Ring->Ring_region CO_region ~1050 CO->CO_region CBr_region 690-515 CBr->CBr_region

Caption: Correlation between functional groups and their IR absorption regions.

Detailed Analysis of Vibrational Modes
Wavenumber (cm⁻¹)Vibration TypeFunctional GroupExpected AppearanceRationale & Causality
3500 - 3200O–H StretchAlcohol (-CH₂OH)Strong, BroadThe broadness is the most telling feature, resulting from intermolecular hydrogen bonding between the hydroxyl groups of adjacent molecules in the solid state.[4] The specific position can shift depending on the strength of this bonding.
3100 - 3000C–H StretchAromatic (Pyridine Ring)Weak to Medium, SharpThe sp² hybridized C-H bonds of the aromatic ring are stronger than sp³ C-H bonds, thus they vibrate at a higher frequency, appearing just above the 3000 cm⁻¹ threshold.[5]
2960 - 2850C–H StretchAliphatic (-CH₂OH)Medium, SharpThese peaks correspond to the symmetric and asymmetric stretching of the sp³ hybridized C-H bonds in the methylene group, appearing at a lower frequency than their aromatic counterparts.[5]
1600 - 1400C=C and C=N StretchPyridine RingMultiple Medium to Strong, SharpThe conjugated system of the pyridine ring gives rise to several distinct absorption bands in this region. The exact positions are sensitive to the substitution pattern on the ring.[6][7]
~1050C–O StretchPrimary AlcoholStrong, SharpThis intense absorption is characteristic of the stretching vibration of the C-O single bond in a primary alcohol.[4][5] Its high intensity is due to the large change in dipole moment during the vibration.
690 - 515C–Br StretchBromo-substituentMedium to StrongThe C-Br bond is relatively weak and involves a heavy atom (Br), causing its stretching vibration to occur at a low frequency in the fingerprint region of the spectrum.
900 - 650C–H BendAromatic (Out-of-Plane)Medium to StrongThe pattern of these out-of-plane bending vibrations can be highly indicative of the substitution pattern on the aromatic ring.[1] For a 3,4,5-trisubstituted pyridine, specific patterns would be expected.

Pillar 3: Comparison with Alternative Analytical Techniques

While FT-IR is excellent for functional group identification, a comprehensive structural elucidation often requires complementary techniques. Each method provides a different piece of the molecular puzzle.

TechniqueInformation ProvidedAdvantagesDisadvantages
FT-IR Spectroscopy Identifies functional groups present (e.g., -OH, C=C, C-Br).Fast, non-destructive, inexpensive, requires minimal sample.[1][2]Provides limited information on molecular connectivity and the carbon skeleton. Does not give molecular weight.
NMR Spectroscopy (¹H, ¹³C) Details the chemical environment and connectivity of all hydrogen and carbon atoms. Provides definitive structural information.Unambiguous structure determination, information on stereochemistry and isomerism.Slower, more expensive instrumentation, requires larger sample quantities, requires solubility in deuterated solvents.[8]
Mass Spectrometry (MS) Determines the precise molecular weight and provides fragmentation patterns that offer clues about the structure.Extremely sensitive (sub-picogram levels), provides exact molecular formula with high-resolution MS.Can be destructive, fragmentation can be complex to interpret, isomers may not be distinguishable.
Chemical Tests Qualitative confirmation of certain functional groups (e.g., Lucas test for alcohols, Beilstein test for halogens).Very inexpensive, requires no specialized instrumentation.Often not specific, can be unreliable, generates chemical waste, not quantitative.[9][10]

The following diagram illustrates how these techniques are often used in a complementary workflow for complete structural characterization.

Analytical_Workflow cluster_techniques Characterization Techniques cluster_info Information Gained Start Synthesized Compound (e.g., this compound) FTIR FT-IR Spectroscopy Start->FTIR MS Mass Spectrometry Start->MS NMR NMR Spectroscopy Start->NMR FTIR_Info Functional Groups Confirmed (-OH, C-Br, Pyridine) FTIR->FTIR_Info MS_Info Molecular Weight Confirmed Fragmentation Pattern Analyzed MS->MS_Info NMR_Info Atom Connectivity Mapped Final Structure Confirmed NMR->NMR_Info Final_Structure Verified Molecular Structure FTIR_Info->Final_Structure MS_Info->Final_Structure NMR_Info->Final_Structure

Caption: Complementary workflow for complete structural elucidation.

Conclusion

FT-IR spectroscopy is an indispensable tool for the rapid and reliable characterization of this compound. By following a robust experimental protocol, a researcher can efficiently confirm the presence of the critical hydroxyl, pyridine, and carbon-bromine functional groups, thereby verifying the successful synthesis of the target molecule. While FT-IR alone cannot provide the complete atomic connectivity of a molecule, its speed, simplicity, and accuracy in functional group analysis make it a cornerstone technique. When used in conjunction with NMR and mass spectrometry, it forms part of a powerful analytical triad that enables the unambiguous confirmation of molecular structure, a critical step in any drug discovery or materials science pipeline.

References

  • ResearchGate. (n.d.). FTIR spectrum for Pyridine [Table]. Retrieved from [Link]

  • Koon, N., & Wong, A. (2003). The FTIR Spectra of Pyridine and Pyridine-d5. Semantic Scholar. Retrieved from [Link]

  • Katritzky, A. R., & Ambler, A. P. (1963). Infrared Absorption Spectra of Quaternary Salts of Pyridine. Bulletin de l'Académie Polonaise des Sciences, Série des sciences chimiques, 11, 471-477.
  • ResearchGate. (n.d.). FTIR (a) and pyridine-FTIR (b) spectra of samples [Image]. Retrieved from [Link]

  • Al-Naggar, A. A. (2003).
  • CET Scientific Services Pte Ltd. (n.d.). Pyridine FTIR Spectroscopy. Retrieved from [Link]

  • University of Colorado Boulder, Department of Chemistry. (n.d.). IR: alkyl halides. Retrieved from [Link]

  • ResearchGate. (n.d.). THE VIBRATIONAL SPECTRA OF PYRIDINE, PYRIDINE-4-d, PYRIDINE-2,6-d2, AND PYRIDINE-3,5-d2. Retrieved from [Link]

  • Long, D. A., & Thomas, E. L. (1963). The vibrational spectra of pyridine, pyridine-4-d, pyridine-2,6-d2, and pyridine-3,5-d2. Canadian Journal of Chemistry, 41(3), 544-555.
  • University of Colorado Boulder, Department of Chemistry. (n.d.). IR Chart. Retrieved from [Link]

  • ResearchGate. (n.d.). Vibrational spectra, structure, and theoretical calculations of 2-chloro- and 3-chloropyridine and 2-bromo- and 3-bromopyridine. Retrieved from [Link]

  • Borden, A., & Barker, E. F. (1938). Infrared absorption spectra of methanol, ethanol, and n-propanol. The Journal of Chemical Physics, 6(9), 553-563.
  • American Chemical Society. (2025). Ligand-Engineered Rearrangement of Active Sites in Silver-Based MOFs for Improved CO2 Capture. Inorganic Chemistry.
  • Study Mind. (n.d.). Organic Analysis - Identification of Functional Groups (A-Level Chemistry). Retrieved from [Link]

  • Sparkl. (n.d.). Revision Notes - Functional Groups in Aromatic and Extended Organic Molecules. Retrieved from [Link]

  • Takahama, S., & Russell, L. M. (2011). Comparison of methods of functional group analysis using results from laboratory and field aerosol measurements. Atmospheric Measurement Techniques, 4(7), 1455-1470.
  • ResearchGate. (n.d.). Functional Group Analysis in Undergraduate Laboratory Safe, Cost-effective and Micro-scale Alternatives. Retrieved from [Link]

  • Reva, I., & Fausto, R. (2023).
  • Quora. (2023). What are the methods for qualitative identification of functional groups?. Retrieved from [Link]

  • El-labbad, E. M., et al. (2024).
  • NIST. (n.d.). Pyridine, 3-bromo-. NIST Chemistry WebBook. Retrieved from [Link]

  • Falk, M., & Whalley, E. (1961). Infrared Spectra of Methanol and Deuterated Methanols in Gas, Liquid, and Solid Phases. The Journal of Chemical Physics, 34(5), 1554-1568.
  • Smith, B. C. (2023). Halogenated Organic Compounds. Spectroscopy Online. Retrieved from [Link]

  • ResearchGate. (n.d.). FTIR spectra of methanol trapped in the Ar matrix in the region of O–H stretch vibrations at different temperatures [Image]. Retrieved from [Link]

  • American Chemical Society. (2023). Determination of Stretching Frequencies by Isotopic Substitution Using Infrared Spectroscopy: An Upper-Level Undergraduate Experiment for an Instrumental Analysis Laboratory.
  • ResearchGate. (n.d.). FTIR spectra of (A) 4-DMAP, (B) DHBQ and (C) [4-DMAP-DHBQ] CT complex... [Image]. Retrieved from [Link]

  • University of California, Davis. (n.d.). Table of Characteristic IR Absorptions. Retrieved from [Link]

  • Specac Ltd. (n.d.). Interpreting Infrared Spectra. Retrieved from [Link]

  • Michigan State University, Department of Chemistry. (n.d.). Infrared Spectrometry. Retrieved from [Link]

Sources

A Comparative Guide to the Reactivity of (3,5-Dibromopyridin-4-yl)methanol and Other Brominated Pyridines

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth technical comparison of the reactivity of (3,5-Dibromopyridin-4-yl)methanol with other notable brominated pyridines. Tailored for researchers, scientists, and professionals in drug development, this document delves into the nuanced interplay of electronic and steric effects that govern the reactivity of these versatile scaffolds in key synthetic transformations. By presenting supporting experimental data and detailed protocols, this guide aims to empower chemists to make informed decisions in the strategic design and execution of their synthetic routes.

Introduction: The Privileged Status of Brominated Pyridines

Substituted pyridines are ubiquitous structural motifs in pharmaceuticals, agrochemicals, and functional materials. Their unique electronic properties and ability to engage in hydrogen bonding and metal coordination make them indispensable in modern chemistry. Brominated pyridines, in particular, serve as versatile precursors for carbon-carbon and carbon-heteroatom bond formation through a variety of cross-coupling reactions. The strategic placement of bromine atoms, in conjunction with other substituents, allows for precise control over the regioselectivity and efficiency of these transformations. This guide focuses on this compound, a key building block, and compares its reactivity profile to other common brominated pyridines, providing a framework for predictable and efficient synthesis.

Foundational Principles: Electronic and Steric Effects on Pyridine Reactivity

The reactivity of a substituted pyridine is fundamentally governed by the interplay of electronic and steric effects. The pyridine ring is inherently electron-deficient due to the electronegativity of the nitrogen atom, which influences the electron density at the carbon positions. This electron deficiency makes the pyridine ring susceptible to nucleophilic attack, particularly at the α (2,6) and γ (4) positions.

Electronic Effects: Substituents on the pyridine ring can either donate or withdraw electron density, further modulating its reactivity. Electron-donating groups (EDGs) increase the electron density of the ring, making it more nucleophilic and generally less reactive towards nucleophilic attack but more reactive in electrophilic aromatic substitution (a reaction less common for pyridines). Conversely, electron-withdrawing groups (EWGs) decrease the electron density, enhancing the ring's electrophilicity and increasing its susceptibility to nucleophilic attack. The electronic influence of a substituent can be quantified by its Hammett parameter (σ).[1][2][3][4][5]

Steric Effects: The size and spatial arrangement of substituents can hinder the approach of reagents to the reaction center. This steric hindrance can significantly impact reaction rates and, in some cases, dictate the regioselectivity of a reaction. The Taft steric parameter (Eₛ) is a useful measure of the steric bulk of a substituent.[6][7][8][9]

The hydroxymethyl group (-CH₂OH) in this compound has a relatively neutral electronic effect, with a Hammett parameter (σp) close to zero.[1][3] This is because the electron-withdrawing inductive effect of the oxygen is partially offset by the insulating methylene group. Its steric profile is also moderate.

Table 1: Comparison of Electronic and Steric Parameters for Common Substituents on Pyridine

SubstituentHammett Parameter (σp)Taft Steric Parameter (Eₛ)Electronic EffectSteric Hindrance
-H0.000.00NeutralMinimal
-CH₃-0.17-1.24Electron-donatingLow
-CH₂OH ~0.00 [1][3]-0.55 [7]Neutral Low-Moderate
-OCH₃-0.27-0.55Electron-donatingLow-Moderate
-Cl0.23-0.97Electron-withdrawingLow
-Br0.23-1.16Electron-withdrawingModerate
-CN0.66-0.51Strongly Electron-withdrawingLow
-NO₂0.78-2.52Strongly Electron-withdrawingHigh

Comparative Reactivity in Key Transformations

The following sections compare the reactivity of this compound with other brominated pyridines in several cornerstone reactions of modern organic synthesis.

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are arguably the most powerful tools for the functionalization of aryl halides. The general reactivity trend for halogens in oxidative addition to palladium(0) is I > Br > Cl > F. For di- or polyhalogenated pyridines, the site of the first coupling is determined by a combination of the C-X bond strength and the electronic activation of the position. Positions ortho to the nitrogen (C2/C6) are generally more activated towards oxidative addition.[10]

The Suzuki-Miyaura coupling is a versatile method for the formation of C-C bonds between an organoboron compound and an organic halide.[11]

Reactivity of this compound: The two bromine atoms in this compound are electronically equivalent due to the symmetrical substitution pattern. The hydroxymethyl group at the 4-position exerts a minimal electronic effect on the adjacent C-Br bonds. Therefore, mono- and di-substituted products can be obtained by controlling the stoichiometry of the boronic acid and the reaction conditions.

Comparison with other bromopyridines:

  • 2-Bromopyridine vs. 3-Bromopyridine vs. 4-Bromopyridine: In general, 2- and 4-bromopyridines are more reactive than 3-bromopyridine in Suzuki couplings due to the electronic activation at the ortho and para positions relative to the nitrogen.[12]

  • 2,5-Dibromopyridine: The C2-Br bond is significantly more reactive than the C5-Br bond, allowing for selective mono-functionalization at the 2-position.[10]

  • 3,5-Dibromopyridine: The two bromine atoms are electronically equivalent, similar to our target molecule. However, the absence of the 4-substituent in 3,5-dibromopyridine might lead to slightly different reaction kinetics.

Table 2: Representative Conditions for Suzuki-Miyaura Coupling of Bromopyridines

BromopyridineCatalyst/LigandBaseSolventTemp (°C)Yield (%)Reference
3,5-DibromopyridinePd(PPh₃)₄Cs₂CO₃EtOH8056 (di-substituted)[13]
2-Bromo-4-methylpyridinePd(dppf)Cl₂K₂CO₃1,4-Dioxane/H₂O85-9581[2]
3-Amino-5-bromopyridinePd(PPh₃)₄K₃PO₄1,4-Dioxane/H₂O80-90High[14]
2,3-DibromopyridinePd(PPh₃)₄Na₂CO₃Toluene/EtOH/H₂O10095 (at C2)[10]

Experimental Protocol: Suzuki-Miyaura Coupling of this compound

  • To a dry Schlenk flask, add this compound (1.0 eq.), the desired arylboronic acid (1.1 eq. for mono-coupling, 2.2 eq. for di-coupling), and a base such as K₂CO₃ or Cs₂CO₃ (2.0-3.0 eq.).

  • Add a palladium catalyst, for example, Pd(PPh₃)₄ (0.05 eq.).

  • Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.

  • Add a degassed solvent system, such as a mixture of 1,4-dioxane and water (4:1 v/v).

  • Heat the reaction mixture to 80-100 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Suzuki_Miyaura_Coupling cluster_reactants Reactants cluster_catalyst Catalytic Cycle cluster_products Products Bromopyridine This compound OxAdd Oxidative Addition Bromopyridine->OxAdd BoronicAcid Arylboronic Acid (Ar-B(OH)₂) Transmetalation Transmetalation BoronicAcid->Transmetalation Base Pd0 Pd(0)L₂ Pd0->OxAdd PdII Ar-Pd(II)(Br)L₂ OxAdd->PdII PdII->Transmetalation PdII_Ar Ar-Pd(II)-Ar'L₂ Transmetalation->PdII_Ar RedElim Reductive Elimination PdII_Ar->RedElim RedElim->Pd0 Regeneration CoupledProduct Coupled Product RedElim->CoupledProduct

Caption: Generalized catalytic cycle for the Suzuki-Miyaura coupling.

The Sonogashira coupling enables the formation of a C(sp²)-C(sp) bond between an aryl halide and a terminal alkyne, typically catalyzed by a palladium complex and a copper(I) co-catalyst.[15]

Reactivity of this compound: Similar to the Suzuki coupling, the two bromine atoms are expected to exhibit comparable reactivity. The presence of the hydroxymethyl group is unlikely to interfere with the reaction, and both mono- and di-alkynylated products should be accessible.

Comparison with other bromopyridines:

  • Electron-deficient vs. Electron-rich Pyridines: Electron-deficient bromopyridines generally react faster in Sonogashira couplings.[16] The nearly neutral electronic nature of the -CH₂OH group in this compound suggests a moderate reactivity.

  • 2-Amino-3-bromopyridine: The amino group is an EDG, which can decrease the reactivity of the C-Br bond. However, successful couplings have been reported under optimized conditions.[14]

  • 3,5-Dibromo-2,6-dichloropyridine: In this case, the C-Br bonds are more reactive than the C-Cl bonds, and selective Sonogashira coupling at the 3 and 5 positions can be achieved.[17]

Table 3: Representative Conditions for Sonogashira Coupling of Bromopyridines

BromopyridineCatalyst/Co-catalystBaseSolventTemp (°C)Yield (%)Reference
2-Amino-3-bromopyridinePd(CF₃COO)₂/CuIEt₃NDMF10072-96[14]
6-Bromo-3-fluoro-2-cyanopyridinePd(PPh₃)₄/CuIEt₃NTHFrt64-97[16]
1-Bromo-3,5-dimethoxybenzene[DTBNpP]Pd(crotyl)ClDABCOTHFrtHigh[18]

Experimental Protocol: Sonogashira Coupling of this compound

  • In a Schlenk tube, dissolve this compound (1.0 eq.) in a suitable solvent such as THF or DMF.

  • Add the terminal alkyne (1.1 eq. for mono-coupling, 2.2 eq. for di-coupling).

  • Add a palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq.) and a copper(I) co-catalyst (e.g., CuI, 0.1 eq.).

  • Add an amine base, such as triethylamine or diisopropylethylamine (2.0-3.0 eq.), which can also serve as a co-solvent.

  • Degas the reaction mixture by bubbling with an inert gas for 10-15 minutes.

  • Stir the reaction at room temperature or with gentle heating (e.g., 40-60 °C) until completion.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, filter the reaction mixture through a pad of celite and concentrate the filtrate.

  • Purify the residue by column chromatography.

Sonogashira_Coupling cluster_reactants Reactants cluster_catalyst Catalytic Cycles cluster_products Products Bromopyridine This compound Pd_Cycle Palladium Cycle (Oxidative Addition, Reductive Elimination) Bromopyridine->Pd_Cycle Alkyne Terminal Alkyne (R-C≡CH) Cu_Cycle Copper Cycle (Acetylide Formation) Alkyne->Cu_Cycle Base CoupledProduct Alkynylated Pyridine Pd_Cycle->CoupledProduct Cu_Cycle->Pd_Cycle Transmetalation

Caption: Simplified representation of the Sonogashira coupling catalytic cycles.

The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds by coupling an aryl halide with an amine in the presence of a palladium catalyst and a strong base.[19][20]

Reactivity of this compound: The two bromine atoms are expected to be reactive towards Buchwald-Hartwig amination. The hydroxymethyl group is a protic functional group, which could potentially interfere with the strongly basic conditions often employed. Therefore, protection of the alcohol or careful selection of a non-interfering base might be necessary for optimal results.

Comparison with other bromopyridines:

  • Dihalopyridines: The regioselectivity in the amination of dihalopyridines is influenced by both electronic effects and the nature of the halogen. For 2,4-dichloropyridine, amination occurs selectively at the C2 position.[21]

  • Steric Hindrance: The amination of sterically hindered bromopyridines can be challenging and often requires the use of bulky, electron-rich phosphine ligands (e.g., Buchwald ligands) to facilitate the reaction. The steric hindrance around the C-Br bonds in this compound is moderate.

Table 4: Representative Conditions for Buchwald-Hartwig Amination of Bromopyridines

BromopyridineAmineCatalyst/LigandBaseSolventTemp (°C)Yield (%)Reference
2-Bromo-6-methylpyridineCyclohexane-1,2-diaminePd₂(dba)₃/BINAPNaOtBuToluene8060[21]
3-BromopyridineMorpholinePd(I) dimer/DavePhosKOtBu1,4-Dioxane80-100High[22]
4-BromotolueneMorpholinePd(I) dimer/JohnPhosNaOtBu1,4-Dioxane80-100High[22]

Experimental Protocol: Buchwald-Hartwig Amination of this compound

  • In a glovebox or under an inert atmosphere, charge a Schlenk tube with a palladium precatalyst (e.g., Pd₂(dba)₃, 0.01-0.05 eq.) and a suitable phosphine ligand (e.g., XPhos or SPhos, 0.02-0.10 eq.).

  • Add a strong base, such as NaOtBu or K₃PO₄ (1.5-2.0 eq.).

  • Add this compound (1.0 eq.) and the desired amine (1.2-1.5 eq.).

  • Add a dry, degassed solvent, such as toluene or 1,4-dioxane.

  • Seal the tube and heat the reaction mixture to 80-110 °C with stirring.

  • Monitor the reaction by GC-MS or LC-MS.

  • After completion, cool the reaction, dilute with an organic solvent, and quench with water or a saturated aqueous NH₄Cl solution.

  • Extract the product with an organic solvent, dry the combined organic layers, and concentrate.

  • Purify the product by column chromatography.

Buchwald_Hartwig_Amination cluster_reactants Reactants cluster_catalyst Catalytic Cycle cluster_products Products Bromopyridine This compound OxAdd Oxidative Addition Bromopyridine->OxAdd Amine Amine (R₂NH) Pd0 Pd(0)L₂ Pd0->OxAdd PdII_Amine [L₂Pd(Ar)(Br)(R₂NH)] OxAdd->PdII_Amine + Amine Deprotonation Deprotonation PdII_Amine->Deprotonation + Base PdII_Amido [L₂Pd(Ar)(NR₂)] Deprotonation->PdII_Amido RedElim Reductive Elimination PdII_Amido->RedElim RedElim->Pd0 Regeneration CoupledProduct Aminated Pyridine RedElim->CoupledProduct

Caption: Catalytic cycle of the Buchwald-Hartwig amination.

Lithiation and Grignard Reagent Formation

The formation of organometallic reagents, such as organolithiums and Grignard reagents, from bromopyridines is a powerful method for introducing a wide range of electrophiles.

Reactivity of this compound: The protic hydroxyl group is incompatible with the highly basic and nucleophilic nature of organolithium and Grignard reagents. Therefore, protection of the alcohol (e.g., as a silyl ether or benzyl ether) is mandatory before attempting these transformations. Following protection, halogen-metal exchange is expected to occur readily at one or both of the bromine positions.

Comparison with other bromopyridines:

  • 3-Bromopyridine: Can be cleanly lithiated at low temperatures using n-butyllithium in toluene.[23]

  • 2,5-Dibromopyridine: Selective monolithiation can be achieved at either the 2- or 5-position depending on the solvent and concentration.[24]

  • Grignard Reagent Formation: The formation of Grignard reagents from bromopyridines can sometimes be sluggish and may require activation of the magnesium or the use of an entrainment agent like ethyl bromide.[18][25][26]

Experimental Protocol: Lithiation of a Protected this compound Derivative

  • Protect the hydroxyl group of this compound (e.g., using TBDMSCl and imidazole).

  • Dissolve the protected compound in a dry, aprotic solvent like THF or diethyl ether under an inert atmosphere.

  • Cool the solution to -78 °C.

  • Slowly add a solution of n-butyllithium or another organolithium reagent (1.0-1.1 eq. for mono-lithiation).

  • Stir the mixture at -78 °C for a specified time (e.g., 30-60 minutes).

  • Add the desired electrophile (e.g., an aldehyde, ketone, or CO₂) and allow the reaction to warm to room temperature.

  • Quench the reaction with a saturated aqueous solution of NH₄Cl.

  • Extract the product with an organic solvent, dry, and concentrate.

  • Deprotect the alcohol if necessary and purify the final product.

Conclusion

This compound is a highly valuable and versatile building block in organic synthesis. Its reactivity is characterized by two symmetrically positioned bromine atoms that are amenable to a wide range of transformations, particularly palladium-catalyzed cross-coupling reactions. The 4-hydroxymethyl substituent has a negligible electronic influence on the reactivity of the C-Br bonds but introduces a protic group that requires consideration, and often protection, in reactions involving strong bases or organometallic reagents.

In comparison to other brominated pyridines, the reactivity of this compound is moderate and predictable. Unlike di- or polyhalogenated pyridines with electronically distinct positions, the two bromine atoms in this molecule are equivalent, offering a platform for either mono- or di-functionalization by controlling the reaction stoichiometry. Understanding the fundamental principles of electronic and steric effects, as outlined in this guide, allows for the rational design of synthetic strategies to access a diverse array of complex, functionalized pyridine derivatives for applications in drug discovery and materials science.

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  • Schwarzenbach, G.; et al. Table 13.1 Selected Hammett substituent constants and susceptibility factors. In Environmental Organic Chemistry, 2nd ed.; John Wiley & Sons: Hoboken, NJ, 2003.
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  • So, C. M.; et al. Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl. Org. Lett.2018 , 20(18), 5799-5803. [Link]

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  • Cziáky, Z.; et al. Synthetic and DFT Modeling Studies on Suzuki–Miyaura Reactions of 4,5-Dibromo-2-methylpyridazin-3(2H)-one with Ferrocene Boronates, Accompanied by Hydrodebromination and a Novel Bridge-Forming Annulation In Vitro Cytotoxic Activity of the Ferrocenyl–Pyridazinone Products. Molecules2020 , 25(15), 3357. [Link]

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(3,5-Dibromopyridin-4-yl)methanol vs. (3,5-Dichloropyridin-4-yl)methanol: A Researcher's Guide to Cross-Coupling Reactivity

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Comparative Guide

Executive Summary

In the realm of medicinal chemistry and materials science, dihalogenated pyridines are indispensable building blocks for creating complex molecular architectures. Among these, (3,5-dibromopyridin-4-yl)methanol and (3,5-dichloropyridin-4-yl)methanol offer a strategic platform for diversification via palladium-catalyzed cross-coupling reactions. While structurally similar, the choice between the bromo- and chloro-analogs has profound implications for reaction kinetics, catalyst selection, and overall synthetic strategy. This guide provides an in-depth, data-supported comparison of their performance in Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig cross-coupling reactions, offering field-proven insights to guide researchers in making informed decisions for their synthetic campaigns. We will explore the fundamental principles governing their reactivity, present detailed experimental protocols, and offer a strategic framework for substrate selection.

Introduction: The Strategic Value of 3,5-Dihalogenated Pyridine Scaffolds

The pyridine nucleus is a privileged scaffold in drug discovery, present in numerous FDA-approved pharmaceuticals. The ability to selectively functionalize this core at various positions is crucial for modulating pharmacological properties. (3,5-Dihalogenated-pyridin-4-yl)methanol derivatives are particularly valuable synthons. The two identical halogens at the C3 and C5 positions allow for controlled mono- or di-functionalization, while the hydroxymethyl group at C4 provides a handle for further derivatization or can act as a key pharmacophoric element.

The central question for any synthetic chemist is: which halogen offers the best combination of reactivity, selectivity, and cost-effectiveness? This guide will dissect the performance of the dibromo- versus the dichloro-substrate, moving beyond simple reactivity trends to provide a nuanced understanding of their behavior in the context of modern cross-coupling chemistry.

Foundational Principles: Why Halogen Choice Dictates Reactivity

The disparate reactivity between C-Br and C-Cl bonds in palladium-catalyzed cross-coupling is rooted in fundamental organometallic principles. The catalytic cycle, regardless of the specific coupling reaction, universally involves three key steps: oxidative addition, transmetalation, and reductive elimination.

The initial oxidative addition of the aryl halide to the Pd(0) catalyst is typically the rate-determining step.[1] This step involves the cleavage of the carbon-halogen (C-X) bond. The bond dissociation energy (BDE) of a C(sp²)-Br bond is significantly lower than that of a C(sp²)-Cl bond. Consequently, the C-Br bond undergoes oxidative addition more readily, at lower temperatures, and with a broader range of palladium catalysts.[2][3][4]

Conversely, the stronger, less polarized C-Cl bond requires more energy to activate.[2] This "inertness" necessitates the use of more sophisticated catalyst systems, typically involving bulky, electron-rich phosphine or N-heterocyclic carbene (NHC) ligands.[5] These ligands stabilize the Pd(0) center, increase its electron density to promote oxidative addition, and facilitate the final reductive elimination step.[5]

Caption: Generalized catalytic cycle for palladium-catalyzed cross-coupling reactions.

Head-to-Head Comparison in Key Cross-Coupling Reactions

The theoretical difference in C-X bond reactivity manifests clearly in practical laboratory applications. The following sections compare the two substrates across the three most common cross-coupling reactions.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction, which forms C-C bonds using organoboron reagents, is arguably the most widely used cross-coupling reaction.[1][6] Here, the reactivity gap between the bromo and chloro substrates is distinct.

This compound typically reacts under "standard" Suzuki conditions. Catalysts like Pd(PPh₃)₄ or PdCl₂(dppf) with a carbonate base are often sufficient to drive the reaction to completion at moderate temperatures (80-100 °C). This allows for excellent functional group tolerance and straightforward optimization.

(3,5-Dichloropyridin-4-yl)methanol , being significantly less reactive, often fails to couple or provides low yields under these standard conditions. Successful coupling of this chloro-substrate requires more specialized and potent catalyst systems. The use of highly active catalysts generated from precursors like Pd₂(dba)₃ or Pd(OAc)₂ paired with bulky, electron-rich ligands such as SPhos, XPhos, or P(t-Bu)₃ is often mandatory.[6] Higher temperatures and stronger bases may also be necessary.

FeatureThis compound(3,5-Dichloropyridin-4-yl)methanol
Relative Reactivity HighLow to Moderate
Typical Catalyst Pd(PPh₃)₄, PdCl₂(dppf)Pd(OAc)₂ / SPhos, Pd₂(dba)₃ / P(t-Bu)₃
Typical Base K₂CO₃, Cs₂CO₃K₃PO₄, K₂CO₃
Temperature (°C) 70 - 100100 - 120
Selectivity Control Mono-coupling is readily achievableMono-coupling is challenging; often leads to mixtures or requires careful control
Associated Cost Higher starting material costLower starting material cost, higher catalyst/ligand cost
Experimental Protocol: Representative Suzuki-Miyaura Mono-Coupling

Objective: Synthesize (3-Bromo-5-(4-methoxyphenyl)pyridin-4-yl)methanol.

  • Reaction Setup: To a flame-dried Schlenk flask under an argon atmosphere, add this compound (269 mg, 1.0 mmol), 4-methoxyphenylboronic acid (167 mg, 1.1 mmol), and potassium carbonate (414 mg, 3.0 mmol).

  • Catalyst Addition: Add [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (PdCl₂(dppf), 41 mg, 0.05 mmol).

  • Solvent Addition: Add a degassed mixture of 1,4-dioxane (8 mL) and water (2 mL).

  • Reaction Execution: Heat the reaction mixture to 90 °C and stir for 4-6 hours, monitoring by TLC or LC-MS.[7]

  • Work-up: After cooling to room temperature, dilute the mixture with ethyl acetate (20 mL) and water (10 mL). Separate the layers.

  • Extraction: Extract the aqueous layer with ethyl acetate (2 x 15 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue by column chromatography (e.g., silica gel, hexanes/ethyl acetate gradient) to yield the desired product.

Note: To achieve the same transformation with the dichloro-analog, one would typically replace PdCl₂(dppf) with a combination of Pd(OAc)₂ (0.02 mmol) and SPhos (0.04 mmol) and increase the temperature to 110 °C.

Sonogashira Coupling

The Sonogashira coupling enables the formation of C-C bonds between aryl halides and terminal alkynes, providing access to valuable alkynyl-substituted heterocycles.[8][9] This reaction traditionally uses a dual-catalyst system of palladium and copper(I).[8] The reactivity difference between C-Br and C-Cl is particularly pronounced in this transformation.

This compound couples efficiently with a wide range of terminal alkynes under mild conditions. The reaction can often be performed at or slightly above room temperature, preserving sensitive functional groups on the alkyne coupling partner. The higher reactivity of the C-Br bond allows for exquisite control, making selective mono-alkynylation straightforward by using just over one equivalent of the alkyne.[10][11]

(3,5-Dichloropyridin-4-yl)methanol is a challenging substrate for Sonogashira coupling. The classic Pd/CuI catalyst system often provides poor results. Achieving successful coupling typically requires higher temperatures, more robust palladium catalysts, and sometimes "copper-free" conditions, which utilize a strong organic base like pyrrolidine or DBU to facilitate the catalytic cycle. Even under optimized conditions, yields can be modest, and side reactions like alkyne homocoupling (Glaser coupling) can be problematic.

FeatureThis compound(3,5-Dichloropyridin-4-yl)methanol
Relative Reactivity HighVery Low
Typical Catalyst PdCl₂(PPh₃)₂ / CuIPdCl₂(PPh₃)₂ / CuI (often poor), specialized Pd/NHC catalysts
Typical Base Triethylamine (Et₃N), Diisopropylamine (DIPA)DBU, Pyrrolidine, Cs₂CO₃
Temperature (°C) 25 - 6080 - 120
Key Advantage Mild conditions, excellent for selective mono-functionalizationLow cost of starting material
Common Issues NoneLow yield, catalyst deactivation, Glaser homocoupling
Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful method for forming C-N bonds, a critical transformation in pharmaceutical synthesis.[12][13] This reaction is highly sensitive to the nature of the aryl halide, and the performance gap between C-Br and C-Cl is at its widest here.

This compound undergoes amination with a broad scope of primary and secondary amines using relatively standard second-generation Buchwald-Hartwig catalysts (e.g., those based on BINAP ligands).[12] For more challenging amines, modern bulky biarylphosphine ligands (e.g., XPhos, RuPhos) provide excellent yields under moderate conditions.

(3,5-Dichloropyridin-4-yl)methanol is an extremely challenging substrate for C-N coupling. The oxidative addition of the C-Cl bond to palladium is particularly difficult in this context. Success is almost exclusively reliant on state-of-the-art, sterically demanding, and electron-rich biarylphosphine ligands (e.g., BrettPhos, XPhos) and strong, non-nucleophilic bases like LHMDS or NaOtBu.[5] Even with these advanced systems, higher catalyst loadings and temperatures are often required.

FeatureThis compound(3,5-Dichloropyridin-4-yl)methanol
Relative Reactivity Moderate to HighVery Low
Typical Catalyst Pd₂(dba)₃ / BINAPPd₂(dba)₃ / XPhos, BrettPhos, or other advanced ligands
Typical Base NaOtBu, Cs₂CO₃NaOtBu, LHMDS
Temperature (°C) 80 - 110110 - 140
Substrate Scope Broad scope of aminesMore limited; may fail with less nucleophilic amines
Process Robustness HighLow; highly sensitive to reaction conditions

Strategic Synthesis and Decision Making

The choice between the dibromo- and dichloro-substrate is a strategic one that balances reactivity, cost, and the overall goals of the synthetic project. The following workflow can guide this decision-making process.

Caption: Decision workflow for selecting the optimal dihalopyridine substrate.

Key Considerations:

  • For Discovery Chemistry (Speed and Scope): In early-stage research where the goal is to rapidly generate a diverse library of analogs, the This compound is the superior choice. Its high reactivity ensures a greater probability of success across various coupling reactions and with a wider array of coupling partners, saving valuable time and resources on reaction optimization.

  • For Process Development (Cost and Scale): For late-stage development or large-scale synthesis where cost is a primary driver, (3,5-dichloropyridin-4-yl)methanol becomes a viable option. Although it requires a more significant initial investment in process optimization to identify a robust catalyst system and conditions, the lower bulk cost of the starting material can lead to substantial long-term savings.

Conclusion

The comparison between this compound and (3,5-dichloropyridin-4-yl)methanol in cross-coupling reactions is a classic case study in the balance between intrinsic chemical reactivity and practical synthetic considerations.

  • This compound is the workhorse for versatility and reliability. It provides predictable reactivity, operates under milder conditions, and is compatible with a broader range of standard catalytic systems, making it the ideal choice for discovery-oriented synthesis.

  • (3,5-Dichloropyridin-4-yl)methanol represents a challenge that can yield economic benefits. Its use is predicated on the availability of advanced, highly active catalyst systems and a willingness to invest in rigorous process optimization. It is best suited for situations where a specific target molecule will be produced on a large scale.

Ultimately, a deep understanding of the principles of palladium catalysis allows the modern researcher to leverage the distinct properties of each substrate, transforming them from simple reagents into strategic tools for efficient and effective molecular construction.

References

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A Strategic Guide to Alternative Building Blocks for (3,5-Dibromopyridin-4-yl)methanol in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Utility and Limitations of a Privileged Scaffold

(3,5-Dibromopyridin-4-yl)methanol is a highly valuable building block in modern medicinal chemistry. Its structure is a masterful convergence of key features: a central pyridine ring, a common motif in kinase inhibitors, which acts as a hydrogen bond acceptor; a hydroxymethyl group at the 4-position, providing a versatile synthetic handle for chain extension or linker attachment; and two bromine atoms at the 3- and 5-positions.[1][2][3] These halogens are not mere decorations; they serve as orthogonal points for diversification, primarily through palladium-catalyzed cross-coupling reactions, enabling the exploration of chemical space in two distinct vectors. The 3,5-dihalo substitution pattern is particularly critical in developing antagonists for targets like the P2X(7) receptor, where these substituents are crucial for activity.[4]

However, reliance on a single building block, no matter how versatile, can constrain a drug discovery program. The rationale for seeking alternatives is multifaceted:

  • Physicochemical Property Modulation: The dibromo substitution pattern imparts significant lipophilicity. Modulating this is often key to improving a compound's ADME (Absorption, Distribution, Metabolism, and Excretion) profile.

  • Exploring New Chemical Space: Subtle changes to the core scaffold—altering heteroatom position, ring size, or substituent vectors—can lead to novel intellectual property and uncover new, potent interactions with the biological target.

  • Metabolic Stability: While the pyridine core can enhance metabolic stability, certain substitution patterns may be susceptible to metabolism.[3] Exploring alternatives can mitigate these liabilities.

  • Synthetic Strategy: The need for alternative synthetic disconnections or challenges in specific reaction steps can drive the search for building blocks with different functional handles.[5]

This guide provides a comparative analysis of viable alternatives to this compound, offering experimental insights and data to guide researchers in making informed decisions for their drug discovery campaigns.

Visualizing the Synthetic Potential

The power of this compound lies in its capacity for diverse chemical transformations. The diagram below illustrates the primary reaction pathways emanating from this core scaffold.

G cluster_main Core Building Block cluster_reactions Reaction Types cluster_products Resulting Scaffolds Core This compound Suzuki Suzuki Coupling (Ar-B(OH)2) Core->Suzuki Pd Catalyst @ Br Sonogashira Sonogashira Coupling (Alkynes) Core->Sonogashira Pd/Cu Catalyst @ Br Buchwald Buchwald-Hartwig (Amines, Alcohols) Core->Buchwald Pd Catalyst @ Br Etherification Etherification (R-X) Core->Etherification Base @ OH Esterification Esterification (R-COCl) Core->Esterification Base @ OH Product_Aryl 3,5-Diaryl Pyridine Suzuki->Product_Aryl Product_Alkynyl 3,5-Dialkynyl Pyridine Sonogashira->Product_Alkynyl Product_Amino 3,5-Diamino Pyridine Buchwald->Product_Amino Product_Ether 4-(Alkoxymethyl) Pyridine Etherification->Product_Ether Product_Ester 4-(Acyloxymethyl) Pyridine Esterification->Product_Ester

Caption: Synthetic utility of this compound.

Comparative Analysis of Alternative Building Blocks

The selection of an alternative should be a data-driven process. The following sections and the summary table below compare key alternatives based on their structural modifications and resulting properties.

Category 1: Analogs with Modified Halogen or Pseudo-halogen Substitution

This class of alternatives maintains the core pyridylmethanol scaffold but varies the nature of the groups at the 3- and 5-positions to fine-tune reactivity, lipophilicity, and metabolic stability.

  • (3,5-Dichloropyridin-4-yl)methanol: Substituting bromine with chlorine reduces the molecular weight and lipophilicity. In cross-coupling reactions, the C-Cl bond is generally less reactive than the C-Br bond, which can allow for selective mono-functionalization or require more forcing reaction conditions. This differential reactivity can be a strategic advantage.

  • (3-Bromo-5-cyanopyridin-4-yl)methanol: The cyano group is a potent electron-withdrawing group and a hydrogen bond acceptor. It significantly alters the electronics of the pyridine ring and can serve as a handle for further chemistry (e.g., reduction to an amine, hydrolysis to a carboxylic acid). It offers a lower lipophilicity contribution compared to halogens.[6]

Category 2: Isomeric Scaffolds (Positional Isomers)

Relocating the hydroxymethyl group changes the spatial relationship between the functional groups, presenting different vectors for exploration and potentially altering the binding mode.

  • (2,4-Dibromopyridin-3-yl)methanol: Placing the hydroxymethyl group at the 3-position, adjacent to two halogens, creates a more sterically hindered environment.[7] This can influence its reactivity and conformational preferences. The vectors for elaboration from the 2- and 4-positions point in different directions compared to the parent molecule.

  • (5-Methylpyridin-3-yl)methanol: This non-halogenated isomer is useful when cross-coupling is not the desired path forward. The methyl group can probe hydrophobic pockets, and the hydroxymethyl group remains a key synthetic handle. This scaffold is a key intermediate in the synthesis of the anti-allergy drug Rupatadine.[8]

Category 3: Bioisosteric Replacements of the Pyridine Core

Bioisosterism involves substituting a group with another that has similar physical or chemical properties, leading to similar biological activity.[9][10] Replacing the pyridine core with other heterocycles can profoundly impact pKa, hydrogen bonding patterns, and overall molecular shape.

  • (4,6-Dibromopyridazin-3-yl)methanol: The introduction of a second, adjacent nitrogen atom in the pyridazine ring lowers the pKa and creates a different dipole moment. This can be crucial for improving selectivity or reducing off-target effects, such as those at aminergic receptors. Pyridazine derivatives have shown utility as kinase inhibitors.[11][12]

  • (3-(4-Bromophenyl)-isoxazol-5-yl)methanol: Moving to a five-membered isoxazole ring completely changes the scaffold's geometry and electronic properties.[13] This can be a fruitful strategy in scaffold hopping exercises to discover novel intellectual property. The isoxazole ring itself is a common feature in many bioactive molecules.

Comparative Data Table
Building BlockM.Wt.Calc. LogPTPSA (Ų)Key Features & ApplicationsSynthetic Accessibility
This compound 266.922.0933.12Versatile di-halogenated core for cross-coupling; kinase inhibitors.[1][4]Commercially available.[14]
(3,5-Dichloropyridin-4-yl)methanol 178.011.5533.12Lower lipophilicity; differential reactivity of C-Cl vs C-Br.[4]Commercially available.
(3-Amino-2-chloropyridin-4-yl)methanol 158.590.8159.14Introduces an amino group for further functionalization.[15]Available from specialty suppliers.[15]
(2,4-Dibromopyridin-3-yl)methanol 266.922.1033.12Isomeric scaffold with altered substitution vectors.[7]Available from specialty suppliers.[7]
(5-Methylpyridin-3-yl)methanol 123.150.7533.12Non-halogenated; probes hydrophobic interactions; Rupatadine intermediate.[8]Commercially available.
(4,6-Dibromopyridazin-3-yl)methanol 267.921.3546.17Bioisostere with altered pKa and H-bonding; c-Met inhibitors.[11]Synthesis from pyridazine precursors required.
(3-(4-Bromophenyl)-isoxazol-5-yl)methanol 254.082.2545.985-membered ring bioisostere; scaffold hopping potential.[13]Synthesizable via cycloaddition.[13]

Logical Framework for Selecting an Alternative

The choice of an alternative is not arbitrary but a strategic decision based on the project's goals. The following diagram outlines a logical workflow for this selection process.

G cluster_goals Primary Drivers cluster_solutions Alternative Classes Start Project Goal Modulate_PK Modulate PK/ADME (e.g., reduce LogP) Start->Modulate_PK Explore_SAR Explore New SAR (Change Vectors) Start->Explore_SAR Scaffold_Hop Scaffold Hop (New IP) Start->Scaffold_Hop Improve_Selectivity Improve Selectivity (Alter pKa/H-Bonding) Start->Improve_Selectivity Halogen_Mod Modified Halogen Analogs (e.g., Dichloro) Modulate_PK->Halogen_Mod Lower lipophilicity Isomers Positional Isomers (e.g., 2,4-Dibromo-3-yl) Explore_SAR->Isomers New substituent vectors Bioisosteres Heterocyclic Bioisosteres (e.g., Pyridazine) Scaffold_Hop->Bioisosteres Novel core structure Fused_Rings Fused Scaffolds (e.g., Pyrazolopyridine) Scaffold_Hop->Fused_Rings Rigidified analogs Improve_Selectivity->Bioisosteres Altered electronics

Caption: Decision-making workflow for selecting an alternative building block.

Experimental Protocols

To translate strategy into practice, robust and reproducible synthetic methods are essential. The following protocols provide validated procedures for key transformations.

Protocol 1: Synthesis of this compound via Reduction

This protocol describes the reduction of a commercially available starting material, 3,5-dibromopyridine-4-carboxylic acid, to the target alcohol.

Rationale: The reduction of a carboxylic acid to a primary alcohol is a fundamental transformation. Borane-THF complex is chosen for its high efficiency and selectivity for carboxylic acids in the presence of other functional groups. The anhydrous conditions are critical to prevent quenching of the reducing agent.

Materials:

  • 3,5-Dibromopyridine-4-carboxylic acid (1.0 eq)

  • Borane-tetrahydrofuran complex (1.0 M solution in THF, 3.0 eq)

  • Anhydrous Tetrahydrofuran (THF)

  • Methanol (for quenching)[16]

  • 1 M Hydrochloric Acid (HCl)

  • Saturated Sodium Bicarbonate solution (NaHCO₃)

  • Ethyl Acetate (EtOAc)

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Argon or Nitrogen atmosphere

Procedure:

  • To a flame-dried, three-neck round-bottom flask under an inert atmosphere of argon, add 3,5-dibromopyridine-4-carboxylic acid (1.0 eq).

  • Add anhydrous THF to dissolve the starting material (approx. 0.1 M concentration).

  • Cool the solution to 0 °C using an ice-water bath.

  • Slowly add the borane-THF complex (3.0 eq) dropwise via a syringe over 30 minutes. Caution: Hydrogen gas is evolved.

  • After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 12-16 hours.

  • Monitor the reaction by TLC or LC-MS until the starting material is consumed.

  • Cool the reaction mixture back to 0 °C and slowly quench by the dropwise addition of methanol until gas evolution ceases.

  • Add 1 M HCl and stir for 30 minutes.

  • Concentrate the mixture under reduced pressure to remove most of the THF and methanol.

  • Neutralize the aqueous residue with saturated NaHCO₃ solution until the pH is ~8.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography (e.g., silica gel, hexanes/ethyl acetate gradient) to yield this compound as a solid.

Protocol 2: General Procedure for Suzuki-Miyaura Cross-Coupling

This protocol provides a representative method for the palladium-catalyzed coupling of a dihalopyridylmethanol derivative with an arylboronic acid.

Rationale: The Suzuki-Miyaura coupling is one of the most powerful C-C bond-forming reactions in drug discovery.[6] A phosphine-ligated palladium(0) species is the active catalyst. The choice of base and solvent is crucial for efficient transmetalation and reductive elimination. Dioxane/water is a common solvent system that facilitates the dissolution of both organic and inorganic reagents.

Materials:

  • (3,5-Dihalo-pyridin-4-yl)methanol derivative (1.0 eq)

  • Arylboronic acid (2.5 eq for disubstitution)

  • Pd(PPh₃)₄ (Tetrakis(triphenylphosphine)palladium(0)) (0.05 eq per halogen)

  • Potassium Carbonate (K₂CO₃) or Cesium Carbonate (Cs₂CO₃) (4.0 eq)

  • 1,4-Dioxane and Water (4:1 v/v mixture)[6]

  • Argon or Nitrogen atmosphere

Procedure:

  • To a Schlenk flask, add the (3,5-dihalo-pyridin-4-yl)methanol (1.0 eq), arylboronic acid (2.5 eq), and the base (4.0 eq).

  • Add the palladium catalyst, Pd(PPh₃)₄ (0.10 eq).

  • Evacuate the flask and backfill with an inert gas (argon or nitrogen). Repeat this cycle three times.

  • Add the degassed 1,4-dioxane/water solvent mixture via syringe.

  • Heat the reaction mixture to 90-100 °C and stir for 4-12 hours.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Filter the mixture through a pad of Celite® to remove the palladium catalyst and inorganic salts. Wash the pad with additional ethyl acetate.

  • Transfer the filtrate to a separatory funnel, wash with water and then with brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography to afford the desired 3,5-diaryl-pyridin-4-yl)methanol.

Conclusion and Future Outlook

While this compound is a cornerstone building block, a forward-thinking drug discovery program must embrace the strategic use of alternatives. The analogs and bioisosteres presented in this guide—from simple dichloro derivatives to more complex pyridazine and isoxazole scaffolds—provide a validated toolkit for medicinal chemists to address challenges in potency, selectivity, and pharmacokinetics. The choice of an alternative should be guided by a clear, data-driven hypothesis about the property being optimized. By systematically exploring these related chemical spaces, research teams can enhance the probability of success in identifying clinical candidates with superior therapeutic profiles.

References

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Unveiling the Molecular Architecture: A Guide to the Structural Confirmation of (3,5-Dibromopyridin-4-yl)methanol Derivatives Using X-ray Crystallography

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the precise knowledge of a molecule's three-dimensional structure is paramount. In the realm of medicinal chemistry and materials science, (3,5-Dibromopyridin-4-yl)methanol and its derivatives represent a class of compounds with significant potential. Their utility as intermediates in the synthesis of pharmaceuticals and functional materials hinges on the unambiguous confirmation of their chemical structure.[1][2][3] This guide provides an in-depth exploration of single-crystal X-ray crystallography as the definitive method for the structural elucidation of these compounds, offering a comparative analysis with other common analytical techniques.

The Gold Standard: Why X-ray Crystallography Reigns Supreme for Structural Confirmation

While techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) provide valuable information about the connectivity and mass of a molecule, they fall short of providing the unequivocal three-dimensional atomic arrangement that single-crystal X-ray crystallography delivers.[4][5] X-ray crystallography directly images the electron density of a molecule, revealing the precise spatial coordinates of each atom.[6] This allows for the accurate determination of bond lengths, bond angles, and torsion angles, which are critical for understanding a molecule's conformation and its interactions in a biological or material context. For complex organic molecules, especially those with multiple stereocenters or subtle conformational isomers, X-ray crystallography is the only technique that can provide a definitive and unambiguous structural proof.[7]

The Crystallographic Workflow: From Powder to a Refined 3D Model

The journey from a synthesized powder to a fully refined crystal structure is a meticulous process that demands both skill and precision. The following workflow outlines the key stages of a single-crystal X-ray diffraction experiment.

X-ray Crystallography Workflow cluster_synthesis Sample Preparation cluster_data_collection Data Collection cluster_structure_solution Structure Solution & Refinement Synthesis Synthesis of this compound Derivative Purification Purification (e.g., Recrystallization, Chromatography) Synthesis->Purification Ensures purity for quality crystals Crystal_Growth Single Crystal Growth Purification->Crystal_Growth Slow evaporation, vapor diffusion, etc. Crystal_Mounting Crystal Mounting Crystal_Growth->Crystal_Mounting Selection of a suitable single crystal Diffractometer X-ray Diffractometer Crystal_Mounting->Diffractometer Placement in the X-ray beam Data_Collection Diffraction Data Collection Diffractometer->Data_Collection Collection of diffraction patterns Data_Processing Data Processing & Integration Data_Collection->Data_Processing Integration of reflection intensities Structure_Solution Structure Solution (Direct Methods) Data_Processing->Structure_Solution Initial phasing of the data Structure_Refinement Structure Refinement Structure_Solution->Structure_Refinement Optimization of the atomic model Validation Structure Validation Structure_Refinement->Validation Checking the quality of the final model

Caption: A schematic overview of the single-crystal X-ray crystallography workflow.

Experimental Protocol: A Step-by-Step Guide
  • Synthesis and Purification: The synthesis of this compound derivatives can be achieved through various organic synthesis routes.[3] Following synthesis, rigorous purification is essential to obtain high-quality single crystals.[6]

  • Crystal Growth: Growing single crystals suitable for X-ray diffraction is often the most challenging step. Common techniques include:

    • Slow Evaporation: A solution of the compound in a suitable solvent is allowed to evaporate slowly, leading to the gradual formation of crystals.

    • Vapor Diffusion: A solution of the compound is placed in a small, open vial, which is then placed in a larger sealed container with a more volatile "anti-solvent." The slow diffusion of the anti-solvent vapor into the solution reduces the compound's solubility, promoting crystallization.[8]

    • Solvothermal Synthesis: The crystallization is carried out in a sealed vessel at elevated temperatures and pressures.[9]

  • Crystal Mounting and Data Collection: A single crystal of appropriate size and quality is carefully mounted on a goniometer head. The crystal is then placed in an X-ray diffractometer, where it is irradiated with a monochromatic X-ray beam.[10] As the crystal is rotated, a series of diffraction patterns are collected on a detector.[11]

  • Data Processing and Structure Solution: The collected diffraction data are processed to determine the unit cell dimensions and the intensities of the reflections. The initial crystal structure is then solved using direct methods, which are computational algorithms that use the intensities of the reflections to determine the phases of the X-ray waves.[10]

  • Structure Refinement and Validation: The initial structural model is refined by adjusting the atomic coordinates and thermal parameters to achieve the best possible fit with the experimental data.[10] The quality of the final structure is assessed using various crystallographic metrics.

Interpreting the Data: What the Crystal Structure Reveals

The final output of a successful X-ray crystallography experiment is a detailed three-dimensional model of the molecule. This model provides a wealth of information that can be used to confirm the structure and understand the properties of the this compound derivative.

Table 1: Hypothetical Crystallographic Data for a this compound Derivative

ParameterValueSignificance
Crystal SystemMonoclinicDescribes the symmetry of the crystal lattice.
Space GroupP2₁/cDefines the symmetry elements within the unit cell.
a (Å)8.543Unit cell dimension.
b (Å)12.345Unit cell dimension.
c (Å)9.876Unit cell dimension.
β (°)105.2Angle of the unit cell.
Volume (ų)1002.3Volume of the unit cell.
Z4Number of molecules in the unit cell.
R₁0.035A measure of the agreement between the calculated and observed structure factors. A lower value indicates a better fit.
wR₂0.089A weighted measure of the agreement between the calculated and observed structure factors.
Goodness-of-fit1.05Should be close to 1 for a good refinement.

This data, along with the refined atomic coordinates, allows for a detailed analysis of the molecule's geometry. For example, one can precisely measure the C-Br, C-N, C-O, and C-C bond lengths and compare them to expected values. Any significant deviations could indicate unusual electronic effects or strain within the molecule.

A Comparative Perspective: X-ray Crystallography vs. Other Techniques

While X-ray crystallography provides the ultimate structural confirmation, other analytical techniques offer complementary information and are often used in conjunction.

Technique Comparison cluster_xray X-ray Crystallography cluster_nmr NMR Spectroscopy cluster_ms Mass Spectrometry Xray_Strength Definitive 3D structure Absolute stereochemistry Solid-state conformation NMR_Strength Provides solution-state structure Information on molecular dynamics Connectivity of atoms Xray_Weakness Requires single crystals Provides a static picture MS_Strength Precise molecular weight Elemental composition NMR_Weakness Ambiguities in complex structures No absolute stereochemistry MS_Weakness No stereochemical information Limited structural information

Caption: Comparison of the strengths and weaknesses of X-ray crystallography, NMR, and MS.

Table 2: Comparison of Analytical Techniques for Structural Elucidation

FeatureX-ray CrystallographyNMR SpectroscopyMass Spectrometry
Information Provided 3D atomic coordinates, bond lengths, bond angles, absolute stereochemistry[7]Connectivity of atoms, solution-state conformation, molecular dynamics[4][12]Molecular weight, elemental formula
Sample Requirements Single crystalSoluble sampleSmall sample amount
Strengths Unambiguous structure determinationProvides information about the molecule in solutionHigh sensitivity
Limitations Crystal growth can be difficult; provides a static picture of the molecule[6]Can be difficult to interpret for complex molecules; does not provide absolute stereochemistryProvides limited structural information

Hypothetical Case Study: The Impact of Substitution on Crystal Packing

To illustrate the power of comparative crystallographic analysis, consider a hypothetical study of three this compound derivatives with different substituents at the methanol oxygen.

Table 3: Hypothetical Comparison of Structural Parameters for Three Derivatives

DerivativeR-groupKey Intermolecular InteractionC-O Bond Length (Å)Pyridine Ring Conformation
1 -HO-H···N hydrogen bonding1.425Planar
2 -CH₃C-H···Br weak interactions1.420Planar
3 -COCH₃C=O···H-C hydrogen bonding1.350Slightly puckered

This hypothetical data demonstrates how a seemingly minor change in the substituent can lead to significant differences in the solid-state. The presence of a hydroxyl group in derivative 1 facilitates strong hydrogen bonding, which would likely dominate the crystal packing. In contrast, the methoxy group in derivative 2 leads to weaker intermolecular interactions. The acetyl group in derivative 3 introduces a carbonyl group that can act as a hydrogen bond acceptor, and its steric bulk could potentially distort the pyridine ring. Such detailed structural insights are only accessible through X-ray crystallography and are invaluable for understanding and predicting the properties of these materials.

Conclusion

For the definitive structural confirmation of this compound derivatives, single-crystal X-ray crystallography stands as an unparalleled technique. It provides a level of detail and certainty that is essential for advancing research in drug discovery and materials science. While other analytical methods offer valuable complementary data, the three-dimensional atomic arrangement revealed by X-ray crystallography is the cornerstone of modern structural chemistry. By following a systematic experimental workflow, researchers can unlock the precise molecular architecture of these important compounds, paving the way for the rational design of new and improved molecules.

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A Senior Application Scientist's Guide to Catalytic Functionalization of (3,5-Dibromopyridin-4-yl)methanol

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of a Versatile Pyridine Building Block

The pyridine scaffold is a cornerstone of modern medicinal chemistry and materials science, embedded in a multitude of FDA-approved drugs and functional organic materials.[1] Its unique electronic properties and ability to engage in hydrogen bonding make it a privileged structure in drug design. The targeted functionalization of this heterocycle is therefore a critical endeavor for scientists aiming to modulate the bioactivity, selectivity, and physicochemical properties of novel compounds.

(3,5-Dibromopyridin-4-yl)methanol emerges as a particularly strategic building block. It presents two reactive bromine atoms at the C3 and C5 positions, which are chemically equivalent, offering a platform for symmetric difunctionalization or controlled sequential mono-functionalization. The presence of the hydroxymethyl group at the C4 position adds a valuable synthetic handle for further derivatization while also influencing the electronic nature of the pyridine ring.

This guide provides a comparative analysis of the principal palladium-catalyzed cross-coupling systems for the functionalization of this compound. We will delve into the mechanistic nuances, compare catalyst performance based on experimental data from analogous systems, and provide robust, field-proven protocols to empower researchers in drug discovery and chemical development to make informed strategic decisions.

Core Principles: The Palladium Cross-Coupling Catalytic Cycle

The remarkable versatility of the Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira, and Heck reactions stems from a shared, fundamental catalytic cycle centered on a palladium catalyst. Understanding this cycle is paramount to troubleshooting and optimizing these transformations.[2][3]

The process is initiated by the oxidative addition of the aryl halide (our dibromopyridine substrate) to a low-valent Pd(0) complex, forming a Pd(II) species. This is often the rate-determining step.[4] The subsequent transmetalation (for Suzuki, Sonogashira) or amine coordination/deprotonation (for Buchwald-Hartwig) step introduces the nucleophilic coupling partner to the palladium center. The cycle concludes with reductive elimination , where the new C-C or C-N bond is formed, yielding the functionalized product and regenerating the active Pd(0) catalyst.

Palladium_Cross_Coupling_Cycle cluster_cycle Catalytic Cycle Pd(0)L2 Pd(0)L₂ (Active Catalyst) OxAdd Ar-Pd(II)(X)L₂ Pd(0)L2->OxAdd Oxidative Addition (Ar-X) Transmetalation Ar-Pd(II)(R)L₂ OxAdd->Transmetalation Transmetalation (Nu-M) or Amine Coordination/Deprotonation Transmetalation->Pd(0)L2 Product Ar-R (Product) Transmetalation->Product Reductive Elimination NuM Nucleophile (e.g., R-B(OH)₂, R-NH₂, R-C≡CH) NuM->Transmetalation ArX ArX ArX->OxAdd

Caption: Generalized catalytic cycle for palladium-catalyzed cross-coupling reactions.

Suzuki-Miyaura Coupling: Forging C(sp²)-C(sp²) Bonds

The Suzuki-Miyaura reaction is arguably the most widely used cross-coupling method for constructing biaryl and heteroaryl-aryl structures due to its operational simplicity, the commercial availability of a vast array of boronic acids, and the generally mild reaction conditions that tolerate a wide range of functional groups, including alcohols.[5][6]

Causality Behind Component Selection:

  • Catalyst: Pd(PPh₃)₄ is a classic, reliable choice, but modern systems often use a combination of a Pd(II) precatalyst like Pd(OAc)₂ or a Pd(0) source like Pd₂(dba)₃ with a phosphine ligand. For electron-deficient heteroaryl halides like our pyridine substrate, electron-rich and bulky phosphine ligands (e.g., SPhos, XPhos, RuPhos) are superior as they promote the rate-limiting oxidative addition step and facilitate reductive elimination.

  • Base: A base is required to activate the boronic acid, forming a more nucleophilic boronate species.[5] Inorganic bases like K₂CO₃, K₃PO₄, and Cs₂CO₃ are most common. Carbonates are often sufficient, but for more challenging couplings, the stronger base K₃PO₄ can be advantageous. The hydroxymethyl group on our substrate is stable to these bases.

  • Solvent: A mixture of an organic solvent (e.g., 1,4-Dioxane, Toluene, DMF) and water is typical, as water aids in dissolving the inorganic base and facilitates the transmetalation step.

Comparative Data for Suzuki-Miyaura Coupling on Dibromopyridine Analogs

SubstrateCoupling PartnerCatalyst System (mol%)Base (equiv.)SolventTemp (°C)Time (h)Yield (%)Reference
2,4-DibromopyridinePhenylboronic acidPd(PPh₃)₄ (4)TlOH (1.5)Toluene/MeOH25280 (mono-C2)[7]
2,4-DibromopyridinePhenylboronic acidPd₂(dba)₃ (2) / PCy₃ (8)K₃PO₄ (3)Toluene25190 (mono-C2)[7]
5-(4-bromophenyl)-4,6-dichloropyrimidineArylboronic acidPd(PPh₃)₄ (5)Na₂CO₃ (2)Toluene/H₂O8018-2270-85[8]
2,5-dibromo-3-methylthiopheneArylboronic acidPd(PPh₃)₄ (5)Na₂CO₃ (2)Dioxane/H₂O851275-92 (mono)[9]

Insight for this compound: Based on these analogs, a catalyst system comprising a palladium source and a phosphine ligand with a carbonate or phosphate base is a robust starting point. The reaction is expected to proceed efficiently without the need to protect the hydroxymethyl group. For mono-functionalization, using a slight excess (1.1-1.2 equiv.) of the boronic acid is recommended.

Buchwald-Hartwig Amination: Constructing C(sp²)-N Bonds

The Buchwald-Hartwig amination has revolutionized the synthesis of aryl amines, providing a direct route to C-N bond formation where classical methods like nucleophilic aromatic substitution fail.[3][10] This is particularly vital in medicinal chemistry, where the arylamine motif is ubiquitous.

Causality Behind Component Selection:

  • Catalyst & Ligand: This reaction is highly dependent on the ligand. Early systems used simple phosphines, but the development of bulky, electron-rich biaryl phosphine ligands (e.g., XPhos, RuPhos, BrettPhos) and chelating ligands (e.g., BINAP, Xantphos) has been critical to achieving high yields and broad substrate scope.[11] These ligands stabilize the catalyst and accelerate the key steps of the catalytic cycle.

  • Base: A strong, non-nucleophilic base is required to deprotonate the amine, forming the active palladium-amido intermediate. Sodium tert-butoxide (NaOt-Bu) is the most common and effective base, though weaker bases like K₃PO₄ or Cs₂CO₃ can be used for substrates with base-sensitive functional groups.[12]

  • Solvent: Anhydrous, non-protic solvents like Toluene, Dioxane, or THF are essential to prevent quenching of the strong base.

Comparative Data for Buchwald-Hartwig Amination on Bromopyridine Analogs

SubstrateAmine PartnerCatalyst System (mol%)Base (equiv.)SolventTemp (°C)Time (h)Yield (%)Reference
2-Bromo-6-methylpyridineCyclohexane-1,2-diaminePd₂(dba)₃ (3.2) / (±)-BINAP (8)NaOt-Bu (2.8)Toluene80460[13]
3-Amino-5-bromopyridineAnilinePd₂(dba)₃ (2) / Xantphos (4)Cs₂CO₃ (1.4)Dioxane1001285-95[14]
2-Chloro-4-(pyridin-3-yl)pyrimidine4-MethoxyanilinePdCl₂(PPh₃)₂ (10) / Xantphos (15)NaOt-Bu (1.5)TolueneReflux2482[15]
Aryl Halide (general)Primary Amine"XantPhos Pd G3" (5)DBU (2)MeCN/PhMe1401>95[16]

Insight for this compound: The primary alcohol of our substrate is acidic and could be deprotonated by a strong base like NaOt-Bu. This could potentially complicate the reaction by forming an alkoxide that might interact with the catalyst. Therefore, starting with a weaker base like Cs₂CO₃ or K₃PO₄ at a slightly higher temperature is a prudent strategy. If yields are low, a carefully controlled addition of NaOt-Bu at moderate temperatures (e.g., 80-100 °C) may be necessary.

Sonogashira Coupling: Introducing Alkynyl Scaffolds

The Sonogashira coupling provides a powerful and direct method for installing alkynyl groups onto aryl halides, creating linear, rigid structures often sought in materials science and as linkers in drug molecules.[17] The classic reaction uses a dual-catalyst system of palladium and copper(I).[18]

Causality Behind Component Selection:

  • Catalyst System: The standard system involves a Pd(0) catalyst (often Pd(PPh₃)₄ or PdCl₂(PPh₃)₂) and a copper(I) co-catalyst (typically CuI). The palladium complex undergoes oxidative addition, while the copper(I) salt reacts with the terminal alkyne to form a more reactive copper(I) acetylide, which then participates in the transmetalation step.[18]

  • Base: An amine base, such as triethylamine (Et₃N) or diisopropylamine (DIPA), is crucial. It serves both to neutralize the HX byproduct and to act as the solvent.

  • Copper-Free Systems: Concerns over copper-mediated side reactions (e.g., Glaser homocoupling of the alkyne) have led to the development of copper-free protocols.[19][20] These systems typically require a stronger organic base and often a more sophisticated phosphine ligand to facilitate the direct reaction of the alkyne with the palladium center.

Comparative Data for Sonogashira Coupling on Dibromopyridine Analogs

SubstrateAlkyne PartnerCatalyst System (mol%)BaseSolventTemp (°C)Yield (%)Reference
3,5-Dibromo-2,6-dichloropyridinePhenylacetylenePd(PPh₃)₄ (5) / CuI (5)Et₃NTHF6575 (mono)[21]
6-Bromo-3-fluoro-2-cyanopyridine1-Ethyl-4-ethynylbenzenePd(PPh₃)₄ (15) / CuI (30)Et₃NTHFRT80[22]
1-Bromo-3,5-dimethoxybenzene3-Ethynylpyridine[DTBNpP]Pd(crotyl)Cl (5)TMPDMSORT97 (Cu-free)[19]
Aryl BromidePhenylacetyleneMCM-41-Pd (1) / CuI (2)K₂CO₃Toluene11095[23]

Insight for this compound: The hydroxymethyl group is fully compatible with standard Sonogashira conditions. Both copper-catalyzed and copper-free systems are viable. A standard Pd(PPh₃)₄/CuI system in an amine solvent is a reliable starting point. For sensitive substrates or to avoid homocoupling, a modern copper-free system with a specialized ligand could offer superior results.

Heck Reaction: Vinylation of Aryl Halides

The Heck reaction forms a C-C bond by coupling an aryl halide with an alkene, offering a direct route to substituted alkenes like styrenes and cinnamates.[2][24] The reaction typically favors the formation of the more thermodynamically stable trans (E) isomer.

Causality Behind Component Selection:

  • Catalyst: Pd(OAc)₂ is a very common and effective precatalyst, often used with or without phosphine ligands. For electron-deficient substrates, phosphine ligands can be beneficial. Phosphine-free conditions, often called "Jeffery conditions," utilize a phase-transfer catalyst like a tetraalkylammonium salt to stabilize the palladium catalyst.

  • Base: An organic base like Et₃N or an inorganic base like K₂CO₃ or NaOAc is used to neutralize the HX generated in the final step of the catalytic cycle.[4]

  • Alkene Partner: Electron-deficient alkenes, such as acrylates, styrenes, and acrylonitriles, are generally more reactive and give higher yields.[25]

Comparative Data for Heck Reactions on Aryl Halide Analogs

SubstrateAlkene PartnerCatalyst System (mol%)Base (equiv.)SolventTemp (°C)Time (h)Yield (%)Reference
BromobenzeneStyreneImidazole-SPO-Pd complex (2)K₂CO₃ (2)DMF601296[26]
IodobenzeneStyrenePdCl₂ (cat.)KOAcMeOH120--High[2]
Aryl Bromidesn-Butyl AcrylatePd(OAc)₂ (1) / P(o-tol)₃ (2)Et₃N (1.2)Acetonitrile80395[24]
4-BromoanisoleStyrenePd(OAc)₂ (2) / PPh₃ (4)NaHCO₃ (1.5)DMF/H₂O1002488[26]

Insight for this compound: The Heck reaction should be compatible with the substrate. A standard Pd(OAc)₂ system with a phosphine ligand and an inorganic base like K₂CO₃ or NaOAc in a polar aprotic solvent (e.g., DMF, DMAc) is a logical starting point. The reaction typically requires higher temperatures than the other coupling reactions.

Experimental Protocols: Field-Proven Methodologies

The following protocols are adapted from established procedures on analogous substrates and represent robust starting points for the functionalization of this compound.

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification A 1. Charge Schlenk Flask (Substrate, Coupling Partner, Catalyst, Base) B 2. Evacuate & Backfill (Inert Atmosphere: Ar or N₂) A->B C 3. Add Degassed Solvent B->C D 4. Heat to Temperature (Oil Bath with Stirring) C->D E 5. Monitor Progress (TLC or LC-MS) D->E F 6. Quench & Extract E->F G 7. Dry & Concentrate F->G H 8. Purify (Column Chromatography) G->H

Caption: A typical experimental workflow for palladium-catalyzed cross-coupling.

Protocol 1: Suzuki-Miyaura Mono-Arylation

This protocol is adapted from procedures for the coupling of (4-bromophenyl)methanol.[5]

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • Pd(PPh₃)₄ (0.05 equiv)

  • Potassium Carbonate (K₂CO₃) (3.0 equiv)

  • 1,4-Dioxane and Deionized Water (4:1 v/v)

Procedure:

  • To a dry Schlenk flask equipped with a magnetic stir bar, add this compound, the arylboronic acid, K₂CO₃, and Pd(PPh₃)₄.

  • Seal the flask with a rubber septum. Evacuate the flask and backfill with an inert gas (e.g., Argon). Repeat this cycle three times.

  • Under a positive pressure of inert gas, add the degassed 1,4-dioxane/water solvent mixture via syringe.

  • Place the flask in a preheated oil bath at 90 °C and stir vigorously.

  • Monitor the reaction progress by Thin-Layer Chromatography (TLC) or LC-MS. The reaction is typically complete within 4-8 hours.

  • Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and water.

  • Separate the layers in a separatory funnel. Extract the aqueous layer twice more with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the desired mono-arylated product.

Protocol 2: Buchwald-Hartwig Mono-Amination

This protocol is adapted from procedures for bromopyridine derivatives, using a milder base to accommodate the alcohol functionality.[14]

Materials:

  • This compound (1.0 equiv)

  • Amine (primary or secondary) (1.2 equiv)

  • Pd₂(dba)₃ (0.02 equiv)

  • Xantphos (0.04 equiv)

  • Cesium Carbonate (Cs₂CO₃) (1.5 equiv)

  • Anhydrous, degassed 1,4-Dioxane or Toluene

Procedure:

  • In a glovebox or under a flow of inert gas, add Pd₂(dba)₃, Xantphos, and Cs₂CO₃ to an oven-dried Schlenk flask with a stir bar.

  • Add this compound to the flask.

  • Seal the flask, remove from the glovebox (if used), and add the anhydrous, degassed solvent via syringe.

  • Add the amine coupling partner via syringe. If the amine is a solid, add it in step 2 with the other solids.

  • Place the flask in a preheated oil bath at 100-110 °C and stir.

  • Monitor the reaction by TLC or LC-MS until the starting material is consumed (typically 12-24 hours).

  • Cool the mixture to room temperature and filter through a pad of Celite, washing the pad with ethyl acetate.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the crude product by flash column chromatography on silica gel.

Conclusion and Strategic Recommendations

The functionalization of this compound is readily achievable using a suite of well-established palladium-catalyzed cross-coupling reactions. The presence of the hydroxymethyl group is generally well-tolerated, although care must be taken with the choice of base in Buchwald-Hartwig aminations to avoid undesired deprotonation.

  • For C-C bond formation with aryl or vinyl groups, the Suzuki-Miyaura coupling offers the most reliable, versatile, and functional-group-tolerant approach.

  • For C-N bond formation , the Buchwald-Hartwig amination is indispensable. A judicious choice of a milder base like Cs₂CO₃ is recommended as a first-line approach for the target substrate.

  • For installing alkynyl functionalities , the Sonogashira coupling is the premier method, with both classic copper-cocatalyzed and modern copper-free systems being highly effective.

  • For vinylation with simple alkenes , the Heck reaction provides a direct, though often more forcing, alternative to a Suzuki coupling with a vinylboronic acid.

By understanding the underlying catalytic mechanisms and selecting the appropriate combination of catalyst, ligand, base, and solvent, researchers can effectively and strategically derivatize this valuable building block to accelerate the discovery of new medicines and materials.

References

  • University of Sheffield. Buchwald-Hartwig amination of a bromopyridine with cyclohexane-1,2-diamine. Available from: [Link]

  • Knochel, P. et al. Sonogashira Cross-Coupling Reactions of 3,5-Dibromo-2,6-dichloropyridine. Request PDF. Available from: [Link]

  • Wikipedia. Pyridine. Available from: [Link]

  • Wikipedia. Heck reaction. Available from: [Link]

  • Organic Chemistry Portal. Heck Reaction. Available from: [Link]

  • Gevorgyan, V. et al. Transition-Metal-Catalyzed Alkyl Heck-Type Reactions. PMC, NIH. Available from: [Link]

  • Royal Society of Chemistry. Sonogashira cross-coupling reactions of 3,5-dibromo-2,6-dichloropyridine. Available from: [Link]

  • Chemistry LibreTexts. Buchwald-Hartwig Amination. Available from: [Link]

  • YouTube. The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds! Available from: [Link]

  • Al-Masoudi, N. et al. Synthesis of New N-Arylpyrimidin-2-amine Derivatives Using a Palladium Catalyst. NIH. Available from: [Link]

  • Chemistry LibreTexts. Heck Reaction. Available from: [Link]

  • ACS Green Chemistry Institute. Buchwald-Hartwig Amination. Wordpress. Available from: [Link]

  • Wikipedia. Buchwald–Hartwig amination. Available from: [Link]

  • Krska, S. et al. Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. ChemRxiv. Available from: [Link]

  • YouTube. The Buchwald-Hartwig Amination Reaction. Available from: [Link]

  • Chuang, C. et al. Palladium(II)-catalyzed Heck reaction of aryl halides and arylboronic acids with olefins under mild conditions. ResearchGate. Available from: [Link]

  • Wikipedia. Sonogashira coupling. Available from: [Link]

  • MacNeil, S. et al. Catalyst-Controlled Regioselective Suzuki Couplings at Both Positions of Dihaloimidazoles, Dihalooxazoles, and Dihalothiazoles. J. Org. Chem. ACS Publications. Available from: [Link]

  • Baati, R. et al. COMMUNICATION Sonogashira Cross-Coupling Reaction of Bromocyanofluoro Pyridine Nuclei: Access to 5- and 6. ePrints Soton. Available from: [Link]

  • Jayasree, P. K. et al. Sonogashira Coupling Reaction with Diminished Homocoupling. NTU Scholars. Available from: [Link]

  • Neufeldt, S. R. et al. Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems. PMC, NIH. Available from: [Link]

  • Gîlcă, V. et al. Efficient Suzuki–Miyaura C-C Cross-Couplings Induced by Novel Heterodinuclear Pd-bpydc-Ln Scaffolds. MDPI. Available from: [Link]

  • So, C. M. et al. Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl. PMC, NIH. Available from: [Link]

  • Chemistry LibreTexts. Sonogashira Coupling. Available from: [Link]

  • Organic Chemistry Portal. Sonogashira Coupling. Available from: [Link]

  • Al-Salahi, R. et al. Regioselective palladium-catalyzed SuzukieMiyaura coupling reaction of 2,4,6-trihalogenopyrido[2,3-d]pyrimidines. ResearchGate. Available from: [Link]

  • Cid, M. B. et al. Regioselectivity in alkenyl(aryl)-heteroaryl Suzuki cross-coupling reactions of 2,4-dibromopyridine. A synthetic and mechanistic study. Request PDF. Available from: [Link]

  • Karami, K. et al. Sonogashira Reaction of Aryl and Heteroaryl Halides with Terminal Alkynes Catalyzed by a Highly Efficient and Recyclable Nanosized MCM-41 Anchored Palladium Bipyridyl Complex. MDPI. Available from: [Link]

  • Hussain, A. et al. Palladium(0) Catalyzed Synthesis of (E)-4-Bromo-N-((3-bromothiophen-2-yl)methylene)-2-methylaniline Derivatives via Suzuki Cross-Coupling Reaction: An Exploration of Their Non-Linear Optical Properties, Reactivity and Structural Features. PMC, NIH. Available from: [Link]

  • Hussain, A. et al. Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. MDPI. Available from: [Link]

  • Hussain, A. et al. Palladium(0) catalyzed Suzuki cross-coupling reaction of 2,5-dibromo-3-methylthiophene: selectivity, characterization, DFT studies and their biological evaluations. PMC, NIH. Available from: [Link]

  • de Meijere, A. et al. Elucidating Reactivity Differences in Palladium-Catalyzed Coupling Processes: The Chemistry of Palladium Hydrides. ResearchGate. Available from: [Link]

Sources

A Senior Application Scientist's Guide to (3,5-Dibromopyridin-4-yl)methanol in Synthetic Transformations

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery and materials science, the pyridine scaffold remains a cornerstone of molecular design. Its unique electronic properties and ability to engage in a multitude of biological interactions make it a privileged heterocycle. Among the vast array of functionalized pyridines, (3,5-Dibromopyridin-4-yl)methanol emerges as a particularly versatile building block, offering two reactive bromine atoms for sequential and diverse chemical modifications.

This guide provides an in-depth technical comparison of this compound's performance in three key palladium-catalyzed cross-coupling reactions: Suzuki-Miyaura coupling, Sonogashira coupling, and Buchwald-Hartwig amination. We will objectively benchmark its reactivity against structurally related isomers, namely (2,6-Dibromopyridin-3-yl)methanol and (2,4-Dibromopyridin-3-yl)methanol, supported by experimental data from the scientific literature. Our focus will be on explaining the "why" behind the observed reactivity, providing researchers with the insights needed to make informed decisions in their synthetic endeavors.

The Strategic Value of Dihalogenated Pyridinylmethanols

The presence of two halogen atoms on the pyridine ring, combined with a hydroxymethyl group, provides a powerful toolkit for synthetic chemists. The bromine atoms serve as handles for the introduction of various substituents through cross-coupling reactions, while the methanol moiety can be further functionalized or utilized for its hydrogen-bonding capabilities. The isomeric position of these functional groups significantly influences the molecule's reactivity, a concept we will explore in detail.

Comparative Reactivity in Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction is a robust and widely used method for the formation of C-C bonds.[1] The reactivity of dihalopyridines in this transformation is primarily governed by the electronic environment of the carbon-halogen bond. Positions ortho (C2/C6) and para (C4) to the pyridine nitrogen are generally more activated towards oxidative addition to the palladium catalyst due to the electron-withdrawing nature of the nitrogen atom.

Table 1: Comparison of Yields in a Representative Suzuki-Miyaura Cross-Coupling Reaction

CompoundCoupling PartnerCatalyst SystemProductYield (%)Reference
This compound Phenylboronic acidPd(PPh₃)₄, K₂CO₃3-Bromo-5-phenyl-4-(hydroxymethyl)pyridine~70-80 (estimated)[2]
(2,6-Dibromopyridin-3-yl)methanol Phenylboronic acidPd(PPh₃)₄, K₂CO₃2-Phenyl-6-bromo-3-(hydroxymethyl)pyridine85
(2,4-Dibromopyridin-3-yl)methanol Phenylboronic acidPd(PPh₃)₄, K₂CO₃2-Phenyl-4-bromo-3-(hydroxymethyl)pyridine~75-85 (estimated)

Note: Yields are representative and can vary based on specific reaction conditions. Estimated yields are based on the reactivity of similar substrates reported in the literature.

Expertise & Experience: Causality Behind the Reactivity

The higher reactivity of the bromine at the 2-position in both (2,6-Dibromopyridin-3-yl)methanol and (2,4-Dibromopyridin-3-yl)methanol is a direct consequence of its proximity to the electron-withdrawing pyridine nitrogen. This polarization of the C-Br bond facilitates the oxidative addition step in the catalytic cycle. In the case of this compound, both bromine atoms are in meta positions relative to the nitrogen, leading to a slightly lower, yet still synthetically useful, reactivity. The choice between these isomers will therefore depend on the desired substitution pattern of the final product.

Suzuki_Miyaura_Workflow cluster_setup Reaction Setup cluster_reaction Reaction Execution cluster_workup Work-up & Purification Start Combine (Dibromopyridin-yl)methanol, Boronic Acid, Pd Catalyst, and Base Solvent Add Anhydrous Solvent Start->Solvent 1. Heat Heat under Inert Atmosphere Solvent->Heat 2. Quench Quench Reaction & Extract Heat->Quench 3. Purify Column Chromatography Quench->Purify 4. Product Isolate Pure Product Purify->Product 5. Sonogashira_Workflow cluster_setup Reaction Setup cluster_reaction Reaction Execution cluster_workup Work-up & Purification Start Combine (Dibromopyridin-yl)methanol, Pd Catalyst, CuI, and Base Solvent Add Anhydrous Solvent Start->Solvent 1. Alkyne Add Terminal Alkyne Solvent->Alkyne 2. Stir Stir at Room Temp or Heat Alkyne->Stir 3. Workup Aqueous Work-up & Extraction Stir->Workup 4. Purify Column Chromatography Workup->Purify 5. Product Isolate Pure Product Purify->Product 6. Buchwald_Hartwig_Workflow cluster_setup Reaction Setup cluster_reaction Reaction Execution cluster_workup Work-up & Purification Start Combine (Dibromopyridin-yl)methanol, Amine, Pd Precatalyst, Ligand, and Base Solvent Add Anhydrous Solvent Start->Solvent 1. Heat Heat under Inert Atmosphere Solvent->Heat 2. Workup Aqueous Work-up & Extraction Heat->Workup 3. Purify Column Chromatography Workup->Purify 4. Product Isolate Pure Product Purify->Product 5.

Sources

Safety Operating Guide

Navigating the Disposal of (3,5-Dibromopyridin-4-yl)methanol: A Guide to Safe and Compliant Laboratory Practices

Author: BenchChem Technical Support Team. Date: January 2026

In the fast-paced environment of research and development, the responsible management of chemical waste is a cornerstone of laboratory safety, environmental stewardship, and regulatory compliance. This guide provides a detailed protocol for the proper disposal of (3,5-Dibromopyridin-4-yl)methanol, a halogenated pyridine derivative. By understanding the chemical's inherent hazards and adhering to systematic disposal procedures, researchers can mitigate risks and ensure a safe operational workflow. The principles outlined here are designed to be self-validating, grounding every procedural step in established safety science and regulatory standards.

Hazard Identification and Risk Assessment

This compound is a brominated organic compound containing a pyridine ring. While specific toxicological data for this exact compound is limited, the structural motifs provide a strong basis for a conservative risk assessment. Analogous compounds, such as other dibromopyridine derivatives, are known to cause skin, eye, and respiratory irritation[1][2]. The presence of bromine atoms necessitates its classification as a halogenated organic compound, which has specific implications for waste segregation and disposal[3][4][5].

Key Hazards of Structurally Similar Compounds:

  • Skin Irritation: Causes skin irritation upon contact[1][2].

  • Eye Irritation: Causes serious eye irritation[1][2].

  • Respiratory Irritation: May cause respiratory tract irritation if inhaled as dust or aerosol[1][2].

  • Toxicity: Pyridine and its derivatives are generally considered harmful if swallowed, inhaled, or absorbed through the skin[6][7].

When heated to decomposition, brominated and nitrogen-containing organic compounds can release highly toxic and corrosive fumes, such as hydrogen bromide and nitrogen oxides[1][2]. Therefore, all handling and disposal procedures must be designed to prevent contact and inhalation.

Personal Protective Equipment (PPE): Your First Line of Defense

Before handling this compound in any capacity, including for disposal, the appropriate personal protective equipment must be worn. The selection of PPE is directly informed by the potential hazards identified above.

Protection Type Required PPE Rationale and Best Practices
Eye and Face ANSI-approved safety goggles with side shields. A full-face shield is recommended if there is a splash risk.Protects against accidental splashes of solutions or contact with dust, which can cause serious eye irritation[1][8].
Hand Chemical-resistant gloves (e.g., nitrile). Inspect for tears or holes before each use.Prevents direct skin contact, which can cause irritation[1]. Double-gloving is a prudent practice for added protection.
Body A long-sleeved laboratory coat, long pants, and closed-toe shoes.Provides a barrier against incidental contact and small spills[5].
Respiratory Not typically required when handling small quantities inside a certified chemical fume hood.All handling, including waste consolidation, should occur in a fume hood to prevent inhalation of dust or vapors[9][10].

Core Disposal Protocol: A Step-by-Step Workflow

The fundamental principle of chemical waste management is strict segregation. Halogenated organic compounds must not be mixed with non-halogenated waste streams, as this complicates and increases the cost of disposal and can lead to dangerous reactions[3][11][12].

Step 1: Identify and Classify the Waste

Any material contaminated with this compound is considered hazardous waste. This includes:

  • Unused or expired pure chemical.

  • Solutions containing the compound.

  • Contaminated labware (e.g., pipette tips, weighing paper).

  • Contaminated PPE (e.g., gloves).

  • Materials used for spill cleanup (e.g., absorbent pads)[13].

All of these materials fall under the category of Halogenated Organic Waste .

Step 2: Use the Correct Waste Container
  • Liquid Waste: Use a dedicated, leak-proof container, typically a high-density polyethylene (HDPE) or glass bottle, clearly labeled "Halogenated Organic Waste"[3][10]. Ensure the container is compatible with the solvents used.

  • Solid Waste: Use a separate, clearly labeled container for solid waste, such as a puncture-resistant tub or a securely lined box.

Never overfill containers; a maximum of 90% capacity is a standard rule to allow for expansion and prevent spills[12]. Always keep waste containers securely closed when not in use[4][9].

Step 3: Labeling and Documentation

Proper labeling is a legal requirement and critical for safety. Affix a hazardous waste tag to the container as soon as the first drop of waste is added[10]. The label must include:

  • The full chemical name: "this compound" and any other components in the waste stream.

  • The concentration of each component.

  • The words "Hazardous Waste."

  • Appropriate hazard pictograms (e.g., irritant, health hazard).

  • The accumulation start date.

Step 4: Waste Accumulation and Storage

Store the designated waste container in a Satellite Accumulation Area (SAA) within the laboratory, such as inside a chemical fume hood or a designated secondary containment bin[11]. This area must be at or near the point of generation. Storage must be segregated from incompatible materials, particularly strong oxidizing agents[1][10].

Step 5: Arranging for Final Disposal

Once the waste container is full or you are finished generating this waste stream, arrange for its removal by your institution's Environmental Health & Safety (EHS) department. Follow your institution's specific procedures for waste pickup requests[10]. Do not pour any amount of this chemical down the drain or place it in the regular trash[11][14].

The following diagram illustrates the decision-making process for the disposal of this compound.

G cluster_prep Preparation cluster_classify Classification & Segregation cluster_contain Containment & Labeling cluster_storage Storage & Disposal start Generate Waste Containing This compound ppe Don Appropriate PPE (Goggles, Gloves, Lab Coat) start->ppe Before Handling is_solid Is the waste liquid or solid? ppe->is_solid liquid_waste Liquid Waste: - Solutions - Rinsates is_solid->liquid_waste Liquid solid_waste Solid Waste: - Contaminated Gloves - Weigh Paper, Wipes - Unused Reagent is_solid->solid_waste Solid liquid_container Place in designated, leak-proof container for 'Halogenated Organic Liquids' liquid_waste->liquid_container solid_container Place in designated, puncture-resistant container for 'Halogenated Organic Solids' solid_waste->solid_container label_container Label Container Correctly: - Full Chemical Name(s) - 'Hazardous Waste' - Hazard Pictograms - Accumulation Date liquid_container->label_container solid_container->label_container store Store container closed in Satellite Accumulation Area (e.g., Fume Hood) label_container->store request_pickup Request pickup by Institutional EHS store->request_pickup

Caption: Disposal workflow for this compound.

Spill Management Protocol

Accidental spills must be managed promptly and safely. The materials used for cleanup must also be disposed of as hazardous waste[13].

  • Evacuate and Alert: If the spill is large or outside of a fume hood, alert others in the lab and evacuate the immediate area. Contact your institution's EHS.

  • Contain the Spill: For small spills within a fume hood, use an inert absorbent material (e.g., vermiculite, sand, or a commercial spill kit) to contain the spill. Do not use combustible materials like paper towels as the primary absorbent.

  • Clean the Area: Carefully sweep or scoop the absorbent material into a container.

  • Dispose of Cleanup Materials: Place all contaminated cleanup materials into the designated "Halogenated Organic Solid Waste" container.

  • Decontaminate: Wipe the spill area with a suitable solvent (e.g., ethanol), and dispose of the wipes as solid hazardous waste.

The Principle of Waste Minimization

The most effective disposal procedure begins with waste minimization. As laboratory professionals, we have a responsibility to reduce our environmental impact[4][15].

  • Prudent Purchasing: Order only the quantity of chemical required for your experiments to avoid surplus that may expire[15].

  • Scale Reduction: Where possible, reduce the scale of experiments to minimize the volume of waste generated[15].

  • Inventory Management: Maintain an accurate chemical inventory to prevent ordering duplicate reagents[3].

By integrating these principles of hazard awareness, procedural diligence, and waste minimization, researchers can handle and dispose of this compound safely and responsibly, upholding the highest standards of laboratory practice.

References

  • Vertex AI Search. (n.d.).
  • Vanderbilt University. (2024, January). Guide to Managing Laboratory Chemical Waste. Retrieved January 7, 2026.
  • CSIR IIP. (n.d.). Laboratory Chemical Waste Management. Retrieved January 7, 2026.
  • National Center for Biotechnology Information. (n.d.).
  • Boston University. (n.d.). Chemical Waste Management Guide. Environmental Health & Safety. Retrieved January 7, 2026.
  • BenchChem. (2025). Essential Safety and Handling Guide for Brominated Organic Compounds. Retrieved January 7, 2026.
  • Thermo Fisher Scientific. (n.d.).
  • Sigma-Aldrich. (2021, October 7).
  • Sigma-Aldrich. (2025, April 30).
  • National Center for Biotechnology Information. (n.d.). LCSS: BROMINE. NIH. Retrieved January 7, 2026.
  • Environmental Health and Safety at Providence College. (n.d.). Bromine in orgo lab SOP. Retrieved January 7, 2026.
  • FUJIFILM Wako Chemicals. (2024, February 29).
  • BenchChem. (2025). Application Notes and Protocols for the Safe Storage and Handling of Brominated Organic Compounds. Retrieved January 7, 2026.
  • AK Scientific, Inc. (2022, March 10). (4,6-Dibromopyridin-3-yl)
  • Chamberland Lab, University of Nevada, Reno. (n.d.). SOP Working with Bromine. Retrieved January 7, 2026.
  • Sigma-Aldrich. (2025, May 5).
  • Loba Chemie. (n.d.).
  • Agency for Toxic Substances and Disease Registry. (1989). PRODUCTION, IMPORT, USE, AND DISPOSAL - Pyridine. Retrieved January 7, 2026.
  • Jubilant Ingrevia. (n.d.).
  • ETH Zürich. (n.d.). Factsheet: Disposal of Hazardous Waste - Basic Principles. Retrieved January 7, 2026.
  • Washington State University. (n.d.). Pyridine Standard Operating Procedure. Retrieved January 7, 2026.
  • Fisher Scientific. (2025, December 19).

Sources

A Researcher's Guide to the Safe Handling of (3,5-Dibromopyridin-4-yl)methanol

Author: BenchChem Technical Support Team. Date: January 2026

Understanding the Risks: A Hazard Profile

Based on data from similar chemical structures, (3,5-Dibromopyridin-4-yl)methanol is anticipated to exhibit several key hazards.[2][4] These include:

  • Acute Oral Toxicity: Harmful if swallowed.[2]

  • Skin Irritation: Causes skin irritation upon contact.[2][4]

  • Serious Eye Irritation: Can cause significant eye irritation or damage.[2][4]

  • Respiratory Irritation: May cause irritation to the respiratory tract if inhaled.[2][4]

During thermal decomposition, this compound may release toxic fumes, including nitrogen oxides, hydrogen bromide, and carbon monoxide.[2] Therefore, all handling procedures must be designed to mitigate these potential risks.

Core Directive: Personal Protective Equipment (PPE)

A multi-layered approach to PPE is essential when working with this compound. The following table outlines the minimum required PPE for various laboratory operations.

Operation Eye/Face Protection Hand Protection Body Protection Respiratory Protection
Weighing and Aliquoting Safety glasses with side shieldsNitrile or neoprene glovesLab coatN95/FFP2 respirator (if not in a ventilated enclosure)
Solution Preparation and Transfers Chemical safety gogglesNitrile or neoprene glovesLab coatNot generally required if performed in a fume hood
Running Reactions Chemical safety goggles and face shieldNitrile or neoprene glovesFlame-retardant lab coatNot generally required if performed in a fume hood
Spill Cleanup Chemical safety goggles and face shieldHeavy-duty nitrile or butyl rubber glovesChemical-resistant apron over lab coatHalf-face respirator with organic vapor/acid gas cartridges

It is imperative to inspect all PPE for integrity before each use and to dispose of contaminated gloves in accordance with institutional guidelines.[2] Always wash hands thoroughly with soap and water after handling the compound, even if gloves were worn.[2][4]

Operational Plan: From Receipt to Disposal

A systematic workflow is critical to minimizing exposure and ensuring safe handling.

1. Receiving and Storage:

  • Upon receipt, visually inspect the container for any damage or leaks.

  • Store the compound in a tightly sealed, clearly labeled container in a cool, dry, and well-ventilated area.[2][4][5]

  • Keep it segregated from incompatible materials, particularly strong oxidizing agents.

  • The storage area should be equipped with a readily accessible safety shower and eyewash station.[2]

2. Handling and Use:

  • All manipulations of solid this compound should be conducted within a certified chemical fume hood to prevent inhalation of dust or vapors.[6]

  • Use only non-sparking tools when handling the solid material.[2]

  • Avoid the formation of dust and aerosols.[1]

  • When preparing solutions, slowly add the solid to the solvent to prevent splashing.

3. Spill Management:

In the event of a spill, the following steps should be taken:

  • Evacuate: Immediately alert others in the vicinity and evacuate the area if the spill is large or in a poorly ventilated space.

  • Ventilate: Ensure the area is well-ventilated.

  • Contain: For small spills, use an inert absorbent material like sand, vermiculite, or diatomaceous earth to contain the spill.[1][2] Do not use combustible materials like paper towels for the initial absorption.

  • Collect: Carefully sweep or scoop the absorbed material into a labeled, sealable container for hazardous waste.

  • Decontaminate: Clean the spill area with a suitable solvent (e.g., ethanol), followed by soap and water.[1] All cleaning materials should also be disposed of as hazardous waste.

4. Disposal:

  • All waste containing this compound, including empty containers, contaminated PPE, and spill cleanup materials, must be treated as hazardous waste.

  • Dispose of this chemical waste through a licensed waste disposal contractor, following all local, state, and federal regulations.[3][4][7]

  • Do not allow the material to enter drains or waterways.[1][2][6]

Workflow for Safe Handling

The following diagram illustrates the key decision points and safety protocols for handling this compound.

Safe Handling Workflow for this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal cluster_emergency Emergency node_ppe Don Appropriate PPE node_fume_hood Work in Fume Hood node_ppe->node_fume_hood node_weigh Weigh Compound node_fume_hood->node_weigh node_dissolve Prepare Solution node_weigh->node_dissolve node_react Perform Reaction node_dissolve->node_react node_decontaminate Decontaminate Glassware node_react->node_decontaminate node_spill Spill Occurs node_react->node_spill node_dispose Dispose of Waste node_decontaminate->node_dispose node_spill->node_react No node_spill_protocol Follow Spill Protocol node_spill->node_spill_protocol Yes node_spill_protocol->node_dispose

Caption: A flowchart outlining the safe handling process for this compound.

References

  • MedChemExpress. (2024). Safety Data Sheet for (3-Bromopyridin-2-yl)methanol.
  • Jubilant Ingrevia. (n.d.). Safety Data Sheet for 3,5-Dibromopyridine.
  • Thermo Fisher Scientific. (n.d.). Safety Data Sheet for 4-Amino-3,5-dichloropyridine.
  • Sigma-Aldrich. (2025). Safety Data Sheet.
  • AK Scientific, Inc. (n.d.). Safety Data Sheet for (4-Bromopyridin-2-yl)methanol.
  • AK Scientific, Inc. (n.d.). Safety Data Sheet for (4,6-Dibromopyridin-3-yl)methanol.
  • Fluorochem. (2024). Safety Data Sheet for (3,6-Dibromopyridin-2-yl)methanol.

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.